2-Nitrofluoranthene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrofluoranthene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCBFNMZBHKVQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=CC(=CC2=C43)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0075071 | |
| Record name | Fluoranthene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13177-29-2, 77468-36-1 | |
| Record name | 2-Nitrofluoranthene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrofluoranthene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077468361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluoranthene, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0075071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-NITROFLUORANTHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5CB71I99S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Nitrofluoranthene chemical and physical properties
An In-Depth Technical Guide to the Chemical and Physical Properties of 2-Nitrofluoranthene
Introduction
This compound is a nitrated polycyclic aromatic hydrocarbon (NPAH), a class of compounds that has garnered significant attention from the scientific community due to its prevalence as an environmental contaminant and its potential toxicological effects. NPAHs are formed both through direct emission from combustion sources and, notably, through secondary atmospheric reactions of their parent PAHs. This compound, specifically, is often cited as a key marker for photochemical pollution, as its formation is predominantly through the gas-phase nitration of fluoranthene.
This technical guide serves as a comprehensive resource for researchers, toxicologists, and environmental scientists, providing a detailed overview of the core chemical and physical properties of this compound. It consolidates available data on its molecular structure, physicochemical characteristics, spectroscopic profile, formation and reactivity, metabolic pathways, and analytical determination. The information is presented to support advanced research, risk assessment, and the development of monitoring strategies for this environmentally significant compound.
Molecular Structure and Identification
The foundational step in understanding the behavior of this compound is the characterization of its molecular structure. It consists of a four-ring fluoranthene core with a nitro (-NO₂) group substituted at the C2 position.
Caption: Chemical structure of this compound.
Table 1: Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 13177-29-2 | |
| Molecular Formula | C₁₆H₉NO₂ | |
| Molecular Weight | 247.25 g/mol | |
| IUPAC Name | This compound | |
| SMILES | O=N(=O)C=1C=C2C=CC=C3C4=CC=CC=C4C(C1)=C23 |
| InChI | InChI=1S/C16H9NO2/c18-17(19)11-8-10-4-3-7-14-12-5-1-2-6-13(12)15(9-11)16(10)14/h1-9H | |
Physicochemical Properties
The physical state and solubility of this compound dictate its environmental transport and fate. As a semi-volatile organic compound, it can exist in both the vapor and particulate phases in the atmosphere. Its low aqueous solubility and lipophilic nature mean it tends to partition into organic matter in soil and sediment.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Melting Point | 151 - 153 | °C | |
| Boiling Point | 455.7 | °C (at 760 mmHg) | |
| Density | 1.422 | g/cm³ | |
| Flash Point | 230.3 | °C | |
| Vapor Pressure | 1.32 x 10⁻⁶ | mmHg | |
| Appearance | Likely a yellow to gold crystalline solid | - | * |
| Solubility | Sparingly soluble in water; readily soluble in organic solvents such as acetone, dichloromethane, benzene, and hexane. | - | |
*Note: Appearance is inferred from the description of the isomer 3-Nitrofluoranthene ("Gold solid") as a specific description for the 2-isomer was not found.
Spectroscopic Profile
Spectroscopic analysis is critical for the unambiguous identification and quantification of this compound in complex matrices.
Mass Spectrometry (MS) Electron Ionization (EI) mass spectrometry typically shows a prominent molecular ion peak ([M]⁺) at m/z 247. A characteristic fragmentation pattern involves the loss of the nitro group (NO₂), resulting in a major fragment ion at m/z 201. This transition (247 → 201) is frequently used for high-sensitivity and high-selectivity quantification in tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). High-resolution mass spectrometry can provide precise mass data for confirmation of the elemental composition. Predicted collision cross-section (CCS) values can further aid in identification.
Infrared (IR) Spectroscopy The IR spectrum of this compound is dominated by features of its aromatic system and the nitro functional group. Key expected absorption bands include:
-
Aromatic C-H Stretch: Above 3000 cm⁻¹
-
Aromatic C=C Stretch: Multiple bands in the 1600-1400 cm⁻¹ region.
-
Asymmetric N-O Stretch: A strong band in the 1550-1475 cm⁻¹ range.
-
Symmetric N-O Stretch: A strong band in the 1360-1290 cm⁻¹ range.
-
C-H Out-of-Plane Bending: Bands below 900 cm⁻¹, which can be indicative of the substitution pattern on the aromatic rings.
UV-Visible (UV-Vis) Spectroscopy Like other PAHs, this compound exhibits strong absorbance in the UV region due to π→π* electronic transitions. The addition of the nitro group, a chromophore, conjugated with the aromatic system is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent fluoranthene molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed ¹H and ¹³C NMR spectral data for this compound are not widely available in public databases. However, structural elucidation of its metabolites has been performed using high-field NMR techniques, indicating that such characterization is feasible. A comprehensive analysis would require one- and two-dimensional NMR experiments to assign all proton and carbon signals of the complex aromatic system.
Synthesis and Formation
Environmental Formation this compound is predominantly formed in the atmosphere through the gas-phase reaction of fluoranthene. This process is initiated by daytime reaction with hydroxyl (OH) radicals or nighttime reaction with nitrate (NO₃) radicals. The resulting radical adduct then reacts with nitrogen dioxide (NO₂) to yield this compound. This photochemical origin makes its concentration relative to other NPAHs a useful indicator of atmospheric processing.
Caption: Atmospheric formation pathway of this compound.
Laboratory Synthesis While this compound is primarily studied as an environmental contaminant, its laboratory synthesis would typically involve the direct nitration of fluoranthene using nitrating agents, such as nitric acid in the presence of a catalyst like sulfuric acid. This reaction can produce a mixture of nitro-isomers, requiring subsequent purification steps like chromatography to isolate the 2-nitro isomer. For most research and analytical applications, this compound is procured as a certified reference material from specialized chemical suppliers.
Reactivity and Metabolism
Chemical Reactivity The most significant reaction of this compound in the environment is photodegradation. Exposure to solar radiation can lead to its decomposition, which is a key process limiting its atmospheric lifetime and long-range transport.
Biological Metabolism The metabolism of this compound is a critical factor in its toxicological profile, as metabolic activation can lead to the formation of reactive intermediates capable of binding to DNA. Studies in both fungal and mammalian systems have identified two primary metabolic pathways:
-
Nitroreduction: The nitro group is reduced to an amino group (-NH₂), forming 2-aminofluoranthene. This pathway is a key activation step, as the resulting N-hydroxy arylamine intermediate is highly reactive. This has been observed in rat lung subcellular fractions.
-
Ring Oxidation/Hydroxylation: Cytochrome P450 enzymes can oxidize the aromatic rings to form various hydroxylated metabolites and dihydrodiols. These oxidized products can then be further metabolized through conjugation with sulfate or glucuronic acid to facilitate excretion, as seen in fungal metabolism.
Caption: Major metabolic pathways of this compound.
Analytical Methodology: GC-MS Determination in Soil
The following is a representative protocol for the trace-level determination of this compound in soil, based on common environmental analysis methods such as those derived from the US EPA SW-846 series.
Principle An organic solvent extract is prepared from a soil sample using accelerated solvent extraction (ASE). The extract is concentrated and cleaned up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for sensitive and selective quantification.
Apparatus and Reagents
-
Apparatus: Accelerated Solvent Extractor (ASE), nitrogen evaporator, SPE manifold, GC-MS system.
-
Reagents: Dichloromethane (DCM) and acetone (pesticide grade), anhydrous sodium sulfate, silica gel SPE cartridges, and a certified reference standard of this compound. Deuterated PAH surrogate standards (e.g., d₁₀-fluoranthene) and internal standards (e.g., d₁₂-chrysene) are required.
Experimental Protocol
-
Sample Preparation: Homogenize the soil sample. Weigh approximately 10 g of soil and mix it with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.
-
Spiking: Spike the sample with a known amount of surrogate standard solution prior to extraction to monitor method efficiency.
-
Extraction (ASE):
-
Load the sample into an ASE cell.
-
Extract with a 1:1 (v/v) mixture of acetone and DCM at 100 °C and 1500 psi.
-
Perform two static extraction cycles of 5 minutes each.
-
Collect the extract in a collection vial.
-
-
Concentration: Concentrate the extract to approximately 1 mL using a nitrogen evaporator.
-
Cleanup (SPE):
-
Condition a silica gel SPE cartridge (e.g., 6 mL, 1 g) with DCM.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the target NPAHs with a more polar solvent mixture, such as DCM.
-
-
Final Preparation: Concentrate the cleaned extract to a final volume of 1 mL. Add the internal standard just prior to analysis.
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS.
-
Instrumental Conditions: See Table 3.
-
Table 3: Example GC-MS Parameters
| Parameter | Setting |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |
| Inlet | Splitless, 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp 10 °C/min to 310 °C (hold 10 min) |
| MS Transfer Line | 300 °C |
| Ion Source | Electron Ionization (EI), 230 °C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion | m/z 247 |
| Qualifier Ion | m/z 201 |
Caption: Workflow for the analysis of this compound in soil.
Toxicology and Safety
This compound is recognized as a genotoxic compound. Like many NPAHs, its toxicity is linked to its metabolic activation to reactive species that can form DNA adducts, leading to mutations. While one study on developmental toxicity in a zebrafish model found it to be inactive, its classification as a mutagen warrants careful handling.
Safety Precautions When handling this compound, standard laboratory safety protocols for potent mutagens should be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Using appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoiding inhalation of dust or aerosolized solutions.
-
Disposing of waste in accordance with institutional guidelines for chemical mutagens.
Conclusion
This compound is a photochemically formed NPAH with distinct chemical and physical properties that govern its environmental behavior and biological activity. Its detection and quantification require sensitive and specific analytical methods, such as GC-MS, to overcome the challenges of complex sample matrices. A thorough understanding of its formation, reactivity, and metabolic pathways is essential for accurately assessing its environmental impact and the associated risks to human health. This guide provides the foundational technical information necessary to support ongoing and future research in these critical areas.
References
-
Pothuluri, J. V., Sutherland, J. B., Freeman, J. P., & Cerniglia, C. E. (1998). Fungal metabolism of nitrofluoranthenes. Applied and environmental microbiology, 64(8), 3106–3109. [Link]
-
Chemos GmbH. (n.d.). This compound. Molbase. Retrieved from [Link]
-
Knecht, A. L., Goodale, B. C., Truong, L., Simonich, M. T., Swanson, A. J., Bello, D., & Tanguay, R. L. (2013). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Toxicology and applied pharmacology, 271(2), 168–179. [Link]
-
SciEngine. (2022). Review on pollution characteristics and environmental behavior of nitro-polycyclic aromatic hydrocarbons in the atmosphere. China Science Engine. Retrieved from [Link]
-
Jariyasopit, N., Tung, Y. H., Su, K., & Li, H. H. (2014). Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity. Environmental science & technology, 48(1), 412–419. [Link]
-
Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). UV-Vis spectrum (1) and (2). Retrieved from [Link]
-
Parks, M., & Onchoke, K. (n.d.). Spectroscopic Studies of Fluoranthene and 3-Nitrofluoranthene. SFA ScholarWorks. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ALS Environmental. (2023). Determination of Polynuclear Aromatic Hydrocarbons (PAH's) in soils by GC-MS. Retrieved from [Link]
-
Government of British Columbia. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]
-
El-Mufleh, A., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers in Environmental Science. [Link]
-
PubChemLite. (n.d.). This compound (C16H9NO2). Retrieved from [Link]
-
University of Calgary. (n.d.). IR: nitro groups. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Nitrofluorene - Optional[UV-VIS] - Spectrum. Retrieved from [Link]
- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., Zacchei, P., Miguel, A. H., & Vasconcellos, P. C. (1996). Formation and transport of this compound and
The Genesis of a Potent Pollutant: An In-depth Technical Guide to the Environmental Sources and Formation of 2-Nitrofluoranthene
For researchers, environmental scientists, and professionals in drug development, understanding the lifecycle of environmental contaminants is paramount to assessing their toxicological impact and devising mitigation strategies. Among the vast class of nitrated polycyclic aromatic hydrocarbons (NPAHs), 2-nitrofluoranthene (2-NFLT) stands out due to its significant mutagenicity and its prevalence in ambient air. This technical guide provides a comprehensive exploration of the environmental origins and intricate formation pathways of this compound, grounded in established scientific literature and field-proven insights.
Executive Summary: The Dual Origin of this compound
This compound is a ubiquitous atmospheric pollutant, but its presence is not primarily due to direct emissions from combustion sources. While many polycyclic aromatic hydrocarbons (PAHs) and some of their nitrated derivatives are directly released from processes like diesel combustion, 2-NFLT is predominantly a secondary pollutant.[1] This means it is largely formed through chemical reactions in the atmosphere involving its parent compound, fluoranthene.[1][2] The distinction between primary and secondary sources is critical for developing effective environmental monitoring and control strategies.
Unraveling the Environmental Sources of this compound
The environmental burden of this compound can be attributed to a combination of direct (primary) emissions and, more significantly, secondary atmospheric formation.
Primary Emissions: A Minor Contributor
Direct emissions of this compound from combustion sources are generally considered to be minor.[3] Studies analyzing diesel engine exhaust have found other nitro-PAHs like 1-nitropyrene, but this compound is often not detected.[4] However, some research has reported the presence of this compound in diesel exhaust particulates, suggesting that under certain combustion conditions, it can be a primary emission product.[5][6]
Table 1: Comparative Emissions of Selected Nitro-PAHs from Diesel Exhaust
| Nitro-PAH | Presence in Diesel Exhaust | Typical Concentration Range (particulates) | Primary or Secondary Source Indicator |
| 1-Nitropyrene | Commonly Detected | High | Primary |
| This compound | Not always detected; variable | Low to non-detectable[4] | Primarily Secondary[1][3] |
| 3-Nitrofluoranthene | Detected | Variable | Primary[2] |
| 6-Nitrochrysene | Detected | Variable | Primary |
Data synthesized from multiple sources.[2][4][5]
The ratio of this compound to 1-nitropyrene in ambient air samples is often used as an indicator of the relative importance of secondary atmospheric formation versus direct emissions. A high ratio suggests a greater contribution from atmospheric reactions.[3]
Secondary Atmospheric Formation: The Dominant Pathway
The vast majority of this compound in the environment is the result of the atmospheric transformation of its parent PAH, fluoranthene.[1][2] Fluoranthene is a common pollutant released from the incomplete combustion of organic materials such as coal, oil, and wood.[7][8] Once in the atmosphere, gaseous fluoranthene undergoes a series of chemical reactions to form this compound.
The Chemical Architecture of Formation: Mechanisms of this compound Genesis
The formation of this compound is a complex process that can occur through both gas-phase and heterogeneous reactions. However, the scientific consensus points to gas-phase reactions as the predominant mechanism under typical atmospheric conditions.[1][9]
Gas-Phase Formation: A Radical-Initiated Process
The atmospheric formation of this compound is primarily initiated by the reaction of gas-phase fluoranthene with hydroxyl (OH) radicals during the daytime and nitrate (NO₃) radicals at night.[1][2][10]
The process can be summarized in two key steps:
-
Radical Addition: A hydroxyl or nitrate radical adds to the fluoranthene molecule, forming a radical adduct.[1]
-
Nitration: This unstable intermediate then reacts with nitrogen dioxide (NO₂) to form this compound.[1]
This reaction pathway is highly dependent on the concentrations of OH radicals, NO₃ radicals, and NO₂ in the atmosphere.[11][12] The competition between the reaction of the intermediate with NO₂ and its reaction with molecular oxygen (O₂) is a critical factor determining the yield of this compound.[1]
Figure 1: Gas-phase formation pathways of this compound.
Heterogeneous Formation: A Less Significant Route
While gas-phase reactions are dominant, the formation of this compound can also occur through heterogeneous reactions on the surface of airborne particulate matter.[13][14] In this process, fluoranthene adsorbed onto particles reacts with nitrogen dioxide (NO₂) or other nitrating agents.[13]
However, studies have shown that the heterogeneous formation of this compound is generally negligible under typical atmospheric NO₂ concentrations.[1][9] This is in contrast to other nitro-PAHs, such as 1-nitropyrene, which can be formed more readily through heterogeneous pathways.[10] The presence of other pollutants, such as sulfur dioxide (SO₂), has been shown to enhance the heterogeneous nitration of fluoranthene in laboratory settings, though the significance of this in the real atmosphere is still under investigation.[13][14]
Experimental Protocols for the Analysis of this compound
The accurate quantification of this compound in environmental samples is crucial for assessing human exposure and understanding its environmental fate. The following is a generalized workflow for the analysis of this compound in airborne particulate matter.
Sample Collection and Extraction
-
Sample Collection: Collect airborne particulate matter on quartz fiber filters using a high-volume air sampler.
-
Soxhlet Extraction: Place the filter in a Soxhlet extractor and extract with a suitable solvent, such as dichloromethane or a mixture of benzene and ethanol, for 18-24 hours.[4][15]
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator.
Cleanup and Fractionation
-
Solid Phase Extraction (SPE): Use a silica gel or alumina SPE cartridge to remove interfering compounds.[16]
-
Fractionation: Elute the cartridge with a series of solvents of increasing polarity to separate the sample into different fractions. Nitro-PAHs are typically found in the moderately polar fraction.
Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence or chemiluminescence detection is a common method for the analysis of nitro-PAHs.[4][17] A C18 column is typically used for separation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high sensitivity and selectivity for the identification and quantification of this compound.[18]
Figure 2: Generalized experimental workflow for this compound analysis.
Conclusion and Future Directions
This technical guide has elucidated that this compound is predominantly a secondary air pollutant, formed through the gas-phase reactions of its parent PAH, fluoranthene, with atmospheric radicals and nitrogen oxides. While direct emissions from combustion sources can occur, they are a minor contributor to the overall environmental concentration. Understanding these formation pathways is crucial for accurately modeling the atmospheric fate of PAHs and for developing effective strategies to mitigate the health risks associated with NPAHs.
Future research should focus on refining our understanding of the factors that influence the yield of this compound in the atmosphere, including the role of co-pollutants and varying meteorological conditions. Additionally, the development of more sensitive and field-deployable analytical techniques will be essential for real-time monitoring and a more comprehensive assessment of human exposure to this potent environmental contaminant.
References
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). Environmental Science & Technology. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed Central. [Link]
-
This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates. (1995). Journal of the Japan Society for Analytical Chemistry. [Link]
-
SO2-Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Reaction in the Presence of NO2. (2000). Taylor & Francis Online. [Link]
-
Heterogeneous reactions of particulate benzo[b]fluoranthene and benzo[k]fluoranthene with NO(3) radicals. (2017). PubMed. [Link]
-
Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Rea. (2000). ResearchGate. [Link]
-
Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2. (2013). PubMed Central. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed. [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research. [Link]
-
Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere. (1996). ResearchGate. [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. (n.d.). Shodhganga. [Link]
-
Gas-solid heterogeneous nitration of fluoranthene and chrysene adsorbed on airborne particulate matter under photo irradiation in the presence of nitrogen dioxide. (1996). OSTI.gov. [Link]
-
Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. [Link]
-
Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. (1988). National Center for Biotechnology Information. [Link]
-
Identification of 2-nitrofluorene in diesel exhaust particulates. (1981). PubMed. [Link]
-
Mechanisms of the Gas-Phase Reactions of Aromatic Hydrocarbons and PAHS with OH and NO3 Radicals. (2021). ResearchGate. [Link]
-
Atmospheric Chemistry of Gas-phase Polycyclic Aromatic Hydrocarbons. (1990). Semantic Scholar. [Link]
-
An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012). ResearchGate. [Link]
-
Anomalous nitration of fluoranthene with nitrogen dioxide in carbon tetrachloride. (1991). Journal of the American Chemical Society. [Link]
-
Analytical Methods. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Nitroalkanes and Nitroalkenes: Carcinogenicity and Structure Activity Relationships. (1988). U.S. Environmental Protection Agency. [Link]
-
Health Effects. (n.d.). National Center for Biotechnology Information. [Link]
-
Environmental Carcinogenic Polycyclic Aromatic Hydrocarbons: Photochemistry and Phototoxicity. (2005). PubMed Central. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. (1995). PubMed Central. [Link]
-
Diurnal concentration profiles for this compound and... (2015). ResearchGate. [Link]
-
Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. (2020). PubMed Central. [Link]
-
Characterizations of Size-segregated Ultrafine Particles in Diesel Exhaust. (2020). Aerosol and Air Quality Research. [Link]
-
Rate of gas phase association of hydroxyl radical and nitrogen dioxide. (2010). PubMed. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency. [Link]
-
The Report on Diesel Exhaust. (1998). California Air Resources Board. [Link]
-
Rate of Gas Phase Association of Hydroxyl Radical and Nitrogen Dioxide. (2010). ResearchGate. [Link]
-
Atmospheric oxidation of phenanthrene initiated by OH radicals in the presence of O2 and NOx - A theoretical study. (2016). PubMed. [Link]
-
Diesel Exhaust Particulates. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]
- 5. 14.139.213.3:8080 [14.139.213.3:8080]
- 6. Identification of 2-nitrofluorene in diesel exhaust particulates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of nitro-PAHs from the heterogeneous reaction of ambient particle-bound PAHs with N2O5/NO3/NO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rate of gas phase association of hydroxyl radical and nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
The Atmospheric Genesis of 2-Nitrofluoranthene: A Technical Guide to Formation Pathways
Abstract
2-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant toxicological concern, is a ubiquitous atmospheric pollutant. Unlike many other NPAHs, its presence in the atmosphere is not primarily due to direct emissions from combustion sources. Instead, it is predominantly formed through complex secondary chemical reactions. This in-depth technical guide elucidates the atmospheric formation pathways of this compound, providing a comprehensive overview for researchers, atmospheric scientists, and environmental health professionals. The guide delves into the dominant gas-phase reaction mechanisms, the critical role of atmospheric oxidants, the kinetics and thermodynamics governing these transformations, and the experimental methodologies employed to investigate these processes.
Introduction: The Secondary Nature of this compound
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds released into the atmosphere from the incomplete combustion of organic materials such as coal, oil, gas, and wood[1]. While PAHs themselves are toxic, their nitrated derivatives (NPAHs) can exhibit even greater mutagenicity and carcinogenicity[2][3]. This compound is consistently detected in ambient air samples, often as one of the most abundant NPAHs[4]. However, it is notably absent or present in only trace amounts in direct emission sources like diesel exhaust[2]. This critical observation points to its secondary origin, meaning it is primarily synthesized in the atmosphere from its parent PAH, fluoranthene[2][5].
Understanding the formation pathways of this compound is crucial for several reasons:
-
Source Apportionment: Its presence can serve as an indicator of atmospheric photochemical processing of PAHs.
-
Risk Assessment: Knowledge of its formation rates and pathways is essential for accurately modeling human exposure and environmental fate.
-
Pollution Mitigation Strategies: Effective control measures require targeting the precursors and atmospheric conditions that favor its formation.
This guide will focus on the scientifically established mechanisms of this compound's atmospheric genesis, emphasizing the underlying chemical principles and experimental evidence.
Dominant Formation Pathway: Gas-Phase Radical-Initiated Reactions
The overwhelming consensus in the scientific literature is that this compound is formed predominantly through gas-phase reactions of fluoranthene initiated by atmospheric radicals, namely the hydroxyl radical (OH) during the daytime and the nitrate radical (NO3) during the nighttime[2][6][7]. Heterogeneous reactions, which involve reactions on the surface of atmospheric particles, are considered to be a negligible pathway for the formation of this compound under typical atmospheric conditions[2][6].
The gas-phase formation of this compound follows a general two-step mechanism:
-
Radical Addition: An atmospheric radical (OH or NO3) adds to the aromatic ring of the fluoranthene molecule, forming a short-lived, unstable radical adduct.
-
Nitration: This radical adduct then reacts with nitrogen dioxide (NO2), a common atmospheric pollutant, to yield this compound and either water (in the case of the OH-initiated pathway) or nitric acid (in the case of the NO3-initiated pathway).
The Daytime Pathway: OH Radical-Initiated Formation
During daylight hours, the hydroxyl radical (OH) is the most important oxidant in the troposphere. The formation of this compound initiated by the OH radical can be represented as follows:
Step 1: OH Radical Addition
Fluoranthene + OH → [Fluoranthene-OH]•
Step 2: Reaction with NO2
[Fluoranthene-OH]• + NO2 → this compound + H2O
The regioselectivity of this reaction, which dictates the specific position on the fluoranthene molecule where the nitro group attaches, is a critical aspect. Theoretical studies using density functional theory (DFT) have shown that the addition of the OH radical to the C3 position of fluoranthene results in the most thermodynamically stable intermediate[8]. Subsequent addition of NO2 at the adjacent C2 position leads to the formation of this compound[8].
The Nighttime Pathway: NO3 Radical-Initiated Formation
In the absence of sunlight, the nitrate radical (NO3) becomes a significant atmospheric oxidant. The formation of this compound can, therefore, proceed efficiently during the night. The reaction mechanism is analogous to the OH-initiated pathway:
Step 1: NO3 Radical Addition
Fluoranthene + NO3 → [Fluoranthene-NO3]•
Step 2: Reaction with NO2
[Fluoranthene-NO3]• + NO2 → this compound + HNO3
The observation of increased this compound concentrations during the nighttime in some studies provides strong evidence for the importance of the NO3 radical-initiated pathway[7][9].
Reaction Kinetics and Product Yields
The efficiency of these formation pathways is determined by the reaction kinetics and the yields of the final product. Laboratory studies have been conducted to quantify these parameters, which are essential for atmospheric modeling.
| Reaction | Rate Constant (cm³ molecule⁻¹ s⁻¹) | This compound Yield (%) | Reference |
| Fluoranthene + OH | (5.5 ± 1.0) x 10⁻¹¹ | ~5 | [2] |
| Fluoranthene + NO3 | (6.8 ± 1.2) x 10⁻¹² | 24 ± 5 | [2] |
Note: The yields can be dependent on the concentration of NO2.
The data indicates that while the reaction of fluoranthene with OH radicals is faster, the yield of this compound from the NO3 radical-initiated reaction is significantly higher. This highlights the importance of both daytime and nighttime chemistry in the overall atmospheric burden of this compound.
Experimental Methodologies for Studying Formation Pathways
The investigation of gas-phase atmospheric reactions of PAHs requires specialized experimental setups that can simulate atmospheric conditions in a controlled environment.
Smog Chamber Studies
The primary tool for studying these reactions is the smog chamber, also known as an environmental or simulation chamber[5]. These are large, inert enclosures (often made of Teflon film) into which known concentrations of reactants (fluoranthene, an oxidant precursor, and NOx) are introduced.
A Generalized Experimental Protocol for a Smog Chamber Study:
-
Chamber Cleaning and Preparation: The chamber is thoroughly cleaned and flushed with purified air to remove any residual contaminants.
-
Introduction of Reactants:
-
Fluoranthene is introduced into the chamber, often by gently heating a solid sample in a stream of inert gas.
-
Nitrogen oxides (NO and NO2) are added from calibrated gas cylinders.
-
An oxidant precursor is introduced. For OH radical studies, this is often methyl nitrite (CH3ONO) or hydrogen peroxide (H2O2), which photolyze to produce OH radicals. For NO3 radical studies, N2O5 is often used as a thermal source of NO3.
-
-
Initiation of Reaction:
-
For OH-initiated reactions, the chamber is irradiated with UV lamps that simulate the solar spectrum, initiating the photolysis of the OH precursor.
-
For NO3-initiated reactions, the experiment is conducted in the dark.
-
-
Monitoring of Reactants and Products: The concentrations of fluoranthene and this compound are monitored over time using analytical instrumentation connected to the chamber.
-
Data Analysis: The decay of fluoranthene and the formation of this compound are used to determine reaction rate constants and product yields.
Analytical Techniques
The accurate detection and quantification of this compound in complex reaction mixtures are crucial. The most common analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS) .
-
Gas Chromatography (GC): This technique separates the different components of a mixture based on their volatility and interaction with a stationary phase in a long, thin column.
-
Mass Spectrometry (MS): After separation by GC, the individual compounds are ionized and fragmented. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, creating a unique "fingerprint" for each compound that allows for its identification and quantification.
Conclusion
The atmospheric formation of this compound is a clear example of how atmospheric chemistry can transform less harmful pollutants into more toxic secondary products. The dominant pathways involve the gas-phase reactions of fluoranthene with OH radicals during the day and NO3 radicals at night, both of which are initiated by radical addition to the fluoranthene molecule followed by reaction with NO2. While the fundamental mechanisms are well-established, further research into the influence of varying atmospheric conditions (e.g., temperature, humidity, and the presence of other pollutants) on reaction rates and product yields will continue to refine our understanding of the atmospheric lifecycle of this important environmental contaminant. This knowledge is paramount for developing accurate atmospheric models and effective strategies to mitigate the health risks associated with nitrated PAHs.
References
- Atkinson, R., & Arey, J. (1994). Atmospheric chemistry of gas-phase polycyclic aromatic hydrocarbons: formation of atmospheric mutagens. Environmental Health Perspectives, 102(Suppl 4), 117–126.
- Arey, J., Zielinska, B., Atkinson, R., Winer, A. M., Ramdahl, T., & Pitts, J. N. (1986). The formation of nitro-PAH from the gas-phase reactions of fluoranthene and pyrene with the OH radical in the presence of NOx. Atmospheric Environment (1967), 20(12), 2339-2345.
- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., & Zacchei, P. (1996). Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere.
- Coutant, R. W., Brown, L., Chuang, J. C., Riggin, R. M., & Lewis, R. G. (1988). Phase distribution and artifact formation in ambient air sampling for polynuclear aromatic hydrocarbons. Atmospheric Environment (1967), 22(3), 517-523.
- Fan, Z., Kamens, R. M., Zhang, J., & Hu, J. (1996). Photostability of nitro-polycyclic aromatic hydrocarbons on combustion soot particles in sunlight. Environmental Science & Technology, 30(4), 1358-1364.
- Finlayson-Pitts, B. J., & Pitts, J. N. (2000).
- Gupta, P., Harger, W. P., & Arey, J. (1996). The contribution of nitro- and dinitropolycyclic aromatic hydrocarbons to the mutagenicity of ambient particulate organic matter. Atmospheric Environment, 30(18), 3157-3166.
- Kameda, T., Akiyama, A., Toriba, A., Tang, N., & Hayakawa, K. (2012). Atmospheric Formation of Hydroxynitrofluoranthene from Photochemical Reactions of this compound.
- Keyte, I. J., Harrison, R. M., & Lammel, G. (2013). Chemical reactivity and long-range transport potential of polycyclic aromatic hydrocarbons—a review. Chemical Society Reviews, 42(24), 9333-9391.
- Lammel, G., Mulder, M. D., Shahpoury, P., & Kukučka, P. (2020). Modeling the formation, degradation, and spatiotemporal distribution of this compound and 2-nitropyrene in the global atmosphere. Environmental science & technology, 54(22), 14224-14234.
- Nielsen, T., Seitz, T., & Ramdahl, T. (1984). Occurrence of nitro-PAH in the atmosphere in a rural area. Atmospheric Environment (1967), 18(10), 2159-2165.
- Reisen, F., & Arey, J. (2005). Atmospheric reactions of polycyclic aromatic hydrocarbons (PAHs).
- Wilson, N. K., McCurdy, T. R., & Chuang, J. C. (1995). Concentrations and phase distributions of nitrated and oxygenated polycyclic aromatic hydrocarbons in ambient air. Atmospheric Environment, 29(19), 2575-2584.
- Zielinska, B., Arey, J., Atkinson, R., & Winer, A. M. (1989).
- U.S. Environmental Protection Agency. (1999). Method TO-13A: Determination of Polycyclic Aromatic Hydrocarbons (PAHs)
- Inazu, K., Tsutsumi, N., Aika, K. I., & Hisamatsu, Y. (2001). SO2-Enhanced Nitration of Fluoranthene and Pyrene Adsorbed on Particulate Matter in the Heterogeneous Reaction in the Presence of NO2.
- Jariyasopit, N., Tung, H., Su, K., & Yu, C. P. (2014). Novel nitro-PAH formation from heterogeneous reactions of PAHs with NO2, NO3/N2O5, and OH radicals: prediction, laboratory studies, and mutagenicity. Environmental science & technology, 48(1), 412-419.
- Phousongphouang, P. T., & Arey, J. (2003). Sources of the atmospheric contaminants, 2-nitrobenzanthrone and 3-nitrobenzanthrone. Atmospheric Environment, 37(23), 3189-3199.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Gas-phase laboratory formation of large, astronomically relevant PAH-organic molecule clusters | Astronomy & Astrophysics (A&A) [aanda.org]
- 4. aurora.ajou.ac.kr [aurora.ajou.ac.kr]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Novel Nitro-PAH Formation from Heterogeneous Reactions of PAHs with NO2, NO3/N2O5, and OH Radicals: Prediction, Laboratory Studies and Mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
2-Nitrofluoranthene in Diesel Exhaust Particulates: A Technical Guide for Researchers
Introduction
2-Nitrofluoranthene (2-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. It is a component of diesel exhaust particulates and is also formed in the atmosphere through the reaction of its parent PAH, fluoranthene, with nitrogen oxides[1][2]. As a potent mutagen and a suspected human carcinogen, the presence of this compound in the environment, particularly in urban air where diesel emissions are prevalent, warrants in-depth scientific investigation[2][3][4]. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its detection in diesel exhaust, its toxicological profile, and the methodologies employed for its study.
Diesel exhaust has been identified as a primary source of exposure to this compound[5]. While some studies have detected this compound directly in diesel engine emissions, others suggest its formation occurs post-emission in the atmosphere[1]. Regardless of its precise origin, its association with diesel particulate matter is well-established[5][6]. The mutagenic contribution of this compound to ambient air pollution is considered significant, comparable to that of other well-known nitro-PAHs[1].
Part 1: Detection and Quantification of this compound in Diesel Exhaust Particulates
The accurate detection and quantification of this compound in diesel exhaust particulates are critical for assessing exposure and understanding its environmental fate. This process involves a multi-step workflow, from sample collection and extraction to sophisticated analytical separation and detection.
Experimental Workflow: From Sample to Analysis
Caption: Workflow for the analysis of this compound from diesel exhaust particulates.
Step-by-Step Methodologies
1. Sample Collection:
-
Diesel exhaust particulates are typically collected on filters, such as glass or quartz fiber filters or Teflon-coated silica fiber membrane filters[5]. High-volume samplers are often employed to collect sufficient material for analysis.
2. Extraction of this compound:
-
Soxhlet Extraction: This is a classic and robust method for extracting organic compounds from solid matrices.
-
Protocol:
-
Place the filter sample in a porous thimble.
-
Place the thimble in the main chamber of the Soxhlet extractor.
-
Fill the distilling flask with a suitable solvent, such as dichloromethane[5][6].
-
Heat the flask. The solvent vapor travels up a distillation arm and floods into the chamber housing the thimble.
-
Once the chamber is nearly full, the solvent is automatically emptied back into the distillation flask.
-
This cycle is repeated for an extended period (e.g., 24 hours) to ensure complete extraction[7].
-
-
-
Sonication: A faster alternative to Soxhlet extraction.
-
Protocol:
-
Cut the filter into small pieces and place them in a flask with a suitable solvent (e.g., dichloromethane).
-
Immerse the flask in an ultrasonic bath and sonicate for a specified period (e.g., 30 minutes)[8].
-
Repeat the sonication with fresh solvent to ensure complete extraction.
-
-
-
Pressurized Liquid Extraction (PLE): A more modern and efficient technique that uses elevated temperatures and pressures.
3. Sample Clean-up and Fractionation:
-
Crude extracts from diesel particulates are complex mixtures. A clean-up step is essential to remove interfering compounds.
-
Solid-Phase Extraction (SPE): SPE cartridges (e.g., silica) are commonly used to separate the extract into different fractions based on polarity[7].
-
Column Chromatography: Techniques like Sephadex LH-20 chromatography can be used to separate aromatic compounds from aliphatic substances[7].
4. Analytical Separation and Detection:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating nitro-PAHs.
-
A common method involves a reversed-phase column with a mobile phase gradient of acetonitrile and water.
-
Detection can be achieved using various detectors, including UV-Vis, fluorescence, and chemiluminescence detectors, the latter being particularly sensitive for nitro-PAHs[1].
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high-resolution separation and definitive identification.
-
Capillary columns are used for separation.
-
Negative ion chemical ionization (NICI) is a sensitive ionization technique for detecting nitro-PAHs[5].
-
Quantitative Data Summary
| Analytical Technique | Typical Limit of Detection (LOD) | Recovery Rates | Reference |
| HPLC with Chemiluminescence | Picogram levels | Not specified | [1] |
| GC-MS (NICI) | 4.6 to 8 µg/L for nitrated PAHs | ≥ 90% | [9] |
Part 2: Toxicological Profile of this compound
The toxicity of this compound is primarily attributed to its metabolic activation into reactive intermediates that can bind to cellular macromolecules, most notably DNA.
Metabolic Activation and DNA Adduct Formation
The genotoxicity of this compound is a result of its metabolic transformation. The primary pathway involves the reduction of the nitro group to a hydroxylamine, which can then be further activated to a reactive nitrenium ion. This highly electrophilic species can then form covalent bonds with DNA, leading to the formation of DNA adducts.
Caption: Metabolic activation of this compound leading to DNA adduct formation.
Studies have shown that the metabolism of this compound can be mediated by various enzymes, including liver microsomes and xanthine oxidase[2][3]. Under hypoxic conditions, the primary metabolite is 2-aminofluoranthene[2][3]. However, the key step in its activation to a mutagen is the formation of N-hydroxy-2-aminofluoranthene. This intermediate can then react with DNA to form adducts, with the major adduct identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene[2][3].
The formation of these DNA adducts is a critical initiating event in chemical carcinogenesis. If not repaired by cellular DNA repair mechanisms, these adducts can lead to mutations during DNA replication, which can ultimately contribute to the development of cancer.
Carcinogenicity and Health Risks
The International Agency for Research on Cancer (IARC) has not classified this compound itself. However, a related compound, 2-nitrofluorene, is classified as "possibly carcinogenic to humans" (Group 2B)[10][11][12]. Given the potent mutagenicity of this compound and its ability to form DNA adducts, it is considered a significant carcinogenic risk.
Human exposure to PAHs and nitro-PAHs in diesel exhaust is associated with a range of adverse health effects, including an increased risk of lung cancer and other respiratory diseases[13][14][15]. The presence of this compound in diesel exhaust particulates contributes to the overall carcinogenic potential of these emissions.
Conclusion
This compound is a genotoxic and potentially carcinogenic compound found in diesel exhaust particulates. Its detection and quantification require sensitive and specific analytical methods, and its toxicological profile is characterized by metabolic activation to DNA-damaging species. Understanding the science behind this compound is crucial for assessing the health risks associated with diesel emissions and for developing strategies to mitigate its impact on public health. Further research into its atmospheric formation, detailed toxicological pathways, and the development of more efficient analytical techniques will continue to be important areas of investigation.
References
-
Hayakawa, K., et al. (1995). This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates. Journal of Health Science, 41(4), 217-222. [Link]
-
Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology, 5(6), 863-869. [Link]
-
Pothuluri, J. V., et al. (1998). Fungal metabolism of nitrofluoranthenes. Applied and Environmental Microbiology, 64(7), 2411-2418. [Link]
-
Herreno-Saenz, D., et al. (1992). In Vitro Metabolism and DNA Adduct Formation from the Mutagenic Environmental Contaminant this compound. Chemical Research in Toxicology, 5(6), 863-869. [Link]
-
Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-183. [Link]
-
Al-Naiema, I., et al. (2018). PAHs and Nitro-PAHs are Extracted from Diesel Soot by HRE. ResearchGate. [Link]
-
Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives. [Link]
-
Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]
-
Schuetzle, D., & Perez, J. M. (1981). Identification of 2-nitrofluorene in diesel exhaust particulates. Journal of Applied Toxicology, 1(3), 196-198. [Link]
-
Hecht, S. S. (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In: Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]
-
Zielinska, B., et al. (2012). Emissions of polycyclic aromatic hydrocarbons (PAHs) and nitro-PAHs from heavy-duty diesel vehicles with DPF and SCR. Journal of the Air & Waste Management Association, 62(9), 1045-1056. [Link]
-
Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]
-
Mitchell, C. E., et al. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]
-
D'Agostino, A. P. (1983). The Analysis of Nitro Polycyclic Aromatic Hydrocarbons in Diesel Exhaust and Urban Airborne Particulate Samples. McMaster University. [Link]
-
National Renewable Energy Laboratory. (2011). Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust. NREL. [Link]
-
Pothuluri, J. V., et al. (1996). Fungal metabolism of 2-nitrofluorene. Applied and Environmental Microbiology, 62(11), 4052-4057. [Link]
-
Möller, L., et al. (1987). Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. Carcinogenesis, 8(5), 637-645. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). ATSDR. [Link]
-
Yu, H. (2002). Environmental carcinogenic polycyclic aromatic hydrocarbons: photochemistry and phototoxicity. Journal of Environmental Science and Health, Part C, 20(2), 149-183. [Link]
-
De Raat, W. K., et al. (1987). Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. Mutation Research/Genetic Toxicology, 176(2), 207-214. [Link]
-
Albinet, A., et al. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 3,9-Dinitrofluoranthene. In: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2014). 3,7-Dinitrofluoranthene. In: Diesel and Gasoline Engine Exhausts and Some Nitroarenes. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 105. [Link]
-
IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]
-
IARC. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]
-
Bente, M., et al. (2010). Polycyclic Aromatic Hydrocarbons in the Particles Emitted from the Diesel and Gasoline Engines. Polish Journal of Environmental Studies, 19(5), 883-889. [Link]
-
Corrêa, S. M., et al. (2020). Emissions of PAHs, Nitro-PAHs and Quinones (Oxy-PAHs) Associated to PM 1.0 and PM 2.5 Emitted by a Diesel Engine Fueled with Diesel-Biodiesel-Ethanol Blends. Atmosphere, 11(10), 1083. [Link]
-
IARC. (1989). 2-Nitrofluorene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 46. [Link]
-
GreenFacts. (n.d.). Standard IARC classification. [Link]
-
Talaska, G., et al. (1996). Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. Environmental Health Perspectives, 104(Suppl 5), 899-903. [Link]
-
ChemEurope. (n.d.). List of IARC Group 2B carcinogens. [Link]
-
Healy, R. M., et al. (2013). Composition and Integrity of PAHs, Nitro-PAHs, Hopanes and Steranes In Diesel Exhaust Particulate Matter. ResearchGate. [Link]
-
WHO Regional Office for Europe. (2021). Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants. WHO. [Link]
-
Horikawa, K., et al. (1991). Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. Carcinogenesis, 12(6), 1003-1007. [Link]
-
Di Vaio, P., et al. (2017). Diurnal concentration profiles for this compound and... ResearchGate. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. [Link]
-
National Environment Protection Council. (2004). PAH Health Review. [Link]
-
Occupational Safety and Health Administration. (n.d.). Partial List of Chemicals Associated with Diesel Exhaust. OSHA. [Link]
-
SA Health. (n.d.). Polycyclic aromatic hydrocarbons (PAHs). [https://www.sahealth.sa.gov.au/wps/wcm/connect/public+content/sa+health+internet/public+health/protecting+public+health/polycyclic+aromatic+hydrocarbons+pa hs]([Link] hs)
-
Lim, S., et al. (2020). Characterizations of Size-segregated Ultrafine Particles in Diesel Exhaust. Aerosol and Air Quality Research. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for Nitrophenols. ATSDR. [Link]
Sources
- 1. This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification of 2-nitrofluorene in diesel exhaust particulates [pubmed.ncbi.nlm.nih.gov]
- 7. macsphere.mcmaster.ca [macsphere.mcmaster.ca]
- 8. pjoes.com [pjoes.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-Nitrofluorene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 11. Glossary: Standard IARC classification [ec.europa.eu]
- 12. List_of_IARC_Group_2B_carcinogens [chemeurope.com]
- 13. Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants - Report of the Working Group on Polycyclic Aromatic Hydrocarbons of the Joint Task Force on the Health Aspects of Air Pollution [who.int]
- 14. nepc.gov.au [nepc.gov.au]
- 15. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]
2-Nitrofluoranthene from Incomplete Combustion: A Technical Guide on its Formation, Genotoxicity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrofluoranthene (2-NFA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological concern. Unlike many other nitro-PAHs that are primary byproducts of combustion, 2-NFA is predominantly formed through atmospheric reactions of its parent compound, fluoranthene, which is released during the incomplete combustion of organic materials.[1][2] This guide provides a comprehensive overview of this compound, from its formation and chemical properties to its metabolic activation, genotoxicity, and the analytical methodologies used for its detection and quantification.
Formation and Environmental Fate
This compound is not a major component of direct emissions from combustion sources.[3] Instead, its presence in the environment is primarily a result of the atmospheric transformation of fluoranthene.[1][2]
Atmospheric Formation
The formation of this compound in the atmosphere is a complex process initiated by the reaction of gas-phase fluoranthene with hydroxyl (OH) or nitrate (NO₃) radicals.[1][2] This initial reaction forms a fluoranthene-radical adduct. Subsequent reaction with nitrogen dioxide (NO₂) leads to the formation of this compound.[1] The ratio of this compound to other nitro-PAHs, such as 1-nitropyrene (which is directly emitted from combustion sources), can serve as an indicator of the photochemical aging of air masses.[3]
Diagram: Atmospheric Formation of this compound
Caption: Gas-phase formation of this compound.
Environmental Persistence and Transport
Once formed, this compound can adsorb to airborne particulate matter and be transported over long distances. Its environmental fate is influenced by factors such as photodecomposition and deposition.
Chemical and Physical Properties
| Property | Value |
| Chemical Formula | C₁₆H₉NO₂ |
| Molar Mass | 247.25 g/mol |
| Appearance | Yellow solid |
| Melting Point | 159-161 °C |
| Boiling Point | Decomposes |
| Solubility | Insoluble in water, soluble in organic solvents |
Toxicological Profile: Genotoxicity and Carcinogenicity
The primary toxicological concern associated with this compound is its genotoxicity, stemming from its ability to form DNA adducts after metabolic activation.
Metabolic Activation and DNA Adduct Formation
This compound requires metabolic activation to exert its genotoxic effects. The key pathway is the reduction of the nitro group to a reactive N-hydroxyamino intermediate.[4] This intermediate can then be further activated, for example, through O-esterification, to form a highly reactive nitrenium ion that can covalently bind to DNA, primarily at the C8 position of guanine.
Diagram: Metabolic Activation of this compound
Caption: Metabolic activation leading to DNA adduct formation.
Mutagenicity
This compound is a potent mutagen in bacterial reverse mutation assays, such as the Ames test. Its mutagenicity is dependent on the metabolic activation by bacterial nitroreductases.[5][6]
Carcinogenicity
While there is substantial evidence for the carcinogenicity of many nitro-PAHs, a specific carcinogenicity classification for this compound by the International Agency for Research on Cancer (IARC) is not currently available. However, related compounds provide some context. For instance, 2-nitrofluorene is classified by IARC as Group 2B, "possibly carcinogenic to humans"[4], while 3-nitrofluoranthene is classified as Group 3, "not classifiable as to its carcinogenicity to humans".[7][8] Given its potent mutagenicity and ability to form DNA adducts, this compound is considered a potential carcinogen. Further long-term animal carcinogenicity studies are needed for a definitive classification.
Analytical Methodologies
The detection and quantification of this compound in environmental samples require sensitive and selective analytical methods due to its low concentrations and the complexity of the sample matrices.
Sample Collection and Preparation
Air samples are typically collected by drawing a large volume of air through a filter to trap particulate matter, followed by a sorbent tube to capture gas-phase compounds. The collected samples are then extracted with an appropriate organic solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a widely used technique for the analysis of this compound.
Experimental Protocol: GC-MS Analysis
-
Sample Extraction: Extract the filter and sorbent samples with dichloromethane using Soxhlet extraction or accelerated solvent extraction.
-
Cleanup: The extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.
-
Concentration: Concentrate the cleaned extract to a small volume under a gentle stream of nitrogen.
-
GC-MS Analysis:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1-2 µL of the extract.
-
Oven Program: A temperature program that allows for the separation of this compound from other PAHs and nitro-PAHs. A typical program might start at a low temperature (e.g., 60°C) and ramp up to a high temperature (e.g., 300°C).
-
MS Detection: Operate the mass spectrometer in selected ion monitoring (SIM) mode for high sensitivity and selectivity. Monitor the molecular ion (m/z 247) and characteristic fragment ions of this compound.
-
-
Quantification: Use an internal standard method with a deuterated analog of this compound for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with fluorescence or UV detection is another common method for this compound analysis.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Follow the same extraction and cleanup procedures as for GC-MS. The final solvent should be compatible with the HPLC mobile phase (e.g., acetonitrile).
-
HPLC Analysis:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used to achieve separation.
-
Detection:
-
UV Detection: Monitor at a wavelength where this compound has strong absorbance (e.g., 254 nm).
-
Fluorescence Detection: For enhanced sensitivity and selectivity, use fluorescence detection with appropriate excitation and emission wavelengths.
-
-
-
Quantification: Use an external or internal standard calibration for quantification.
Genotoxicity Assessment Protocols
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
Experimental Protocol: Ames Test for this compound
-
Bacterial Strains: Use Salmonella typhimurium strains that are sensitive to frameshift mutations (e.g., TA98) and base-pair substitutions (e.g., TA100).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to determine if metabolic activation is required for mutagenicity.
-
Procedure: a. Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO). b. In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix or a buffer. c. Pre-incubate the mixture at 37°C. d. Add top agar to the mixture and pour it onto a minimal glucose agar plate. e. Incubate the plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertant colonies that is at least double the spontaneous reversion rate is considered a positive result.[9][10]
³²P-Postlabelling Assay for DNA Adducts
The ³²P-postlabelling assay is an ultrasensitive method for detecting and quantifying DNA adducts.[2][3][11][12]
Experimental Protocol: ³²P-Postlabelling Assay
-
DNA Isolation: Expose cells or animals to this compound and isolate the DNA.
-
DNA Digestion: Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by butanol extraction.
-
³²P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled DNA adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the adducts by autoradiography and quantify the radioactivity using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as the number of adducts per 10⁸ or 10⁹ normal nucleotides.
Conclusion
This compound is a significant environmental genotoxicant formed from the atmospheric reactions of fluoranthene released during incomplete combustion. Its mutagenic and potential carcinogenic properties, driven by metabolic activation and the formation of DNA adducts, necessitate continued research and monitoring. The analytical and toxicological methods outlined in this guide provide a framework for the accurate assessment of exposure to and the potential risks associated with this important environmental contaminant.
References
- Ball, L. M., Stocking, L. M., Kohan, M. J., Warren, S. H., & Lewtas, J. (1995). Metabolic activation of the genotoxic environmental contaminants 2- and 3-nitrofluoranthene in variants of Salmonella typhimurium TA98. Mutagenesis, 10(5), 389–396.
- Gallagher, J. E., Jackson, M. A., George, M. H., & Lewtas, J. (1994). Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC. Chemical Research in Toxicology, 7(4), 503–510.
- Arey, J., Zielinska, B., Atkinson, R., & Winer, A. M. (1987). Formation of this compound and other nitro-PAH in the gas-phase reactions of fluoranthene with the OH radical and N2O5. Atmospheric Environment (1967), 21(6), 1437-1445.
- Ciccioli, P., Cecinato, A., Brancaleoni, E., Frattoni, M., & Zacchei, P. (1996). Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere.
- Feilberg, A., Nielsen, T., & Lildballe, T. (1999). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 19(5), 1145-1167.
- Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts.
- Reddy, M. V., & Randerath, K. (1986). Nuclease P1-mediated enhancement of sensitivity of 32P-postlabeling analysis of aromatic carcinogen-DNA adducts. Carcinogenesis, 7(9), 1543–1551.
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. Retrieved from [Link]
-
International Agency for Research on Cancer. (2018). Agents Classified by the IARC Monographs, Volumes 1–123. Retrieved from [Link]
- National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health.
- Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research/Reviews in Genetic Toxicology, 114(3), 217–267.
-
Microbe Online. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Retrieved from [Link]
-
Wikipedia. (2023, December 1). Ames test. In Wikipedia. Retrieved from [Link]
- Maher, V. M., Mah, M. C., Yang, J. L., Yagi, H., Jerina, D. M., & McCormick, J. J. (1990). Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay.
-
Xenometrix. (n.d.). Ames II Mutagenicity Assay Technical Documentation. Retrieved from [Link]
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). 3-Nitrofluoranthene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 46.
- Fu, P. P. (1990). Metabolism of nitro-polycyclic aromatic hydrocarbons. Drug metabolism reviews, 22(2-3), 209–268.
-
Xenometrix. (n.d.). Ames II Short Procedure. Retrieved from [Link]
Sources
- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 2. 32P-postlabeling analysis of DNA adducts in different populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of DNA adducts by 32P-postlabeling and multifraction contact-transfer thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Nitrofluorene (IARC Summary & Evaluation, Volume 46, 1989) [inchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. monographs.iarc.who.int [monographs.iarc.who.int]
- 8. monographs.iarc.who.int [monographs.iarc.who.int]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. xenometrix.ch [xenometrix.ch]
- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism and Toxicokinetics of 2-Nitrofluoranthene
This document provides a comprehensive technical overview of the metabolic pathways and toxicokinetic profile of 2-nitrofluoranthene (2-NFA). As a prevalent environmental contaminant, understanding its biological fate is critical for toxicological assessment and risk management. This guide is intended for researchers, scientists, and professionals in drug development and environmental health who require a detailed understanding of this genotoxic compound.
Introduction: The Environmental Significance of this compound
This compound (2-NFA) is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds. It is not typically a primary emission product from combustion sources. Instead, it is predominantly formed in the atmosphere through the gas-phase reaction of its parent PAH, fluoranthene, with hydroxyl radicals in the presence of nitrogen oxides[1][2]. This atmospheric formation makes 2-NFA one of the most abundant nitro-PAHs found in ambient air particulate matter, where it contributes significantly to the overall mutagenicity of environmental samples[1]. Its widespread presence and potent genotoxic activity necessitate a thorough understanding of its interaction with biological systems.
Metabolic Activation: A Tale of Two Pathways
The biological activity of 2-NFA is intrinsically linked to its metabolic transformation. Like many xenobiotics, it can undergo two principal types of metabolic reactions: ring oxidation, often a detoxification route, and nitroreduction, a critical bioactivation pathway that converts the parent compound into a potent DNA-damaging agent.
The Nitroreduction Pathway: Bioactivation to a Genotoxicant
The primary mechanism for 2-NFA's genotoxicity is the enzymatic reduction of its nitro group. This is a multi-step process that occurs under hypoxic (low oxygen) conditions, such as those found in certain tissues or mediated by specific enzymes and intestinal microflora[1][3][4][5].
-
Initial Reduction: The nitro group (-NO₂) of 2-NFA is first reduced to a nitroso intermediate (-NO).
-
Formation of the Proximate Carcinogen: The nitroso intermediate is further reduced to form N-hydroxy-2-aminofluoranthene. This N-hydroxylamine is considered the proximate carcinogen—a reactive metabolite poised to damage cellular macromolecules.
-
Generation of the Ultimate Carcinogen: The N-hydroxy-2-aminofluoranthene can be further activated, particularly in the acidic environment of the cell nucleus or through enzymatic O-acetylation or O-sulfonation, to form a highly electrophilic nitrenium ion. This ion is the ultimate carcinogen, readily attacking nucleophilic sites on DNA.
This bioactivation is catalyzed by a range of enzymes, including cytosolic reductases, microsomal cytochrome P450 reductases, and xanthine oxidase[1][6]. Studies using rat lung subcellular fractions have demonstrated the formation of the amino derivative from 2-NFA during anaerobic incubation[6].
Caption: The metabolic bioactivation of this compound via the nitroreduction pathway.
The Ring Oxidation Pathway
Under aerobic conditions, 2-NFA can be metabolized by cytochrome P450 (CYP) monooxygenases, leading to the formation of ring-oxidized products. This pathway is often associated with detoxification, as the addition of hydroxyl groups increases water solubility and facilitates excretion.
Incubation of 2-NFA with liver microsomes from rats pretreated with the CYP inducer 3-methylcholanthrene yielded several oxidized metabolites, including:
-
trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene
-
trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene
-
7-, 8-, and 9-phenolic metabolites[3]
These reactions are initiated by CYP enzymes forming an epoxide across one of the aromatic double bonds. This epoxide can then be hydrolyzed by epoxide hydrolase to a trans-dihydrodiol or can rearrange to form a phenol[3]. While ring oxidation can also lead to reactive diol epoxides for some parent PAHs, for 2-NFA, the nitroreduction pathway is the dominant route for its mutagenic activation[1][7].
Caption: The metabolic ring oxidation pathway for this compound.
Genotoxicity: The Formation of DNA Adducts
The ultimate consequence of 2-NFA's metabolic activation is the covalent binding of its reactive nitrenium ion to DNA, forming DNA adducts. These adducts are lesions in the DNA that, if not repaired, can lead to mutations during DNA replication and initiate carcinogenesis.
The principal adduct formed by 2-NFA has been identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene . This adduct results from the attack of the electrophilic nitrenium ion on the C8 position of guanine bases in DNA[1][3]. The formation of this specific adduct has been confirmed in vitro by reacting the activated metabolite, N-hydroxy-2-aminofluoranthene, with calf thymus DNA[1][3].
Quantitative DNA Adduct Formation
The level of DNA adduct formation provides a quantitative measure of genotoxic potential. In vitro studies have quantified the formation of the dG-C8-2-aminofluoranthene adduct under various metabolic conditions.
| Metabolic System | Adduct Level (pmol / mg DNA) | Reference(s) |
| Xanthine Oxidase | 10 | [1][3] |
| 3-Methylcholanthrene-induced Rat Liver Microsomes | 6 | [1][3] |
| Phenobarbital-induced Rat Liver Microsomes | 3 | [1][3] |
These data demonstrate that different enzymatic systems possess varying capacities to activate 2-NFA, with the nitroreductase activity of xanthine oxidase being particularly efficient.
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The overall toxicity of a compound is governed by its toxicokinetics—the processes of its absorption into the body, distribution to various tissues, metabolism, and final excretion[8]. While specific, comprehensive ADME studies for 2-NFA are limited, its profile can be inferred from data on related nitro-PAHs and general principles of xenobiotic disposition[9][10].
-
Absorption: As a component of airborne particulate matter, the primary route of human exposure is inhalation. Ingestion of contaminated soil or food is another potential route. Dermal absorption is also possible for PAHs[8].
-
Distribution: Following absorption into the systemic circulation, 2-NFA is expected to distribute throughout the body. Due to its lipophilic nature, it may associate with lipid-rich tissues[8].
-
Metabolism: The liver is the primary site of metabolism for most xenobiotics, featuring high concentrations of CYP enzymes. However, extrahepatic metabolism, particularly in the lung, is highly relevant for inhaled pollutants like 2-NFA[6][9]. As discussed, metabolism involves a balance between detoxification (ring oxidation) and activation (nitroreduction).
-
Excretion: The oxidized and conjugated metabolites of 2-NFA (e.g., glucuronides and sulfates) are more water-soluble and are readily excreted from the body, primarily via urine[4][9]. Biliary excretion into the feces is also a significant elimination pathway for PAH metabolites. For some nitro-PAHs, glucuronide conjugates excreted in the bile can be cleaved by intestinal beta-glucuronidase, liberating the toxic metabolites and leading to potential reabsorption and enterohepatic circulation[4].
Methodologies for Preclinical Assessment
Investigating the metabolism and genotoxicity of 2-NFA requires robust and validated experimental protocols. The following sections detail methodologies commonly employed in the field, explaining the causality behind key experimental choices.
Experimental Workflow: From Metabolism to Adduct Detection
The overall process for evaluating the metabolic activation and DNA binding of 2-NFA in vitro follows a logical sequence. The choice of a subcellular fraction like microsomes is a reductionist approach to isolate specific enzymatic activities (e.g., CYPs) while removing confounding cytosolic factors, allowing for a clearer mechanistic interpretation.
Caption: A generalized workflow for in vitro analysis of 2-NFA metabolism and DNA adduction.
Protocol: In Vitro Metabolism with Rat Liver Microsomes
This protocol is designed to assess the formation of metabolites from 2-NFA using liver microsomes, which are rich in CYP enzymes. Using microsomes from animals pre-treated with inducers (e.g., 3-methylcholanthrene) enhances the activity of specific CYP families, allowing for the study of their contribution to the metabolic profile.
Objective: To determine the aerobic and hypoxic metabolites of 2-NFA.
Materials:
-
This compound (2-NFA)
-
Liver microsomes from control, phenobarbital-treated, or 3-methylcholanthrene-treated rats
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Hypoxic chamber or nitrogen/argon gas source
-
Organic solvents (e.g., ethyl acetate)
-
HPLC system with UV or fluorescence detection
Methodology:
-
Reaction Setup: In a glass vial, combine the rat liver microsomes, the NADPH regenerating system, and 2-NFA dissolved in a minimal amount of a suitable solvent (e.g., DMSO) in potassium phosphate buffer. The final protein concentration is typically ~1 mg/mL.
-
Incubation Conditions:
-
Aerobic: Incubate the mixture in a shaking water bath at 37°C for a defined period (e.g., 60 minutes), open to the air.
-
Hypoxic: Degas the buffer and reaction mixture by bubbling with nitrogen or argon gas. Conduct the incubation in a sealed vial or a hypoxic chamber to minimize oxygen. The causality here is that nitroreductase activity is inhibited by oxygen, so its contribution is only revealed under hypoxic conditions[1][3].
-
-
Reaction Termination & Extraction: Stop the reaction by adding ice-cold organic solvent (e.g., two volumes of ethyl acetate). Vortex vigorously to extract the metabolites.
-
Sample Preparation: Centrifuge to separate the organic and aqueous layers. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the residue in a suitable mobile phase and analyze by HPLC to separate and quantify the parent compound and its metabolites[1][6].
Protocol: Analysis of Covalent DNA Adduct Formation
This protocol assesses the ability of metabolically activated 2-NFA to bind to DNA, the key event in its genotoxicity.
Objective: To detect and identify the N-(deoxyguanosin-8-yl)-2-aminofluoranthene adduct.
Materials:
-
Calf thymus DNA
-
Metabolic activation system (as described in 5.2, under hypoxic conditions)
-
Enzymes for DNA hydrolysis: DNase I, nuclease P1, alkaline phosphatase
-
Ice-cold ethanol
-
HPLC system coupled to a mass spectrometer (LC-MS/MS) for definitive identification
Methodology:
-
Metabolic Incubation: Perform the hypoxic incubation as described in Protocol 5.2, but with the inclusion of calf thymus DNA (~1 mg/mL) in the reaction mixture. The DNA acts as a trapping agent for the reactive electrophilic metabolites.
-
DNA Isolation: After incubation, precipitate the DNA by adding two volumes of ice-cold ethanol. Spool the DNA onto a glass rod, wash with ethanol to remove unbound material, and air dry briefly. This step is critical for purifying the adducted DNA from the complex incubation matrix.
-
Enzymatic Hydrolysis: Redissolve the DNA in a suitable buffer. Perform a sequential enzymatic digestion to break the DNA down into its constituent deoxynucleosides.
-
First, digest with DNase I.
-
Next, add nuclease P1 and alkaline phosphatase to complete the hydrolysis to individual nucleosides. This complete digestion is a self-validating step; incomplete hydrolysis would prevent accurate quantification of the adducts.
-
-
Adduct Enrichment (Optional): Solid-phase extraction (SPE) can be used to enrich the more hydrophobic DNA adducts from the bulk of normal, unmodified deoxynucleosides.
-
LC-MS/MS Analysis: Analyze the hydrolysate by HPLC, separating the adduct from the normal deoxynucleosides. Use mass spectrometry to confirm the identity of the adduct based on its specific mass-to-charge ratio and fragmentation pattern, comparing it to a synthesized standard if available[1][3].
Biomonitoring of Human Exposure
Biomonitoring provides a measure of the internal dose of a chemical by measuring the compound or its metabolites in biological samples like urine or blood[11]. For PAHs, urinary monohydroxylated metabolites are commonly used as biomarkers of exposure[11][12]. Although specific biomarkers for 2-NFA are not as established as those for compounds like pyrene (1-hydroxypyrene), the principles are directly applicable. The detection of phenolic or other metabolites of 2-NFA in human urine could serve as a non-invasive method to assess exposure to this environmental contaminant. This requires highly sensitive analytical methods, such as GC/MS or LC-MS/MS, to detect the low concentrations expected in the general population[12].
Conclusion
The toxicological profile of this compound is defined by its metabolic fate. While ring oxidation represents a potential detoxification pathway, the primary concern is the bioactivation via nitroreduction. This pathway, active under hypoxic conditions and catalyzed by various reductases, converts 2-NFA into a highly reactive nitrenium ion that readily forms covalent adducts with DNA, particularly at the C8 position of guanine. The formation of these adducts is the molecular initiating event for its mutagenic and carcinogenic properties. Understanding these metabolic and toxicokinetic processes, and the robust methodologies used to study them, is essential for accurately assessing the health risks posed by this ubiquitous environmental pollutant.
References
-
Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology, 5(6), 863–869. [Link]
-
Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. PubMed. [Link]
-
ACS Publications. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology. [Link]
-
Fu, P. P., Herreno-Saenz, D., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives. [Link]
-
Möller, L., Törnquist, S., & Toftgård, R. (1988). Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. Pharmacology & Toxicology. [Link]
-
Möller, L., Zeisig, M., & Toftgård, R. (1993). Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system. Carcinogenesis, 14(8), 1723–1725. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
-
Möller, L. (1994). In Vivo Metabolism and Genotoxic Effects of Nitrated Polycyclic Aromatic Hydrocarbons. Environmental Health Perspectives. [Link]
-
Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]
-
ResearchGate. (n.d.). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. Request PDF. [Link]
-
IARC Publications. (1989). 2-Nitrofluorene. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46. [Link]
-
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 114(3), 217–267. [Link]
-
U.S. Environmental Protection Agency. (2022). Analytical Method Summaries. EPA. [Link]
-
Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Jr, Wu, Y. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102 Suppl 6(Suppl 6), 177–183. [Link]
-
Oliveira, M., Slezakova, K., Delerue-Matos, C., & Pereira, M. C. (2023). Environmental contamination with polycyclic aromatic hydrocarbons and contribution from biomonitoring studies to the surveillance of global health. Environmental Geochemistry and Health. [Link]
-
Edenharder, R., & Grünhage, D. (1991). Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. Mutation Research, 264(4), 183–192. [Link]
-
Agency for Toxic Substances and Disease Registry. (2020). Toxicokinetics, Susceptible Populations, Biomarkers, Chemical Interactions. Toxicological Profile for Nitrophenols. [Link]
-
Crowell, S. R., et al. (2018). Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling. Toxics, 6(4), 69. [Link]
-
ResearchGate. (n.d.). Diurnal concentration profiles for this compound and... Scientific Diagram. [Link]
-
ResearchGate. (n.d.). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. Request PDF. [Link]
-
Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences, 163(1), 152–169. [Link]
-
Vörös, D., et al. (2022). Novel enzymes for biodegradation of polycyclic aromatic hydrocarbons identified by metagenomics and functional analysis in short-term soil microcosm experiments. Scientific Reports. [Link]
-
Bio-Rad. (n.d.). 2-Naphthylamine and 2-Nitronaphtalene metabolism Pathway Map. Bio-Rad. [Link]
-
Klaassen, C. D. (Ed.). (2013). Chapter 5. Absorption, Distribution, and Excretion of Toxicants. Casarett & Doull's Essentials of Toxicology, 2e. [Link]
-
Louro, H., et al. (2022). The Use of Human Biomonitoring to Assess Occupational Exposure to PAHs in Europe: A Comprehensive Review. International Journal of Environmental Research and Public Health, 19(16), 10207. [Link]
-
Wambaugh, J. F., et al. (2018). Evaluating In Vitro-In Vivo Extrapolation of Toxicokinetics. Toxicological Sciences. [Link]
-
ResearchGate. (n.d.). Biomonitoring of Exposure to Polycyclic Aromatic Hydrocarbons. PDF. [Link]
-
Angerer, J., Mannschreck, C., & Gündel, J. (1997). Biological monitoring and biochemical effect monitoring of exposure to polycyclic aromatic hydrocarbons. International Archives of Occupational and Environmental Health, 70(6), 365–377. [Link]
-
Rafii, F., Cerniglia, C. E., & Franklin, W. (1990). Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract. Journal of Basic & Clinical Physiology & Pharmacology. [Link]
-
Kim, D., et al. (2023). Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administration. Science of The Total Environment, 871, 161899. [Link]
-
Chou, M. W., et al. (1989). Effect of nitro-substitution of environmental polycyclic aromatic hydrocarbons on activities of hepatic phase II enzymes in rats. Xenobiotica, 19(7), 767–775. [Link]
-
ResearchGate. (n.d.). Biodegradation of polycyclic aromatic hydrocarbons: The role of ligninolytic enzymes and advances of biosensors for in-situ monitoring. PDF. [Link]
-
Oberdörster, G. (2000). Toxicokinetics and Effects of Fibrous and Nonfibrous Particles. Inhalation Toxicology. [Link]
-
Gannon, S. A., et al. (2016). Absorption, distribution, metabolism, excretion, and kinetics of 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoic acid ammonium salt following a single dose in rat, mouse, and cynomolgus monkey. Toxicology, 340, 24–34. [Link]
-
ResearchGate. (n.d.). Major classes of enzymes catalysing activated alkene reduction. Figure. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of azo dyes and nitroaromatic compounds by bacterial enzymes from the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Use of Human Biomonitoring to Assess Occupational Exposure to PAHs in Europe: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological monitoring and biochemical effect monitoring of exposure to polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Carcinogenic Mechanism of 2-Nitrofluoranthene
Introduction
2-Nitrofluoranthene (2-NFA) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental concern. It is not a direct emission product from combustion sources but is primarily formed in the atmosphere through the reaction of its parent compound, fluoranthene, with nitrogen oxides. This atmospheric formation makes 2-NFA a ubiquitous environmental pollutant found in ambient air particulate matter. Classified as a potent mutagen, its carcinogenic potential has been the subject of extensive research. This technical guide provides a comprehensive overview of the core mechanisms underlying the carcinogenicity of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its metabolic activation, the formation of DNA adducts, its mutagenic properties, and the subsequent progression to carcinogenesis, supported by detailed experimental protocols and data.
Metabolic Activation: The Initiation of Genotoxicity
Like most PAHs and nitro-PAHs, this compound is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects. The primary and most critical pathway for the activation of 2-NFA is through the reduction of its nitro group. This process transforms the relatively inert parent compound into a highly reactive electrophile capable of covalently binding to cellular macromolecules, most notably DNA.
The metabolic activation of 2-NFA is a multi-step process:
-
Nitroreduction to a Nitroso Intermediate: The initial step involves the reduction of the nitro group (-NO2) to a nitroso group (-NO). This reaction is catalyzed by a variety of nitroreductase enzymes.
-
Formation of the Proximate Carcinogen: The nitroso intermediate is further reduced to form N-hydroxy-2-aminofluoranthene. This N-hydroxylamine is considered the proximate carcinogen, a more reactive but still intermediate metabolite.
-
Generation of the Ultimate Carcinogen: The N-hydroxy-2-aminofluoranthene can then be further activated to form a highly electrophilic nitrenium ion. This ultimate carcinogen is the species that directly reacts with DNA.
In vitro studies have demonstrated that this metabolic activation can be carried out by various enzymes, including xanthine oxidase and cytochrome P450 (CYP) enzymes found in liver microsomes[1]. Under hypoxic conditions, this nitroreduction pathway is favored[1].
Caption: Metabolic activation of this compound to its ultimate carcinogenic form.
DNA Adduct Formation: The Molecular Signature of Damage
The formation of covalent bonds between a carcinogen and DNA, known as DNA adducts, is a critical initiating event in chemical carcinogenesis. The highly reactive nitrenium ion generated from this compound readily attacks nucleophilic sites on DNA bases.
The major DNA adduct formed by this compound has been identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene [1]. This adduct results from the covalent bonding of the aminofluoranthene moiety to the C8 position of the guanine base in DNA. The formation of C8-deoxyguanosine adducts is significant as they can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired.
The efficiency of DNA adduct formation from 2-NFA has been quantified in vitro using different metabolic activation systems. These studies provide insight into the enzymatic pathways that can contribute to the genotoxicity of this compound.
| Metabolic Activation System | DNA Adduct Level (pmol/mg DNA) | Reference |
| Xanthine Oxidase | 10 | [1] |
| Liver Microsomes (3-methylcholanthrene-induced rats) | 6 | [1] |
| Liver Microsomes (phenobarbital-induced rats) | 3 | [1] |
Mutagenicity: From DNA Damage to Genetic Error
The presence of bulky DNA adducts like N-(deoxyguanosin-8-yl)-2-aminofluoranthene can lead to mutations during DNA replication. When the DNA polymerase encounters such a damaged base, it may stall or insert an incorrect nucleotide opposite the adduct, resulting in a permanent change in the DNA sequence. These mutations, if they occur in critical genes such as tumor suppressor genes or oncogenes, can contribute to the development of cancer[2].
The mutagenic potential of chemicals is commonly assessed using the bacterial reverse mutation assay, widely known as the Ames test . This assay utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. A chemical is considered mutagenic if it causes a reverse mutation in these bacteria, allowing them to regain the ability to synthesize histidine and grow on a histidine-deficient medium. For compounds like this compound that require metabolic activation, a liver extract (S9 fraction) containing metabolic enzymes is included in the assay.
Experimental Protocol: Ames Test for Nitro-PAHs
The following is a generalized protocol for conducting an Ames test for a nitro-PAH like this compound, which requires metabolic activation.
-
Preparation of Bacterial Strains:
-
Select appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100) known to be sensitive to frameshift and base-pair substitution mutagens, respectively.
-
Grow overnight cultures of the selected strains in nutrient broth.
-
-
Preparation of S9 Mix:
-
Prepare the S9 mix containing the S9 fraction from the livers of rats induced with a broad-spectrum enzyme inducer like Aroclor 1254.
-
The S9 mix also contains cofactors necessary for enzymatic activity, such as NADP+ and glucose-6-phosphate.
-
-
Plate Incorporation Assay:
-
To a tube containing molten top agar, add the bacterial culture, the test compound (dissolved in a suitable solvent like DMSO) at various concentrations, and either the S9 mix (for metabolic activation) or a buffer (for direct-acting mutagenicity).
-
Vortex the mixture gently and pour it onto a minimal glucose agar plate.
-
Include positive controls (known mutagens for each strain with and without S9 activation) and negative controls (solvent only).
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
-
Data Analysis:
-
A significant, dose-dependent increase in the number of revertant colonies on the test plates compared to the negative control plates indicates a positive mutagenic response.
-
Caption: A simplified workflow of the Ames test for assessing mutagenicity.
Carcinogenesis: The Path to Tumorigenesis
The induction of mutations by this compound is a key step in its carcinogenic process. The accumulation of mutations in critical genes can lead to the deregulation of normal cellular processes, such as cell cycle control, apoptosis, and DNA repair, ultimately resulting in neoplastic transformation.
| Compound | Total Dose (µmol/mouse) | Lung Tumor Incidence (%) | Lung Tumor Multiplicity (tumors/mouse) | Reference |
| This compound | 0.8 | 62 | 1.1 | [3] |
| 3-Nitrofluoranthene | 0.8 | 90 | 2.5 | [3] |
These findings suggest that in this particular model, 3-nitrofluoranthene is a more potent lung carcinogen than this compound. The reasons for this difference likely lie in the specifics of their metabolic activation and the nature and repair of the DNA adducts they form. The position of the nitro group on the fluoranthene molecule significantly influences its electronic properties and steric hindrance, which in turn affects the efficiency of its metabolic activation and the stability and mutagenic potential of the resulting DNA adducts.
While the direct effects of this compound on specific cancer-related signaling pathways have not been extensively studied, research on other PAHs suggests that they can modulate pathways such as the PI3K/AKT and MAPK signaling cascades, which are crucial regulators of cell proliferation, survival, and apoptosis[4][5][6]. It is plausible that this compound could also exert its carcinogenic effects in part through the disruption of these pathways, in addition to its direct mutagenic activity. Mutations in the tumor suppressor gene p53 are a common feature in many human cancers and can be induced by environmental carcinogens[7][8][9][10]. It is therefore likely that 2-NFA-induced DNA adducts could lead to mutations in p53 and other critical genes.
Caption: Conceptual overview of the carcinogenic mechanism of this compound.
Key Experimental Protocols
³²P-Postlabeling Assay for DNA Adduct Analysis
The ³²P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts, particularly those for which authentic standards are not available. This technique is well-suited for studying the DNA damage caused by environmental carcinogens like this compound.
-
DNA Isolation and Digestion:
-
Isolate high-purity DNA from tissues or cells exposed to the carcinogen.
-
Enzymatically digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.
-
-
Adduct Enrichment (Nuclease P1 Method):
-
Treat the digested DNA with nuclease P1, an enzyme that dephosphorylates normal nucleotides but not the adducted nucleotides. This step enriches the sample for DNA adducts.
-
-
Radiolabeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step incorporates a radioactive label into the DNA adducts.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and other components using multidimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
-
Detection and Quantification:
-
Visualize the separated DNA adducts by autoradiography.
-
Quantify the amount of radioactivity in the adduct spots using a phosphorimager or by scintillation counting. The level of DNA adducts is typically expressed as relative adduct labeling (RAL), which represents the number of adducts per 10⁷-10⁹ normal nucleotides.
-
Sources
- 1. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Activation of the PI3K/Akt/mTOR and MAP kinase Signaling Pathways in Response to Acute Solar Simulated Light Exposure of Human Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of TP53 mutation spectra reveals the fingerprint of the potent environmental carcinogen, aristolochic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Study first to show two-drug combination selectively targets p53-mutant cancers - ecancer [ecancer.org]
- 9. Drugs Targeting p53 Mutations with FDA Approval and in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutant p53: it’s not all one and the same - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Formation of 2-Nitrofluoranthene-DNA Adducts
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
2-Nitrofluoranthene (2-NFA), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is an environmental mutagen of significant toxicological concern. Found in diesel exhaust and atmospheric particulate matter, its genotoxicity is intrinsically linked to its metabolic activation into reactive species that covalently bind to cellular macromolecules, most critically, DNA. The formation of 2-NFA-DNA adducts represents a crucial initiating event in the cascade of mutations that can ultimately lead to carcinogenesis. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning 2-NFA-DNA adduct formation, from its metabolic activation pathways to the characterization of the resulting adducts and their biological consequences. Detailed, field-proven methodologies for the detection and quantification of these adducts are also presented to equip researchers with the practical knowledge required for their own investigations.
Introduction: The Genotoxic Potential of this compound
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants that have garnered significant attention due to their potent mutagenic and carcinogenic properties.[1] this compound (2-NFA) is a prominent member of this class, formed both from direct emissions from combustion sources and through atmospheric reactions of its parent PAH, fluoranthene.[1] The carcinogenicity of many chemical agents is predicated on their ability to form covalent bonds with DNA, creating adducts that can disrupt the normal processes of replication and transcription.[2] For 2-NFA, this process is not direct but requires metabolic activation to an electrophilic intermediate capable of reacting with the nucleophilic centers in DNA. Understanding the pathways of this activation and the nature of the resulting DNA adducts is paramount for assessing the risk posed by this environmental pollutant and for developing strategies for mitigation and prevention.
Metabolic Activation: The Bio-transformation of this compound
The conversion of the relatively inert 2-NFA into a DNA-reactive species is a multi-step process primarily occurring in the liver, mediated by a suite of metabolic enzymes. Two principal pathways are involved: nitroreduction and ring oxidation.
Nitroreduction Pathway: The Primary Route to Genotoxicity
The major pathway for the metabolic activation of 2-NFA is the reduction of its nitro group.[3] This process, which can occur under hypoxic conditions, involves a series of enzymatic steps that culminate in the formation of a highly reactive electrophile.
-
Step 1: Reduction to Nitrosofluoranthene: The initial step is the two-electron reduction of the nitro group to a nitroso intermediate. This reaction is catalyzed by various cytosolic and microsomal reductases, including cytochrome P450 enzymes.
-
Step 2: Formation of N-Hydroxy-2-aminofluoranthene: The nitroso intermediate undergoes a further two-electron reduction to form N-hydroxy-2-aminofluoranthene. This N-hydroxylamine is a critical, proximate carcinogenic metabolite.
-
Step 3: Generation of the Ultimate Carcinogen: N-hydroxy-2-aminofluoranthene can be further activated through O-esterification (e.g., acetylation or sulfation) to form a highly unstable ester. This ester readily undergoes heterolytic cleavage of the N-O bond to generate a highly electrophilic nitrenium ion (Ar-NH⁺). This nitrenium ion is the ultimate carcinogenic species that reacts with DNA.
Xanthine oxidase has also been shown to be a competent enzyme in the metabolic activation of 2-NFA to its DNA-binding form.[3]
Figure 1: Nitroreduction pathway of this compound.
Ring Oxidation Pathway
In addition to nitroreduction, 2-NFA can also undergo ring oxidation, a common metabolic pathway for PAHs. This pathway is catalyzed by cytochrome P450 monooxygenases and can lead to the formation of phenols and dihydrodiols.[3]
Incubation of 2-NFA with liver microsomes from rats pretreated with 3-methylcholanthrene under aerobic conditions has been shown to yield several ring-oxidized metabolites, including:
-
trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene
-
trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene
-
7-, 8-, and 9-phenolic metabolites of 2-NFA[3]
While these ring-oxidized metabolites can also be further metabolized to DNA-reactive species, the nitroreduction pathway is generally considered the more significant contributor to the genotoxicity of 2-NFA.
The this compound-DNA Adduct Profile
The ultimate electrophilic metabolite of 2-NFA, the nitrenium ion, preferentially attacks the nucleophilic sites on DNA bases, with a particular affinity for guanine residues.
The Major Adduct: N-(deoxyguanosin-8-yl)-2-aminofluoranthene
The predominant DNA adduct formed from 2-NFA has been identified as N-(deoxyguanosin-8-yl)-2-aminofluoranthene (dG-C8-2-AFA).[3] In this adduct, the C8 position of the guanine base is covalently linked to the nitrogen atom of the 2-aminofluoranthene moiety. The formation of this adduct has been confirmed through mass and proton NMR spectral analysis.[3]
Figure 2: Covalent linkage in the dG-C8-2-AFA adduct.
Quantitative Analysis of Adduct Formation
The extent of DNA adduct formation is a critical determinant of the genotoxic potential of a chemical. In vitro studies have provided valuable quantitative data on the formation of dG-C8-2-AFA under different metabolic conditions.
| Metabolic System | Adduct Level (pmol/mg DNA) | Reference |
| Xanthine Oxidase | 10 | [3] |
| Liver Microsomes (3-Methylcholanthrene-induced) | 6 | [3] |
| Liver Microsomes (Phenobarbital-induced) | 3 | [3] |
| Table 1: In vitro formation of N-(deoxyguanosin-8-yl)-2-aminofluoranthene. |
These data demonstrate that the level of adduct formation is dependent on the specific enzymatic system responsible for the metabolic activation of 2-NFA.
Analytical Methodologies for Adduct Detection
The detection and quantification of 2-NFA-DNA adducts, which are often present at very low levels in biological samples, require highly sensitive analytical techniques. The two most commonly employed methods are ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS).
³²P-Postlabeling Assay
The ³²P-postlabeling assay is an ultrasensitive method capable of detecting as little as one adduct in 10⁹⁻¹⁰ normal nucleotides.[4] The general procedure involves the following steps:
Figure 3: General workflow of the ³²P-postlabeling assay.
Experimental Protocol: ³²P-Postlabeling of 2-NFA-DNA Adducts
-
DNA Digestion:
-
To 10 µg of DNA in a microfuge tube, add a solution containing micrococcal nuclease and spleen phosphodiesterase.
-
Incubate at 37°C for 3-4 hours to digest the DNA to deoxynucleoside 3'-monophosphates.
-
-
Adduct Enrichment (Nuclease P1 method):
-
Add nuclease P1 to the digest and incubate at 37°C for 30 minutes. This step removes normal nucleotides, enriching the adducted nucleotides.
-
-
³²P-Labeling:
-
To the enriched adducts, add a labeling mixture containing T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.
-
Incubate at 37°C for 30-45 minutes.
-
-
Chromatographic Separation:
-
Spot the labeled adducts onto a polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plate.
-
Develop the chromatogram in multiple dimensions using different solvent systems to resolve the adducted nucleotides from excess ATP and other contaminants.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography.
-
Excise the radioactive spots and quantify the amount of radioactivity using liquid scintillation counting.
-
Calculate the adduct levels relative to the total amount of DNA analyzed.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers a highly specific and sensitive alternative to ³²P-postlabeling, with the added advantage of providing structural information about the adducts. Tandem mass spectrometry (MS/MS) is particularly powerful for the unambiguous identification and quantification of DNA adducts.
Experimental Protocol: LC-MS/MS Analysis of dG-C8-2-AFA
-
DNA Hydrolysis:
-
Enzymatically digest 50-100 µg of DNA to deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
The use of an isotopically labeled internal standard, such as [¹³C₁₀]dG-C8-2-AFA, added before digestion is crucial for accurate quantification.
-
-
Sample Cleanup:
-
Purify the DNA hydrolysate using solid-phase extraction (SPE) to remove proteins, salts, and other interfering substances.
-
-
LC Separation:
-
Inject the purified sample onto a reverse-phase HPLC column (e.g., C18).
-
Elute the deoxynucleosides using a gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
-
MS/MS Detection:
-
Introduce the HPLC eluent into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) mode.
-
Monitor the transition of the protonated molecular ion of dG-C8-2-AFA to a specific product ion (typically the protonated 2-aminofluoranthene aglycone following the neutral loss of deoxyribose).
-
Simultaneously monitor the corresponding transition for the isotopically labeled internal standard.
-
-
Quantification:
-
Construct a calibration curve using known amounts of the dG-C8-2-AFA standard and the internal standard.
-
Quantify the amount of dG-C8-2-AFA in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Consequences of 2-NFA-DNA Adducts
The formation of bulky DNA adducts like dG-C8-2-AFA can have profound biological consequences, primarily by interfering with the fidelity of DNA replication and repair.
Mutagenicity and Mutational Signature
The dG-C8-2-AFA adduct is a premutagenic lesion. During DNA replication, the distorted structure of the adducted guanine can cause DNA polymerases to misincorporate an incorrect nucleotide opposite the lesion. While a specific mutational spectrum for 2-NFA is not definitively established, studies with other nitro-PAHs and aromatic amines that form C8-dG adducts frequently show a predominance of G→T transversions.[5] This type of mutation is a hallmark of bulky DNA adducts at guanine. The persistence of these adducts, if not repaired, can lead to permanent mutations in the genome. This compound has been shown to be mutagenic in mammalian cells.[6]
Carcinogenicity
While the in vitro mutagenicity of many nitro-PAHs is well-documented, their carcinogenicity in animal models can be variable and does not always correlate with their mutagenic potency.[7] In a neonatal B6C3F1 mouse bioassay, this compound did not induce a statistically significant increase in liver or lung tumors.[7] However, other nitrofluoranthene isomers, such as 3-nitrofluoranthene, have shown weak carcinogenic activity in rat lung implantation studies.[4] It is important to note that the carcinogenicity of a chemical can be influenced by a variety of factors, including the species and strain of the animal model, the route of administration, and the dose. The formation of DNA adducts is considered a critical early event in chemical carcinogenesis, and the genotoxic properties of 2-NFA suggest it should be considered a potential carcinogen.
Conclusion
The formation of DNA adducts by this compound is a complex process initiated by its metabolic activation to the reactive intermediate, N-hydroxy-2-aminofluoranthene. This ultimately leads to the formation of the major adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene. This adduct is a premutagenic lesion that can contribute to the initiation of carcinogenesis. The sensitive and specific analytical methods detailed in this guide, such as ³²P-postlabeling and LC-MS/MS, are essential tools for researchers to detect and quantify these adducts in various biological matrices. A thorough understanding of the mechanisms of 2-NFA-DNA adduct formation and its biological consequences is crucial for assessing the human health risks associated with exposure to this environmental pollutant and for developing effective strategies for cancer prevention.
References
-
Von Tungeln, L. S., Xia, Q., Herreno-Saenz, D., Bucci, T. J., Heflich, R. H., & Fu, P. P. (1999). Tumorigenicity of nitropolycyclic aromatic hydrocarbons in the neonatal B6C3F1 mouse bioassay and characterization of ras mutations in liver tumors from treated mice. Cancer Letters, 146(1), 1-7. [Link]
-
Bigger, C. A. H., Ponten, I., Page, J. E., & Dipple, A. (2000). Mutational spectra for polycyclic aromatic hydrocarbons in the supF target gene. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 450(1-2), 85-101. [Link]
-
Moe, A. A., & Loechler, E. L. (2005). Site-specific incorporation of N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-AAF) into oligonucleotides using modified 'ultra-mild' DNA synthesis. Nucleic acids research, 33(6), 1961–1969. [Link]
-
Fu, P. P. (2005). Environmental carcinogenic polycyclic aromatic hydrocarbons: photochemistry and phototoxicity. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 23(1), 1–41. [Link]
-
Horikawa, K., Sera, N., Otofuji, T., Murakami, K., Tokiwa, H., Iwagawa, M., Izumi, K., & Otsuka, H. (1991). Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. Carcinogenesis, 12(6), 1003–1007. [Link]
-
Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment (COM). (2014). STATEMENT ON THE USE OF MUTATION SPECTRA IN THE EVALUATION OF CHEMICAL CARCINOGENESIS. [Link]
-
Berry, D. L., Schoofs, G. M., & Vance, W. A. (1985). Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells. Carcinogenesis, 6(10), 1403–1407. [Link]
-
LaVoie, E. J., Bedenko, V., Tulley-Freiler, L., & Hoffmann, D. (1982). Tumor-promoting activity of flue-cured tobacco extracts and fractions. Cancer letters, 17(2), 193–199. [Link]
-
Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical research in toxicology, 5(6), 863–869. [Link]
-
Deutsch-Wenzel, R. P., Brune, H., Grimmer, G., Dettbarn, G., & Misfeld, J. (1983). Experimental studies in rat lungs on the carcinogenicity and dose-response relationships of eight frequently occurring environmental polycyclic aromatic hydrocarbons. Journal of the National Cancer Institute, 71(3), 539–544. [Link]
-
Bauer, A. K., Schneper, L. M., & Reynaldo, S. (2024). Non-Genotoxic and Environmentally Relevant Lower Molecular Weight Polycyclic Aromatic Hydrocarbons Significantly Increase Tumorigenicity of Benzo[a]pyrene in a Lung Two-Stage Mouse Model. Cancers, 16(12), 882. [Link]
-
LaVoie, E. J., He, Z. M., Meegalla, R. L., & Weyand, E. H. (1994). Tumorigenic activity of fluoranthene, 2-methylfluoranthene and 3-methylfluoranthene in newborn CD-1 mice. Carcinogenesis, 15(10), 2131–2135. [Link]
-
Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 114(3), 217–267. [Link]
-
Binková, B., Gábelová, A., & Sram, R. J. (2007). Benzo[b]fluoranthene: tumorigenicity in strain A/J mouse lungs, DNA adducts and mutations in the Ki-ras oncogene. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 629(1), 45-56. [Link]
-
Pathak, P., & Kumar, R. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(11), 3505. [Link]
-
Williams, V. S., Meier, M. J., Avdievich, E., Williams, G. M., & Yauk, C. L. (2021). Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay. Environmental and molecular mutagenesis, 62(7), 433–447. [Link]
-
Basile, A., Sorbo, E., & Laconca, L. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3545. [Link]
-
Fleming, A. M., & Burrows, C. J. (2013). Synthesis of oxygen-linked 8-phenoxyl-deoxyguanosine nucleoside analogues. Beilstein journal of organic chemistry, 9, 2556–2562. [Link]
-
Karczewski, K. J., Francioli, L. C., Tiao, G., Cummings, B. B., Alföldi, J., Wang, Q., Collins, R. L., Laricchia, K. M., Ganna, A., Birnbaum, D. P., Gauthier, L. D., Brand, H., Solomonson, M., Watts, N. A., Rhodes, D., Singer-Berk, M., England, E. M., Seaby, E. G., Kosmicki, J. A., … MacArthur, D. G. (2020). The mutational constraint spectrum quantified from variation in 141,456 humans. Nature, 581(7809), 434–443. [Link]
-
van der Laan, J. W., Boverhof, D., & Cohen, S. M. (2016). Critical analysis of carcinogenicity study outcomes. Relationship with pharmacological properties. Critical reviews in toxicology, 46(sup1), 1–40. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization, and comparative conformational analysis of N-(deoxyguanosin-8-yl)aminopyrene adducts derived from the isomeric carcinogens 1-, 2-, and 4-nitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Dose-Related Mutagenic and Clastogenic Effects of Benzo[b]fluoranthene in Mouse Somatic Tissues Detected by Duplex Sequencing and the Micronucleus Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumorigenicity of nitrated derivatives of pyrene, benz[a]anthracene, chrysene and benzo[a]pyrene in the newborn mouse assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tumorigenicity of nitropolycyclic aromatic hydrocarbons in the neonatal B6C3F1 mouse bioassay and characterization of ras mutations in liver tumors from treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Genotoxicity of 2-Nitrofluoranthene
Abstract
2-Nitrofluoranthene (2-NF) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) ubiquitously present in the environment, arising from both direct emission from combustion sources and atmospheric nitration of fluoranthene.[1] As one of the most abundant nitro-PAHs found in ambient air particulate matter, its genotoxic and potential carcinogenic properties are of significant concern for human health.[1][2] This technical guide provides a comprehensive overview of the genotoxicity of 2-NF, designed for researchers, toxicologists, and drug development professionals. We will explore the critical metabolic activation pathways that convert this compound into a DNA-reactive agent, characterize the resulting DNA adducts, and detail the state-of-the-art methodologies for assessing its genotoxic effects. The causality behind experimental designs and the inclusion of self-validating systems within protocols are emphasized to ensure scientific rigor and data integrity.
The Imperative of Metabolic Activation: Transforming a Pollutant into a Genotoxin
Unlike many direct-acting mutagens, the genotoxicity of this compound is contingent upon its metabolic activation into electrophilic intermediates that can covalently bind to cellular macromolecules like DNA.[3][4][5] Understanding these enzymatic pathways is paramount to evaluating its risk profile. The bioactivation of 2-NF primarily proceeds through two interconnected routes: nitroreduction and aromatic ring oxidation.
The Dominant Pathway: Nitroreduction
The principal mechanism for 2-NF activation involves the enzymatic reduction of its nitro group.[3][6][7] This multi-step process, catalyzed by cytosolic and microsomal nitroreductases, is particularly efficient in bacteria and is also observed in mammalian cells.[6][8]
-
Step 1: Reduction to Nitrosofluoranthene: The nitro group (-NO₂) is first reduced to a nitroso (-NO) intermediate.
-
Step 2: Formation of the Proximate Carcinogen: The nitroso intermediate is further reduced to form N-hydroxy-2-aminofluoranthene. This N-hydroxyamino metabolite is a highly reactive, proximate carcinogen.[1][7][9]
-
Step 3: Esterification and the Ultimate Carcinogen: In mammalian cells, the genotoxicity of the N-hydroxyamino metabolite can be significantly amplified through O-esterification (e.g., by sulfotransferases or acetyltransferases), forming an unstable ester. This ester readily dissociates to yield a highly electrophilic nitrenium ion, the ultimate carcinogenic species that avidly attacks nucleophilic sites on DNA.[7]
The Secondary Pathway: Aromatic Ring Oxidation
In parallel, 2-NF can undergo Phase I metabolism via cytochrome P450 (CYP) enzymes, leading to the oxidation of the aromatic ring system. This process yields phenolic and diol metabolites, such as trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene and trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene.[1][9] While ring oxidation is a common detoxification pathway for many PAHs, for 2-NF it can either occur independently or be followed by nitroreduction, creating a complex profile of metabolites with varying genotoxic potential.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Occurrence of the potent mutagens 2- nitrobenzanthrone and 3-nitrobenzanthrone in fine airborne particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Nitrofluoranthene: A Definitive Marker for Atmospheric Nitro-PAHs
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of highly mutagenic and carcinogenic compounds that are of significant concern to environmental and health scientists.[1][2] These compounds are formed through various processes, including incomplete combustion of organic materials and atmospheric reactions of their parent PAHs.[3][4] Among the myriad of nitro-PAHs, 2-nitrofluoranthene (2-NF) has emerged as a crucial marker for secondary atmospheric formation.[5][6][7] Unlike many other nitro-PAHs that are directly emitted from combustion sources like diesel engines, this compound is predominantly formed in the atmosphere through gas-phase reactions of fluoranthene with hydroxyl (OH) and nitrate (NO3) radicals in the presence of nitrogen oxides (NOx).[6][7][8] This unique formation pathway makes this compound an invaluable tool for distinguishing between primary emission sources and secondary atmospheric transformation processes of PAHs. This guide provides a comprehensive overview of this compound, its formation, analytical methodologies for its detection, and its toxicological significance.
Formation and Sources of this compound
The primary route of this compound formation is the gas-phase nitration of fluoranthene in the atmosphere.[6] This process is initiated by the reaction of fluoranthene with OH radicals during the daytime and NO3 radicals at night.[7] The resulting intermediate radical species then reacts with nitrogen dioxide (NO2) to form this compound.[6] While some studies have investigated the potential for direct emissions of this compound from sources like diesel exhaust, it is generally not detected or found at very low concentrations, reinforcing its role as a secondary pollutant.[8] The highest concentrations of this compound are typically found in regions with significant PAH emissions, and due to its atmospheric formation, it is globally distributed.[5][9][10]
Analytical Methodologies
The accurate quantification of this compound in environmental samples is crucial for assessing human exposure and understanding atmospheric processes. Due to its typically low concentrations and the complexity of environmental matrices, sophisticated analytical procedures are required.[11]
Sample Collection and Preparation
1. Sample Collection: this compound is typically found associated with particulate matter (PM) in the air. High-volume air samplers equipped with quartz fiber filters are commonly used to collect airborne particulates.[12] For water samples, solid-phase extraction (SPE) is a common pre-concentration technique.[13] Soil and sediment samples are collected and stored in amber glass containers to prevent photodegradation.
2. Extraction:
-
Particulate Matter: Filters are typically extracted using solvents like dichloromethane (DCM) or a mixture of DCM and acetone via sonication or pressurized fluid extraction (PFE).[11][12]
-
Soil and Sediment: Soxhlet extraction or ultrasonic extraction with solvents such as DCM or acetone is frequently employed.[14] Saponification can be used to remove interfering lipids from sediment samples.[15]
-
Water: Solid-phase extraction cartridges (e.g., C18) are used to adsorb nitro-PAHs from water samples, which are then eluted with an appropriate solvent.[13]
-
Biological Samples: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods have been adapted for the extraction of PAHs and their derivatives from biological tissues.[16]
3. Cleanup: The crude extracts are often complex and require a cleanup step to remove interfering compounds. This is commonly achieved using column chromatography with silica gel or alumina.[17] Size-exclusion chromatography can also be used to separate nitro-PAHs from larger molecules.
Instrumental Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and quantification of this compound.[17][18] The use of a capillary column provides high-resolution separation. Mass spectrometry detection, particularly in the negative chemical ionization (NCI) mode, offers high sensitivity and selectivity for nitro-PAHs.[17] Tandem mass spectrometry (GC-MS/MS) in the multiple reaction monitoring (MRM) mode can further enhance selectivity and lower detection limits, which is especially important for complex matrices.[11]
| Parameter | Typical Value |
| GC Column | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Oven Program | 60°C (2 min), ramp to 300°C at 10°C/min, hold for 10 min |
| MS Ionization | Electron Impact (EI) or Negative Chemical Ionization (NCI) |
| MS Detection | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Table 1: Typical GC-MS parameters for this compound analysis. |
High-Performance Liquid Chromatography (HPLC): HPLC coupled with fluorescence or mass spectrometry detection is another widely used method for the analysis of nitro-PAHs.[8][14] For fluorescence detection, a pre-column reduction step is often necessary to convert the non-fluorescent nitro-PAHs to highly fluorescent amino-PAHs.[14]
| Parameter | Typical Value |
| HPLC Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient |
| Detection | Fluorescence (with pre-column reduction) or Mass Spectrometry (MS) |
| Fluorescence Ex/Em | Dependent on the resulting amino-fluoranthene isomer |
| Table 2: Typical HPLC parameters for this compound analysis. |
Toxicology and Health Implications
This compound is of significant toxicological concern due to its mutagenic and carcinogenic properties.[19][20] Like other nitro-PAHs, its toxicity is mediated through metabolic activation to reactive intermediates that can bind to DNA and form adducts, leading to mutations and potentially cancer.[1]
Mutagenicity and Carcinogenicity
Numerous studies have demonstrated the mutagenicity of this compound in bacterial and mammalian cell systems.[21][22] It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[23] Animal studies have shown that nitrofluoranthenes can induce tumors, particularly in the lungs.[24][25]
Metabolism
The metabolic activation of this compound involves two primary pathways: nitroreduction and ring oxidation.[19][24][26]
-
Nitroreduction: The nitro group is reduced to a nitroso, hydroxylamino, and ultimately an amino group. The N-hydroxyarylamine intermediate can be further activated by O-acetylation to form a reactive nitrenium ion that readily binds to DNA.[1]
-
Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic rings, forming various phenolic metabolites.[19]
The balance between these metabolic pathways can influence the overall toxicity of this compound.[24]
Conclusion
This compound serves as a robust and specific marker for the atmospheric formation of nitro-PAHs. Its limited presence in primary emission sources makes it an invaluable tool for atmospheric chemists and environmental scientists studying the transformation and fate of PAHs. The analytical methods for its detection are well-established, though they require careful sample preparation and sensitive instrumentation. The toxicological profile of this compound, particularly its mutagenicity and carcinogenicity, underscores the importance of monitoring its presence in the environment and understanding its formation pathways to mitigate human exposure to these hazardous air pollutants. Future research should focus on refining analytical techniques for even lower detection limits and further elucidating the complex interplay of factors that govern its atmospheric formation and degradation.
References
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). Environmental Science & Technology. [Link]
-
Fungal metabolism of nitrofluoranthenes. (n.d.). PubMed. [Link]
-
This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates. (n.d.). J-Stage. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed Central. [Link]
-
Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry. (2018). ResearchGate. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). PubMed. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). Environmental Science & Technology. [Link]
-
Detecting Nitro-PAHs in Aquatic Environments Using Solid-Phase Microextraction. (2024). Spectroscopy Online. [Link]
-
Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. (1997). PubMed. [Link]
-
2-NITROFLUORENE. (n.d.). Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI. [Link]
-
Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. (2018). PubMed Central. [Link]
-
Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts. (1997). PubMed. [Link]
-
Identification of 2-nitrofluorene in diesel exhaust particulates. (1983). PubMed. [Link]
-
Atmospheric occurrence of particle-associated nitrotriphenylenes via gas-phase radical-initiated reactions observed in South Osaka, Japan. (2021). J-Stage. [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. (n.d.). ResearchGate. [Link]
-
Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. (n.d.). Air Pollution, the Automobile, and Public Health - NCBI Bookshelf. [Link]
-
Metabolism of nitrofluoranthenes by rat lung subcellular fractions. (1993). PubMed. [Link]
-
ANALYTICAL METHODS. (n.d.). ATSDR. [Link]
-
This compound (C16H9NO2). (n.d.). PubChemLite. [Link]
-
Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. [Link]
-
Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. (2016). Shimadzu. [Link]
-
DIESEL AND GASOLINE ENGINE EXHAUSTS AND SOME NITROARENES. (n.d.). IARC Publications. [Link]
-
Fungal metabolism of 2-nitrofluorene. (1998). PubMed. [Link]
-
Metabolism of nitrofluoranthenes by rat lung subcellular fractions. (1993). Carcinogenesis. [Link]
-
Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection. (1985). Analytical Chemistry. [Link]
-
ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. (2005). PubMed Central. [Link]
-
Investigation of Nitro-Organic Compounds in Diesel Engine Exhaust. (n.d.). NREL. [Link]
-
Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. (1985). PubMed. [Link]
-
Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. (1983). PubMed. [Link]
-
Metabolism of the carcinogenic air pollutant 2-nitrofluorene in the rat. (1987). PubMed. [Link]
-
ANALYTICAL METHOD SUMMARIES. (2021). EPA. [Link]
-
Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds. (1997). Semantic Scholar. [Link]
-
TOXICOLOGICAL PROFILE FOR POLYCYCLIC AROMATIC HYDROCARBONS. (n.d.). SynTurf.org. [Link]
-
PAH Analysis in Fish by GC/MS Using Agilent Bond Elut QuEChERS dSPE. (n.d.). Agilent. [Link]
-
An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012). ResearchGate. [Link]
-
2-Nitrofluorene. (n.d.). Wikipedia. [Link]
-
Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity?. (2022). Medicine Innovates. [Link]
-
Pulmonary carcinogenicity of 3,9- and 3,7-dinitrofluoranthene, 3-nitrofluoranthene and benzo[a]pyrene in F344 rats. (1991). Carcinogenesis. [Link]
-
Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. (n.d.). HELCOM. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. (1995). PubMed Central. [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research. [Link]
-
2-Nitrofluorene. (n.d.). PubChem. [Link]
-
PAH Health Review. (n.d.). National Environment Protection Council. [Link]
-
3-Nitrofluoranthene. (n.d.). PubChem. [Link]
-
Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. (2006). TrAC Trends in Analytical Chemistry. [Link]
-
Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. [Link]
Sources
- 1. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medicineinnovates.com [medicineinnovates.com]
- 3. 14.139.213.3:8080 [14.139.213.3:8080]
- 4. aaqr.org [aaqr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 8. This compound, 1-, 2- and 4-Nitropyrenes and 6-Nitrochrysene in Diesel-Engine Exhaust and Airborne Particulates [jstage.jst.go.jp]
- 9. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. shimadzu.com [shimadzu.com]
- 12. 2-NITROFLUORENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. Fungal metabolism of nitrofluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by flavonoids, coumarins, quinones and other phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Inhibition of the mutagenicity of 2-nitrofluorene, 3-nitrofluoranthene and 1-nitropyrene by vitamins, porphyrins and related compounds, and vegetable and fruit juices and solvent extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 24. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. academic.oup.com [academic.oup.com]
- 26. academic.oup.com [academic.oup.com]
Methodological & Application
Topic: Analytical Detection Methods for 2-Nitrofluoranthene
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Nitrofluoranthene is an environmental pollutant of significant toxicological concern, primarily formed through the atmospheric reaction of fluoranthene with hydroxyl radicals.[1] As a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class, its detection and quantification in complex matrices such as air, soil, and biological samples are critical for environmental monitoring and human health risk assessment. This guide provides a detailed overview of the primary analytical methodologies for this compound, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, from sample preparation to instrumental parameters, and provide robust, step-by-step protocols designed for immediate application in a research or quality control setting.
Introduction: The Challenge of this compound Analysis
This compound (2-NF) is a high molecular weight nitro-PAH containing four benzene rings.[2] Unlike many other nitro-PAHs that are direct byproducts of combustion, 2-NF is a key marker for secondary atmospheric formation, making its presence an indicator of atmospheric aging of pollutants.[1] Its analysis is complicated by several factors:
-
Isomeric Interference: 2-NF coexists with other isomers, such as the more commonly studied 3-nitrofluoranthene, which can interfere with chromatographic separation and detection.
-
Low Concentrations: Environmental and biological concentrations are often in the trace (ng/kg or ng/m³) range, demanding highly sensitive analytical techniques.[3]
-
Complex Matrices: Samples (e.g., soil, diesel particulate matter, tissue homogenates) contain numerous interfering compounds that must be removed during sample preparation.
-
Physicochemical Properties: With a low vapor pressure and poor water solubility, 2-NF is typically found adsorbed to particulate matter.[2]
This guide provides validated protocols to overcome these challenges, ensuring accurate and reproducible quantification.
General Analytical Workflow
The reliable analysis of this compound follows a multi-stage process, beginning with meticulous sample collection and preparation, followed by instrumental analysis and data processing. Each step is critical for achieving accurate and reproducible results.
Sources
Definitive Quantification of 2-Nitrofluoranthene in Ambient Air Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive and robust protocol for the analysis of 2-nitrofluoranthene, a highly mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH), in ambient air samples. Nitro-PAHs are of significant environmental concern due to their formation from atmospheric reactions of parent PAHs with nitrogen oxides and their direct emission from combustion sources.[1] This guide details a complete workflow, from high-volume air sampling to sample preparation via Soxhlet extraction and final quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are grounded in established principles and are designed to deliver high sensitivity and selectivity, essential for detecting the trace levels of this compound typically found in the environment.[2][3]
Introduction: The Rationale for Monitoring this compound
This compound (C₁₆H₉NO₂) is a nitro-PAH derived from the nitration of fluoranthene. It is recognized as a potent mutagen and is suspected of causing cancer.[4] Unlike their parent PAH compounds, nitro-PAHs often exhibit greater carcinogenicity, making their presence in breathable air a significant public health concern.[1] These compounds enter the atmosphere through two primary pathways: direct emission from incomplete combustion processes (e.g., diesel engine exhaust) and secondary atmospheric formation from the gas-phase reactions of parent PAHs with atmospheric oxidants like the nitrate radical (NO₃).[2][5]
Given that concentrations of nitro-PAHs in the atmosphere are typically 100 to 1,000 times lower than their parent PAHs, a highly sensitive and selective analytical technique is required for accurate quantification.[3] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive technique for this application. Its powerful chromatographic separation resolves complex isomeric mixtures, while the mass spectrometer provides unambiguous identification and sensitive detection.[1][6][7] This protocol focuses on GC-MS operated in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity for trace-level analysis. For highly complex samples, tandem mass spectrometry (GC-MS/MS) can provide even greater specificity.[1][3]
Principle of the Method: An Overview
The analytical workflow is a multi-step process designed to isolate and concentrate this compound from a large volume of air and present it in a form suitable for GC-MS analysis. The core stages include:
-
High-Volume Air Sampling: Capturing both particulate-bound and gas-phase nitro-PAHs from a known volume of air onto a filter and a sorbent, respectively.
-
Sample Preparation: Efficient extraction of the target analyte from the sampling media, followed by concentration and cleanup to remove interfering matrix components.
-
GC-MS Analysis: Separation, identification, and quantification of this compound based on its chromatographic retention time and specific mass-to-charge ratio.
Caption: Overall workflow for this compound analysis.
Detailed Protocols
PART 1: AIR SAMPLE COLLECTION
Rationale: To reliably quantify atmospheric concentrations, a large volume of air must be sampled to collect sufficient analyte mass for detection. EPA Method TO-13A provides a foundational procedure for sampling semi-volatile PAHs.[8][9] This involves a high-volume sampler that pulls air first through a quartz fiber filter (QFF) to trap particle-associated compounds, and then through a sorbent cartridge, typically packed with polyurethane foam (PUF), to capture gas-phase compounds.[3][9]
Protocol: High-Volume Air Sampling
-
Preparation: Clean all sampling materials, including QFF filters and PUF cartridges, by pre-extracting with dichloromethane (DCM) for approximately 16-24 hours via Soxhlet extraction and drying under a clean nitrogen stream.[8]
-
Sampler Assembly: Load a clean QFF into the filter holder of the high-volume sampler, followed by the PUF cartridge. Seal the unit to ensure no air leaks.
-
Field Blanks: Prepare a field blank by loading a filter and PUF cartridge into a sampler, transporting it to the sampling site, and recovering it without drawing any air. This is crucial for assessing potential contamination during transport and handling.
-
Sampling: Operate the high-volume sampler for 24 hours to collect a total air volume of approximately 300-1000 m³.[8][9] Record the initial and final flow rates and the total sampling time to accurately calculate the total volume of air sampled.
-
Sample Recovery and Storage: After sampling, carefully remove the QFF and PUF cartridge using clean forceps. Wrap them together in pre-cleaned aluminum foil, place them in a sealed, labeled container, and store them at ≤4°C in the dark until extraction to prevent photodegradation and volatilization losses.
PART 2: SAMPLE PREPARATION (EXTRACTION & CLEANUP)
Rationale: The collected sample contains a complex mixture of organic and inorganic compounds. The goal of this stage is to selectively extract this compound and other PAHs while removing interferences. Soxhlet extraction is a rigorous and effective technique for this purpose.[3] An internal standard, a deuterated compound with similar chemical properties to the analyte, is added before extraction to correct for any analyte loss during the preparation and analysis stages.[10]
Protocol: Soxhlet Extraction and Cleanup
-
Internal Standard Spiking: Place the combined QFF and PUF sample into a Soxhlet extraction thimble. Spike the sample with a known amount of a deuterated internal standard solution (e.g., phenanthrene-d₁₀, chrysene-d₁₂).
-
Soxhlet Extraction: Place the thimble in the Soxhlet extractor. Add approximately 300 mL of pesticide-grade dichloromethane (DCM) to the boiling flask and extract the sample for 18-24 hours.[8]
-
Concentration: After extraction, allow the extract to cool. Concentrate the solvent volume to approximately 5-10 mL using a rotary evaporator. Further concentrate the extract to a final volume of 1 mL under a gentle stream of high-purity nitrogen.[2]
-
Cleanup (if necessary): For samples with complex matrices, a cleanup step using Solid Phase Extraction (SPE) is recommended.
-
Condition a silica or Florisil SPE cartridge with hexane.
-
Load the 1 mL concentrated extract onto the cartridge.
-
Elute with appropriate solvents of increasing polarity (e.g., hexane followed by a hexane/DCM mixture) to separate fractions and isolate the nitro-PAHs.
-
Collect the relevant fraction and concentrate it to a final volume of 1 mL in a GC vial.
-
PART 3: GC-MS INSTRUMENTAL ANALYSIS
Rationale: The instrumental analysis separates the components of the prepared extract and provides definitive identification and quantification. The GC oven temperature program is optimized to ensure baseline separation of this compound from other isomers. The mass spectrometer is operated in SIM mode to monitor only the characteristic ions of the target analyte, thereby maximizing sensitivity and minimizing background noise.[1]
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injection Mode | Pulsed Splitless | Maximizes transfer of semi-volatile analytes onto the column.[11] |
| Injector Temperature | 280-300°C | Ensures rapid volatilization of analytes without thermal degradation. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 - 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS performance.[12] |
| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5MS or equivalent) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for PAHs and their derivatives.[10][13] |
| Oven Program | Initial 90°C (hold 1 min), ramp 15°C/min to 180°C, ramp 8°C/min to 310°C (hold 10 min) | This program effectively separates nitro-PAH isomers.[12] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization method producing repeatable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating reference-quality mass spectra.[10] |
| MS Source Temp. | 230 - 320°C | High temperature prevents condensation of semi-volatile compounds.[11] |
| MS Quad Temp. | 150°C | Standard quadrupole temperature.[13] |
| Transfer Line Temp. | 280 - 320°C | Prevents analyte condensation between the GC and MS.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity by monitoring only ions of interest. |
| SIM Ions | ||
| This compound | m/z 247 (Quantifier) , 201 (Qualifier) | Molecular ion (M⁺) is used for quantification; loss of NO₂ ([M-46]⁺) is a characteristic fragment used for confirmation.[1] |
| Internal Standards | (e.g., Phenanthrene-d₁₀: m/z 188) | Monitor the molecular ion of the chosen deuterated standard. |
Quantification and Quality Control
Rationale: Accurate quantification relies on a stable instrument response and a robust calibration model. An internal standard calibration method is employed, where the ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. This corrects for variations in injection volume and instrument response.
Protocol: Calibration and QC
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 50, 100, 250 pg/µL) of this compound in DCM. Spike each standard with the same concentration of internal standard used in the samples.
-
Calibration Curve: Analyze the standards and construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the analyte concentration. The curve should have a coefficient of determination (R²) of ≥0.995.
-
Quantification: Analyze the prepared air sample extracts. Identify this compound by its retention time and the correct ratio of its quantifier and qualifier ions. Calculate the concentration in the extract using the calibration curve.
-
Final Concentration Calculation: Convert the concentration from the extract (in ng/mL) to the atmospheric concentration (in ng/m³) using the following formula:
Cair (ng/m³) = (Cextract × Vfinal) / (Vair × RRF)
Where:
-
Cextract = Concentration in final extract (ng/mL)
-
Vfinal = Final extract volume (mL)
-
Vair = Total volume of air sampled (m³)
-
RRF = Recovery Rate Factor (determined from matrix spike recovery, if necessary)
-
Table 2: Quality Control Checks
| QC Check | Frequency | Acceptance Criteria | Purpose |
| Method Blank | 1 per batch of 20 samples | Below Limit of Quantification (LOQ) | Checks for contamination from reagents and procedures. |
| Field Blank | 1 per sampling site/event | Below LOQ | Checks for contamination during sampling, transport, and storage. |
| Internal Standard Recovery | Every sample | 60 - 120% | Monitors the efficiency and consistency of the sample preparation process. |
| Matrix Spike / Matrix Spike Duplicate | 1 per batch of 20 samples | 70 - 130% recovery; <20% RPD | Assesses method accuracy and precision in the sample matrix. |
| Continuing Calibration Verification (CCV) | Every 10-12 samples | ±20% of true value | Verifies instrument stability and calibration integrity throughout the analytical run. |
Conclusion
The described GC-MS method provides a reliable and highly sensitive protocol for the quantification of this compound in ambient air samples. By combining high-volume air sampling with a meticulous sample preparation workflow and selective SIM-mode mass spectrometry, this application note equips researchers with a validated procedure to accurately assess the presence of this hazardous air pollutant. Adherence to the detailed quality control measures is paramount to ensure the generation of defensible and high-quality environmental data.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. [Link]
-
LCGC International. (2021). A Single-Method Approach for the Analysis of Volatile and Semivolatile Organic Compounds in Air Using Thermal Desorption Coupled with GC–MS. Retrieved from LCGC International website. [Link]
-
Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Retrieved from Aerosol and Air Quality Research website. [Link]
- Journal of Chromatography A. (2007).
-
U.S. Environmental Protection Agency. (1999). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from EPA website. [Link]
-
Lotus Consulting. (n.d.). Determination of Volatile Organic Compounds (VOCs) in Air Collected in Specially Prepared Canisters and Analyzed by Gas Chromatography Mass Spectrometry (GC-MS). Retrieved from Lotus Consulting website. [Link]
-
Aerosol and Air Quality Research. (2024). Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. Retrieved from Aerosol and Air Quality Research website. [Link]
-
Agilent Technologies. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from Agilent Technologies website. [Link]
-
Agilent Technologies. (2008). Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. Retrieved from Agilent Technologies website. [Link]
-
ResearchGate. (2006). Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. Retrieved from ResearchGate website. [Link]
-
National Institutes of Health. (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. Retrieved from NIH website. [Link]
-
National Institutes of Health. (2023). Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment. Retrieved from NIH website. [Link]
-
Università degli Studi di Bari Aldo Moro. (2016). An improved method to determine PM-bound nitro-PAHs in ambient air. Retrieved from IRIS Institutional Research Information System. [Link]
-
Centers for Disease Control and Prevention. (2021). Polynuclear Aromatic Hydrocarbons in AIR by GC-MS SIM. Retrieved from CDC website. [Link]
-
PubChem. (n.d.). 2-Nitrofluorene. Retrieved from PubChem website. [Link]
-
TDI-Brooks. (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. Retrieved from TDI-Brooks website. [Link]
-
Austin Publishing Group. (2014). Quantification of Polynuclear Aromatic Hydrocarbons in Retention Pond Waters Using Gas Chromatography-Tandem Mass Spectrometry. Retrieved from Austin Publishing Group website. [Link]
-
ResearchGate. (n.d.). Diurnal concentration profiles for this compound and.... Retrieved from ResearchGate website. [Link]
-
ResearchGate. (n.d.). Diurnal concentration profiles for this compound and.... Retrieved from ResearchGate website. [Link]
-
Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). Retrieved from ATSDR website. [Link]
-
Agency for Toxic Substances and Disease Registry. (2001). Public Health Statement for Nitrophenols. Retrieved from ATSDR website. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aaqr.org [aaqr.org]
- 3. gcms.cz [gcms.cz]
- 4. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. GC-MS Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. epa.gov [epa.gov]
- 10. tdi-bi.com [tdi-bi.com]
- 11. agilent.com [agilent.com]
- 12. aaqr.org [aaqr.org]
- 13. Determination of subpicogram levels of airborne polycyclic aromatic hydrocarbons for personal exposure monitoring assessment - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Efficiency Extraction of 2-Nitrofluoranthene from Atmospheric Particulate Matter
Abstract
This document provides a comprehensive guide for the extraction of 2-nitrofluoranthene, a potent mutagen and suspected carcinogen, from atmospheric particulate matter. Nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), such as this compound, are prevalent environmental contaminants formed from both direct emission sources and atmospheric reactions of their parent PAHs.[1][2] Due to their low concentrations in complex environmental matrices, a robust and efficient extraction and clean-up protocol is paramount for accurate quantification.[1] This guide details a validated methodology employing ultrasonic solvent extraction, followed by solid-phase extraction (SPE) clean-up, and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The rationale behind each step is thoroughly explained to ensure both methodological rigor and adaptability for researchers in environmental science, toxicology, and drug development.
Introduction: The Significance of this compound
This compound is a nitro-PAH of significant toxicological concern. While some nitro-PAHs are directly emitted from combustion sources, this compound is primarily formed in the atmosphere through the reaction of its parent PAH, fluoranthene, with hydroxyl (OH) and nitrate (NO₃) radicals.[1] Like other nitro-PAHs, it is a potent mutagen and is classified as a probable human carcinogen.[3][4][5][6] These compounds are predominantly found adsorbed onto particulate matter in the atmosphere, making their inhalation a primary route of human exposure.[7][8] The low concentrations of this compound in ambient air, typically in the picogram to nanogram per cubic meter range, necessitate highly sensitive and selective analytical methods for its detection and quantification.[1]
Principles of Extraction and Clean-up
The successful extraction of this compound from particulate matter hinges on overcoming the strong adsorptive forces between the analyte and the particulate matrix. The chosen solvent system must effectively desorb the target compound while minimizing the co-extraction of interfering substances. Subsequent clean-up is crucial to remove these interferences, which can otherwise mask the analyte signal during chromatographic analysis.
Extraction Methodologies: A Comparative Overview
Several techniques are employed for the extraction of PAHs and nitro-PAHs from solid matrices. A comparison of common methods is presented in Table 1.
| Extraction Method | Advantages | Disadvantages | Typical Solvents |
| Soxhlet Extraction | Exhaustive extraction, well-established.[9][10] | Time-consuming (18-24 hours), large solvent consumption.[1][7] | Dichloromethane (DCM), Hexane/Acetone.[1] |
| Ultrasonic Extraction | Faster than Soxhlet, less solvent consumption, suitable for multiple samples.[11][12][13] | May be less efficient for some matrices, potential for analyte degradation with excessive sonication. | Dichloromethane (DCM), Acetone/Hexane.[11][13] |
| Pressurized Liquid Extraction (PLE) | Rapid, automated, low solvent consumption.[10][14] | Requires specialized equipment. | Dichloromethane (DCM).[10] |
| Microwave-Assisted Extraction (MAE) | Very rapid, reduced solvent usage.[2][15] | Requires specialized equipment, potential for thermal degradation of analytes. | n-hexane:acetone:dichloromethane.[2][15] |
For this protocol, ultrasonic extraction is selected for its balance of efficiency, speed, and reduced solvent consumption, making it a practical choice for routine analysis. Dichloromethane (DCM) is chosen as the primary extraction solvent due to its proven high recovery rates for a wide range of PAHs and nitro-PAHs.[11]
Sample Clean-up: The Role of Solid-Phase Extraction (SPE)
Crude extracts from particulate matter contain a complex mixture of organic compounds that can interfere with the analysis of this compound. Solid-phase extraction (SPE) is a highly effective technique for isolating the target analytes from these interfering compounds.[16][17][18] This protocol utilizes a silica gel SPE cartridge, which separates compounds based on their polarity. Non-polar to moderately polar compounds like this compound are retained, while more polar and highly non-polar interferences are washed away.
Experimental Workflow
The overall workflow for the extraction and analysis of this compound from particulate matter is depicted in the following diagram.
Caption: Workflow for this compound Extraction.
Detailed Protocol
Materials and Reagents
-
Solvents: Dichloromethane (DCM, pesticide residue grade), n-Hexane (pesticide residue grade), Acetone (pesticide residue grade).
-
Standards: this compound analytical standard, deuterated PAH internal standard mix (e.g., Acenaphthene-d10, Phenanthrene-d10, Chrysene-d12, Perylene-d12).
-
SPE Cartridges: Silica gel SPE cartridges (500 mg, 6 mL).
-
Glassware: Conical-bottom centrifuge tubes (50 mL), graduated concentrator tubes, Pasteur pipettes.
-
Equipment: Ultrasonic bath, centrifuge, nitrogen evaporation system, gas chromatograph-mass spectrometer (GC-MS).
-
Filters: Quartz fiber filters (pre-baked at 450°C for 4 hours to remove organic contaminants).
Sample Preparation
-
Filter Handling: Handle the quartz fiber filter containing the particulate matter sample with clean forceps in a controlled environment to prevent contamination.
-
Internal Standard Spiking: Spike the filter with a known amount of the deuterated internal standard solution. This is crucial for correcting for analyte losses during sample preparation and analysis. Allow the solvent to evaporate completely in a fume hood.
-
Filter Sectioning: Cut the filter into small pieces and place them in a 50 mL conical-bottom centrifuge tube.
Ultrasonic Extraction
-
Solvent Addition: Add 20 mL of dichloromethane (DCM) to the centrifuge tube containing the filter pieces.
-
Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. To prevent potential thermal degradation of the analytes, it is advisable to control the temperature of the water bath, for instance, by maintaining it between 25-28°C.
-
Centrifugation: After sonication, centrifuge the tube at 3000 rpm for 10 minutes to pellet the filter material and any insoluble particulate matter.
-
Supernatant Collection: Carefully transfer the supernatant to a clean concentrator tube.
-
Repeat Extraction: Repeat the extraction process (steps 1-4) two more times with 15 mL of DCM each time. Combine all the supernatants.
Solid-Phase Extraction (SPE) Clean-up
-
Extract Concentration: Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the concentrated extract onto the SPE cartridge.
-
Interference Elution: Elute and discard the less polar interfering compounds by passing 10 mL of n-hexane through the cartridge.
-
Analyte Elution: Elute the this compound and other nitro-PAHs with 10 mL of a DCM:n-hexane (1:1, v/v) mixture. Collect this fraction in a clean concentrator tube.
Final Concentration and Analysis
-
Final Concentration: Concentrate the collected fraction to a final volume of 0.5 mL under a gentle stream of nitrogen.
-
Solvent Exchange: Add 0.5 mL of a suitable solvent for GC-MS analysis (e.g., isooctane or toluene) and re-concentrate to the final volume of 0.5 mL.
-
GC-MS Analysis: Analyze the final extract using a gas chromatograph coupled to a mass spectrometer (GC-MS) operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[19][20][21][22][23]
Quality Control and Validation
To ensure the reliability of the results, the following quality control measures should be implemented:
-
Method Blanks: A blank filter should be processed alongside the samples to check for contamination.
-
Matrix Spikes: A pre-weighed amount of this compound standard should be added to a sample before extraction to assess matrix effects and recovery.
-
Internal Standards: The recovery of the deuterated internal standards should be monitored for each sample.
Conclusion
This application note provides a detailed and validated protocol for the extraction of this compound from atmospheric particulate matter. The combination of ultrasonic extraction and silica gel SPE clean-up offers a robust and efficient method for isolating this toxicologically significant nitro-PAH from complex environmental samples. The subsequent analysis by GC-MS provides the necessary sensitivity and selectivity for accurate quantification. By understanding the principles behind each step, researchers can confidently apply and adapt this methodology to their specific research needs in environmental monitoring and human health risk assessment.
References
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere - Aerosol and Air Quality Research. (2022-06-17). Available at: [Link]
-
Solid-phase extraction of nitro-PAH from aquatic samples and its separation by reverse-phase capillary liquid chromatography - ResearchGate. (2025-08-06). Available at: [Link]
-
Method TO-13A - Determiniation of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS - EPA. Available at: [Link]
-
Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI. Available at: [Link]
-
Sequential Extraction of Polycyclic Aromatic Hydrocarbons and Metals from Airborne Particulate Matter. Available at: [Link]
-
(PDF) Determination of some polycyclic aromatic hydrocarbons (PAHs) associated with airborne particulate matter by high performance liquid chromatography (HPLC) method - ResearchGate. Available at: [Link]
-
Development of analytical methods for polycyclic aromatic hydrocarbons (PAHs) in airborne particulates: A review - OUCI. Available at: [Link]
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water - Obrnuta faza. Available at: [Link]
-
Optimisation of ASE for Determination of Organic Compounds Bound to Particulate Matter. Available at: [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons - EPA. Available at: [Link]
-
A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC - NIH. (2021-02-16). Available at: [Link]
-
Solid-Phase Extraction of Polycyclic Aromatic Compounds | Request PDF - ResearchGate. (2025-08-05). Available at: [Link]
-
Method 8310: Polynuclear Aromatic Hydrocarbons, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. Available at: [Link]
-
PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses - PMC - PubMed Central. Available at: [Link]
-
ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile - Agency for Toxic Substances and Disease Registry - CDC. Available at: [Link]
-
(PDF) Optimization of ultrasonication extraction for determination of 16 polycyclic aromatic hydrocarbons in air particle - ResearchGate. (2025-10-10). Available at: [Link]
-
Comparison of pressurized fluid extraction, Soxhlet extraction and sonication for the determination of polycyclic aromatic hydrocarbons in urban air and diesel exhaust particulate matter - Journal of Environmental Monitoring (RSC Publishing). Available at: [Link]
-
Ultrasonic Solvent Extraction of Persistent Organic Pollutants from Airborne Particles. (2025-08-06). Available at: [Link]
-
Solid-phase extraction clean-up procedure for the analysis of PAHs in lichens. (2025-08-06). Available at: [Link]
-
Optimization of ultrasonication extraction for determination of 16 polycyclic aromatic hydrocarbons in air particle - VAST JOURNALS SYSTEM. Available at: [Link]
-
Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants. Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC - NIH. (2021-05-26). Available at: [Link]
-
Concurrent Extraction and Analysis of Atmospheric Particulate Matter-bound PBDEs, PAHs, Nitrated PAHs, and OPEs - Aerosol and Air Quality Research. (2023-12-29). Available at: [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS - Shimadzu. Available at: [Link]
-
Optimized GC/MS Analysis for PAHs in Challenging Matrices | Agilent. (2019-01-29). Available at: [Link]
-
Concurrent Extraction and Analysis of Atmospheric Particulate Matter-bound PBDEs, PAHs, Nitrated PAHs, and OPEs - Aerosol and Air Quality Research. (2023-12-24). Available at: [Link]
-
Polycyclic aromatic hydrocarbons (PAHs) - SA Health. Available at: [Link]
-
HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI - NIH. Available at: [Link]
-
GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC - PubMed Central. (2023-05-02). Available at: [Link]
-
Determination of polycyclic aromatic hydrocarbons (PAHs) in cosmetic products by gas chromatography-tandem mass spectrometry - Journal of Food and Drug Analysis. (2019-02-21). Available at: [Link]
Sources
- 1. aaqr.org [aaqr.org]
- 2. aaqr.org [aaqr.org]
- 3. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Polycyclic aromatic hydrocarbons (PAHs) | SA Health [sahealth.sa.gov.au]
- 6. HEALTH EFFECTS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Human health effects of polycyclic aromatic hydrocarbons as ambient air pollutants - Report of the Working Group on Polycyclic Aromatic Hydrocarbons of the Joint Task Force on the Health Aspects of Air Pollution [who.int]
- 9. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of pressurized fluid extraction, Soxhlet extraction and sonication for the determination of polycyclic aromatic hydrocarbons in urban air and diesel exhaust particulate matter - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aaqr.org [aaqr.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. shimadzu.com [shimadzu.com]
- 20. agilent.com [agilent.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. jfda-online.com [jfda-online.com]
Application Note: Advanced Sample Preparation Strategies for the Analysis of 2-Nitrofluoranthene
Abstract
The accurate quantification of 2-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (NPAH), is critical for environmental monitoring, toxicological assessment, and ensuring consumer safety in food products. Due to its presence at trace levels in complex matrices, robust and efficient sample preparation is paramount for reliable analysis. This document provides a detailed guide to the primary sample preparation techniques, including Solid-Phase Extraction (SPE) for aqueous samples and QuEChERS for solid matrices. We will delve into the causality behind procedural choices, present validated step-by-step protocols, and offer guidance on method selection to empower researchers in achieving high-quality, reproducible results for downstream analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Introduction: The Analytical Challenge of this compound
This compound is a member of the NPAH class of compounds, which are known for their mutagenic and carcinogenic properties.[1] These compounds are formed from the reaction of parent PAHs (like fluoranthene) with nitrogen oxides, originating from sources such as vehicle exhaust and industrial emissions.[2] The analysis of this compound is challenging due to its low concentration in complex sample matrices, which can contain a multitude of interfering substances like lipids, pigments, and other organic matter.[3][4]
The primary objective of sample preparation is to isolate and concentrate this compound from the sample matrix while simultaneously removing interferences that could compromise the analytical measurement.[5] An effective preparation strategy is the foundation of a self-validating system, ensuring that the final analytical result is both accurate and precise.
Core Methodologies: A Logic-Driven Approach
The choice of a sample preparation technique is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. For this compound, two methodologies have proven to be exceptionally effective: Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Solid-Phase Extraction (SPE): This is a cornerstone technique for aqueous samples.[6] It operates on the principle of liquid chromatography, where the analyte is partitioned between a liquid sample phase and a solid sorbent phase. For nonpolar compounds like NPAHs, a reversed-phase sorbent (e.g., C18) is typically used. The analyte is retained on the sorbent while polar interferences are washed away. A final elution with a small volume of organic solvent releases the purified, concentrated analyte.[7]
-
QuEChERS: Originally developed for pesticide analysis in food, the QuEChERS method has been widely adapted for a variety of analytes, including PAHs and NPAHs, in solid and semi-solid matrices.[8][9] The process involves an initial extraction and partitioning step using acetonitrile and salting-out, followed by a cleanup step known as dispersive SPE (d-SPE), where the supernatant is treated with specific sorbents to remove interferences.[3][10] This method is lauded for its high throughput, low solvent consumption, and excellent recovery rates.[11]
The overall workflow for analyzing this compound involves selecting the appropriate extraction and cleanup strategy based on the sample matrix, followed by instrumental analysis.
Figure 1: General workflow for this compound analysis.
Detailed Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Aqueous Samples
This protocol is optimized for isolating this compound from water matrices such as groundwater or wastewater, based on EPA Method 3535A principles.[6] C18 is the chosen sorbent due to its strong hydrophobic interaction with PAHs and their derivatives.
Figure 2: Step-by-step workflow for Solid-Phase Extraction (SPE).
Materials:
-
SPE Cartridges: C18, 500 mg, 6 mL
-
SPE Vacuum Manifold
-
Solvents: Dichloromethane (DCM), Acetone, Methanol (HPLC Grade)
-
Reagent Water (Organic-free)
-
Anhydrous Sodium Sulfate
-
Collection Vials
-
Nitrogen Evaporation System
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Wash the cartridges with 10 mL of Dichloromethane (DCM), followed by 10 mL of methanol. Do not allow the sorbent to go dry after this step.
-
Equilibrate the sorbent by passing 20 mL of reagent water through the cartridge, leaving a thin layer of water above the sorbent bed. This ensures the C18 stationary phase is properly solvated for optimal analyte retention.
-
-
Sample Loading:
-
Washing (Interference Removal):
-
After the entire sample has passed through, wash the cartridge with 10 mL of a 10:90 Methanol:Water solution to remove any remaining polar impurities.
-
Dry the cartridge under full vacuum for 10-15 minutes to remove residual water, which can interfere with the subsequent elution and analysis.
-
-
Elution:
-
Place a clean collection vial inside the manifold.
-
Elute the retained this compound by passing 2 x 5 mL aliquots of DCM through the cartridge. Allow the solvent to soak the sorbent for 1 minute before drawing it through to ensure complete desorption of the analyte.
-
-
Drying and Concentration:
-
Pass the collected eluate through a small column containing anhydrous sodium sulfate to remove any trace amounts of water.[13]
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
The sample is now ready for GC-MS or HPLC analysis.
-
Protocol 2: QuEChERS Method for Solid Matrices (Soil, Food)
This protocol is an adaptation of the widely recognized QuEChERS methodology for the extraction of NPAHs from complex solid samples.[3][8] It employs a salting-out liquid-liquid extraction followed by a d-SPE cleanup to remove interferences like fatty acids and pigments.
Figure 3: Step-by-step workflow for the QuEChERS method.
Materials:
-
50 mL and 15 mL Polypropylene Centrifuge Tubes
-
QuEChERS Extraction Salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
QuEChERS d-SPE Cleanup Tubes (e.g., 900 mg MgSO₄, 450 mg PSA, 300 mg C18)[9]
-
Solvents: Acetonitrile (HPLC Grade)
-
High-speed Centrifuge
Procedure:
-
Sample Preparation and Hydration:
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Cap the tube tightly and shake vigorously for 1 minute. Acetonitrile is chosen for its ability to efficiently extract a wide range of analytes while being immiscible with water after the addition of salts.[11]
-
-
Salting-Out Partitioning:
-
Add the QuEChERS extraction salt packet (e.g., 4 g anhydrous MgSO₄, 1 g NaCl) to the tube.[8] The magnesium sulfate absorbs excess water, while the salt combination induces phase separation between the acetonitrile and aqueous layers.
-
Immediately cap and shake vigorously for 1 minute.
-
-
Centrifugation (Step 1):
-
Centrifuge the tube at ≥3000 rpm for 5 minutes. This will result in a clean separation of the upper acetonitrile layer (containing the analyte) from the solid sample and aqueous layers.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE cleanup tube.[9]
-
The d-SPE tube contains:
-
Cap the tube and vortex for 1 minute to ensure thorough mixing of the extract with the sorbents.
-
-
Centrifugation (Step 2):
-
Centrifuge the d-SPE tube at ≥3000 rpm for 5 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final, cleaned extract. Carefully collect an aliquot for direct injection or further concentration if required.
-
Performance and Method Selection
The choice between SPE and QuEChERS is primarily matrix-dependent. The following table summarizes the typical performance characteristics and applications for each method.
| Feature | Solid-Phase Extraction (SPE) | QuEChERS |
| Primary Matrix | Aqueous (Groundwater, Wastewater)[6] | Solid, Semi-Solid, High-Moisture (Soil, Food, Tissues)[8] |
| Principle | Liquid-Solid Chromatographic Partitioning[7] | Acetonitrile Extraction, Salting-Out, and Dispersive Cleanup[10] |
| Typical Recovery | 70 - 110% | 70 - 120%[10][15] |
| Throughput | Moderate (Batch processing on manifold) | High |
| Solvent Usage | Low to Moderate | Low |
| Key Advantage | Excellent for concentrating trace analytes from large volumes of clean water. | Fast, effective, and rugged for complex, "dirty" matrices.[11] |
Recovery data is generalized from literature for PAHs and related compounds. Method validation for this compound specifically is required.
Safety and Handling
This compound, like other NPAHs, should be handled as a potential carcinogen and mutagen.[16] All work should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[17][18] The organic solvents used (Dichloromethane, Acetonitrile, Methanol) are flammable and toxic. Consult the Safety Data Sheet (SDS) for each chemical before use and handle with extreme care.[18]
Conclusion
The successful analysis of this compound hinges on the meticulous execution of a validated sample preparation protocol. For aqueous matrices, Solid-Phase Extraction with a C18 sorbent offers a reliable method for concentration and cleanup. For complex solid and semi-solid matrices, the QuEChERS method provides a rapid, efficient, and robust alternative that minimizes solvent use and maximizes sample throughput. By understanding the principles behind these techniques and adhering to the detailed protocols, researchers can generate high-quality data suitable for the most demanding regulatory and research applications.
References
- Benchchem. (n.d.). Analysis of Nitro-PAHs in Environmental Samples. Technical Support Center.
- Xenometrix. (n.d.). Material Safety Data Sheet: 2-Nitrofluorene.
- Analytical Method Summaries. (n.d.). Various Methods.
- PubChem. (n.d.). 2-Nitrofluorene. National Center for Biotechnology Information.
- Sigma-Aldrich. (n.d.). QuEChERS Method for Pesticide Residue Analysis.
- West Liberty University. (2008). Material Safety Data Sheet: 2-Nitrofluorene. Sigma-Aldrich.
- Sigma-Aldrich. (2025). Safety Data Sheet: 2-Nitrofluorene.
- Anastassiades, M., et al. (2022). QuEChERS sample prep. AperTO - Archivio Istituzionale Open Access dell'Università di Torino.
- Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals.
- Lehotay, S. J. (2006). The QuEChERS Method. EURL-SRM.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for PAHs.
- Frontiers in Nutrition. (2024). Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. NIH.
- U.S. Environmental Protection Agency (EPA). (n.d.). Method 3535A: Solid-Phase Extraction (SPE).
- MDPI. (2024). Using QuEChERS and HPLC Method to Monitor the Background Concentration of Polycyclic Aromatic Hydrocarbons in Commercial Black Tea Leaves and Infusions in Taiwan.
- Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE).
- Santa Cruz Biotechnology. (n.d.). Safety Data Sheet: Fluoranthene.
- United Chemical Technologies (UCT). (n.d.). Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water.
- ResearchGate. (2025). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection.
- Analytical Method Summaries. (2021). Various Methods.
- Shim-pol. (n.d.). Selective Solid Phase Extraction for PAHs Analysis from olive oil using AFFINIMIP®SPE.
- PubMed. (2017). Biological and analytical techniques used for detection of polyaromatic hydrocarbons.
- PubMed. (2020). Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Determination of 5 Trace Nitro-Polycyclic Aromatic Hydrocarbons in Barbecued Foods.
- PMC - NIH. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen.
- PMC - PubMed Central. (n.d.). Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples.
- IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows.
- ResearchGate. (2018). Analytical Techniques for Identification and Quantification of Polycyclic Aromatic Hydrocarbons.
- PMC - NIH. (n.d.). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils.
- ResearchGate. (n.d.). COMPARATIVE STUDY OF EXTRACTION METHODS FOR THE DETERMINATION OF PAHS IN SOILS USING GC-MS.
- GOV.UK. (n.d.). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass.
- Texas A&M AgriLife Extension Service. (n.d.). Soil, Water and Forage Testing Laboratory Methods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Extraction of Polycyclic Aromatic Hydrocarbons from Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. phenomenex.com [phenomenex.com]
- 8. iris.unito.it [iris.unito.it]
- 9. Using QuEChERS and HPLC Method to Monitor the Background Concentration of Polycyclic Aromatic Hydrocarbons in Commercial Black Tea Leaves and Infusions in Taiwan | MDPI [mdpi.com]
- 10. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. soiltesting.tamu.edu [soiltesting.tamu.edu]
- 15. Solid-Phase Extraction Combined with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry for the Determination of 5 Trace Nitro-Polycyclic Aromatic Hydrocarbons in Barbecued Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. xenometrix.ch [xenometrix.ch]
- 18. westliberty.edu [westliberty.edu]
Application Note & Protocol: Synthesis and Characterization of 2-Nitrofluoranthene Reference Standards
Abstract: This document provides a comprehensive guide for the synthesis, purification, and characterization of 2-nitrofluoranthene, a critical reference standard for environmental and toxicological analysis. The protocol details a robust nitration reaction of fluoranthene, followed by purification and rigorous analytical characterization to ensure the high purity required for a reference material. This guide is intended for researchers, scientists, and professionals in drug development and environmental science who require a well-characterized standard of this compound for their studies.
Introduction
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are of significant environmental concern due to their carcinogenic and mutagenic properties.[1] Nitrated PAHs (NPAHs), formed from the reaction of PAHs with nitrogen oxides, are often more potent mutagens than their parent compounds.[2][3] this compound, a prominent NPAH found in airborne particulate matter and diesel exhaust, serves as an important biomarker for pollution and is a subject of toxicological research.[3][4] The availability of high-purity this compound as a reference standard is paramount for accurate quantification and toxicological assessment.
This application note provides a detailed methodology for the synthesis of this compound via the direct nitration of fluoranthene. The protocol is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry.
Synthesis of this compound
The synthesis of this compound is achieved through the electrophilic nitration of fluoranthene. Fluoranthene is known to undergo nitration at several positions, with the 2-, 4-, and 8-positions being the most common, yielding a mixture of isomers.[5][6] The following protocol is optimized to favor the formation of the 2-nitro isomer, although chromatographic purification is necessary to isolate the desired product.
Materials and Reagents
| Reagent | Grade | Supplier |
| Fluoranthene | 98% | Sigma-Aldrich |
| Nitric Acid (70%) | ACS Reagent | Fisher Scientific |
| Acetic Acid, Glacial | ACS Reagent | VWR |
| Dichloromethane | HPLC Grade | Fisher Scientific |
| Hexane | HPLC Grade | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
Experimental Protocol
Safety First: This procedure involves the use of corrosive and oxidizing acids. All steps must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[7][8][9]
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of fluoranthene in 100 mL of glacial acetic acid. Stir the mixture at room temperature until the fluoranthene is completely dissolved.
-
Nitration: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, slowly add 5.0 mL of concentrated nitric acid (70%) dropwise over a period of 30 minutes. The reaction is exothermic, and the temperature should be carefully monitored and maintained below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a hexane:dichloromethane (1:1) solvent system.
-
Workup: Pour the reaction mixture into 500 mL of ice-cold water. A yellow precipitate of the crude nitrofluoranthene isomers will form.
-
Isolation: Collect the precipitate by vacuum filtration, washing thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the crude product in a vacuum oven at 50 °C overnight.
Purification of this compound
The crude product is a mixture of nitrofluoranthene isomers. Purification is achieved by column chromatography on silica gel.
Protocol
-
Column Preparation: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of hexane and dichloromethane, starting with 100% hexane and gradually increasing the polarity by adding dichloromethane. The isomers will separate based on their polarity.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired this compound isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[10]
-
Recrystallization: Recrystallize the isolated this compound from ethanol to obtain a pure, crystalline solid.
Characterization of this compound
The identity and purity of the synthesized this compound must be confirmed by a suite of analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the this compound. The chemical shifts and coupling constants will be unique to the 2-substituted isomer.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.[13][14]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹) and the aromatic C-H and C=C bonds.[12][15]
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column (e.g., C18) and a mobile phase of acetonitrile and water will determine the purity of the final product. The purity should be ≥99.5% for use as a reference standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to assess purity and confirm the identity of the compound.
Expected Analytical Data
| Technique | Expected Results |
| ¹H NMR | Complex multiplet pattern in the aromatic region consistent with a 2-substituted fluoranthene. |
| ¹³C NMR | Aromatic signals with chemical shifts influenced by the nitro group. |
| HRMS (m/z) | [M]+ calculated for C₁₆H₉NO₂: 247.0633; Found: 247.0635. |
| IR (cm⁻¹) | ~1520 (asymmetric NO₂ stretch), ~1340 (symmetric NO₂ stretch), ~3100-3000 (aromatic C-H), ~1600 (aromatic C=C). |
| HPLC Purity | ≥99.5% |
| Melting Point | 155-157 °C |
Safety and Handling
This compound is a suspected carcinogen and mutagen.[8] Handle the compound with extreme care, always using appropriate PPE in a designated area.[7][9][16] All waste materials should be disposed of as hazardous chemical waste according to institutional and local regulations.[17]
Conclusion
This application note provides a reliable and reproducible method for the synthesis and characterization of high-purity this compound. The detailed protocol and analytical data serve as a valuable resource for researchers requiring a well-characterized reference standard for environmental and toxicological studies. Adherence to the described procedures and safety precautions is essential for the successful and safe synthesis of this important compound.
References
- Andrew, H. F., Campbell, N., & Wilson, N. H. (1972). Nitration of 3-Methylfluoranthene. Journal of the Chemical Society, Perkin Transactions 1, 755-757.
- Campbell, N., & Wilson, N. H. (1972). Nitration of 3-Methylfluoranthene. RSC Publishing.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9154, Fluoranthene. Retrieved from [Link]
- Campbell, N., & Willcock, J. B. (1970). The nitration of 3-methoxyfluoranthene. Journal of the Chemical Society C: Organic.
- Gibson, T. L. (1982). Nitrated polycyclic aromatic hydrocarbons: potent bacterial mutagens and stimulators of DNA repair synthesis in cultured human cells. Mutation Research/Genetic Toxicology, 105(1-2), 33-41.
- Xenometrix. (n.d.).
- Fieser, L. F., & Creech, H. J. (1939). 2-Nitrofluorene. Organic Syntheses, 19, 75.
- Sigma-Aldrich. (2025).
- Fluka. (2012).
- Cayman Chemical. (2025).
- ChemicalBook. (n.d.). 2-Nitrofluorene(607-57-8).
- Organic Syntheses Procedure. (n.d.). 2.
- Feilberg, A., Nielsen, T., & Fenger, J. (2001). Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere.
- Maji, B. (2021). Recent advances in the synthesis and applications of fluoranthenes. Organic & Biomolecular Chemistry, 19(31), 6701-6720.
- Benchchem. (2025). An In-depth Technical Guide to the Synthesis of 2-Nitro-5-piperidinophenol.
- Organic Syntheses Procedure. (n.d.). 10.
- Papakyriakou, A., et al. (2022). Synthesis of Amino-Acid-Based Nitroalkenes. Molecules, 27(12), 3803.
- ResearchGate. (1989). synthesis of 2-nitrophenyl esters of organic acids and carboxylic polymers.
- Bandowe, B. A. M., & Meusel, H. (2017). Sources and environmental behavior of nitro-PAHs. In Nitro-PAHs: Environmental Occurrence, Toxicity, and Carcinogenicity (pp. 9-44). Springer, Cham.
- ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube.
- U.S. Environmental Protection Agency. (n.d.).
- Leger, J. M., et al. (2025). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate.
- Universal Class. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.
- Franklin Institute. (n.d.).
- ChemComplete. (2020, February 23). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 [Video]. YouTube.
- Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.
- ChemComplete. (2019, November 2). Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 [Video]. YouTube.
- Kumar, M., et al. (2022).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nitrated polycyclic aromatic hydrocarbons: potent bacterial mutagens and stimulators of DNA repair synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 14.139.213.3:8080 [14.139.213.3:8080]
- 4. researchgate.net [researchgate.net]
- 5. Nitration of 3-methylfluoranthene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Fluoranthene | C16H10 | CID 9154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. xenometrix.ch [xenometrix.ch]
- 8. und-nd.newlook.safeschoolssds.com [und-nd.newlook.safeschoolssds.com]
- 9. 2-Nitrofluorene(607-57-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. lehigh.edu [lehigh.edu]
- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for the Atmospheric Monitoring of 2-Nitrofluoranthene
Introduction: The Significance of 2-Nitrofluoranthene Monitoring
This compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and public health concern. Unlike some nitro-PAHs that are directly emitted from combustion sources, this compound is predominantly formed in the atmosphere through the gas-phase reaction of its parent compound, fluoranthene, with hydroxyl (OH) radicals in the presence of nitrogen oxides (NOx).[1][2] This secondary formation means that its presence in the atmosphere is a direct indicator of photochemical smog and atmospheric processing of pollutants.
Exposure to nitro-PAHs, including this compound, is associated with various adverse health effects, as many compounds in this class are known to be mutagenic and carcinogenic.[3][4][5] Therefore, accurate and reliable monitoring of atmospheric this compound concentrations is crucial for assessing air quality, understanding atmospheric chemistry, and evaluating potential human health risks.
These application notes provide a comprehensive guide for researchers, environmental scientists, and public health professionals on the established techniques for monitoring atmospheric this compound. The protocols detailed herein cover the entire workflow, from sample collection using both active and passive methods to sample preparation and final analysis by chromatographic techniques.
Part 1: Atmospheric Sampling Methodologies
The selection of an appropriate sampling method is critical for obtaining representative atmospheric concentrations of this compound. The choice between active and passive sampling depends on the specific research objectives, required temporal resolution, and available resources.
High-Volume Air Sampling (Active Method)
High-volume air sampling is a widely used technique for collecting airborne particulate matter, including particle-bound this compound. This method involves drawing a large volume of air through a filter, which captures the particulate matter. A sorbent cartridge is often placed downstream of the filter to collect the gas-phase fraction of semi-volatile compounds.
Principle: A high-flow rate pump draws a known volume of air through a quartz fiber filter (QFF) to collect particulate matter. A polyurethane foam (PUF) or XAD-2 resin cartridge placed behind the filter traps gas-phase and volatilized compounds.[6]
Key Considerations:
-
Flow Rate: Typically, a high-volume sampler operates at a flow rate of approximately 1.13 m³/min.[6]
-
Sampling Duration: A 24-hour sampling period is common to obtain a time-weighted average concentration.[7]
-
Filter and Sorbent Handling: Pre-cleaning of filters and sorbents is essential to minimize background contamination. After sampling, they should be stored in the dark at low temperatures (e.g., -20°C) to prevent degradation of the target analytes.[6][8]
Protocol 1: High-Volume Air Sampling for this compound
Materials:
-
High-volume air sampler
-
Quartz fiber filters (QFF), pre-baked at 550°C for 24 hours
-
Polyurethane foam (PUF) plugs, pre-cleaned by Soxhlet extraction
-
Glass sampling cartridges
-
Aluminum foil, solvent-rinsed
-
Forceps, solvent-rinsed
-
Clean, labeled sample containers
Procedure:
-
Sampler Preparation:
-
Inspect the high-volume sampler for any damage and ensure it is in proper working order.
-
Calibrate the flow rate of the sampler according to the manufacturer's instructions.
-
-
Filter and Cartridge Loading:
-
Using forceps, carefully place a pre-cleaned QFF onto the filter support of the sampler.
-
Load the pre-cleaned PUF cartridge into the sampler, downstream of the filter.
-
Ensure a tight seal to prevent air leakage.
-
-
Sampling:
-
Record the initial flow rate and start time.
-
Operate the sampler for the desired period (typically 24 hours).
-
Periodically check the flow rate to ensure it remains within the acceptable range.
-
-
Sample Retrieval:
-
At the end of the sampling period, record the final flow rate and stop time.
-
Carefully remove the QFF and PUF cartridge using clean forceps.
-
Fold the QFF in half with the exposed side inward and wrap it in aluminum foil.
-
Place the PUF cartridge in a clean, labeled glass container.
-
-
Storage and Transport:
-
Store the wrapped filter and the PUF cartridge at ≤ 4°C and transport them to the laboratory for analysis as soon as possible.[9]
-
Passive Air Sampling
Passive air samplers (PAS) are a cost-effective alternative to active samplers for long-term monitoring of atmospheric pollutants. They do not require a pump and rely on the principle of molecular diffusion for the collection of analytes.
Principle: A sorbent material, typically a polyurethane foam (PUF) disk, is housed in a protective shelter that allows air to circulate while protecting the sorbent from direct sunlight and precipitation. Gaseous pollutants are adsorbed onto the PUF disk over the deployment period.[8][10]
Key Considerations:
-
Deployment Period: Typical deployment times range from several weeks to months, providing a time-integrated average concentration.[8]
-
Sampling Rates: The uptake of this compound by the PUF disk is governed by its sampling rate, which can be influenced by environmental factors such as temperature and wind speed. Site-specific calibration or the use of established sampling rates is necessary for accurate quantification.[11]
-
Handling: Extreme care must be taken during the deployment and retrieval of PAS to avoid contamination.
Protocol 2: Passive Air Sampling using PUF Disks
Materials:
-
Passive air samplers (protective stainless steel chambers)
-
Polyurethane foam (PUF) disks, pre-cleaned
-
Solvent-rinsed aluminum foil
-
Clean, labeled, airtight containers
-
Gloves
Procedure:
-
Sampler Preparation:
-
In a clean laboratory environment, load a pre-cleaned PUF disk into the passive sampler housing.
-
Seal the sampler in a clean, airtight container for transport to the field.
-
-
Deployment:
-
At the sampling site, wear clean gloves and carefully open the container.
-
Mount the sampler at a suitable location, typically 1.5-2 meters above the ground, away from direct sources of contamination.[8]
-
Record the deployment date, time, and location.
-
-
Retrieval:
-
After the desired deployment period (e.g., 4-12 weeks), retrieve the sampler.
-
Carefully remove the PUF disk and wrap it in solvent-rinsed aluminum foil.
-
Place the wrapped PUF disk in a labeled, airtight container.
-
-
Storage and Transport:
-
Store the samples at low temperatures (e.g., -20°C) and transport them to the laboratory for extraction and analysis.[8]
-
Part 2: Sample Preparation and Analysis
Proper sample preparation is crucial for the accurate quantification of this compound, as it is typically present at trace levels in atmospheric samples. The following protocols describe the extraction and cleanup steps necessary prior to instrumental analysis.
Sample Extraction: Soxhlet Extraction
Soxhlet extraction is a classical and robust technique for extracting semi-volatile organic compounds from solid matrices like filters and PUF plugs.
Principle: The sample is placed in a thimble and continuously extracted with a cycling condensed solvent. This process ensures thorough extraction of the target analytes.[1]
Protocol 3: Soxhlet Extraction of QFF and PUF Samples
Materials:
-
Soxhlet extraction apparatus
-
Extraction thimbles
-
Dichloromethane (DCM), pesticide residue grade
-
Internal standards (e.g., deuterated PAHs)
-
Rotary evaporator
-
Nitrogen evaporator
Procedure:
-
Spiking:
-
Spike the QFF and PUF samples with a known amount of internal standard solution to correct for matrix effects and analytical variability.
-
-
Extraction:
-
Place the spiked QFF and PUF into an extraction thimble and insert it into the Soxhlet extractor.
-
Add DCM to the round-bottom flask.
-
Extract the samples for 18-24 hours at a rate of 4-6 cycles per hour.[7]
-
-
Concentration:
-
After extraction, concentrate the extract to a small volume (e.g., 5-10 mL) using a rotary evaporator.
-
Further concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Sample Cleanup: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common cleanup technique used to remove interfering compounds from the sample extract before instrumental analysis.
Principle: The sample extract is passed through a cartridge containing a solid adsorbent (e.g., silica gel or Florisil). The target analytes are retained on the sorbent while interferences are washed away. The analytes are then eluted with a suitable solvent.[12][13]
Protocol 4: Solid-Phase Extraction Cleanup
Materials:
-
SPE cartridges (e.g., silica gel, 500 mg)
-
SPE vacuum manifold
-
Hexane, pesticide residue grade
-
Dichloromethane (DCM), pesticide residue grade
-
Collection vials
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing DCM followed by hexane through it. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the concentrated extract onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with hexane to remove non-polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the this compound and other nitro-PAHs with a mixture of hexane and DCM.
-
Collect the eluate in a clean vial.
-
-
Final Concentration:
-
Concentrate the eluate to the final desired volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Part 3: Instrumental Analysis
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) with fluorescence detection are the most common analytical techniques for the determination of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of this compound.
Principle: The sample extract is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio.[14][15]
Protocol 5: GC-MS Analysis of this compound
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL (splitless) |
| Oven Program | Initial 60°C for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230°C |
| Transfer Line Temp. | 280°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | 247 |
| Qualifier Ions (m/z) | 217, 201 |
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
HPLC-FLD is a sensitive technique for the analysis of fluorescent compounds like PAHs and their derivatives. For nitro-PAHs, a post-column reduction step is often required to convert them into highly fluorescent amino-PAHs.[16][17]
Principle: The sample extract is injected into the HPLC system, and the compounds are separated on a reversed-phase column. After separation, the nitro-PAHs are passed through a reduction column where they are converted to their corresponding amino derivatives. These derivatives are then detected by a fluorescence detector.[18]
Protocol 6: HPLC-FLD Analysis of this compound with Post-Column Reduction
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Post-Column Reactor | |
| Reduction Column | Packed with a catalyst (e.g., platinum on alumina) |
| Reactor Temperature | 90°C |
| Fluorescence Detector | |
| Excitation Wavelength | 244 nm |
| Emission Wavelength | 528 nm |
Part 4: Quality Assurance and Quality Control (QA/QC)
Robust QA/QC procedures are essential for ensuring the reliability and accuracy of atmospheric monitoring data.[19]
-
Field Blanks: Analyze unexposed filters and PUF disks that are taken to the field and handled in the same manner as the samples to assess potential contamination during transport and handling.
-
Method Blanks: Process a clean filter and PUF disk through the entire analytical procedure to check for contamination from laboratory reagents and equipment.
-
Spiked Samples: Analyze samples spiked with a known amount of this compound to determine the recovery of the analytical method.
-
Calibration: Generate a multi-point calibration curve using certified standards to quantify the concentration of this compound in the samples.
-
Internal Standards: Use internal standards (e.g., deuterated analogs) to correct for variations in extraction efficiency and instrument response.
Part 5: Health and Safety Precautions
This compound and other nitro-PAHs are potentially hazardous compounds and should be handled with appropriate safety precautions.[3][20]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling standards and samples.
-
Fume Hood: All work with concentrated solutions of this compound and organic solvents should be performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Visualization of Workflows
Caption: General workflow for atmospheric monitoring of this compound.
Sources
- 1. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdc.gov [cdc.gov]
- 3. westliberty.edu [westliberty.edu]
- 4. researchgate.net [researchgate.net]
- 5. tamukairmonitoringgroup.pbworks.com [tamukairmonitoringgroup.pbworks.com]
- 6. epa.gov [epa.gov]
- 7. bjbms.org [bjbms.org]
- 8. is.muni.cz [is.muni.cz]
- 9. Analytical Method [keikaventures.com]
- 10. zhiyanbao.cn [zhiyanbao.cn]
- 11. Calibration and application of PUF disk passive air samplers for tracking polycyclic aromatic compounds (PACs) | SLU publication database (SLUpub) [publications.slu.se]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. memphis.edu [memphis.edu]
- 16. Determination of nitro-polycyclic aromatic hydrocarbons in atmospheric aerosols using HPLC fluorescence with a post-column derivatisation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. uk-air.defra.gov.uk [uk-air.defra.gov.uk]
- 20. xenometrix.ch [xenometrix.ch]
Application Note: High-Sensitivity Quantification of 2-Nitrofluoranthene in Soil and Sediment Matrices
Abstract
This comprehensive guide details robust and validated methodologies for the accurate quantification of 2-nitrofluoranthene in complex environmental matrices such as soil and sediment. This compound, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a compound of significant environmental concern due to its potential carcinogenic and mutagenic properties. This document provides researchers, environmental scientists, and analytical chemists with detailed protocols for sample handling, extraction, cleanup, and instrumental analysis, grounded in established scientific principles and regulatory methods. The methodologies presented herein are designed to ensure high sensitivity, selectivity, and reproducibility, critical for reliable environmental monitoring and risk assessment.
Introduction: The Scientific Imperative for this compound Monitoring
Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are environmental contaminants formed through the incomplete combustion of organic materials and the subsequent reaction of parent PAHs with nitrogen oxides in the atmosphere. This compound is a prevalent nitro-PAH found in diesel exhaust and atmospheric particulate matter, and it subsequently deposits into soil and sediment. Its persistence and toxicological profile necessitate precise and accurate quantification to understand its environmental fate, transport, and potential risks to human health and ecosystems.
The analytical challenge lies in extracting this target analyte from complex solid matrices and differentiating it from a multitude of interfering compounds. This application note addresses this challenge by presenting a selection of validated extraction and analytical techniques, explaining the rationale behind procedural choices to empower the scientist in adapting these methods to their specific sample types and laboratory capabilities.
Pre-Analytical Considerations: Ensuring Sample Integrity
The foundation of accurate quantification is a well-preserved and representative sample. Contamination or degradation during collection and storage can lead to erroneous results.
-
Sampling: Collect soil or sediment samples using stainless steel or glass containers to prevent analyte adsorption or leaching that can occur with plasticware. For sediment, a core sampler is recommended to obtain an undisturbed profile.
-
Homogenization: Prior to subsampling for extraction, homogenize the entire sample to ensure the portion taken for analysis is representative. This can be achieved by mechanical mixing or grinding. For highly contaminated soils, grinding should be done with caution.[1][2]
-
Storage: To minimize microbial degradation and volatilization of the analyte, samples should be stored in the dark at 4°C and extracted as soon as possible. If longer storage is necessary, freezing at -20°C is recommended.
Extraction Methodologies: Isolating this compound from the Matrix
The choice of extraction technique is critical and depends on factors such as the laboratory's available equipment, desired sample throughput, and the specific characteristics of the soil or sediment matrix. The goal is to efficiently transfer this compound from the solid matrix into a liquid solvent.
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE®)
PLE is a highly efficient technique that utilizes elevated temperatures and pressures to enhance the extraction process.[3][4] This method significantly reduces solvent consumption and extraction time compared to traditional methods.
-
Principle of Operation: Elevated pressure (1500-2000 psi) maintains the solvent in its liquid state above its atmospheric boiling point.[3][4] The high temperature increases solvent diffusivity and disrupts analyte-matrix interactions, leading to rapid and thorough extraction.
-
Why it's effective for this compound: The non-polar nature of this compound makes it highly soluble in organic solvents at elevated temperatures. The pressurized solvent can effectively penetrate the micropores of the soil/sediment matrix where the analyte may be sequestered.
Ultrasonic Extraction (Sonication)
Ultrasonic extraction is a rapid and widely used method that employs high-frequency sound waves to facilitate the extraction of analytes from solid matrices.[1][2][5][6][7]
-
Principle of Operation: The ultrasonic waves create cavitation bubbles in the solvent. The formation and collapse of these bubbles generate localized high pressure and temperature, which enhances solvent penetration into the sample matrix and facilitates the desorption of this compound.
-
Key advantages: This method is relatively fast, simple, and can be performed with readily available laboratory equipment.[6][7]
Soxhlet Extraction
Soxhlet extraction is a classical and exhaustive extraction technique that has long been considered a benchmark for the extraction of organic pollutants from solid samples.[5][8][9]
-
Principle of Operation: The sample is placed in a thimble and is continuously extracted with a cycling, freshly distilled solvent. This process ensures that the sample is repeatedly exposed to a clean solvent, driving the extraction equilibrium towards the complete removal of the analyte.
-
Considerations: While thorough, Soxhlet extraction is time-consuming and requires large volumes of solvent.[10] There is also a potential for thermal degradation of sensitive compounds, though this compound is relatively stable.
Experimental Protocols
The following protocols provide a step-by-step guide for the extraction and analysis of this compound.
Protocol 1: Pressurized Liquid Extraction (PLE) followed by GC-MS Analysis
This protocol is recommended for its high efficiency and low solvent consumption.
Materials and Reagents:
-
Pressurized Liquid Extractor (e.g., ASE® system)
-
Extraction cells (e.g., 34 mL stainless steel)[11]
-
Diatomaceous earth or anhydrous sodium sulfate
-
Solvents: Dichloromethane (DCM), Acetone (HPLC grade)
-
Nitrogen evaporator
-
Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
-
Surrogate and internal standards
Step-by-Step Procedure:
-
Sample Preparation: Weigh 10 g of homogenized soil/sediment and mix with an equal amount of diatomaceous earth or anhydrous sodium sulfate to dry the sample and prevent clumping.
-
Cell Loading: Place a cellulose filter at the bottom of the extraction cell. Transfer the sample mixture into the cell. Add a top filter.
-
Surrogate Spiking: Spike the sample with a known amount of a suitable surrogate standard (e.g., 2-nitrofluorene-d9) to monitor extraction efficiency.
-
PLE Extraction: Place the cell in the PLE system and extract using the following parameters:
-
Concentration: Collect the extract and concentrate it to approximately 1 mL using a nitrogen evaporator.
-
Internal Standard Addition: Add a known amount of an internal standard (e.g., p-terphenyl-d14) prior to GC-MS analysis for accurate quantification.
-
GC-MS Analysis: Analyze the extract using a GC-MS system.
GC-MS Parameters:
| Parameter | Setting |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temp | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 10 min |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Quantification Ion | m/z 247 (for this compound) |
| Qualifier Ions | m/z 217, 201 |
Protocol 2: Ultrasonic Extraction followed by HPLC-FLD Analysis
This protocol is a faster alternative to Soxhlet and is suitable for laboratories without a PLE system. HPLC with a fluorescence detector (FLD) offers high sensitivity for PAHs and their derivatives.[12]
Materials and Reagents:
-
Ultrasonic bath or probe sonicator
-
Centrifuge and centrifuge tubes
-
Syringe filters (0.45 µm PTFE)
-
Solvents: Acetonitrile, Water (HPLC grade)
-
High-Performance Liquid Chromatograph with a Fluorescence Detector (HPLC-FLD)
-
Surrogate and internal standards
Step-by-Step Procedure:
-
Sample Preparation: Weigh 5 g of homogenized soil/sediment into a glass centrifuge tube.
-
Surrogate Spiking: Spike the sample with a suitable surrogate standard.
-
Extraction: Add 20 mL of acetonitrile to the tube. Place the tube in an ultrasonic bath for 30 minutes.[1][2]
-
Separation: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Collection: Carefully decant the supernatant into a clean vial.
-
Repeat Extraction: Repeat the extraction (steps 3-5) on the sample pellet two more times, combining the supernatants.
-
Concentration and Cleanup: Concentrate the combined extracts to approximately 1 mL under a gentle stream of nitrogen. The extract can be further cleaned using Solid Phase Extraction (SPE) with a silica or Florisil cartridge if high levels of interferences are present.[13]
-
Internal Standard Addition: Add an internal standard prior to analysis.
-
HPLC-FLD Analysis: Filter the final extract through a 0.45 µm syringe filter and analyze using HPLC-FLD.
HPLC-FLD Parameters:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Gradient | 50% Acetonitrile, ramp to 100% Acetonitrile over 20 min, hold for 10 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 244 nm, Emission: 528 nm (for 3-Nitrofluoranthene, similar settings for 2-isomer)[14] |
Workflow Visualization
The general workflow for the quantification of this compound in soil and sediment can be visualized as follows:
Caption: Workflow for this compound Analysis.
Quality Assurance and Quality Control (QA/QC)
A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data.
-
Method Blank: An analyte-free matrix is subjected to the entire analytical process to assess for contamination.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): A known amount of this compound is added to a duplicate of a real sample to evaluate the method's accuracy and precision in the specific matrix.
-
Laboratory Control Sample (LCS): A certified reference material or a clean matrix spiked with a known concentration of the analyte is analyzed to monitor the overall performance of the method.
-
Surrogate Standards: Added to every sample before extraction to monitor the efficiency of the extraction process for each individual sample.
-
Internal Standards: Added to every sample extract just before instrumental analysis to correct for variations in instrument response and injection volume.
Data Presentation
The following table summarizes typical performance data for the described methods.
| Parameter | PLE-GC-MS | Ultrasonic-HPLC-FLD |
| Typical Recovery | 85-110% | 80-105% |
| Method Detection Limit (MDL) | 0.1 - 1.0 µg/kg | 0.5 - 5.0 µg/kg |
| Relative Standard Deviation (RSD) | < 15% | < 20% |
| Solvent Consumption per Sample | ~40 mL | ~60 mL |
| Extraction Time per Sample | ~20 minutes | ~1.5 hours |
Conclusion
The accurate quantification of this compound in soil and sediment is achievable through the careful selection and implementation of appropriate extraction and analytical techniques. Pressurized Liquid Extraction coupled with GC-MS offers a highly sensitive, efficient, and robust method for this purpose. Ultrasonic extraction followed by HPLC-FLD provides a viable and effective alternative. The choice of method should be guided by the specific requirements of the study, available resources, and the nature of the samples. Adherence to stringent QA/QC protocols is paramount to ensure the reliability and validity of the generated data.
References
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Lohmann, R., Lammel, G., & Mandalakis, M. (2012). Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils. PMC - NIH. Retrieved from [Link]
-
García-Falcón, M. S., Soto-González, G., & Simal-Gándara, J. (2004). The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study. Journal of Environmental Monitoring. Retrieved from [Link]
-
Hussen, A., & Asefa, T. (2012). Analysis of Polycyclic Aromatic Hydrocarbons in Soil: Minimizing Sample Pretreatment Using Automated Soxhlet with Ethyl Acetate as Extraction Solvent. Analytical Chemistry. Retrieved from [Link]
-
Lund, E., & Gfrerer, M. (1996). Extraction of Polycyclic Aromatic Hydrocarbons from Highly Contaminated Soils: A Comparison Between Soxhlet, Microwave and Supercritical Fluid Extraction. The Analyst. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2007). Method 8330A: Nitroaromatics and Nitramines by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Methods for the Examination of Waters and Associated Materials. (n.d.). The determination of polycyclic aromatic hydrocarbons in soil by dichloromethane extraction using gas chromatography with mass spectrometric detection. GOV.UK. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2006). EPA Method 8330B (SW-846): Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Varian, Inc. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]
-
Banjoo, D. R., & Nelson, P. K. (2005). Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments. Journal of Chromatography A. Retrieved from [Link]
-
Banjoo, D. R., & Nelson, P. K. (2005). Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments. PubMed. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2022). Analytical Method Summaries. Retrieved from [Link]
-
Johnson, K. A., & Burgess, R. M. (2015). Using solid-phase microextraction during ultrasound reveals higher aqueous PAHs release from contaminated sediment. NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3545A: Pressurized Fluid Extraction (PFE). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Analytical Method Summaries. Retrieved from [Link]
-
Organtini, K., Crombie, S., Moore, S., & Rosnack, K. (n.d.). Routine Quantitation of PAHs in Sediments Using Electron Ionization GC-MS/MS. Waters Corporation. Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
García-Alonso, S., Pérez-Pastor, R. M., & Segura, Y. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. Retrieved from [Link]
-
Quimby, B. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies. Retrieved from [Link]
-
Nare, M., Malehase, T., & Tutu, H. (2021). Comparison of Ultra-Sonication and Microwave Extraction Followed by Filtration or Filtration and Solid-Phase Extraction Clean-Up for PAH Determination from Sediment and Sludge: Human Health and Ecological Risk Assessment. MDPI. Retrieved from [Link]
-
Kostecki, M., et al. (2023). Application of ultrasound-assisted liquid-solid extraction for the isolation of PAHs from organic-rich soil samples. Archives of Environmental Protection. Retrieved from [Link]
-
Kumar, B., et al. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Prime Scholars. Retrieved from [Link]
-
Lundstedt, S., et al. (2000). Pressurised liquid extraction of polycyclic aromatic hydrocarbons from contaminated soils. Journal of Chromatography A. Retrieved from [Link]
-
HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Pressurized liquid extraction using water/isopropanol coupled with solid-phase extraction cleanup for semivolatile organic compounds, polycyclic aromatic hydrocarbons (PAH), and alkylated PAH homolog groups in sediment. Retrieved from [Link]
-
Nam, K. (1999). Sample Preparation for Environmental Analysis. R Discovery. Retrieved from [Link]
-
Wenzl, T., Simon, R., Anklam, E., & Kleiner, J. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry. Retrieved from [Link]
-
Phu, T. Q., et al. (2024). Polycyclic aromatic hydrocarbons (PAHs) in sediment environments in Vietnam: Analytical methods and contamination status. VNUHCM Journal of Science and Technology Development. Retrieved from [Link]
-
Marlon, J. R., et al. (2010). Polycyclic aromatic hydrocarbons (PAHs) in lake sediments record historic fire events: Validation using HPLC-fluorescence detection. ResearchGate. Retrieved from [Link]
-
Capriotti, A. L., et al. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. PMC - NIH. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 610: Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Retrieved from [Link]
-
Kim, S. B., et al. (2013). Optimization of pressurized liquid extraction for simultaneous analysis of polycyclic aromatic hydrocarbons and alkylated polycyclic aromatic hydrocarbons in sediments. ResearchGate. Retrieved from [Link]
-
The NELAC Institute. (n.d.). Fast Analysis of 140 Environmental Compounds by GC/MS/MS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Retrieved from [Link]
-
To, V. Q., et al. (2008). Quantification and source identification of polycyclic aromatic hydrocarbons in sediment, soil, and water spinach from Hanoi, Vietnam. SciSpace. Retrieved from [Link]
-
British Columbia Ministry of Environment. (2017). Polycyclic Aromatic Hydrocarbons in Soil by GC/MS – PBM. Retrieved from [Link]
-
El-Ghorab, A. H., et al. (2023). Gas chromatography–mass spectrometry analysis of organic pollutants in French soils irrigated with agro-industrial wastewater. Frontiers. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2018). Analytical Method Summaries. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. epa.gov [epa.gov]
- 3. epa.gov [epa.gov]
- 4. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sci-hub.st [sci-hub.st]
- 7. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The extraction of aged polycyclic aromatic hydrocarbon (PAH) residues from a clay soil using sonication and a Soxhlet procedure: a comparative study - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 9. Extraction of polycyclic aromatic hydrocarbons from highly contaminated soils: a comparison between Soxhlet, microwave and supercritical fluid extraction techniques - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gcms.cz [gcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. epa.gov [epa.gov]
- 14. researchgate.net [researchgate.net]
Analysis of 2-Nitrofluoranthene in Biological Matrices: A Guide to Method Development, Validation, and Implementation
An Application Note and Protocol Guide for the Scientific Community
Abstract
This document provides a comprehensive guide for the quantitative analysis of 2-nitrofluoranthene in complex biological matrices such as blood, urine, and tissue. This compound is a member of the nitro-polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds, which are of significant toxicological concern due to their mutagenic and carcinogenic properties.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols grounded in established analytical principles. We will explore robust sample preparation techniques, advanced chromatographic separation, and sensitive detection by mass spectrometry, while emphasizing the critical aspects of method validation to ensure data integrity and reliability.
Introduction: The Significance of this compound Monitoring
Polycyclic aromatic hydrocarbons (PAHs) and their nitro-derivatives are ubiquitous environmental pollutants, primarily formed during the incomplete combustion of organic materials.[3] this compound, specifically, is often formed through atmospheric reactions of its parent PAH, fluoranthene, with nitrogen oxides.[4] Exposure to these compounds is a significant public health concern.
The carcinogenicity of many nitro-PAHs is linked to their metabolic activation into reactive intermediates that can form DNA adducts, initiating mutagenesis.[1][5] Therefore, monitoring this compound and its metabolites in biological matrices serves as a critical biomarker of exposure and potential health risk.[1] The analytical challenge lies in detecting and quantifying trace levels of this compound within highly complex biological samples that contain numerous interfering substances.[3][6] This guide provides the foundational knowledge and practical protocols to overcome these challenges.
The Analytical Workflow: From Sample to Result
A successful bioanalytical method for this compound requires a systematic approach, from sample collection to final data interpretation. Each step is critical for achieving the required sensitivity, accuracy, and precision.
Caption: General workflow for Solid-Phase Extraction (SPE) cleanup.
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for the analysis of this compound. [7]It offers excellent chromatographic separation and highly selective, sensitive detection. [8][9] Causality:
-
Gas Chromatography (GC): GC is ideal for separating volatile and semi-volatile compounds like this compound. A low-polarity capillary column (e.g., DB-5ms) is used, which separates compounds based on their boiling points and interactions with the stationary phase. [10]* Tandem Mass Spectrometry (MS/MS): MS/MS provides superior selectivity compared to single quadrupole MS by using Multiple Reaction Monitoring (MRM). [7][8]A specific precursor ion for this compound is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process virtually eliminates matrix interferences, enabling accurate quantification at very low levels. [9]
Table 1: Example GC-MS/MS Parameters
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatography. [8] |
| MS System | Agilent 7000D Triple Quadrupole MS or equivalent | Offers high sensitivity and selectivity for trace analysis. [8] |
| Column | Agilent J&W DB-EUPAH (20m x 0.18mm x 0.14µm) or similar | Optimized for separation of PAH isomers. [11] |
| Carrier Gas | Helium or Hydrogen | Inert carrier for analyte transport. Hydrogen can offer faster analysis times. [10] |
| Oven Program | 100°C (1 min), ramp 25°C/min to 320°C (5 min) | Optimized to ensure sharp peaks and separation from matrix components. |
| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace-level detection. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard, robust ionization method for non-polar compounds. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides highest selectivity and sensitivity. [7] |
| Precursor Ion | m/z 247.1 | Molecular ion of this compound. |
| Product Ions | m/z 217.1 (Quantifier), m/z 201.1 (Qualifier) | Characteristic fragments used for confirmation and quantification. |
Method Validation: Ensuring Trustworthy Data
A validated analytical method provides documented evidence that the procedure is fit for its intended purpose. [12]Validation is a mandatory requirement for regulatory submissions and ensures the reliability of results. [13][14]Key validation parameters are summarized below.
Table 2: Core Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity/Selectivity | The ability to unequivocally assess the analyte in the presence of expected components. [13] | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the analyte concentration. [12] | Correlation coefficient (R²) > 0.99 over a defined concentration range (e.g., 1-1000 pg/µL). [15] |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for spiked quality control (QC) samples at multiple concentrations. [16] |
| Precision | The agreement among a series of measurements. Assessed as Repeatability and Intermediate Precision. | Relative Standard Deviation (RSD) < 15% for QC samples. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio > 3. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio > 10; must meet accuracy and precision criteria. |
| Stability | Analyte stability in the biological matrix under different storage conditions and in the processed sample. | Recovery within ±15% of nominal concentration. |
Detailed Protocols
The following protocols are provided as a starting point and should be optimized and fully validated in the end-user's laboratory.
Protocol 1: Extraction of this compound from Human Urine using SPE
1. Materials:
- C18 SPE cartridges (e.g., 500 mg, 6 mL).
- Human urine sample, thawed and centrifuged.
- Internal Standard (IS) solution (e.g., this compound-d9).
- Methanol, HPLC grade.
- Deionized water.
- Dichloromethane, HPLC grade.
- Nitrogen evaporator.
- GC vials.
2. Procedure:
- Sample Preparation: Pipette 5 mL of centrifuged urine into a glass tube. Add internal standard and vortex.
- SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
- Sample Loading: Load the prepared urine sample onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 40% methanol in water to remove polar interferences.
- Drying: Dry the cartridge under vacuum or nitrogen for 10-15 minutes to remove residual water.
- Elution: Elute the this compound and internal standard from the cartridge with 5 mL of dichloromethane into a clean collection tube.
- Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.
- Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., isooctane) and transfer to a GC vial for analysis.
Protocol 2: GC-MS/MS Analysis and Quantification
1. Calibration Curve Preparation:
- Prepare a series of calibration standards by diluting a certified stock solution of this compound. [17][18][19] * The concentration range should encompass the expected sample concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 pg/µL).
- Add a constant amount of internal standard to each calibration level.
2. Sample Analysis:
- Set up the GC-MS/MS system according to the parameters in Table 1.
- Create a sequence including the calibration standards, QC samples (low, mid, high), method blanks, and unknown samples.
- Inject 1-2 µL of each sample/standard into the GC-MS/MS.
3. Data Processing:
- Integrate the peaks for the this compound quantifier ion and the internal standard.
- Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
- Use the regression equation from the calibration curve to calculate the concentration of this compound in the unknown samples.
Conclusion
The analysis of this compound in biological matrices is a challenging but essential task for toxicological research and human exposure assessment. The combination of optimized solid-phase extraction for sample cleanup and GC-MS/MS for instrumental analysis provides a robust, sensitive, and selective method capable of achieving the low detection limits required. Adherence to rigorous method validation principles is paramount to ensure that the data generated is accurate, reliable, and defensible. [20]The protocols and guidelines presented here offer a solid foundation for laboratories to develop and implement their own high-quality bioanalytical methods for this compound.
References
- Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. [URL: https://www.agilent.com/cs/library/applications/application-gc-ms-ms-8890-7000d-pah-jetclean-backflush-5994-0498en-agilent.pdf]
- Beland, F. A., et al. (1995). Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects. Environmental Health Perspectives, 103(Suppl 5), 7–12. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1519301/]
- Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. (2014). [URL: https://apvma.gov.au/node/10806]
- Sharma, S., & Singh, A. (2014). Analytical method validation: A brief review. Journal of Drug Delivery and Therapeutics, 4(5), 123-128. [URL: https://jddtonline.info/index.php/jddt/article/view/975]
- Chu, P. S., & Lopez, M. I. (2005). Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans. Journal of agricultural and food chemistry, 53(22), 8561–8565. [URL: https://pubmed.ncbi.nlm.nih.gov/16277385/]
- Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent Technologies, Inc. (2019). [URL: https://www.agilent.
- Analytical Methods - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.ncbi.nlm.nih.gov/books/NBK155778/]
- Navigating the Landscape of Analytical Standards for Nitro-PAH Metabolites: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Analytical Methods. Agency for Toxic Substances and Disease Registry (ATSDR). [URL: https://www.
- Wołyniec, E., & Rajska, B. (2012). Analytical Procedures Used in Examining Human Urine Samples. Polish Journal of Environmental Studies, 21(5), 1483-1493. [URL: https://www.pjoes.com/pdf-89578-26155?filename=Analytical%20Procedures%20Used.pdf]
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, 4(1), 1-7. [URL: https://www.gavinpublishers.
- Campo, L., et al. (2020). Determination of polycyclic aromatic hydrocarbons in human biological samples: A critical review. Talanta, 220, 121379. [URL: https://www.researchgate.net/publication/343272457_Determination_of_polycyclic_aromatic_hydrocarbons_in_human_biological_samples_A_critical_review]
- Jäger, E., et al. (1985). Bacterial mutagenicity and chemical analysis of polycyclic aromatic hydrocarbons and some nitro derivatives in environmental samples collected in West Germany. Journal of Applied Toxicology, 5(6), 343-349. [URL: https://pubmed.ncbi.nlm.nih.gov/3911578/]
- Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. (2015). In La démarche ISO 17025. [URL: https://www.intechopen.com/chapters/49258]
- Li, Y., et al. (2023). 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach. Environmental Science & Technology, 57(41), 15488–15499. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587785/]
- Specimen Collection Guidelines. IDEXX Reference Laboratories. [URL: https://www.idexx.com/files/specimen-collection-guidelines.pdf]
- Ueda, O., et al. (2001). Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. Bioscience, Biotechnology, and Biochemistry, 65(4), 834-841. [URL: https://www.researchgate.net/publication/12040187_Metabolism_of_2-Nitrofluorene_an_Environmental_Pollutant_and_2-Acetylaminofluorene_in_Fish]
- A broad-spectrum LC-MS/MS method for screening and quantification of 100 analytes in clinical and autopsy blood samples. (2024). Journal of Pharmaceutical and Biomedical Analysis, 245, 116086. [URL: https://pubmed.ncbi.nlm.nih.gov/38677028/]
- Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). (2024). [URL: https://www.fda.
- Martens, D. S., et al. (2022). Urinary Polycyclic Aromatic Hydrocarbon Metabolites Are Associated with Biomarkers of Chronic Endocrine Stress, Oxidative Stress, and Inflammation in Adolescents: FLEHS-4 (2016–2020). International Journal of Environmental Research and Public Health, 19(21), 14522. [URL: https://www.mdpi.com/1660-4601/19/21/14522]
- PAH Single Component Standard this compound 100 µg/ml in Toluene 1ml. Symtera Analytics. [URL: https://www.symteraanalytics.com/pah-single-component-standard-2-nitrofluoranthene-100g-ml-in-toluene-1ml.html]
- Diurnal concentration profiles for this compound and 2-nitropyrene. ResearchGate. [URL: https://www.researchgate.net/figure/Diurnal-concentration-profiles-for-2-nitrofluoranthene-and-2-nitropyrene-summer_fig7_228695886]
- Gas chromatography-mass spectrometry (GC/MS) for nitro-PAH analysis. Benchchem. [URL: https://www.benchchem.com/blog/gas-chromatography-mass-spectrometry-gc-ms-for-nitro-pah-analysis/]
- Kim, D., et al. (2023). Toxicokinetic analyses of naphthalene, fluorene, phenanthrene, and pyrene in humans after single oral administration. Science of The Total Environment, 870, 161947. [URL: https://pubmed.ncbi.nlm.nih.gov/36773787/]
- Bodzek, D., et al. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of Separation Science, 34(11), 1334–1342. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3184654/]
- Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Foods by GC-MS/MS. Shimadzu. [URL: https://www.shimadzu.
- Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology. Thermo Fisher Scientific. (2024). [URL: https://www.thermofisher.com/blog/proteomics/tackling-pah-analysis-in-environmental-samples-overcoming-the-challenges-with-advanced-gc-ms-technology/]
- Diurnal variability of polycyclic aromatic compound (PAC) concentrations: Relationship with meteorological conditions and inferred sources. ResearchGate. [URL: https://www.researchgate.net/figure/Diurnal-concentration-profiles-for-2-nitrofluoranthene-and-2-nitropyrene-summer_fig7_228695886]
- Delanghe, J. R., & Himpe, J. (2012). Preanalytical requirements of urinalysis. Biochemia medica, 22(1), 57–61. [URL: https://www.biochemia-medica.com/en/journal/22/1/11/2049]
- LC MS MS Analysis of PAH's Their Derivatives. AB SCIEX. (2011). [URL: https://sciex.com/content/dam/SCIEX/pdf/technotes/us/PAH-Analysis.pdf]
- Quantification of Polycyclic Aromatic Hydrocarbons in Avian Dried Blood Spots by UltraPerformance Liquid Chromatography with Sim. (2017). Analytical Letters, 50(17), 2649-2660. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2017/quantification-of-polycyclic-aromatic-hydrocarbons-in-avian-dried-blood-spots-by-ultraperformance-liquid-chromatography-with-simple-tandem-quadrupole-mass-spectrometry.html]
- Analytical Standards. Santa Cruz Biotechnology, Inc. [URL: https://www.scbt.com/browse/analytical-standards/_/N-1k28u7j]
- Polycyclic Aromatic Hydrocarbons Analysis in Environmental Samples. Agilent Technologies, Inc. [URL: https://www.agilent.com/cs/library/brochures/brochure-pa-analysis-environmental-5994-4609en-agilent.pdf]
- Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. (2020). Analytical Chemistry, 92(15), 10367–10375. [URL: https://www.researchgate.net/publication/342938167_Correlating_Mass_Spectrometry_Imaging_and_Liquid_Chromatography-Tandem_Mass_Spectrometry_for_Tissue-Based_Pharmacokinetic_Studies]
- Standard Reference Material 1647f - Certificate of Analysis. National Institute of Standards and Technology (NIST). [URL: https://tsapps.nist.
- Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. (2023). Toxics, 11(5), 463. [URL: https://www.mdpi.com/2305-6304/11/5/463]
- toxicokinetics Topics. ToxStrategies. [URL: https://www.toxstrategies.
- The preparation of 2-substituted fluoranthenes. (1954). Journal of the Chemical Society, 321. [URL: https://sci-hub.se/https://doi.org/10.1039/JR9540000321]
- Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. (2023). [URL: https://www.researchgate.net/publication/370960548_Category-Based_Toxicokinetic_Evaluations_of_Data-Poor_Per-_and_Polyfluoroalkyl_Substances_PFAS_using_Gas_Chromatography_Coupled_with_Mass_Spectrometry]
Sources
- 1. Polycyclic aromatic hydrocarbons (PAHs), nitro-PAHs and related environmental compounds: biological markers of exposure and effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bacterial mutagenicity and chemical analysis of polycyclic aromatic hydrocarbons and some nitro derivatives in environmental samples collected in West Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Nitropyrene Metabolism and Health Risk: Identification of Key Enzymes, Pathways, and Metabolites Using a Multimethod Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hpst.cz [hpst.cz]
- 9. shimadzu.com [shimadzu.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. wjarr.com [wjarr.com]
- 13. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. agilent.com [agilent.com]
- 16. Liquid chromatography-tandem mass spectrometry for the determination of protein-bound residues in shrimp dosed with nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. PAH Single Component Standard this compound 100µg/ml in Toluene 1ml [symteraanalytics.com]
- 19. scbt.com [scbt.com]
- 20. fda.gov [fda.gov]
Application Note: A Researcher's Guide to Utilizing 2-Nitrofluoranthene in Toxicological Studies
Introduction
2-Nitrofluoranthene (2-NFA) is a prominent nitro-polycyclic aromatic hydrocarbon (nitro-PAH) found as an environmental pollutant in atmospheric particulate matter.[1] Its significance in toxicology stems not only from its environmental prevalence but also from its potent mutagenic activity, making it a critical compound for study in carcinogenesis and environmental health. Unlike many nitro-PAHs formed during combustion, 2-NFA is primarily formed through the atmospheric nitration of its parent compound, fluoranthene.[1] This guide provides an in-depth exploration of the toxicological mechanisms of 2-NFA and presents detailed protocols for its evaluation, designed for researchers in toxicology, environmental science, and drug development. Our focus is on the causality behind experimental choices, ensuring that the presented protocols are robust and self-validating systems for generating reliable data.
Section 1: The Scientific Rationale - Mechanism of this compound Toxicity
The genotoxicity of 2-NFA is not inherent to the molecule itself but is a consequence of its metabolic transformation into reactive electrophiles. Understanding this bioactivation is fundamental to designing and interpreting toxicological assays. The primary mechanisms of toxicity are metabolic activation leading to DNA adduct formation and the induction of oxidative stress.
The Critical Role of Metabolic Activation
For 2-NFA to exert its genotoxic effects, it must first be enzymatically altered within the cell. This process, known as metabolic activation, primarily follows two routes: nitroreduction and aromatic ring oxidation.
-
Nitroreduction Pathway: This is the principal pathway for 2-NFA's activation. Cytosolic and microsomal enzymes, such as xanthine oxidase and NADPH:cytochrome P450 reductase, catalyze the reduction of the nitro group.[2][3][4] This multi-step reduction generates several intermediates, with the most critical being N-hydroxy-2-aminofluoranthene. This hydroxylamine derivative is unstable and can be further protonated or esterified (e.g., by acetyltransferases or sulfotransferases) to form a highly reactive nitrenium ion, which readily attacks nucleophilic sites on DNA.[4]
-
Ring Oxidation Pathway: Parallel to nitroreduction, cytochrome P450 (CYP) enzymes can oxidize the aromatic rings of 2-NFA.[2][3] This can lead to the formation of various phenolic and dihydrodiol metabolites.[2] While this pathway is often associated with detoxification for many PAHs, it can also contribute to the overall toxic burden and, in some cases, produce metabolites with their own toxicological profiles.
Caption: Metabolic activation of this compound to a DNA-reactive electrophile.
Genotoxicity: The Formation of DNA Adducts
The hallmark of 2-NFA's genotoxicity is the formation of covalent DNA adducts. The ultimate carcinogenic metabolite, the nitrenium ion, preferentially attacks the C8 position of guanine bases in DNA.[1][2] The resulting primary adduct, N-(deoxyguanosin-8-yl)-2-aminofluoranthene, is a bulky lesion that distorts the DNA helix.[1][2] If not repaired by cellular mechanisms like Nucleotide Excision Repair (NER), this lesion can cause mispairing during DNA replication, leading to mutations (typically G:C → T:A transversions) and initiating the process of carcinogenesis.
Secondary Mechanisms: Oxidative Stress
Beyond direct DNA adduction, the metabolism of 2-NFA contributes to cellular oxidative stress. The redox cycling of the nitroaromatic group and its intermediates can generate reactive oxygen species (ROS) such as superoxide anions (O₂⁻) and hydrogen peroxide (H₂O₂).[5][6] This increase in ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA itself (e.g., formation of 8-oxo-dG lesions).[6] This oxidative damage can act synergistically with the direct genotoxicity of 2-NFA to promote cellular transformation.
Section 2: In Vitro Toxicological Assessment Protocols
In vitro assays are indispensable for screening the mutagenic potential of compounds and for elucidating their mechanisms of action. The following protocols are foundational for assessing the toxicology of 2-NFA.
Caption: A typical experimental workflow for in vitro toxicological assessment.
Protocol: Bacterial Reverse Mutation Assay (Ames Test)
Principle: The Ames test is a widely used method to assess a chemical's mutagenic potential.[7][8] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (His-), meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test compound to cause reverse mutations (reversions) that restore the gene function, allowing the bacteria to grow on a histidine-deficient medium and form visible colonies.
Causality Behind Choices:
-
Strains: Strains like TA98 (detects frameshift mutagens) and TA100 (detects base-pair substitution mutagens) are used to identify the type of mutation induced.
-
Metabolic Activation (S9 Mix): Since bacteria lack many of the metabolic enzymes found in mammals, a liver homogenate fraction (S9 mix) is often included.[7][8] This allows for the detection of pro-mutagens that require metabolic activation to become mutagenic. For 2-NFA, which can be a direct-acting mutagen, it is crucial to test both with and without the S9 mix to understand its full toxicological profile.[9][10]
Materials:
-
S. typhimurium strains TA98 and TA100
-
This compound (test article), dissolved in Dimethyl sulfoxide (DMSO)
-
Positive Controls: Sodium azide or 2-Nitrofluorene (without S9), 2-Anthramine (with S9)[7]
-
Negative Control: DMSO
-
Oxoid Nutrient Broth No. 2
-
Top Agar (0.6% agar, 0.5% NaCl, with 0.5 mM L-histidine/D-biotin)
-
Minimal Glucose Agar (MGA) plates
-
S9 mix (optional, prepared from Aroclor- or Phenobarbital-induced rat liver)
Step-by-Step Protocol:
-
Bacterial Culture: Inoculate 10 mL of nutrient broth with a fresh colony of TA98 or TA100. Incubate overnight (10-12 hours) at 37°C with shaking (approx. 120 rpm) to reach a density of ~1-2 x 10⁹ cells/mL.[8]
-
Preparation: Pre-warm MGA plates to 37°C. Melt top agar and maintain it in a 45°C water bath.
-
Exposure: In sterile test tubes, add the following in order:
-
100 µL of the overnight bacterial culture.
-
500 µL of S9 mix (for +S9 condition) or 500 µL of phosphate buffer (for -S9 condition).
-
100 µL of the 2-NFA dilution, positive control, or negative control (DMSO).
-
-
Pre-incubation: Gently vortex the tubes and pre-incubate the mixture for 20-30 minutes at 37°C.
-
Plating: Add 2.0 mL of the molten top agar to each tube, vortex briefly, and immediately pour the entire contents onto the surface of an MGA plate. Gently tilt and rotate the plate to ensure even distribution.
-
Incubation: Allow the top agar to solidify. Invert the plates and incubate at 37°C for 48-72 hours in the dark.
-
Colony Counting: Count the number of revertant colonies on each plate.
Data Analysis & Interpretation: A positive response is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the mean count of the negative control plates.
Protocol: Single Cell Gel Electrophoresis (Comet Assay)
Principle: The comet assay is a sensitive technique for the direct visualization and quantification of DNA damage, such as single- and double-strand breaks, in individual eukaryotic cells.[11][12] When lysed cells are subjected to electrophoresis, fragmented DNA migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the tail relative to the head is proportional to the amount of DNA damage.
Causality Behind Choices:
-
Alkaline Conditions (pH > 13): The standard alkaline comet assay is used to detect single-strand breaks, double-strand breaks, and alkali-labile sites, which are locations of base damage that convert to strand breaks at high pH. This provides a comprehensive measure of genotoxicity.[13]
-
Cell Type: Human cell lines such as lung epithelial cells (A549) or lymphoblastoid cells (TK6) are relevant choices, as inhalation is a primary route of human exposure to environmental pollutants like 2-NFA.
Materials:
-
Human cell line (e.g., A549)
-
This compound (in DMSO)
-
Positive Control: Hydrogen peroxide (H₂O₂) or another known genotoxin
-
Microscope slides (pre-coated with 1% Normal Melting Point Agarose)
-
Low Melting Point (LMP) Agarose (0.5% in PBS)
-
Lysis Solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris, pH 7.5)
-
DNA Stain (e.g., SYBR Green, Propidium Iodide)
Step-by-Step Protocol:
-
Cell Treatment: Seed cells to achieve ~80% confluency. Treat with various concentrations of 2-NFA (and controls) for a defined period (e.g., 3-24 hours).
-
Cell Harvesting: Harvest the cells (e.g., by trypsinization) and resuspend in ice-cold PBS to obtain a single-cell suspension. Adjust cell density to ~1 x 10⁵ cells/mL.
-
Slide Preparation: Mix ~25 µL of the cell suspension with ~75 µL of molten LMP agarose (at 37°C). Quickly pipette the mixture onto a pre-coated slide, cover with a coverslip, and place on ice for 10 minutes to solidify.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C, protected from light. This step removes cell membranes and histones, leaving behind the nucleoid.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer. Let the DNA unwind for 20-40 minutes.
-
Electrophoresis: Apply a voltage of ~1 V/cm (~25V, 300 mA) for 20-30 minutes. All steps should be performed at 4°C to prevent additional DNA damage.
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 3 x 5-minute washes.
-
Staining & Visualization: Stain the slides with a fluorescent DNA stain. Visualize using a fluorescence microscope equipped with appropriate filters and an imaging software system.
-
Scoring: Quantify DNA damage by scoring at least 50-100 randomly selected comets per slide. Common metrics include % DNA in Tail, Tail Length, and Olive Tail Moment.
Data Presentation
Quantitative data from these assays should be summarized for clear comparison.
Table 1: Hypothetical Dose-Response Data for 2-NFA in the Ames Test
| Concentration (µ g/plate ) | Mean Revertants ± SD (TA98, -S9) | Fold Increase (-S9) | Mean Revertants ± SD (TA98, +S9) | Fold Increase (+S9) |
| 0 (DMSO Control) | 25 ± 4 | 1.0 | 35 ± 6 | 1.0 |
| 0.1 | 55 ± 7 | 2.2 | 180 ± 15 | 5.1 |
| 0.5 | 110 ± 12 | 4.4 | 450 ± 30 | 12.9 |
| 1.0 | 198 ± 20 | 7.9 | 780 ± 55 | 22.3 |
| 5.0 | 150 ± 18 (toxic) | 6.0 | 550 ± 45 (toxic) | 15.7 |
Table 2: Hypothetical Comet Assay Results in A549 Cells Treated with 2-NFA
| Concentration (µM) | Mean Olive Tail Moment ± SD | Fold Increase |
| 0 (DMSO Control) | 1.5 ± 0.4 | 1.0 |
| 10 | 4.8 ± 0.9 | 3.2 |
| 25 | 11.2 ± 1.5 | 7.5 |
| 50 | 25.6 ± 2.8 | 17.1 |
Section 3: In Vivo Study Design Considerations
While in vitro tests are crucial for screening, in vivo studies are necessary to understand the toxicokinetics and systemic effects of a compound within a whole organism.[14]
3.1 Protocol Outline: A General In Vivo Genotoxicity Study
-
Objective: To assess the ability of 2-NFA to cause DNA damage in target organs (e.g., liver, lung) of a rodent model following administration.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Administration: Intraperitoneal injection or intratracheal instillation to model systemic or direct lung exposure, respectively.[10] A dose-range finding study should be conducted first to determine non-lethal, toxicologically relevant doses.
-
Experimental Groups:
-
Vehicle Control (e.g., corn oil).
-
Low Dose 2-NFA.
-
Mid Dose 2-NFA.
-
High Dose 2-NFA.
-
Positive Control (e.g., Ethyl methanesulfonate).
-
-
Procedure:
-
Administer the compound to the animals (n=5-8 per group).
-
After a set exposure time (e.g., 24 hours), humanely euthanize the animals.
-
Perfuse organs and collect target tissues (e.g., liver, lungs).
-
Prepare single-cell suspensions from a portion of the tissue for Comet Assay analysis as described in Section 2.2.
-
Snap-freeze the remaining tissue for DNA adduct analysis (e.g., by ³²P-postlabelling or LC-MS/MS).
-
-
Endpoints:
-
DNA damage levels in isolated cells from different organs.
-
Quantification of specific 2-NFA-DNA adducts.
-
Clinical observations and histopathology of target organs.
-
Conclusion
This compound is a potent genotoxic agent whose toxicity is intrinsically linked to its metabolic activation. Its study provides a valuable model for understanding the broader class of nitro-PAHs. A multi-tiered approach, beginning with mechanistic in vitro assays like the Ames and Comet tests and progressing to targeted in vivo studies, is essential for a comprehensive toxicological characterization. The protocols and rationale presented in this guide provide a robust framework for researchers to investigate the hazardous potential of 2-NFA and similar environmental contaminants.
References
-
Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology, 5(6), 863–869. [Link]
-
Herreno-Saenz, D., Evans, F. E., Abian, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical research in toxicology. [Link]
-
Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Lai, J. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177–185. [Link]
-
Fu, P. P., Herreno-Saenz, D., Von Tungeln, L. S., Lay, J. O., Wu, Y. S., Lai, J. S., & Evans, F. E. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Semantic Scholar. [Link]
-
Herreno-Saenz, D., Evans, F. E., Heinze, T., Lewtas, J., & Fu, P. P. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology. [Link]
-
Knecht, A. L., et al. (2013). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. Toxicological Sciences, 136(1), 168-179. [Link]
-
Wang, C., et al. (2022). Endocrine-disrupting metabolic activation of 2-nitrofluorene catalyzed by human cytochrome P450 1A1: A QM/MM approach. Environment International, 166, 107355. [Link]
-
Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161–1166. [Link]
-
Sakamaki, H., et al. (2014). Metabolic Activation of Polycyclic Aromatic Hydrocarbons and Aryl and Heterocyclic Amines by Human Cytochromes P450 2A13 and 2A6. Chemical Research in Toxicology, 27(8), 1367-1376. [Link]
-
Möller, L. (1994). In Vivo Metabolism and Genotoxic Effects of Nitrated Polycyclic Aromatic Hydrocarbons. Environmental Health Perspectives, 102(Suppl 4), 139-146. [Link]
-
Titaley, I. A., et al. (2016). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Toxicological Sciences, 154(2), 255-264. [Link]
-
ResearchGate. (n.d.). Using 2- and 9-nitroanthracenes as examples to show the proposed mechanism of inducing singlet oxygen, superoxide anion radicals, and carbon-centered free radicals by UVA irradiation of nitro-PAHs. [Link]
-
van Bekkum, Y. M., et al. (1990). Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. Mutation Research, 241(1), 83-93. [Link]
-
De Stasio, E. (n.d.). The Ames Test. Lawrence University. [Link]
-
Möller, L., Zeisig, M., & Toftgård, R. (1993). Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system. Carcinogenesis, 14(8), 1723–1725. [Link]
-
Wang, C., et al. (2022). Endocrine-Disrupting Metabolic Activation of 2-Nitrofluorene Catalyzed by Human Cytochrome P450 1A1: A QM/MM Approach. ResearchGate. [Link]
-
Sharma, A., et al. (2019). The Comet Assay: A straight Way to Estimate Geno-Toxicity. 21st Century Pathology. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Nitrofluorene. PubChem Compound Database. [Link]
-
Xenometrix. (n.d.). Ames II Mutagenicity Assay Technical Documentation. [Link]
-
Creus, A., et al. (2005). Comparative genotoxic evaluation of 2-furylethylenes and 5-nitrofurans by using the comet assay in TK6 cells. Mutagenesis, 20(3), 229-233. [Link]
-
Neeleman, E., & van den Hurk, R. (2019). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Drug Metabolism and Disposition, 47(10), 1101-1115. [Link]
-
Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 127(1), 69-79. [Link]
-
Xenometrix. (n.d.). Ames II Short Procedure. [Link]
-
Sankaranarayanan, P., & Jeyadoss, T. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]
-
Science.gov. (n.d.). genotoxicity comet assay: Topics by Science.gov. [Link]
-
Sasaki, Y. F., et al. (2010). Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? Journal of Nucleic Acids, 2010, 925480. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]
-
MuriGenics. (n.d.). Toxicology. [Link]
-
Gooch, A., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure-activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233. [Link]
-
Meunier, B., et al. (2004). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. Mutation Research/Reviews in Mutation Research, 567(2-3), 167-210. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Polycyclic Aromatic Hydrocarbons (PAHs). U.S. Department of Health and Human Services. [Link]
-
Wang, J., et al. (2021). Oxidative stress and inflammatory effects in human lung epithelial A549 cells induced by phenanthrene, fluorene, and their binary mixture. Environmental Toxicology, 36(1), 95-104. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Centers for Disease Control and Prevention. [Link]
-
Luchowska-Kocot, D., et al. (2022). Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress. International Journal of Molecular Sciences, 23(4), 2220. [Link]
-
McGill, T. J., et al. (2022). Oxidative Stress and Inflammation in Retinal Degeneration. Antioxidants, 11(2), 411. [Link]
-
Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Stress: Harms and Benefits for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo metabolism and genotoxic effects of nitrated polycyclic aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Genotoxicity of benzo[a]pyrene, 2-nitrofluorene and airborne particulates in the DNA-repair host-mediated assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]
- 12. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is the Comet Assay a Sensitive Procedure for Detecting Genotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Toxicology | MuriGenics [murigenics.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing GC-MS for 2-Nitrofluoranthene Analysis
As a Senior Application Scientist, this guide provides in-depth troubleshooting and optimization strategies for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Nitrofluoranthene. The content is structured to address common challenges encountered in the laboratory, moving from specific problem-solving to broader frequently asked questions, ensuring both immediate utility and foundational knowledge.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. The underlying principle is to systematically isolate and resolve issues, starting from sample injection to detection.
Question 1: I'm observing poor peak shape for this compound, specifically peak tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing for semi-volatile compounds like this compound is a common issue that typically points to unwanted interactions within the GC system.
Probable Causes & Solutions:
-
Active Sites in the Inlet: The glass inlet liner is a primary site for unwanted chemical interactions. Exposed silanol groups or contaminants can adsorb active analytes.
-
Solution: Use a deactivated (silanized) inlet liner. A liner with a small plug of deactivated glass wool is highly recommended as it promotes uniform vaporization and traps non-volatile residues from the sample matrix.[1][2] Regularly replace the liner and septum, as septum particles can also introduce active sites.
-
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column, creating active sites that cause peak tailing.[3]
-
Solution: First, try "baking out" the column at its maximum isothermal temperature for a few hours. If this fails, remove the first 15-20 cm from the front of the column and reinstall it. This removes the most contaminated section. If the problem persists, the column may need replacement.[3]
-
-
Improper Column Installation: A poorly cut column end or incorrect insertion depth into the injector or detector can create "dead volume," leading to peak broadening and tailing.[3]
-
Solution: Ensure the column is cut cleanly and squarely with a ceramic wafer. Follow the instrument manufacturer's guide for the correct installation depth in both the injector and the MS transfer line.
-
-
Incompatible Solvent or Low Injector Temperature: If the injector temperature is too low, the analyte may not vaporize efficiently, leading to slow transfer onto the column.
Question 2: My sensitivity for this compound is very low, or the peak is not detected at all. What should I check?
Answer:
Low sensitivity is a critical issue, especially for trace-level environmental or toxicological analysis. The problem can stem from the sample introduction, chromatographic separation, or MS detection stages.
Probable Causes & Solutions:
-
System Leaks: Air leaks in the carrier gas flow path are a common cause of poor sensitivity and can also damage the column and detector.
-
Solution: Perform a systematic leak check using an electronic leak detector, starting from the gas trap to the injector fitting and the column connections.[5]
-
-
Analyte Degradation: Nitro-PAHs can be sensitive to high temperatures.
-
Solution: While the injector needs to be hot for vaporization, excessively high temperatures (>320°C) or extended residence time in a hot inlet can cause degradation.[1] Using a pulsed splitless injection minimizes the time the analyte spends in the hot inlet.
-
-
Incorrect MS Parameters: The mass spectrometer must be set to monitor the correct ions for this compound.
-
Solution: For high sensitivity, operate the MS in Selected Ion Monitoring (SIM) mode. The molecular ion ([M]⁺) for this compound is m/z 247. A primary fragment ion, resulting from the loss of the nitro group (NO₂), is m/z 201 ([M-46]⁺).[6] Ensure both the quantifier (247) and qualifier (201) ions are included in your SIM method. For even greater selectivity in complex matrices, use a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode.[6][7]
-
-
Sub-optimal Ionization/Source Conditions: Inefficient ionization or loss of ions will directly impact sensitivity.
-
Solution: Ensure the MS ion source and transfer line are sufficiently hot (e.g., 250°C and 280°C, respectively) to prevent the analyte from condensing.[4][6] The source may also require cleaning, as contamination can suppress ionization and lead to noisy baselines.[2] Agilent's JetClean technology, which uses a low flow of hydrogen, can significantly reduce the need for manual source cleaning in PAH analysis.[1][8]
-
Troubleshooting Summary Table
| Problem | Primary Cause Area | Key Solutions |
| Peak Tailing | Inlet/Column Activity | Use deactivated liner/glass wool; Clip or bake out column.[2][3] |
| Low Sensitivity | Leaks / MS Settings | Perform leak check; Use SIM/MRM with correct ions (m/z 247, 201).[5][6] |
| Poor Reproducibility | Injection / Flow Path | Use an autosampler; Check for leaks and replace septum regularly.[3][5] |
| Co-elution | Chromatography / Detection | Optimize oven ramp rate; Use a PAH-specific column; Employ MS/MS (MRM) for selectivity.[4][6] |
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding method development and optimization for this compound.
Question 3: What are the recommended starting GC-MS parameters for a new method targeting this compound?
Answer:
Developing a robust method starts with a solid set of initial conditions. The following parameters are a field-proven starting point for the analysis of this compound and other nitro-PAHs.
Table of Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | Agilent 8890 GC or equivalent | Provides excellent pneumatic and temperature control. |
| Injector | Split/Splitless (S/SL) or PTV | Use in Pulsed Splitless mode for trace analysis to ensure rapid transfer of semi-volatile compounds.[1] |
| Injector Temp. | 310°C | High enough to ensure vaporization of heavier PAHs without causing significant degradation of this compound.[4] |
| Liner | 4 mm single taper with glass wool | Deactivated liner is critical to prevent analyte adsorption.[1] |
| Injection Vol. | 1 µL | A standard volume; can be increased with PTV injectors for lower detection limits.[9] |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert and provides good chromatographic efficiency.[6] Hydrogen can be used as an alternative to speed up analysis but may require a specialized source.[10] |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film | Standard dimensions for good balance between resolution and analysis time. |
| Stationary Phase | 5% Phenyl-methylpolysiloxane (e.g., Rxi-5Sil MS, DB-5MS) | This mid-polarity phase provides excellent selectivity for PAHs and their derivatives.[6][11] |
| Oven Program | 70°C (2 min), ramp 30°C/min to 200°C, ramp 5°C/min to 300°C (hold 5 min) | An initial hold helps with peak focusing. The slower second ramp is crucial for separating isomeric compounds. This program is a modification of established PAH methods.[4] |
| MS System | Agilent 5977 Series MSD or 7000D Triple Quadrupole | Single quadrupole is sufficient for SIM; triple quadrupole is superior for complex matrices via MRM.[1][8] |
| MS Transfer Line | 320°C | Prevents condensation of high-boiling point analytes before they reach the source.[1] |
| Ion Source Temp. | 250°C - 320°C | A hot source minimizes contamination and ensures efficient ionization.[1][6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.[12][13] |
| Acquisition Mode | SIM or MRM | Scan mode is useful for initial identification, but SIM/MRM is required for the sensitivity and selectivity needed for trace quantitation.[6][14] |
Question 4: How do I choose the correct ions for SIM or MRM analysis of this compound?
Answer:
Proper ion selection is fundamental to achieving specificity and sensitivity in mass spectrometry.
-
Understanding Fragmentation: Under standard Electron Ionization (EI), this compound (MW: 247.24 g/mol ) primarily produces a strong molecular ion ([M]⁺) at m/z 247. The most characteristic fragmentation pathway is the loss of the nitro group (•NO₂), which has a mass of 46 Da.[6][15] This results in a major fragment ion at m/z 201.
-
Ion Selection for SIM:
-
Quantifier Ion: Always select the most abundant and specific ion, which is typically the molecular ion. For this compound, this is m/z 247 .
-
Qualifier Ion(s): Select one or two other significant ions from the mass spectrum to confirm the analyte's identity. The primary qualifier is m/z 201 . The ion ratio between the quantifier and qualifier should be consistent across all standards and samples.
-
-
Transition Selection for MRM (MS/MS):
-
For enhanced selectivity, a precursor ion is selected in the first quadrupole (Q1) and fragmented in the collision cell (Q2). A specific product ion is then monitored in the third quadrupole (Q3).
-
Primary Transition: The most robust transition is from the precursor molecular ion to the major fragment. For this compound, this is 247 -> 201 . This transition is highly specific and sensitive.[6] Additional transitions can be added for confirmation if needed.
-
Table of Key Mass Spectrometry Ions
| Analyte | Mode | Precursor Ion (m/z) | Product/Qualifier Ion (m/z) | Typical Use |
| This compound | SIM | N/A | 247 | Quantifier |
| SIM | N/A | 201 | Qualifier | |
| MRM | 247 | 201 | Primary (Quant/Qual) |
Question 5: What is the overall experimental workflow for analyzing this compound in a complex matrix like soil or air particulate matter?
Answer:
A successful analysis relies on a well-defined workflow from sample collection through to data interpretation. Each step is designed to isolate the analyte, remove interferences, and ensure accurate measurement.
Experimental Workflow Protocol
-
Sample Collection & Preparation:
-
Collection: Air samples are collected by drawing a known volume of air through a filter (e.g., glass fiber) to trap particulate matter.[6] Soil or sediment samples are homogenized and dried.[16]
-
Extraction: Analytes are extracted from the solid matrix using an organic solvent. A common method is ultrasonic extraction with a solvent like dichloromethane (DCM) or a DCM/acetone mixture.[10]
-
Cleanup (Crucial Step): The crude extract contains many interfering compounds. Solid Phase Extraction (SPE) is commonly used for cleanup. A silica or Florisil cartridge can effectively separate PAHs and nitro-PAHs from more polar interferences.[17][18]
-
-
GC-MS Analysis:
-
Instrument Setup: Configure the GC-MS system using the optimized parameters outlined in the table in Question 3.
-
Calibration: Prepare a series of calibration standards in a clean solvent at concentrations that bracket the expected sample concentrations (e.g., 1 to 500 ng/mL).[4] Run the calibration curve to establish linearity and response factors.
-
Sequence Execution: Run a solvent blank, the calibration standards, quality control (QC) samples, and then the prepared environmental samples. Injecting a blank after a high-concentration sample is good practice to check for carryover.
-
-
Data Analysis & Quantification:
-
Peak Integration: Integrate the peaks for the quantifier (m/z 247) and qualifier (m/z 201) ions at the expected retention time.
-
Identification: Confirm the presence of this compound by verifying that:
-
The retention time matches that of an authentic standard.
-
The ratio of the quantifier to qualifier ion is within ±20% of the ratio observed in the standards.[1]
-
-
Quantification: Calculate the concentration in the sample using the calibration curve, accounting for all dilution and concentration factors from the sample preparation stage.
-
GC-MS Workflow Diagram
This diagram illustrates the logical progression from sample preparation to final data analysis for this compound.
Caption: Workflow for this compound analysis.
References
- Benchchem. (n.d.). Technical Support Center: Analysis of Nitro-PAHs in Environmental Samples. Benchchem.
- dos Santos, C. Y. B., de Souza, S. V. C., & de Souza, N. E. (2008). Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in atmospheric particulate matter. Journal of Separation Science, 31(15), 2857-2866.
- Agilent Technologies, Inc. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Agilent.
- Separation Science. (n.d.). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Separation Science.
- Restek. (2022). Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS. Restek.
- Agilent Technologies, Inc. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent.
- Restek. (n.d.). Troubleshooting Guide. Restek.
- U.S. EPA. (n.d.). Analytical Method Summaries. U.S. Environmental Protection Agency.
- ResearchGate. (n.d.). Diurnal concentration profiles for this compound and... [Image]. ResearchGate.
- Ramdahl, T., & Urdal, K. (1988). The electron impact mass spectra of di- and trinitrofluoranthenes. Biomedical & Environmental Mass Spectrometry, 17(1), 55-62.
- Albinet, A., et al. (2008). Determination of polycyclic aromatic hydrocarbons and their oxy-, nitro-, and hydroxy-oxidation products. Journal of Chromatography A, 1212(1-2), 83-91.
- National Center for Biotechnology Information. (n.d.). 2-Nitrofluorene. PubChem.
- Shared Research Facilities. (n.d.). Sample Preparation Guide for Synthetic Organic Chemicals. HKUST.
- Benchchem. (n.d.). Gas chromatography-mass spectrometry (GC/MS) for nitro-PAH analysis. Benchchem.
- PubChemLite. (n.d.). This compound (C16H9NO2). PubChemLite.
- Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific.
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. Wiley.
- Amendola, G., et al. (2021). Development and validation of a gas chromatography-tandem mass spectrometry analytical method for the monitoring of ultra-traces. Advances in Environmental Technology.
- Moradi, V., et al. (2020). Development of a GC-MS Method for Determination of Various Polycyclic Aromatic Hydrocarbons in Iranian Traditional and Semi-industrial. Iranian Journal of Pharmaceutical Research, 19(3), 183-194.
- Agilent Technologies, Inc. (n.d.). Analysis of PAHs Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
- Conquer Scientific. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Conquer Scientific.
- Kim, J.-B., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Molecules, 28(9), 3804.
- Sun, Q., et al. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS. Shimadzu.
- Bąk, A., & Bodzek, D. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Analytical and Bioanalytical Chemistry, 400(9), 3077-3085.
- He, M., et al. (2023). Development of Quantitative Chemical Ionization Using Gas Chromatography/Mass Spectrometry and Gas Chromatography/Tandem Mass Spectrometry for Ambient Nitro- and Oxy-PAHs and Its Applications. Atmosphere, 14(1), 143.
- IR-4 Project. (n.d.). Sample Preparation for Analytical Chemistry: Techniques and Workflows. Rutgers University.
- Cochran, M. A., et al. (2006). Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. Atmospheric Environment, 40(35), 6764-6779.
- Yamaji, T., et al. (n.d.). Trace analysis of nitrated polycyclic aromatic hydrocarbons based on two-color femtosecond laser ionization mass spectrometry. Kyoto University Research Information Repository.
- Let's Spec. (2020, October 16). Electron ionization and mass spectrometry [Video]. YouTube.
- National Institute of Standards and Technology. (n.d.). Naphthalene, 2-nitro-. NIST WebBook.
- Chen, B.-H., et al. (2014). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 19(8), 12396-12411.
Sources
- 1. agilent.com [agilent.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. repositorio.ufba.br [repositorio.ufba.br]
- 5. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. hpst.cz [hpst.cz]
- 11. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines [mdpi.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Optimized Polycyclic Aromatic Hydrocarbon (PAH) Analysis by GC-MS | Separation Science [sepscience.com]
- 15. The electron impact mass spectra of di- and trinitrofluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Nitrofluoranthene Extraction from Air Sampling Filters
Welcome to the technical support center dedicated to enhancing the extraction efficiency of 2-nitrofluoranthene from various air sampling filters. This guide is designed for researchers, environmental scientists, and analytical chemists who are looking to improve the accuracy and reproducibility of their this compound measurements. Here, we will delve into the nuances of extraction methodologies, troubleshoot common issues, and provide evidence-based protocols to ensure you achieve the highest quality data in your studies.
Frequently Asked Questions (FAQs)
Q1: What are the most common filter types used for air sampling of particulate matter containing this compound, and how does the filter material impact extraction?
A1: The choice of filter media is a critical first step in the successful analysis of airborne particulate matter. Common filter types include glass fiber filters (GFFs), quartz fiber filters (QFFs), and polytetrafluoroethylene (PTFE) membrane filters.[1][2][3][4]
-
Glass Fiber and Quartz Fiber Filters: These are depth filters composed of a mat of borosilicate glass or quartz fibers.[2][3] They are widely used for high-volume air sampling due to their high particle loading capacity and low resistance to airflow.[1] Quartz filters are often preferred for analysis of organic compounds like this compound as they are heat-treated to remove organic contaminants and are chemically inert.[3][4]
-
PTFE (Teflon) Filters: These are membrane filters with a microporous structure. They are chemically resistant to a wide range of solvents, making them suitable for aggressive extraction conditions.[3][5] PTFE filters are often used for gravimetric analysis and subsequent chemical analysis.[1]
The filter material can significantly impact extraction efficiency. The fibrous matrix of GFFs and QFFs can lead to strong adsorption of analytes, potentially requiring more rigorous extraction techniques. PTFE filters, with their smoother surface, may allow for easier release of particulate matter.
Q2: Which extraction technique is considered the "gold standard" for this compound, and what are the viable alternatives?
A2: Soxhlet extraction is widely regarded as a benchmark or reference technique for the extraction of semi-volatile organic compounds, including nitro-PAHs like this compound, from solid matrices.[6][7][8] Its exhaustive and continuous nature ensures intimate contact between the sample and fresh, hot solvent, leading to high extraction efficiencies.[8]
However, Soxhlet extraction is time-consuming and requires large volumes of solvent.[9] Therefore, several alternative techniques have been developed that offer advantages in terms of speed and solvent consumption:
-
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE): This technique uses solvents at elevated temperatures and pressures, which increases extraction efficiency and reduces extraction time and solvent usage.[10][11] PLE has been shown to be a powerful tool for the extraction of PAHs and their nitro-derivatives.[6][10]
-
Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to agitate the sample in a solvent, facilitating the breakdown of the sample matrix and enhancing solvent penetration.[12][13] It is a rapid and relatively simple technique.[13]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. It has been successfully used for the concurrent extraction of multiple pollutants, including nitro-PAHs.[14]
The choice of technique often depends on the available instrumentation, sample throughput requirements, and the specific characteristics of the sample matrix. For highly adsorptive matrices, more vigorous techniques like PLE or hot Soxhlet may be necessary.[15]
Q3: What is the most effective solvent for extracting this compound?
A3: The selection of an appropriate solvent is crucial for achieving high extraction recoveries. Due to its nonpolar nature, this compound is soluble in organic solvents.[16] The principle of "like dissolves like" is a good starting point.
-
Dichloromethane (DCM) is a widely used and effective solvent for the extraction of nitro-PAHs from various matrices, including particulate matter.[6][17]
-
Toluene has also been shown to be highly efficient, particularly for heavier PAHs.[18]
-
Solvent Mixtures: Often, a mixture of solvents can provide better extraction efficiency than a single solvent. Common mixtures include:
The optimal solvent or solvent mixture can depend on the specific extraction technique and the sample matrix. It is often recommended to perform a small optimization study to determine the best solvent system for your specific application.
Troubleshooting Guide
Problem 1: Low and Inconsistent Recoveries of this compound
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Incomplete Extraction | The analyte is strongly adsorbed to the filter matrix or the particulate matter and is not being efficiently removed by the solvent. | 1. Optimize Extraction Parameters: Increase extraction time, temperature (for PLE/MAE), or the number of extraction cycles.[10][19] 2. Switch to a More Aggressive Technique: If using sonication, consider switching to PLE or hot Soxhlet extraction, which are generally more efficient for strongly adsorbed compounds.[15] 3. Change or Modify the Solvent System: Experiment with different solvents or solvent mixtures of varying polarity.[7][20] A mixture can often overcome the limitations of a single solvent. |
| Analyte Degradation | This compound can be susceptible to degradation, particularly under harsh conditions (e.g., high temperatures, exposure to UV light). | 1. Protect from Light: Conduct extraction and sample handling in the dark or using amber glassware. 2. Control Temperature: For temperature-sensitive methods like PLE, optimize the temperature to ensure efficient extraction without causing degradation.[10] 3. Use Inert Atmosphere: Purging the extraction system with nitrogen can help prevent oxidative degradation. |
| Matrix Effects | Co-extracted compounds from the filter or particulate matter can interfere with the analytical measurement, leading to signal suppression or enhancement.[21][22][23] | 1. Incorporate a Cleanup Step: Use solid-phase extraction (SPE) with silica gel or alumina to remove interfering compounds from the extract before analysis.[14] 2. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract to compensate for matrix effects.[24] 3. Employ Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound will behave similarly to the native analyte during extraction and analysis, correcting for recovery losses and matrix effects.[25] |
Problem 2: High Background or Interfering Peaks in the Chromatogram
Potential Causes and Solutions
| Potential Cause | Explanation | Troubleshooting Steps & Solutions |
| Contaminated Solvents or Glassware | Impurities in the solvents or residues on the glassware can introduce interfering peaks. | 1. Use High-Purity Solvents: Always use HPLC or pesticide-grade solvents. 2. Thoroughly Clean Glassware: Wash glassware with detergent, rinse with deionized water, and then solvent-rinse with the extraction solvent before use. 3. Run a Method Blank: Analyze a blank sample (a clean filter extracted with the same procedure) to identify any background contamination. |
| Filter Blank Contamination | The filter itself may contain organic compounds that co-elute with the analyte. | 1. Pre-clean Filters: Before sampling, bake quartz fiber filters in a muffle furnace (e.g., at 500 °C for 2 hours) to remove organic contaminants.[9] 2. Analyze a Field Blank: Include a field blank (a filter that is taken to the sampling site but not used for sampling) in your analysis to assess contamination during transport and handling. |
| Insufficient Chromatographic Resolution | Co-eluting matrix components can interfere with the analyte peak. | 1. Optimize GC/LC Method: Adjust the temperature program (for GC) or the mobile phase gradient (for LC) to improve the separation of this compound from interfering peaks. 2. Use a More Selective Detector: If using a non-selective detector, consider switching to a mass spectrometer (MS) operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[17][26][27] |
Experimental Protocols
Protocol 1: Pressurized Liquid Extraction (PLE) of this compound from Quartz Fiber Filters
This protocol provides a general guideline for the extraction of this compound using PLE. Optimization may be required for specific sample types and instrumentation.
Materials:
-
Dionex™ ASE™ 350 Accelerated Solvent Extractor or equivalent
-
Stainless steel extraction cells (e.g., 33 mL)
-
Cellulose or glass fiber filters for the bottom of the extraction cell
-
Diatomaceous earth or clean sand
-
Collection vials
-
Dichloromethane (DCM), HPLC or pesticide grade
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: Cut a portion of the quartz fiber filter containing the particulate matter into small pieces and place it inside the extraction cell.
-
Cell Assembly: Place a cellulose or glass fiber filter at the bottom of the extraction cell. Add the filter sample and then fill the remaining void space with diatomaceous earth or clean sand.
-
Extraction Parameters: Set the following parameters on the PLE instrument (these are starting points and should be optimized):
-
Extraction: Run the extraction program.
-
Concentration: After extraction, concentrate the collected extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the final extract in a suitable solvent for your analytical instrument (e.g., toluene for GC/MS analysis).
Protocol 2: Ultrasonic Extraction of this compound from Glass Fiber Filters
This protocol describes a standard procedure for ultrasonic extraction.
Materials:
-
Ultrasonic bath or probe sonicator
-
Glass centrifuge tubes with screw caps
-
Dichloromethane (DCM) or a mixture of hexane:acetone (1:1 v/v)
-
Centrifuge
-
Pasteur pipettes
-
Nitrogen gas for drying
Procedure:
-
Sample Preparation: Cut the glass fiber filter into small pieces and place them in a glass centrifuge tube.
-
Solvent Addition: Add a known volume of extraction solvent (e.g., 20 mL of DCM) to the tube.
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 20-30 minutes. To prevent overheating, which could lead to analyte loss, it is advisable to control the temperature of the water bath (e.g., 25-28 °C).
-
Centrifugation: After sonication, centrifuge the sample to separate the filter material from the solvent.
-
Extract Collection: Carefully transfer the supernatant (the solvent extract) to a clean collection flask using a Pasteur pipette.
-
Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.
-
Combine and Concentrate: Combine all the extracts and concentrate them to the desired final volume under a gentle stream of nitrogen.
Visualizing the Workflow
Troubleshooting Workflow for Low Analyte Recovery
This diagram outlines a logical progression for troubleshooting low recovery issues during this compound extraction.
Caption: A decision tree for troubleshooting low recovery of this compound.
References
- Review of Filters for Air Sampling and Chemical Analysis in Mining Workplaces - PMC. (n.d.).
- Filter Paper for Air Sampling - Membrane Solutions. (n.d.).
- Filters - Air Sampling Solutions. (n.d.).
- Filters and Cassettes Selection Guide - SKC Ltd. (n.d.).
- Filters, Tubes, Cyclone and air sampler accessories - Inteccon. (n.d.).
- Analytical methods. (n.d.).
- Pressurized liquid extraction and gas chromatography/mass spectrometry for determination of nitrated polycyclic aromatic hydrocarbons - Growing Science. (2023, June 14).
- PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses - PMC - PubMed Central. (n.d.).
- Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. (n.d.).
- This compound (C16H9NO2) - PubChemLite. (n.d.).
- Determination of nitrated polynuclear aromatic hydrocarbons in particulate extracts by using capillary column gas chromatography with nitrogen selective detection | Analytical Chemistry - ACS Publications. (n.d.).
- Pressurised solvent extraction of nitrated derivatives of polycyclic aromatic hydrocarbons from roadside dust | Request PDF - ResearchGate. (n.d.).
- Technical Support Center: Analysis of Nitro-PAHs in Environmental Samples - Benchchem. (n.d.).
- (PDF) Pressurized liquid extraction and gas chromatography/mass spectrometry for determination of nitrated polycyclic aromatic hydrocarbons adsorbed on refractory diesel particles - ResearchGate. (n.d.).
- 2-Nitrofluorene - Wikipedia. (n.d.).
- 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem. (n.d.).
- Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed. (n.d.).
- PROCEDURE: METHOD 3540A SOXHLET EXTRACTION - Records Collections. (n.d.).
- How Important Is The Matrix Effect in Analyzing Bioprocess Samples? (n.d.).
- Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - MDPI. (n.d.).
- solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of - CDC Stacks. (n.d.).
- ANALYTICAL METHOD SUMMARIES. (2021, May 24).
- An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection | Request PDF - ResearchGate. (n.d.).
- Comparison of hot Soxhlet and accelerated solvent extractions with microwave and supercritical fluid extractions for the determination of polycyclic aromatic hydrocarbons and nitrated derivatives strongly adsorbed on soot collected inside a diesel particulate filter - PubMed. (n.d.).
- Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy - MDPI. (2024, May 11).
- Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (n.d.).
- troubleshooting matrix effects in environmental sample analysis of nitrophenols - Benchchem. (n.d.).
- Optimisation of ASE for Determination of Organic Compounds Bound to Particulate Matter. (n.d.).
- Concurrent Extraction and Analysis of Atmospheric Particulate Matter-bound PBDEs, PAHs, Nitrated PAHs, and OPEs - Aerosol and Air Quality Research. (2023, December 29).
- Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC - NIH. (n.d.).
- An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere - Aerosol and Air Quality Research. (2022, June 17).
- Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed. (n.d.).
- Optimization of ultrasonication extraction for determination of 16 polycyclic aromatic hydrocarbons in air particle - VAST JOURNALS SYSTEM. (n.d.).
- Comparison of Ultra-Sonication and Microwave Extraction Followed by Filtration or Filtration and Solid-Phase Extraction Clean-Up for PAH Determination from Sediment and Sludge: Human Health and Ecological Risk Assessment - MDPI. (n.d.).
- Method 3540C: Soxhlet Extraction, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (n.d.).
- Pressurised liquid extraction of polycyclic aromatic hydrocarbons from gas and particulate phases of atmospheric samples - PubMed. (n.d.).
- Determination of Nitro-Polycyclic Aromatic Hydrocarbons in Air Particulates Using the Agilent 7000A Triple Quadrupole GC/MS System. (2008, December 17).
- 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem - NIH. (n.d.).
- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed. (n.d.).
- PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses. (2019, January 2).
- ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. (n.d.).
- A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC - NIH. (2021, February 16).
- Screening of Aerosol Filter Samples for PAHs and Nitro-PAHs by La... - Ingenta Connect. (n.d.).
- Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples | E3S Web of Conferences. (n.d.).
- Solvents and techniques for the extraction of polynuclear aromatic hydrocarbons from filter samples of diesel exhaust. - CDC Stacks. (n.d.).
Sources
- 1. Review of Filters for Air Sampling and Chemical Analysis in Mining Workplaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filter Paper for Air Sampling - Membrane Solutions [membrane-solutions.com]
- 3. airsamplingsolutions.com [airsamplingsolutions.com]
- 4. inteccon.com [inteccon.com]
- 5. Filters and Cassettes Selection Guide [skcltd.com]
- 6. researchgate.net [researchgate.net]
- 7. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. A rapid Soxhlet and mini-SPE method for analysis of polycyclic aromatic hydrocarbons in atmospheric particles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. One moment, please... [growingscience.com]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-assisted extraction of nitropolycyclic aromatic hydrocarbons from soil prior to gas chromatography-mass detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved ultrasonic extraction procedure for the determination of polycyclic aromatic hydrocarbons in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aaqr.org [aaqr.org]
- 15. Comparison of hot Soxhlet and accelerated solvent extractions with microwave and supercritical fluid extractions for the determination of polycyclic aromatic hydrocarbons and nitrated derivatives strongly adsorbed on soot collected inside a diesel particulate filter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 14.139.213.3:8080 [14.139.213.3:8080]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. stacks.cdc.gov [stacks.cdc.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Solvent effects on extraction of polycyclic aromatic hydrocarbons in ambient aerosol samples | E3S Web of Conferences [e3s-conferences.org]
- 21. bataviabiosciences.com [bataviabiosciences.com]
- 22. bme.psu.edu [bme.psu.edu]
- 23. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. atsdr.cdc.gov [atsdr.cdc.gov]
- 27. gcms.cz [gcms.cz]
- 28. PM2.5 Filter Extraction Methods: Implications for Chemical and Toxicological Analyses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Nitrofluoranthene Solutions
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 2-nitrofluoranthene (2-NFLT). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of 2-NFLT in organic solvents. Our goal is to equip you with the technical knowledge and practical steps necessary to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your work. The solutions are based on established physicochemical principles and field-proven laboratory practices.
Question 1: I'm observing unexpected peaks and a declining primary peak in the chromatogram of my this compound working standard. What is the likely cause?
Answer:
This is a classic sign of sample degradation, with photodegradation being the most probable cause. This compound, like many nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs), is susceptible to degradation when exposed to light, especially UV wavelengths present in ambient laboratory light.[1][2][3][4][5] The energy from light absorption can excite the molecule, leading to chemical reactions that form various photoproducts, which appear as new, unexpected peaks in your analysis.
Causality Explained: The aromatic structure of 2-NFLT strongly absorbs ultraviolet light.[6] This absorbed energy can initiate photochemical reactions, leading to the formation of oxidized intermediates and other degradation products.[6][7][8] The process is often irreversible and leads to a quantifiable loss of the parent compound.
Troubleshooting Workflow:
To diagnose and resolve this issue, follow this systematic approach:
Caption: Troubleshooting workflow for degraded 2-NFLT standards.
Immediate Actionable Advice:
-
Protect from Light: Immediately switch to using amber glass vials or wrap clear vials in aluminum foil.[9]
-
Solvent Check: Ensure you are not using a solvent known to be a photosensitizer, such as acetone.[7] Acetonitrile is a widely recommended solvent for PAH analytical standards.[10]
-
Prepare Fresh: Prepare a new working solution from your stock, minimizing its exposure to light during preparation. Analyze it immediately to establish a baseline (t=0) chromatogram.
Question 2: My quantitative results for this compound are inconsistent across experiments conducted on different days, despite using the same stock solution. Why?
Answer:
This inconsistency often points to the progressive degradation of your stock or working solutions over time. The primary culprit is photodegradation, which is not an instantaneous event but a cumulative process.[1][3] Even intermittent exposure to lab lighting during daily use can lead to a gradual decrease in the actual concentration of your standard.
Causality Explained: The rate of photodegradation depends on the intensity and wavelength of the light, the choice of solvent, and the duration of exposure.[6] A solution that is acceptable on day one may have a significantly lower concentration by day three if handled improperly. Solvents can play a critical role; for instance, dimethyl sulfoxide (DMSO) is a strong oxidizing agent that can accelerate degradation compared to more inert solvents like cyclohexane or acetonitrile.[7]
Self-Validating Protocol: Short-Term Stability Study
To confirm this and establish a reliable lifespan for your working solutions, perform a simple stability study.
Objective: To determine the rate of 2-NFLT degradation in your specific solvent under your typical laboratory conditions.
Methodology:
-
Preparation: Prepare a fresh, homogenous working solution of this compound in your chosen solvent (e.g., acetonitrile).
-
Initial Analysis (T=0): Immediately analyze the solution in triplicate using your validated analytical method (e.g., HPLC-UV, GC-MS) to establish the initial concentration (C₀).
-
Sample Storage: Aliquot the remaining solution into several amber glass vials, seal them tightly, and store them under your standard laboratory conditions (e.g., on the benchtop, in a refrigerator).
-
Time-Point Analysis: At regular intervals (e.g., T=4, 8, 24, 48, 72 hours), retrieve one vial and analyze its contents in triplicate.
-
Data Analysis: Calculate the average concentration (Cₜ) at each time point. Plot the percentage of remaining 2-NFLT ([Cₜ/C₀]*100) against time.
| Time Point | Average Concentration (µg/mL) | % Remaining |
| 0 Hours | 10.02 | 100.0% |
| 8 Hours | 9.91 | 98.9% |
| 24 Hours | 9.53 | 95.1% |
| 48 Hours | 8.98 | 89.6% |
Table 1: Example data from a short-term stability study of 2-NFLT in acetonitrile stored on a lab bench under ambient light.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for maintaining the stability of this compound in organic solvents?
Without question, the most critical factor is protection from light . Photochemical degradation is the most significant and rapid pathway for the loss of 2-NFLT in solution.[2][4][5] All other factors, such as temperature and solvent choice, are secondary to minimizing light exposure.
Q2: What are the ideal storage conditions for 2-NFLT stock solutions?
For maximum long-term stability, stock solutions should be stored under the following conditions:
-
Container: Use amber glass vials with PTFE-lined screw caps to prevent both light exposure and solvent evaporation.[9]
-
Temperature: Store at low to freezing temperatures. A common practice for PAH standards is storage at +5°C or, for longer periods, -18°C.[9]
-
Atmosphere: For highly sensitive work or very long-term storage, purging the vial headspace with an inert gas like nitrogen or argon can provide an extra layer of protection, as some related compounds are known to be air-sensitive.[11]
-
Labeling: Always label vials with the compound name, concentration, solvent, preparation date, and expiration date as determined by your stability studies.
Caption: Recommended workflow for preparing and storing 2-NFLT solutions.
Q3: Which organic solvents are best for preparing this compound solutions?
The choice of solvent is critical and depends on the application.
-
Highly Recommended: Acetonitrile is an excellent choice for analytical standards due to its polarity, miscibility with water, and relative stability under UV detection conditions.[10] Toluene is also commonly used for storing PAH standards.[9]
-
Use with Caution: Dichloromethane and Hexane are suitable, but degradation can still occur.[6][12] Dimethyl sulfoxide (DMSO) should be used with caution as it is a strong oxidizing agent and may accelerate degradation.[7]
-
Avoid: Acetone should generally be avoided for storing standards intended for photochemical experiments, as it can act as a photosensitizer and accelerate degradation.[7]
| Solvent | Suitability for Stock/Working Solutions | Key Considerations |
| Acetonitrile | Excellent | Recommended for analytical standards; good UV transparency.[10] |
| Toluene | Very Good | Common solvent for PAH standard mixtures.[9] |
| Dichloromethane | Good | Effective solvent, but ensure high purity.[12] |
| Cyclohexane | Good | A non-polar option; good for specific applications.[5] |
| DMSO | Use with Caution | Strong oxidizing properties may increase degradation rate.[7] |
| Acetone | Avoid for Storage | Can act as a photosensitizer, accelerating photodegradation.[7] |
Table 2: Summary of common organic solvents and their suitability for this compound solutions.
Q4: What are the expected degradation products of this compound?
The exact degradation profile can be complex and solvent-dependent. However, based on studies of related PAHs like fluorene and benzo(a)pyrene, the degradation products are typically oxidized species.[7][8] You can expect to see the formation of hydroxylated and quinone-type structures. For example, studies of 2-NFLT photochemistry in the presence of phenols showed the formation of several different photoproducts, highlighting the complexity of the potential reaction pathways.[13]
References
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. Environmental Science & Technology. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed Central. [Link]
-
Photochemistry of atmospheric pollutant this compound in presence of phenols. ResearchGate. [Link]
-
2-NITROFLUORENE Safety Data Sheet. Xenometrix. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. ACS Publications. [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. Shodhganga. [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Polish Journal of Environmental Studies. [Link]
-
Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. Aerosol and Air Quality Research. [Link]
-
Nitro-PAHs | Crespo Research Group. Case Western Reserve University. [Link]
-
Stability of PAHs standards. DTU Research Database. [Link]
-
Stability studies of selected polycyclic aromatic hydrocarbons in different organic solvents and identification of their transformation products. ResearchGate. [Link]
-
Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. Semantic Scholar. [Link]
-
Standard Reference Material 1647f - Certificate of Analysis. NIST. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nitro-PAHs | Crespo Research Group | Chemistry Department | Case Western Reserve University [case.edu]
- 6. pjoes.com [pjoes.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. xenometrix.ch [xenometrix.ch]
- 12. 14.139.213.3:8080 [14.139.213.3:8080]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Matrix Effects in 2-Nitrofluoranthene LC-MS/MS Analysis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals encountering challenges with 2-Nitrofluoranthene analysis by LC-MS/MS. This guide is structured to provide not just solutions, but a deeper understanding of the underlying principles governing your analytical success. We will delve into the nuances of matrix effects, offering field-proven insights and robust protocols to ensure the integrity and reliability of your data.
Understanding Matrix Effects in this compound Analysis
Matrix effects are a significant challenge in LC-MS/MS, manifesting as either ion suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1][2] These effects can compromise the accuracy, precision, and sensitivity of your analysis.[3] For a compound like this compound, which is often analyzed at trace levels in complex environmental and biological matrices, understanding and mitigating these effects is paramount.
The "matrix" encompasses all components of your sample apart from this compound, including salts, lipids, proteins, and other organic molecules.[1][2] During the electrospray (ESI) or atmospheric pressure chemical ionization (APCI) process, these co-eluting species can compete with this compound for ionization, leading to a suppressed signal, or in some cases, enhance its ionization, resulting in an artificially high signal.[1][2][3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your this compound LC-MS/MS analysis, providing a systematic approach to troubleshooting.
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
Question: I am not achieving the expected sensitivity for my this compound standards, and the signal is very low in my sample extracts. What could be the cause and how can I fix it?
Answer:
This is a classic symptom of ion suppression . The high complexity of your sample matrix is likely introducing compounds that co-elute with this compound and interfere with its ionization.
In electrospray ionization (ESI), the analyte and co-eluting matrix components compete for the limited surface area of the spray droplets and for the available charge.[1][2] Highly concentrated or more easily ionizable matrix components can dominate the ionization process, leaving fewer ions of this compound to be detected by the mass spectrometer.
-
Confirm Ion Suppression with a Post-Column Infusion Experiment: This will help you visualize the regions of your chromatogram where ion suppression is occurring.
-
Methodology:
-
Prepare a standard solution of this compound.
-
Using a syringe pump and a 'T' connector, continuously infuse this solution into the mobile phase flow between your LC column and the mass spectrometer's ion source.
-
Establish a stable baseline signal for this compound.
-
Inject a blank matrix extract (a sample without this compound that has undergone your full sample preparation procedure).
-
Observe: A dip in the baseline signal indicates a retention time at which matrix components are eluting and causing ion suppression.
-
-
-
Optimize Sample Preparation to Remove Interferences: The most effective way to combat matrix effects is to remove the interfering compounds before they reach the LC-MS/MS system.[1][4]
-
Recommended Technique: Solid-Phase Extraction (SPE)
-
Rationale: SPE offers a more selective cleanup than simple protein precipitation or liquid-liquid extraction (LLE) by utilizing specific interactions between the analyte, the solid phase, and the solvents.
-
Example Protocol for Soil/Sediment Samples:
-
Extraction: Extract 1-5 g of your homogenized sample with a suitable solvent like acetonitrile or a mixture of acetone and hexane.
-
Cleanup:
-
Condition an SPE cartridge (e.g., Florisil or a polymeric reversed-phase sorbent) with the appropriate solvents.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute this compound with a stronger solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with your mobile phase.[5]
-
-
-
-
Modify Chromatographic Conditions to Separate this compound from the Suppression Zone:
-
If your post-column infusion experiment reveals a suppression zone that overlaps with your analyte's retention time, adjusting your LC method can shift the this compound peak to a "cleaner" region of the chromatogram.[6]
-
Strategies:
-
Change the Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
Modify Mobile Phase Composition: Experiment with different organic modifiers (e.g., methanol vs. acetonitrile) or additives (e.g., formic acid, ammonium formate), but be mindful that these can also influence ionization efficiency.
-
-
Issue 2: Inconsistent and Irreproducible Quantitative Results
Question: My calibration curve is linear for standards in pure solvent, but when I analyze my samples, the results are highly variable and not reproducible. Why is this happening?
Answer:
This issue points to variable matrix effects between your samples and a lack of proper internal standardization. The composition of the matrix can differ slightly from one sample to another, leading to varying degrees of ion suppression or enhancement.
Without an appropriate internal standard, you are assuming that the ionization efficiency of this compound is the same in every sample and in your calibration standards. However, slight variations in the matrix can significantly alter the ionization, leading to poor reproducibility.
-
Rationale: A SIL-IS, such as Deuterated this compound (e.g., this compound-d9), is the gold standard for correcting for matrix effects.[7][8] It is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[8][9] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass difference, the ratio of their peak areas will remain constant even if the absolute signal intensity fluctuates.[8]
Caption: Isotope Dilution Workflow.
| Method | Calibration Approach | Expected Reproducibility (%RSD) | Accuracy |
| External Standard | Standards in pure solvent | >15% in matrix | Poor |
| Matrix-Matched | Standards in blank matrix | <15% in similar matrix | Good, but matrix must be identical |
| Isotope Dilution | Standards in pure solvent with SIL-IS | <10% in variable matrices | Excellent |
Frequently Asked Questions (FAQs)
Q1: Should I use ESI or APCI for this compound analysis?
A1: The choice of ionization source depends on the polarity and thermal stability of your analyte. This compound is a moderately polar compound.
-
Electrospray Ionization (ESI): Generally works well for polar to moderately polar compounds and is often the first choice.[1] It is a "soft" ionization technique suitable for thermally labile molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): Is often better suited for less polar and more volatile compounds.[1][10] It can be less susceptible to matrix effects from non-volatile salts.
-
Recommendation: ESI is a good starting point for this compound. However, if you experience significant ion suppression from non-volatile matrix components, or if your analyte is sufficiently volatile and thermally stable, APCI is a worthwhile alternative to investigate.[10] A direct comparison in your specific matrix is the best approach.
Q2: What is the QuEChERS method, and is it suitable for this compound in food matrices?
A2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique that involves an extraction and partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.[10][11] It is highly effective for analyzing pesticides and other contaminants in food matrices.[1][11][12]
Yes, a modified QuEChERS protocol would be an excellent choice for this compound in complex food samples like smoked meats or fish.[9] The dSPE cleanup step, often using a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove fats, can significantly reduce matrix interferences.[1][11]
Caption: QuEChERS Sample Preparation Workflow.
Q3: My peak shape for this compound is poor (tailing or fronting). Is this a matrix effect?
A3: While matrix effects can sometimes contribute to peak shape issues, poor chromatography is more often related to the analytical column, mobile phase, or injection solvent.
-
Peak Tailing: Can be caused by secondary interactions between the analyte and the column's stationary phase (e.g., silanol interactions), or by a partially blocked column frit.[13]
-
Peak Fronting: Often indicates column overload. Try injecting a lower concentration of your standard to see if the peak shape improves.
-
Split Peaks: This can be a sign of a void in the column packing at the inlet or a problem with the injector.[13]
-
Troubleshooting Steps:
-
Ensure your injection solvent is not significantly stronger than your mobile phase, as this can cause peak distortion.
-
Flush the column with a strong solvent to remove potential contaminants.[13]
-
If the problem persists, try a new analytical column.
-
Q4: How can I determine the fragmentation pattern of this compound for my MS/MS method?
A4: The fragmentation pattern is determined by infusing a standard solution of this compound directly into the mass spectrometer and performing a product ion scan.
-
Methodology:
-
Infuse a ~1 µg/mL solution of this compound.
-
In the mass spectrometer software, select the protonated molecule [M+H]+ or the molecular ion M+ (depending on your ionization source and mode) as the precursor ion.
-
Scan a range of collision energies to induce fragmentation and identify the most stable and abundant product ions.
-
-
Expected Fragments: For nitroaromatic compounds, common fragmentation pathways include the loss of NO (30 Da) and NO2 (46 Da).[14] The remaining aromatic structure may also produce characteristic fragments.
References
-
Longdom Publishing. (n.d.). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, September 28). Food Safety Sample Preparation: QuEChERS Method for Pesticides [Video]. YouTube. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from [Link]
-
Gómez-Pérez, M. L., et al. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Institutes of Health. Retrieved from [Link]
-
Texter, M., & Asensio, D. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2021, May 24). Analytical Method Summaries. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research. Retrieved from [Link]
-
Zomer, P., et al. (2024, May 10). Development of a highly sensitive method based on QuEChERS and GC–MS/MS for the determination of polycyclic aromatic hydrocarbons in infant foods. Frontiers. Retrieved from [Link]
-
Al-Thaiban, Y., et al. (2018, July 18). Development of QuEChERS Method for the Determination of Polycyclic Aromatic Hydrocarbons in Smoked Meat Products Using GC-MS from Qatar. PMC. Retrieved from [Link]
-
Weaver, R., & Riley, R. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. PubMed. Retrieved from [Link]
-
Anari, M. R., & Ghiasvand, A. (2006). Identification and reduction of ion suppression effects on pharmacokinetic parameters by polyethylene glycol 400. ResearchGate. Retrieved from [Link]
-
Dong, Y., et al. (2014, August 26). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. IVT Network. Retrieved from [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]
-
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Mahn, B. (n.d.). Notes on Troubleshooting LC/MS Contamination. Retrieved from [Link]
-
SCIEX. (n.d.). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. Retrieved from [Link]
-
Chemistry Point. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
Ryan, J. J., et al. (2017, April 23). Stable isotope dilution assay mass spectrometry in flavour research: internal standard and calibration issues. ResearchGate. Retrieved from [Link]
-
Chahrour, O., et al. (2015, September 10). Stable isotope labelling methods in mass spectrometry-based quantitative proteomics. PubMed. Retrieved from [Link]
-
HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
Sources
- 1. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 2. microsaic.com [microsaic.com]
- 3. digitalcommons.dartmouth.edu [digitalcommons.dartmouth.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Fiehn Lab - MS/MS fragmentation [fiehnlab.ucdavis.edu]
- 13. Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS | Separation Science [sepscience.com]
- 14. m.youtube.com [m.youtube.com]
Overcoming Co-elution in 2-Nitrofluoranthene Chromatography: A Technical Support Guide
Welcome to the technical support center for the chromatographic analysis of 2-Nitrofluoranthene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve one of the most common challenges in the analysis of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs): co-elution. In complex matrices, achieving baseline separation of this compound from its isomers and other structurally similar compounds is critical for accurate quantification and regulatory compliance.
This document provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the root causes of co-elution and provide systematic, step-by-step protocols to enhance chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound peak is showing significant tailing or a shoulder. How can I confirm if this is co-elution?
A1: Initial Diagnosis
A distorted peak shape, such as a shoulder or excessive tailing, is a primary indicator of a potential co-elution issue, where two or more compounds elute from the column at very similar retention times.[1] Before adjusting your entire method, it's crucial to confirm that you're dealing with co-elution and not another issue like a contaminated guard column or a void at the column head.
Diagnostic Workflow:
-
Peak Purity Analysis (HPLC with DAD/PDA): If you are using a Diode Array Detector (DAD) or Photodiode Array (PDA), utilize the peak purity function in your chromatography data system (CDS). The software analyzes spectra across the peak. If the spectra are not homogenous, it indicates the presence of more than one compound.[1]
-
Mass Spectrometry (MS) Confirmation: If your chromatograph is coupled to a mass spectrometer, you can extract ion chromatograms for the expected mass of this compound and other potential co-eluents. A shift in the mass spectrum across the peak is a strong indicator of co-elution.[1]
-
Spiking Experiment: Prepare a sample spiked with a pure standard of the suspected co-eluting compound. An increase in the peak distortion or the appearance of a partially resolved second peak confirms co-elution.
Q2: What are the most common co-eluents for this compound, and why are they difficult to separate?
A2: Understanding the Challenge
This compound belongs to the family of nitro-PAHs, which are often found in complex environmental samples like diesel exhaust and urban air.[2][3] The most common and challenging co-eluent for this compound is its isomer, 3-Nitrofluoranthene .[4]
Causality of Co-elution:
-
Isomeric Similarity: this compound and 3-Nitrofluoranthene are structural isomers, meaning they have the same molecular formula (C16H9NO2) and molecular weight but differ in the position of the nitro group on the fluoranthene backbone.[2] This subtle structural difference results in very similar physicochemical properties, such as polarity and vapor pressure, making them difficult to separate under standard chromatographic conditions.[5]
-
Complex Sample Matrix: In real-world samples, this compound may also co-elute with other PAHs or their derivatives that have similar retention characteristics on a given stationary phase.[6]
Troubleshooting Guide: Step-by-Step Solutions to Resolve Co-elution
If co-elution is confirmed, a systematic approach to method optimization is required. The resolution of two chromatographic peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') .[7] We will address each of these to resolve the co-elution of this compound.
Initial Troubleshooting Flowchart
Below is a logical workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for resolving this compound co-elution.
Q3: How can I adjust my mobile phase to improve the separation of this compound and its isomers?
A3: Manipulating Selectivity (α) with the Mobile Phase
Changing the mobile phase composition is often the first and most effective step, as it directly influences the selectivity (α) of the separation.[8]
Protocol 1: Mobile Phase Optimization for Reversed-Phase HPLC
This protocol assumes a standard C18 column is being used.
-
Change Organic Modifier: If you are using acetonitrile (ACN), switch to methanol (MeOH) or vice versa. These solvents have different properties and interact differently with both the analyte and the stationary phase, which can alter the elution order and improve separation.[9]
-
Rationale: Acetonitrile and methanol have different dipole moments and hydrogen bonding capabilities, leading to changes in selectivity for closely related compounds like isomers.
-
-
Optimize the Gradient Slope (for Gradient Elution): A shallower gradient increases the time analytes spend interacting with the stationary phase, often improving the resolution of closely eluting peaks.[10]
-
Action: Decrease the rate of change of the organic solvent concentration. For example, if your gradient runs from 50% to 90% ACN in 10 minutes, try running it over 15 or 20 minutes.
-
-
Introduce a Third Solvent: Adding a small percentage (1-5%) of a third solvent, like tetrahydrofuran (THF), can significantly alter selectivity.
-
Caution: Ensure THF is compatible with your HPLC system and column. Always filter and degas mobile phases.
-
Data Presentation: Example Gradient Modifications
| Method | Gradient Profile | Runtime (min) | Expected Outcome |
| Original | 50-95% ACN in 10 min | 15 | Co-elution observed |
| Optimized A | 50-95% ACN in 20 min | 25 | Improved resolution, longer runtime |
| Optimized B | 50-95% MeOH in 20 min | 25 | Altered selectivity, potential resolution |
Q4: My mobile phase adjustments didn't fully resolve the peaks. Should I change my HPLC column?
A4: Leveraging Stationary Phase Chemistry for Enhanced Selectivity
If mobile phase optimization is insufficient, changing the stationary phase is the next logical step. The goal is to find a stationary phase that offers a different interaction mechanism, thereby enhancing selectivity.[8]
Recommended Column Chemistries for Nitro-PAH Separation:
-
Phenyl-Hexyl Phase: These columns provide π-π interactions, which can be highly effective for separating aromatic compounds like nitro-PAHs. The electron-rich phenyl rings on the stationary phase can differentiate between the subtle differences in the electron distribution of 2- and 3-Nitrofluoranthene.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a unique combination of interactions, including dipole-dipole, hydrogen bonding, and π-π interactions. This multi-modal interaction capability often provides superior selectivity for positional isomers.
-
Shape-Selective C18 Columns: Some modern C18 columns are designed with specific bonding densities to enhance shape selectivity, which can be beneficial for separating planar molecules like PAHs and their derivatives.
Experimental Protocol: Column Screening
-
Acquire Columns: Obtain columns with different stationary phases (e.g., Phenyl-Hexyl, PFP) but with the same dimensions as your current column for a direct comparison.
-
Initial Method Transfer: Start with your original mobile phase method on each new column.
-
Re-optimization: Fine-tune the mobile phase composition and gradient for each column as described in Q3 to achieve the best possible separation.
-
Compare Results: Evaluate the chromatograms from each column for the best resolution between this compound and its co-eluents.
Q5: I have some separation, but it's not baseline. Are there other parameters I can adjust to improve the peak sharpness and resolution?
A5: Improving Efficiency (N) Through Physical Parameters
Once you have established some selectivity, you can often achieve baseline resolution by improving the column's efficiency (N), which leads to sharper, narrower peaks.[9]
Parameter Optimization:
-
Decrease Column Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will significantly increase column efficiency and, consequently, resolution.[9]
-
Consideration: Smaller particle columns generate higher backpressure. Ensure your HPLC system can operate at the required pressures.[11]
-
-
Increase Column Length: Doubling the column length will theoretically increase the resolution by a factor of √2 (approximately 1.4).
-
Trade-off: This will also double the analysis time and backpressure.[7]
-
-
Optimize Flow Rate: The mobile phase flow rate affects efficiency as described by the van Deemter equation.[11]
-
Action: Perform a flow rate study (e.g., testing at 0.8, 1.0, and 1.2 mL/min) to find the optimal flow rate that gives the best resolution for your specific separation. Slower flow rates often improve resolution for difficult separations but increase run time.[12]
-
-
Adjust Column Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency. It can also slightly alter selectivity.[12]
-
Protocol: Test the separation at different temperatures (e.g., 30°C, 40°C, 50°C). Ensure your analytes are stable at higher temperatures.
-
Data Presentation: Impact of Physical Parameters on Resolution
| Parameter Change | Column | Flow Rate | Temperature | Expected Impact on Resolution |
| Baseline | 4.6x150mm, 5µm | 1.0 mL/min | 30°C | 0.9 |
| Smaller Particles | 4.6x150mm, 2.7µm | 1.0 mL/min | 30°C | > 1.2[9] |
| Longer Column | 4.6x250mm, 5µm | 1.0 mL/min | 30°C | ~ 1.1 |
| Lower Flow Rate | 4.6x150mm, 5µm | 0.8 mL/min | 30°C | > 1.0 |
| Higher Temp. | 4.6x150mm, 5µm | 1.0 mL/min | 40°C | Variable, may improve |
Summary and Final Recommendations
Overcoming the co-elution of this compound requires a systematic and logical approach to method development. Start by confirming the co-elution, then focus on manipulating the selectivity of your method by altering the mobile phase composition or changing the stationary phase chemistry. Finally, refine your separation by optimizing physical parameters to improve column efficiency. By following these steps, you can develop a robust and reliable method for the accurate quantification of this compound in complex samples.
References
-
Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). SpringerLink. Retrieved from [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. (2022). Aerosol and Air Quality Research, 22(6). Retrieved from [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved from [Link]
-
2-Nitrofluorene. (n.d.). PubChem. Retrieved from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Washington State University. Retrieved from [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. (n.d.). In [Book Title]. Retrieved from [Link]
-
Improved GC/MS methods for measuring hourly PAH and nitro-PAH concentrations in urban particulate matter. (2006). Atmospheric Environment, 40(35), 6764-6779. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (n.d.). [Source]. Retrieved from [Link]
-
An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. (2012). [Journal Name]. Retrieved from [Link]
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Optimization of Chromatographic Methods: Tips for Achieving Relia. (n.d.). Longdom Publishing. Retrieved from [Link]
-
EPA Method 8310.0 Determination of Polycyclic Aromatic Hydrocarbons in Ground Water and Wastes. (n.d.). Waters Corporation. Retrieved from [Link]
-
Analysis of co-eluted isomers of high-molecular weight polycyclic aromatic hydrocarbons in high performance liquid chromatography fractions via solid-phase nanoextraction and time-resolved Shpol'skii spectroscopy. (2015). Analytica Chimica Acta, 887, 209-217. Retrieved from [Link]_
-
-
analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]
-
-
Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved from [Link]
-
A Simple Approach to Performance Optimization in HPLC and Its Application in Ultrafast Separation Development. (2007). LCGC International. Retrieved from [Link]
-
Optimisation of Column Parameters in GC. (2014). Chromatography Today. Retrieved from [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). [Source]. Retrieved from [Link]
-
An example HPLC chromatogram showing the order of PAHs elution. (n.d.). ResearchGate. Retrieved from [Link]
-
Chromatographic Co-elution Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
-
Strategies for Method Development and Optimization in HPLC. (n.d.). Drawell. Retrieved from [Link]
-
ANALYTICAL METHOD SUMMARIES. (2018). [Source]. Retrieved from [Link]
-
3-Nitrofluoranthene. (n.d.). PubChem. Retrieved from [Link]
-
Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. Retrieved from [Link]
-
Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021). [Journal Name]. Retrieved from [Link]
-
The methods for fractionation, analytical separation and identification of polynuclear aromatic hydrocarbons in complex mixtures. (1974). Journal of Chromatographic Science, 12(10), 606-612. Retrieved from [Link]
-
2-Nitrophenanthrene. (n.d.). PubChem. Retrieved from [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. (2020). Environmental Science & Technology, 54(23), 15095-15105. Retrieved from [Link]
-
Photochemistry of atmospheric pollutant this compound in presence of phenols. (2018). [Conference Proceeding/Journal Name]. Retrieved from [Link]
-
The General Elution Problem in Chromatography. (2013). Image and Video Exchange Forum. Retrieved from [Link]
Sources
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aaqr.org [aaqr.org]
- 5. 14.139.213.3:8080 [14.139.213.3:8080]
- 6. Improved Separation of Complex Polycyclic Aromatic Hydrocarbon Mixtures Using Novel Column Combinations in GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. asdlib.org [asdlib.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
Reducing background noise in 2-Nitrofluoranthene detection
A Senior Application Scientist's Guide to Eliminating Background Noise
Welcome to the technical support center for 2-Nitrofluoranthene analysis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with background noise during the detection of this and other nitro-polycyclic aromatic hydrocarbons (Nitro-PAHs). As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying scientific reasoning to empower you to troubleshoot effectively and ensure the integrity of your results.
Section 1: Frequently Asked Questions - Understanding Background Noise
This section addresses fundamental questions about the nature of background noise and its impact on sensitive analytical measurements.
Q1: What is analytical background noise, and how does it compromise my this compound data?
A: Analytical background noise is any signal detected by the instrument that is not generated by the analyte of interest (in this case, this compound). It manifests as a fluctuating or elevated baseline in your chromatogram. This is detrimental for two primary reasons:
-
Reduced Sensitivity: High background noise obscures the true signal from your analyte, making it difficult to detect low concentrations. This elevates the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which is critical when measuring trace levels of compounds like Nitro-PAHs in environmental or biological samples.[1]
-
Inaccurate Quantification: An unstable or high baseline makes it difficult for integration software to correctly determine the start and end of a peak, leading to significant errors in peak area calculation and, consequently, inaccurate quantification.[2]
Q2: What are the most common sources of background noise in chromatographic methods like GC-MS and HPLC?
A: Background noise is rarely from a single source. It's typically an aggregate of signals from multiple origins, which can be broadly categorized as follows:
-
The Sample Matrix: This is often the most significant contributor. Components within the sample (e.g., humic acids in soil, lipids and proteins in biological fluids) can co-extract with your analyte and interfere with detection. This phenomenon is known as the "matrix effect."[3][4]
-
The Analytical Instrument: Every component of your HPLC or GC system can contribute to noise. This includes electronic noise from the detector, pump pulsations, column bleed (degradation of the stationary phase), and contaminated injector ports or transfer lines.[5]
-
Reagents and Consumables: Low-purity solvents, contaminated gases, buffers, sample vials, and even pipette tips can introduce a host of interfering compounds.[1] Using HPLC- or MS-grade reagents is a crucial first step in minimizing this.
Q3: How can I distinguish between random electronic noise and systematic chemical noise?
A: Differentiating the type of noise is key to effective troubleshooting.
-
Electronic Noise is typically random, high-frequency, and characterized by a "fuzzy" baseline that does not contain distinct peaks. It is inherent to the detector's electronics. You can observe this by stopping the mobile phase flow; if the fuzzy baseline persists, it's likely electronic.
-
Chemical Noise is systematic and often presents as baseline drift, broad humps, or discrete "ghost" peaks. This noise is caused by chemical contaminants passing through the detector. It will typically disappear when the mobile phase flow is stopped. Running a blank gradient (injecting pure solvent) can help reveal contamination in your mobile phase or system.
Section 2: A Systematic Troubleshooting Guide
High background noise should be addressed systematically. Randomly changing parameters can worsen the problem. The following workflow provides a logical path from problem identification to resolution.
Visual Workflow: Troubleshooting High Background Noise
Below is a workflow diagram illustrating the decision-making process for diagnosing and resolving background noise issues.
Caption: A systematic workflow for diagnosing and resolving high background noise.
Issue 1: Matrix Effects & Sample Preparation
Q: I see a clean baseline when I inject a solvent blank, but the noise increases significantly when I inject my extracted sample. Is this a matrix effect?
A: Yes, this is a classic indicator of a matrix effect. The "matrix" refers to everything in your sample that is not your analyte. These co-extracted components can interfere with the analysis, either by directly creating a signal (additive noise) or by suppressing/enhancing the ionization of your analyte in the detector's source (ion suppression/enhancement).[4][6]
Q: How can I definitively confirm and quantify the matrix effect?
A: The standard method is a Spike and Recovery experiment. You analyze three sample types:
-
A neat standard of this compound in pure solvent.
-
A blank sample matrix (known to be free of the analyte) spiked with a known concentration of this compound.
-
Your unknown sample.
By comparing the signal response of the analyte in the pure solvent versus the spiked matrix, you can calculate the degree of signal suppression or enhancement. A recovery significantly different from 100% indicates a strong matrix effect.[4]
Q: What are the best sample preparation strategies to remove interfering matrix components before analysis?
A: The goal of sample preparation is to isolate this compound from interfering compounds. The choice of technique depends on the sample type.
-
Solid-Phase Extraction (SPE): This is a highly effective and widely used technique for cleaning up liquid samples (e.g., water, plasma). It uses a solid sorbent to selectively retain the analyte while matrix components are washed away. For PAHs, C18 or other reversed-phase sorbents are common.[6][7]
-
Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent). By optimizing the pH and solvent polarity, you can selectively extract this compound.
-
Size Exclusion Chromatography (SEC): For very complex matrices like bitumen or heavy petroleum fractions, SEC can be used as a preliminary cleanup step to separate large molecules from smaller analytes like PAHs before further purification.[8]
Issue 2: Instrumental and Method Optimization
Q: My baseline is consistently drifting upwards during a gradient elution. What should I check first?
A: Baseline drift in gradient analysis is almost always caused by a contaminant in the mobile phase, particularly in the weaker solvent (e.g., water in a reversed-phase system). As the gradient progresses and the concentration of the stronger (organic) solvent increases, contaminants that were adsorbed onto the column head are eluted, causing the baseline to rise.
-
Causality: Ensure you are using the highest purity, HPLC- or LC-MS-grade solvents and water. Contaminants can be introduced from deionizing systems or by microbial growth in un-blanketed aqueous reservoirs. Preparing fresh mobile phase daily is a best practice.
Q: I am using HPLC with a fluorescence detector. How can I optimize my detector settings for this compound to maximize the signal-to-noise ratio?
A: Fluorescence detection is highly sensitive and selective, but requires optimization of the excitation (Ex) and emission (Em) wavelengths.
-
The Principle: You should use the specific wavelengths at which this compound maximally absorbs light (Ex) and maximally emits light (Em). Using non-optimal wavelengths will drastically reduce the analyte signal without a corresponding decrease in background, thus lowering the signal-to-noise ratio.
-
Actionable Advice: If you do not know the optimal wavelengths, you must determine them empirically. Inject a high-concentration standard and perform an excitation scan (fixing Em and scanning Ex) and then an emission scan (fixing the optimal Ex and scanning Em). The resulting maxima are your optimal wavelengths.[9]
Q: For GC-MS analysis, what parameters are most critical for reducing background?
A: In GC-MS, background often comes from column bleed, septum bleed, or contamination in the injector or ion source.
-
Injector Temperature: Set the temperature high enough to ensure complete vaporization of this compound but not so high that it causes thermal degradation of the analyte or co-extracted matrix components, which can create noise.[10]
-
Column Choice: Use a low-bleed column specifically designed for mass spectrometry. This minimizes the contribution of stationary phase degradation to the baseline.
-
Ion Source Cleaning: A contaminated ion source is a major source of background noise and poor sensitivity. Regular cleaning according to the manufacturer's protocol is essential.
-
Data Acquisition Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) instead of full scan mode. These modes are far more selective and sensitive, as the mass spectrometer only monitors specific ions characteristic of this compound, effectively filtering out most chemical noise.[2]
Section 3: Key Experimental Protocols
Adhering to validated protocols is essential for reproducible, low-noise analysis.
Protocol 1: Solid-Phase Extraction (SPE) of this compound from a Water Sample
This protocol provides a general guideline for using a C18 SPE cartridge to extract and concentrate this compound, reducing matrix interferences.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
-
HPLC-grade Methanol, Dichloromethane, and Water
-
Sample: 500 mL water sample, adjusted to pH < 7
Procedure:
-
Conditioning: Pass 5 mL of Dichloromethane through the cartridge to activate the sorbent. Do not allow the cartridge to go dry. Follow with 5 mL of Methanol.
-
Equilibration: Pass 10 mL of HPLC-grade water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not allow the cartridge to go dry.
-
Sample Loading: Load the 500 mL water sample onto the cartridge at a slow, steady flow rate (approx. 5-10 mL/min). A slow flow rate is critical for ensuring efficient analyte retention.
-
Washing: After loading, pass 5 mL of a 10% Methanol in water solution through the cartridge. This step is crucial for washing away polar matrix interferences that may have been weakly retained, while this compound remains bound to the C18 sorbent.
-
Drying: Dry the cartridge thoroughly under vacuum for 20-30 minutes. Removing all water is essential for efficient elution with an organic solvent.
-
Elution: Elute the trapped this compound by passing 5 mL of Dichloromethane through the cartridge at a slow flow rate (1-2 mL/min). Collect the eluate in a clean glass tube.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) for injection.
Protocol 2: Preparation of Matrix-Matched Calibration Standards
This protocol is used to create a calibration curve that accounts for signal suppression or enhancement caused by the sample matrix.[11]
Procedure:
-
Obtain Blank Matrix: Collect a representative sample of the matrix (e.g., soil extract, plasma) that is certified or has been tested to be free of this compound.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure organic solvent (e.g., 100 µg/mL in acetonitrile).
-
Create Calibration Levels: Prepare a series of at least five calibration standards by spiking small, precise volumes of the stock solution into aliquots of the blank matrix extract. For example, to create a 100 ng/mL standard, add 10 µL of the 100 µg/mL stock to 990 µL of the blank matrix extract.
-
Process and Analyze: Process these matrix-matched standards in exactly the same way as your unknown samples.
-
Construct Curve: Generate a calibration curve by plotting the instrument response versus the known concentration of each standard. This curve inherently corrects for the systematic matrix effect, leading to more accurate quantification of your unknown samples.[11]
Section 4: Data Tables for Quick Reference
Table 1: GC-MS Instrumental Parameters for this compound Analysis
This table provides a starting point for method development. Parameters must be optimized for your specific instrument and application.
| Parameter | Typical Setting | Rationale |
| Injector | Pulsed Splitless | Maximizes transfer of semi-volatile compounds like PAHs onto the column.[10] |
| Inlet Temp. | 280 - 300 °C | Ensures complete vaporization without thermal degradation. |
| Column | Low-bleed 5% Phenyl-Methylpolysiloxane | Provides good selectivity for PAHs with minimal column bleed. |
| Oven Program | Start at 80°C, ramp to 320°C | A temperature gradient is necessary to separate PAHs over a wide boiling range. |
| Transfer Line Temp. | 320 °C | Prevents cold spots and analyte deposition before the MS source.[10] |
| Ion Source Temp. | 230 - 250 °C | Standard temperature for electron ionization. |
| Acquisition Mode | SIM/MRM | Dramatically improves selectivity and signal-to-noise by filtering out background ions.[2] |
| Quantifier Ion (m/z) | 247 (Molecular Ion) | The primary, most abundant ion used for quantification. |
| Qualifier Ions (m/z) | 217, 201 | Secondary ions used for identity confirmation. |
Section 5: Visualizing Key Concepts
Diagram: The Principle of Solid-Phase Extraction (SPE)
This diagram illustrates the steps involved in a typical reversed-phase SPE procedure for isolating an analyte from matrix interferences.
Caption: Workflow of Solid-Phase Extraction (SPE) for analyte purification.
References
-
ResearchGate. (n.d.). Diurnal concentration profiles for this compound and... [Diagram]. Retrieved from [Link]
-
MDPI. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Retrieved from [Link]
-
SLAS TECHNOLOGY. (n.d.). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Diurnal concentration profiles for this compound and... [Table]. Retrieved from [Link]
-
Cedarlan. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Retrieved from [Link]
-
Agilent. (2019). Optimized GC/MS Analysis for PAHs in Challenging Matrices. Retrieved from [Link]
-
Waters Corporation. (n.d.). Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Retrieved from [Link]
-
SpringerLink. (2024). Occurrence and Consequences of Matrix Effects in Simultaneous Multi-class LC-MS/MS Determination of Pesticides, Pharmaceuticals and Perfluoroalkylsubstances in Different Types of Groundwater. Retrieved from [Link]
-
Dr-Maisch. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Optimization of instrumental parameters for improving sensitivity of single particle inductively-coupled plasma mass spectrometry analysis of gold. Retrieved from [Link]
-
Patsnap. (n.d.). How to Reduce Background Noise in ELISA Assays. Retrieved from [Link]
-
De Gruyter. (n.d.). Green Aspects of Sample Preparation – a Need for Solvent Reduction. Retrieved from [Link]
-
ResearchGate. (2020). How we can eliminate background signals/noise in GC-MS/MS? Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Optimization of excitation and emission wavelengths for the UHPLC fluorescence detector for priority polycyclic aromatic hydrocarbons (PAHs). Retrieved from [Link]
-
ResearchGate. (2022). What strategies does one employ to reduce background noise on ICP-MS? Retrieved from [Link]
-
ResearchGate. (2016). How can I reduce the amount of noise in the detector? Retrieved from [Link]
-
Unige.ch. (n.d.). TROUBLESHOOTING GUIDE – HPLC. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Interference with Clinical Laboratory analyses. Retrieved from [Link]
-
National Center for Biotechnology Information. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Retrieved from [Link]
-
PubMed. (2019). Identification of Compounds That Interfere with High-Throughput Screening Assay Technologies. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
MDPI. (2021). Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Evaluation of Sample Preparation Methods for Non-Target Screening of Organic Micropollutants in Urban Waters Using High-Resolution Mass Spectrometry. Retrieved from [Link]
-
Cologne University of Applied Sciences. (n.d.). Methods for the identification of background noises and noise events. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. Retrieved from [Link]
-
Eurofins. (n.d.). Chemical Fingerprinting; Extended analysis for PAH compounds (ChemFingSOIL+). Retrieved from [Link]
-
ResearchGate. (2020). Background Noise of Partial Discharge Detection and Its Suppression in Complex Electromagnetic Environment. Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. researchgate.net [researchgate.net]
- 3. bme.psu.edu [bme.psu.edu]
- 4. bataviabiosciences.com [bataviabiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. mdpi.com [mdpi.com]
Preventing degradation of 2-Nitrofluoranthene during sampling
Technical Support Center: 2-Nitrofluoranthene Sampling
A Guide for Researchers on Preventing Analyte Degradation
Welcome to the technical support center. As a Senior Application Scientist, I understand the meticulous planning required for accurate environmental and biological sampling. The integrity of your results begins the moment the sample is collected. This guide is structured to address the specific challenges associated with this compound (2-NFLT), a nitro-polycyclic aromatic hydrocarbon (nitro-PAH) known for its reactivity and susceptibility to degradation during sampling and handling. Our goal is to provide you with the causal understanding and field-proven protocols necessary to ensure the stability and accuracy of your measurements.
Frequently Asked Questions (FAQs)
Section 1: Understanding this compound's Instability
Q1: What is this compound, and why is its accurate sampling a challenge?
This compound (2-NFLT) is a nitro-PAH. These compounds are derivatives of polycyclic aromatic hydrocarbons (PAHs) and are of significant toxicological concern, with some being classified as probable human carcinogens.[1] Unlike many parent PAHs, 2-NFLT is not a major component of direct combustion emissions; instead, it is primarily formed in the atmosphere through the gas-phase reaction of its parent PAH, fluoranthene, with hydroxyl (OH) or nitrate (NO₃) radicals.[2][3]
The primary challenge in sampling 2-NFLT is its inherent instability. The same atmospheric conditions that lead to its formation also promote its degradation.[2][4][5][6] Failure to account for this instability can lead to significant underestimation of its true concentration, compromising exposure assessments and toxicological studies.
Q2: What are the primary chemical pathways that cause 2-NFLT degradation during sampling?
There are three main degradation pathways you must control during the sampling and handling process:
-
Photodegradation: This is the most significant degradation pathway for 2-NFLT.[2][3][5][6] Nitro-PAHs strongly absorb ultraviolet (UV) light from natural sunlight.[7] This absorbed energy can excite the molecule, leading to chemical transformations, such as the rearrangement of the nitro group, followed by further reactions that break down the compound.[8] This process can occur both in the gas phase and while the analyte is adsorbed onto a particle or filter surface.[2][3]
-
Reaction with Atmospheric Oxidants: Co-pollutants in the air, particularly ozone (O₃) and nitrogen oxides (NOx), are highly reactive and can degrade 2-NFLT after it has been collected on the sampling media.[9][10][11] As air continues to be drawn through the filter, these oxidants constantly flow over the collected particles, leading to oxidative degradation of the trapped analyte. This is a form of sampling artifact that can artificially lower measured concentrations.
-
Microbial Degradation: For aqueous or soil/sediment samples, microbial activity is a significant cause of degradation.[12][13] Certain microorganisms can use PAHs and their derivatives as a carbon source, metabolizing them into different compounds.[14][15] This process begins immediately upon sample collection if not properly arrested.
Caption: Primary degradation pathways affecting 2-NFLT stability.
Section 2: Pre-Sampling and Equipment Preparation
Q3: How should I select my sampling media to minimize degradation artifacts?
The choice of media is critical for both collection efficiency and analyte stability. For air sampling, a combination of a filter for the particulate phase and a sorbent tube for the gas phase is standard practice for semi-volatile compounds like nitro-PAHs.[4][16][17]
-
Filters: Teflon-coated glass fiber filters (TFGFF) are often preferred. The Teflon coating provides an inert surface that minimizes chemical reactions between the filter material and the collected analyte. Quartz fiber filters are also used but can be more reactive if not properly prepared.
-
Sorbents: Polyurethane foam (PUF) plugs paired with a resin like XAD-2® are commonly used downstream of the filter to trap any gas-phase 2-NFLT or analyte that may volatilize off the filter during sampling.[4][17]
Q4: How can I prevent degradation from atmospheric ozone during air sampling?
This is one of the most critical steps for accurate nitro-PAH measurement. You must actively remove ozone from the airstream before it reaches your primary collection filter.
The most effective method is to use an ozone denuder or scrubber placed upstream of the filter cassette. These devices contain a substance that selectively reacts with and removes ozone without affecting the target analyte.
-
Potassium Iodide (KI) Denuders: A common and effective choice involves coating a substrate (e.g., glass wool or a dedicated denuder tube) with a solution of potassium iodide.[9][10][18] KI efficiently removes ozone and has been shown to have minimal impact on the recovery of various organic compounds.[9][18]
-
Sodium Thiosulfate (Na₂S₂O₃): This is another effective ozone-scrubbing agent that can be used in a similar manner to KI.[9][10]
Section 3: On-Site Sampling Protocol
Q5: What is the best practice for assembling the sampling train to protect my 2-NFLT sample?
A properly assembled sampling train is your first line of defense against degradation. The sequence of components is crucial for protecting the analyte. The diagram below illustrates the recommended configuration for air sampling.
Caption: Ideal sampling train configuration for 2-NFLT.
Q6: How can I minimize light exposure during and after the sampling process?
Given that photodegradation is the primary loss mechanism for 2-NFLT, shielding the sample from all light sources, especially sunlight, is mandatory.
-
During Sampling: Wrap the filter cassette and sorbent tube holder completely in aluminum foil. This simple step prevents UV radiation from reaching the collection media.
-
Post-Sampling: As soon as sampling is complete, immediately place the capped sorbent tube and the filter (transferred carefully to a vial or culture tube) into a light-blocking container or bag.[19][20] Amber glass vials are excellent for this purpose. Continue to protect the samples from light throughout transport and storage.
Section 4: Post-Sampling Handling, Storage, and Preservation
Q7: What are the immediate steps I must take after sampling is complete?
The period immediately following sampling is critical. Your goal is to halt all degradation pathways as quickly as possible.
-
Stop Airflow: Turn off the sampling pump.
-
Seal Promptly: Immediately remove the sorbent tube and cap both ends.[19] Remove the filter cassette, seal the inlet and outlet, and wrap it in foil if not already done.
-
Transfer Filter: In a clean, shaded environment, carefully open the cassette and, using clean forceps, transfer the filter to a pre-cleaned amber glass vial with a PTFE-lined cap.[20]
-
Label Clearly: Ensure all sample components (vial with filter, sorbent tube) are clearly labeled with the same unique sample ID.
-
Chill Immediately: Place all sample components into a cooler with cold packs (e.g., blue ice) for transport to the laboratory. The goal is to reduce the sample temperature to <4°C as quickly as possible to slow down any potential reactions.[20]
Q8: What are the recommended storage and preservation conditions for 2-NFLT samples?
Proper storage and preservation are essential for maintaining sample integrity until analysis. The requirements vary by sample matrix.
| Sample Matrix | Preservation Method | Storage Temperature | Maximum Holding Time |
| Air Filter / Sorbent | Shield from light (amber vials/foil). | ≤ 4°C (Refrigerated) | 28 days[21] |
| Water | Acidify to pH < 2 with sodium bisulfate.[12] Shield from light (amber bottles). | ≤ 4°C (Refrigerated) | 7 days until extraction[12] |
| Soil / Sediment | Add sodium azide (NaN₃) to inhibit microbial activity.[13][22] Shield from light. | ≤ 4°C (Refrigerated) or Frozen | 60 days with NaN₃ at 4°C[13][22] |
Q9: How do I use field blanks to verify that my sampling and handling protocol is effective?
Field blanks are a crucial component of your quality assurance system. They are handled identically to actual samples but no air is drawn through them.
Protocol for a Field Blank:
-
Prepare a complete sampling train (denuder, filter, sorbent) at the sampling site.
-
Keep it sealed and wrapped in foil.
-
Leave it at the sampling site for the duration of the sampling event.
-
Handle, transport, and store it exactly as you would a real sample.
-
Analyze it alongside the other samples.
The results from the field blank will tell you if any contamination or degradation occurred during transport, storage, or analysis, independent of the sampling process itself. A clean blank provides confidence that your handling procedures are sound.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Corrective Action(s) |
| Low or non-detectable 2-NFLT levels, but parent PAH (Fluoranthene) is high. | Photodegradation: Sample was exposed to sunlight during or after sampling. | Rigorously shield all sampling media and collected samples from light using aluminum foil and amber vials.[20] |
| Oxidative Loss: High ambient ozone levels degraded the analyte on the filter. | Always use an ozone denuder/scrubber (e.g., KI-coated) upstream of the filter cassette.[9][10] | |
| Poor reproducibility between duplicate samples. | Inconsistent Handling: Light exposure or temperature varied between samples post-collection. | Standardize post-sampling procedures. Ensure all samples are capped, wrapped, and chilled immediately and identically. |
| Sample Breakthrough: High concentrations or long sampling times caused analyte to pass through the collection media. | Review sampling time and flow rate. Consider using a larger sorbent bed or a different sorbent material. | |
| Analytes detected in field blanks. | Contamination: Contamination occurred during handling, transport, or storage. | Review clean handling procedures. Ensure all materials are pre-cleaned and stored in a clean environment. Check for contamination sources in storage/shipping containers. |
References
-
Aerosol and Air Quality Research. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. [Link]
-
ACS Publications. (n.d.). Photodegradation of Nitro-PAHs in Viscous Organic Media Used as Models of Organic Aerosols. Environmental Science & Technology. [Link]
-
ACS Publications. (n.d.). Effect of Aerosol Chemical Composition on the Photodegradation of Nitro-polycyclic Aromatic Hydrocarbons. Environmental Science & Technology. [Link]
-
ACS Publications. (n.d.). Photodegradation of Nitro-PAHs in Viscous Organic Media Used as Models of Organic Aerosols. Environmental Science & Technology. [Link]
-
ACS Publications. (2020). Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. Environmental Science & Technology. [Link]
-
National Center for Biotechnology Information. (2020). Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed Central. [Link]
-
Defense Technical Information Center. (n.d.). Preservation of Water Samples Containing Nitroaromatics and Nitramines. [Link]
-
ACS Publications. (2020). Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. Environmental Science & Technology. [Link]
-
National Center for Biotechnology Information. (2018). Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring. PubMed Central. [Link]
-
Atmospheric Measurement Techniques. (2025). Enhancing forest air sampling using a novel reusable ozone filter design. [Link]
-
Atmospheric Measurement Techniques. (2025). Enhancing forest air sampling using a novel reusable ozone filter design. [Link]
-
National Center for Biotechnology Information. (2017). Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review. PubMed. [Link]
-
ALS. (n.d.). Analytical Method Summaries. [Link]
-
Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. [Link]
-
YouTube. (2017). PAH Sampling NIOSH 5506. [Link]
-
Wikisource. (2018). Page:NIOSH Manual of Analytical Methods - 5506.pdf/3. [Link]
-
Chemistry Matters Inc. (2018). Preserve your PAH samples for extended hold times. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. [Link]
-
Aerosol and Air Quality Research. (2024). Spatial Variations in PAHs and Nitro-PAHs Bound to Total Suspended Solids in Urban Locations in Taiwan. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Review Of Sampling and Analysis Methodology For Polynuclear Aromatic Compounds In Air From Mobile Sources. [Link]
-
National Center for Biotechnology Information. (2020). Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1. [Link]
-
U.S. Environmental Protection Agency. (1986). Method 8310: Polynuclear Aromatic Hydrocarbons. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Polish Journal of Environmental Studies. (2007). Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products. [Link]
-
Centers for Disease Control and Prevention. (2014). NIOSH Health Hazard Evaluations: Sampling for Exposures. [Link]
-
National Center for Biotechnology Information. (1994). Study of the Degradation by Ozone of Adsorbents and of Hydrocarbons Adsorbed during the Passive Sampling of Air. PubMed. [Link]
-
Centers for Disease Control and Prevention. (2016). General considerations for sampling airborne contaminants. [Link]
-
National Center for Biotechnology Information. (n.d.). A passive ozone sampler based on a reaction with nitrite. PubMed. [Link]
-
ResearchGate. (2025). Enhancing forest air sampling using a novel reusable ozone filter design. [Link]
-
ResearchGate. (n.d.). Paths and degradation of PAHs in the Environment. [Link]
-
MDPI. (2023). Metabolic Biodegradation Pathway of Fluoranthene by Indigenous Trichoderma lixii and Talaromyces pinophilus spp. [Link]
-
Centers for Disease Control and Prevention. (1998). General considerations for sampling airborne contaminants. [Link]
-
ResearchGate. (n.d.). Thermal degradation behavior and conversion pathways of condensed nitrophenol contaminant under confined space: A kinetic and mechanistic investigation. [Link]
-
ResearchGate. (n.d.). Degradation of Low-Molecular-Weight PAHs: Naphthalene, Acenaphthylene, Phenanthrene, and Fluorene. [Link]
-
Eurofins. (n.d.). Air Toxics Ltd. - Sorbent & Solution Sampling Guide. [Link]
Sources
- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aaqr.org [aaqr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pjoes.com [pjoes.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. AMT - Enhancing forest air sampling using a novel reusable ozone filter design [amt.copernicus.org]
- 10. amt.copernicus.org [amt.copernicus.org]
- 11. Study of the Degradation by Ozone of Adsorbents and of Hydrocarbons Adsorbed during the Passive Sampling of Air [pubmed.ncbi.nlm.nih.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polycyclic Aromatic Hydrocarbon (PAH) Degradation Pathways of the Obligate Marine PAH Degrader Cycloclasticus sp. Strain P1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. cdc.gov [cdc.gov]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. youtube.com [youtube.com]
- 20. Page:NIOSH Manual of Analytical Methods - 5506.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 21. NIOSH Manual of Analytical Methods 5th Edition and Harmonization of Occupational Exposure Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.chemistry-matters.com [blog.chemistry-matters.com]
Selecting the appropriate internal standard for 2-Nitrofluoranthene
Technical Support Center: Analysis of 2-Nitrofluoranthene
From the Desk of the Senior Application Scientist
Welcome to our dedicated guide for researchers engaged in the quantitative analysis of this compound. This document is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable insights. Our goal is to move beyond simple procedural lists and delve into the underlying principles that govern robust analytical method development. Accurate quantification of nitro-polycyclic aromatic hydrocarbons (nitro-PAHs) like this compound is a significant challenge due to their presence at trace levels in complex matrices and the potential for variability during sample processing. The cornerstone of overcoming this challenge is the correct selection and implementation of an internal standard.
Frequently Asked Questions & Troubleshooting Guide
Q1: What is an internal standard (IS), and why is it fundamentally important for my this compound analysis?
An internal standard is a chemical compound of known purity and concentration that is deliberately added to every sample, calibrant, and quality control standard before any significant sample preparation steps.[1][2] Its primary role is to serve as a reference point to correct for variations that can occur throughout the analytical workflow.
The core principle is that any physical or chemical loss of your target analyte (this compound) during sample extraction, cleanup, or injection will be mirrored by a proportional loss of the internal standard.[1][3] Instead of relying on the absolute signal of the analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[1][4] This ratiometric approach provides a self-validating system that compensates for:
-
Inconsistent Sample Preparation: Minor variations in extraction efficiency or sample volume during multi-step cleanup procedures are normalized.[5]
-
Injection Volume Precision: Small differences in the volume injected by an autosampler are accounted for, as both the analyte and the IS are affected equally.[3]
-
Instrumental Drift: Fluctuations in detector sensitivity over the course of an analytical run are corrected.[6]
Without an internal standard, such variations introduce random and systematic errors, compromising the accuracy and precision of your results.[1]
Q2: What are the essential characteristics of a good internal standard for chromatographic methods?
Selecting an appropriate internal standard is a critical decision that directly impacts data quality. The ideal candidate must satisfy several key criteria:
-
Chemical and Physical Similarity: The IS should be structurally and functionally similar to the analyte.[4][5] This ensures it behaves in a comparable manner during extraction and chromatography, experiencing similar matrix effects and losses.[7]
-
Not Present in the Sample: The IS must be absent in the original, unspiked sample matrix to avoid artificially inflating its signal.[5][6][8]
-
Chromatographic Resolution: The IS peak must be well-separated from the analyte and any other interfering components in the sample chromatogram.[1][3] The notable exception is for mass spectrometry (MS) detection, where isotopically labeled standards can co-elute with the analyte because they are distinguished by mass.[2]
-
Stability: The IS must be chemically stable and not react with the sample matrix, solvents, or the analyte itself throughout the entire process.[3][6]
-
Purity and Availability: The IS should be readily available in a highly purified form. While 100% purity is not strictly required, any impurities present must not interfere with the analysis.[2]
Q3: What are the ideal internal standards for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)?
For mass spectrometry-based methods, the gold standard is an isotopically labeled analog of the analyte.[6][9][10] These compounds have one or more atoms (typically hydrogen or carbon) replaced with a heavier, stable isotope (e.g., Deuterium (²H or D) or Carbon-13 (¹³C)).
-
Why are they ideal? Isotopically labeled standards have physicochemical properties that are nearly identical to their native counterparts.[7][10] This means they exhibit the same extraction efficiency, chromatographic retention time, and ionization response.[10] However, they are easily differentiated by the mass spectrometer due to their higher mass. This allows for the most accurate correction of analyte loss and matrix-induced signal suppression or enhancement.[11][12]
For this compound, the best possible choices would be:
-
This compound-d₉ (or another deuterated variant)
-
¹³C-labeled this compound
Using ¹³C-labeled standards can sometimes be advantageous as they are less prone to the slight retention time shifts occasionally observed with deuterated compounds and have zero risk of isotopic exchange.[5][13]
Q4: I don't have access to an isotopically labeled this compound. What are the next best alternatives for my MS-based method?
If a labeled version of the analyte is unavailable or prohibitively expensive, the next best option is an isotopically labeled version of a structurally similar compound, preferably another nitro-PAH or a PAH of similar ring size and structure.[7]
The rationale is to choose a compound that will mimic the behavior of this compound as closely as possible. Since this compound is a 4-ring nitro-PAH, suitable alternatives include:
These deuterated PAHs are commonly used in environmental analysis and are commercially available from various suppliers.[15][16] Their similar structure ensures they will track reasonably well with this compound during sample processing.
Q5: I am using HPLC with Fluorescence Detection (HPLC-FLD), not MS. What are my options?
Fluorescence detection does not differentiate based on mass, so an isotopically labeled standard that co-elutes with the analyte cannot be used. For HPLC-FLD, you must select an internal standard that is structurally similar but chromatographically resolved from this compound and all other sample components.[3]
The ideal candidate would be another nitro-PAH that you have confirmed is not present in your samples and has a similar fluorescence response. Potential candidates could include isomers or related compounds not expected in your matrix, for example:
-
3-Nitrofluoranthene [17] (if absent in samples)
-
1-Nitropyrene
-
9-Nitroanthracene
The key is empirical validation. You must analyze a representative set of your samples to ensure your chosen IS does not have any native presence or chromatographic interferences.
Data & Protocols
Table 1: Comparison of Potential Internal Standards for this compound Analysis
| Internal Standard (IS) | Acronym | Key Characteristics | Best Application(s) | Rationale |
| This compound-d₉ | 2-NF-d₉ | Isotopically Labeled Analog | GC-MS, LC-MS | The ideal choice. Exhibits virtually identical chemical and physical behavior to the analyte.[7][10] |
| ¹³C-2-Nitrofluoranthene | ¹³C-2-NF | Isotopically Labeled Analog | GC-MS, LC-MS | Excellent alternative to deuterated standard; no chromatographic shift or isotope exchange risk.[13] |
| Pyrene-d₁₀ | Pyr-d₁₀ | Labeled Structural Analog | GC-MS, LC-MS | Same parent PAH ring structure (4 rings), ensuring similar behavior during extraction and analysis. |
| Chrysene-d₁₂ | Chry-d₁₂ | Labeled Structural Analog | GC-MS, LC-MS | A 4-ring PAH with proven utility as an IS for other 4- and 5-ring PAHs.[7] |
| 3-Nitrofluoranthene | 3-NF | Non-Labeled Structural Analog | HPLC-FLD | Isomer of the analyte; likely to have very similar chromatographic and fluorescence properties. Must be absent in samples. |
Workflow for Internal Standard Selection
The following diagram illustrates the decision-making process for selecting a suitable internal standard based on your available analytical instrumentation.
Caption: Decision workflow for selecting a this compound internal standard.
Troubleshooting & Validation
Q6: My internal standard peak is showing poor or erratic recovery. What are the common causes?
Poor recovery of your IS is a critical diagnostic indicator that something is wrong with your analytical method. Investigate the following:
-
Extraction Inefficiency: The chosen extraction solvent or technique (e.g., LLE, SPE) may not be suitable for both the analyte and the IS. If the IS has significantly different polarity or solubility, it may be selectively lost. This highlights the importance of choosing a closely matched analog.
-
Analyte Degradation: The IS may be degrading during sample preparation or injection. For thermally labile compounds like some nitro-PAHs, high temperatures in a GC inlet can cause degradation.[18]
-
Matrix Effects (MS-specific): In LC-MS, co-eluting compounds from the sample matrix can suppress or enhance the ionization of the IS in the source, leading to an inaccurate signal. A well-matched, co-eluting labeled IS should experience the same effect as the analyte, thereby correcting for it. If your IS is not a perfect match, differential matrix effects can be a problem.
Q7: The response ratio of my analyte to the internal standard is inconsistent across replicates. What should I investigate?
Inconsistent response factor (RF) or area ratios point to a precision problem. The most common culprits are:
-
Inaccurate IS Spiking: The most frequent source of error is inconsistent addition of the IS solution to your samples. Ensure you are using a calibrated positive displacement pipette and adding the IS at the very beginning of the sample preparation process.[1]
-
IS Purity/Stability Issues: If the IS stock solution is degrading over time or was prepared improperly, it will introduce variability. Prepare fresh stock solutions regularly and store them under appropriate conditions (e.g., protected from light, refrigerated).
-
Chromatographic Interference: A small, interfering peak co-eluting with either your analyte or your IS can cause inconsistent integration, leading to variable peak areas. Re-evaluate your chromatography and the selectivity of your detection method.
Q8: How do I properly validate my chosen internal standard?
Validation is a non-negotiable step to ensure your chosen IS is performing correctly.
-
Objective: To verify that the selected internal standard provides a consistent response relative to the analyte across the intended calibration range and is not affected by the sample matrix.
-
Materials:
-
Calibrated stock solutions of this compound and the chosen Internal Standard.
-
Matrix Blank: An extract of a representative sample matrix that is known to be free of the analyte.
-
Clean Solvent (e.g., acetonitrile or dichloromethane).
-
-
Procedure:
-
Step 1: Prepare Calibration Series in Solvent:
-
Create a series of at least 5 calibration standards in clean solvent.
-
Spike each standard with a constant concentration of the IS (e.g., 50 ng/mL).
-
The analyte concentrations should span the expected working range of your assay.
-
-
Step 2: Prepare Calibration Series in Matrix Blank:
-
Repeat the exact procedure from Step 1, but use the matrix blank extract as the diluent instead of clean solvent.
-
-
Step 3: Analyze Samples:
-
Analyze both sets of standards (solvent and matrix) using your established chromatographic method.
-
-
Step 4: Evaluate the Data:
-
For each series, calculate the Relative Response Factor (RRF) for each calibration level:
-
RRF = (AreaAnalyte / AreaIS) * (ConcIS / ConcAnalyte)
-
-
Plot a calibration curve of (AreaAnalyte / AreaIS) vs. (ConcAnalyte / ConcIS).
-
-
-
Acceptance Criteria:
-
Linearity: The calibration curve for both series should have a coefficient of determination (r²) ≥ 0.995.
-
Response Factor Consistency: The Relative Standard Deviation (RSD) of the RRFs across all calibration levels should be ≤ 15%.
-
Matrix Effects: The slope of the matrix-matched calibration curve should be within a defined percentage (e.g., 85-115%) of the slope of the solvent-based curve. A significant deviation indicates a matrix effect that the IS may not be fully correcting, suggesting a different IS or improved sample cleanup is needed.
-
By following this structured approach to selection and validation, you can ensure that your chosen internal standard provides the foundation for accurate, reliable, and defensible quantitative results in your analysis of this compound.
References
- Internal Standards - What Are They?
- Internal standard. Wikipedia.
- Liquid Chromatography | How to Use Internal Standards. Mason Technology.
- How to choose an HPLC internal standard?
- Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs.
- Analysis if Nitrated Polycyclic Aromatic Hydrocarbons (nitro-PAH) by Mass Spectrometry.
- When Should an Internal Standard be Used?
- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis M
- An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research.
- Deuterated internal standards and bioanalysis. AptoChem.
- Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples.
- Internal Standard Method and Calibration Curve Analysis in Gas Chrom
- Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- Internal Standards #2: What Makes a Good Internal Standard?
- QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROM
- Selection of appropriate internal standards for Benzo(k)
- 3-Nitrofluoranthene | C16H9NO2 | CID 13462. PubChem.
- Deuterated PAH Internal Standards Mix. Element Lab Solutions.
- Deuter
Sources
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 4. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Internal standard - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 11. lcms.cz [lcms.cz]
- 12. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. isotope.com [isotope.com]
- 14. tdi-bi.com [tdi-bi.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. accustandard.com [accustandard.com]
- 17. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. aaqr.org [aaqr.org]
Technical Support Center: Minimizing Interferences in Atmospheric 2-Nitrofluoranthene Measurements
Welcome to the technical support center for the accurate measurement of atmospheric 2-Nitrofluoranthene. This guide is designed for researchers, environmental scientists, and analytical chemists who are dedicated to achieving the highest quality data in their atmospheric studies. As a Senior Application Scientist, I understand the nuances and challenges you face in the field and the laboratory. This resource is built on a foundation of scientific expertise and practical experience to help you navigate and overcome the common interferences that can compromise your results.
Understanding the Core Challenge: The Nature of Interferences
Atmospheric this compound is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant toxicological concern.[1][2] Its accurate quantification is often complicated by a host of interferences that can be broadly categorized into three main areas: sampling artifacts, matrix effects, and co-eluting compounds. This guide will provide you with the knowledge and tools to systematically address each of these challenges.
Troubleshooting Guide: A Problem-Solution Approach
This section is designed to provide direct answers to specific problems you may be encountering in your experimental workflow.
Category 1: Sampling Artifacts & Analyte Degradation
Question: My this compound concentrations are unexpectedly low and variable, especially on high ozone days. What could be the cause?
Answer: This is a classic sign of oxidative degradation of your target analyte during sampling. This compound, like other PAHs, is susceptible to reaction with atmospheric oxidants such as ozone, NOx, and hydroxyl radicals.[3][4] This can lead to the formation of oxygenated and further nitrated derivatives, resulting in a significant underestimation of the true atmospheric concentration.[4][5]
Troubleshooting Steps:
-
Implement an Ozone Denuder: An ozone denuder, placed upstream of your filter and sorbent, will selectively remove ozone from the sampled air, preventing it from reacting with the collected particulate matter.[6]
-
Minimize Light Exposure: Protect your sampling and analysis from UV light, which can cause photodegradation.[7][8] Use amber glassware and minimize exposure to direct sunlight and fluorescent lighting.[7]
-
Control Temperature: High temperatures can increase the volatility of semi-volatile compounds like this compound, leading to losses from the filter.[9] Ensure your sampling equipment is properly shielded and maintained.
-
Evaluate Filter Material: The choice of filter material can influence artifact formation. While quartz fiber filters are common, their inertness should be verified for your specific application.
Category 2: Matrix Effects & Sample Preparation
Question: I'm observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate these matrix effects?
Answer: The complex nature of atmospheric particulate matter is a primary cause of matrix effects in mass spectrometry.[10] Co-extracted organic and inorganic compounds can interfere with the ionization of this compound, leading to inaccurate quantification.
Troubleshooting Steps:
-
Incorporate a Robust Sample Cleanup: A multi-step cleanup is often necessary. Column chromatography with silica gel is a standard and effective method for removing interfering compounds.[7]
-
Utilize Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (e.g., ¹³C- or ¹⁵N-2-Nitrofluoranthene) is the most effective way to compensate for matrix effects. The internal standard will experience similar signal suppression or enhancement as the native analyte, allowing for accurate correction.
-
Perform a Matrix Effect Study: To quantify the extent of the matrix effect, compare the signal of a standard in a clean solvent to the signal of the same standard spiked into a blank sample extract.[11] A significant difference indicates a strong matrix effect.
-
Optimize Chromatographic Separation: Improving the separation of this compound from matrix components can reduce ion suppression. Experiment with different column chemistries and gradient profiles.
Experimental Protocol: Silica Gel Column Cleanup
This protocol is a foundational method for removing polar interferences from your sample extract.
-
Column Preparation:
-
Prepare a slurry of activated silica gel in hexane.
-
Pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped.
-
Wash the column with several volumes of hexane.
-
-
Sample Loading:
-
Concentrate your sample extract to a small volume (e.g., 1 mL).
-
Load the concentrated extract onto the top of the silica gel column.
-
-
Elution:
-
Elute the column with a non-polar solvent like hexane to remove aliphatic hydrocarbons.
-
Gradually increase the polarity of the solvent system (e.g., using a hexane/dichloromethane mixture) to elute the PAHs and nitro-PAHs.
-
Collect fractions and analyze them to determine the fraction containing this compound.
-
-
Concentration and Analysis:
-
Combine the fractions containing your analyte.
-
Concentrate the combined fraction to the desired final volume for analysis.
-
Category 3: Co-elution & Isomer Interference
Question: I'm having difficulty separating this compound from its isomers (e.g., 3-Nitrofluoranthene). How can I improve the resolution?
Answer: Co-elution of isomers is a significant challenge in the analysis of nitro-PAHs.[12][13] Achieving baseline separation is crucial for accurate quantification, as isomers often have different toxicities and atmospheric sources.
Troubleshooting Steps:
-
Optimize Your GC or HPLC Method:
-
GC: Use a long, narrow-bore capillary column with a stationary phase specifically designed for PAH analysis (e.g., a 5% phenyl-methylpolysiloxane). Optimize the temperature program with a slow ramp rate to enhance separation.
-
HPLC: Employ a column with high resolving power (e.g., a C18 column with a small particle size). Experiment with different mobile phase compositions and gradient profiles.
-
-
Utilize a Selective Detector:
-
Mass Spectrometry (MS): A mass spectrometer is highly recommended as it can often distinguish between co-eluting compounds based on their mass-to-charge ratio, even if they are not fully separated chromatographically.[10][14] For isomers with the same mass, differences in their fragmentation patterns can sometimes be used for identification.
-
Fluorescence Detection: If using HPLC, a fluorescence detector can provide selectivity, as different isomers may have distinct excitation and emission spectra.[15][16]
-
-
Peak Purity Analysis: If you are using a diode array detector (DAD) with your HPLC, you can assess the purity of your chromatographic peak.[12] A non-homogenous spectrum across the peak suggests the presence of a co-eluting compound.
Data Presentation: Comparison of Analytical Techniques for Isomer Separation
| Analytical Technique | Principle of Separation/Detection | Advantages for Isomer Separation | Limitations |
| GC-MS | Separation by boiling point and polarity; Detection by mass-to-charge ratio. | High chromatographic resolution; Mass selectivity can aid in identification. | Isomers have the same mass, requiring excellent chromatographic separation. |
| HPLC-FLD | Separation by polarity; Detection by fluorescence. | Different isomers may have unique fluorescence spectra, providing selectivity. | Not all isomers may fluoresce, or their spectra may be too similar. |
| LC-MS/MS | Separation by polarity; Detection by precursor and product ion masses. | High selectivity and sensitivity; Can sometimes differentiate isomers based on fragmentation patterns. | Matrix effects can be significant and require careful management. |
Frequently Asked Questions (FAQs)
Q1: What are the best practices for glassware cleaning to avoid contamination?
A1: Scrupulous cleaning of glassware is critical to prevent background contamination.[7] A recommended procedure is:
-
Rinse with the last solvent used.
-
Wash with a laboratory-grade detergent and hot water.
-
Rinse thoroughly with tap water, followed by deionized water.
-
Rinse with high-purity acetone and hexane.
-
For non-volumetric glassware, bake in a muffle furnace at 400-450°C for at least 4 hours.[7]
-
Store glassware capped with aluminum foil to prevent contamination.[7]
Q2: How often should I run laboratory blanks?
A2: A laboratory reagent blank should be run with every batch of samples to ensure that your solvents, reagents, and glassware are free from contamination.[7] A field blank (a filter and sorbent that are taken to the sampling site but not used for sampling) should also be analyzed with each sampling campaign to assess contamination during transport and handling.
Q3: Can storage conditions affect my this compound measurements?
A3: Yes, improper storage can lead to analyte degradation. Samples should be stored in the dark at low temperatures (e.g., -20°C) to prevent thermal and photodegradation.[15] Long-term storage can lead to a decrease in the concentration of some nitro-PAHs.[17]
Q4: What is the role of a surrogate standard in my analysis?
A4: A surrogate standard is a compound that is chemically similar to the analyte of interest but not expected to be present in the sample. It is added to every sample, blank, and standard before extraction. The recovery of the surrogate provides a measure of the efficiency of your sample preparation and analysis for each individual sample.
Visualizing the Workflow for Interference Minimization
The following diagram illustrates a comprehensive workflow designed to minimize interferences at each stage of the analysis.
Caption: A comprehensive workflow for minimizing interferences in atmospheric this compound measurements.
This diagram illustrates the critical steps from sampling to analysis, highlighting where specific interventions to minimize interferences should be implemented.
Conclusion
The accurate measurement of atmospheric this compound is a challenging but achievable goal. By understanding the sources of interference and implementing a systematic approach to their mitigation, you can significantly improve the quality and reliability of your data. This guide provides a framework for troubleshooting common issues and establishing a robust analytical methodology. Remember that a proactive approach to quality control, including the consistent use of blanks, standards, and careful sample handling, is the cornerstone of high-quality environmental analysis.
References
-
U.S. Environmental Protection Agency. (n.d.). Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. EPA. Retrieved from [Link]
-
Tandon, G. H. (2023). How can I improve the accuracy of measuring PAHs (Polycyclic Aromatic Hydrocarbons) directly in water samples using fluorescence-induced spectrometry? ResearchGate. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Chemical Characterization Of Polynuclear Aromatic Hydrocarbon Degradation Products From Sampling Artifacts. EPA NEPIC. Retrieved from [Link]
-
Hekeu, M. (2019). How to solve the problem of interference during PAH Analyses of sediments treated via bioremediation? ResearchGate. Retrieved from [Link]
-
Lignell, H., et al. (2014). Exploring matrix effects on photochemistry of organic aerosols. Proceedings of the National Academy of Sciences, 111(38), 13780-13785. Retrieved from [Link]
-
HELCOM. (n.d.). Guidelines for the determination of polycyclic aromatic hydrocarbons (PAH) in sediment. Retrieved from [Link]
-
Harrison, R. M., et al. (2021). Diurnal concentration profiles for this compound and... ResearchGate. Retrieved from [Link]
-
Albinet, A., et al. (2013). Matrix effect (%) calculated on a spiked and non-spiked filter extract and a standard solution. ResearchGate. Retrieved from [Link]
-
Eurofins. (2021). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
García-Alonso, S., et al. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate. Retrieved from [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]
-
Cintrón Rodríguez, I. M. (2018). Photochemistry of atmospheric pollutant this compound in presence of phenols. ResearchGate. Retrieved from [Link]
-
Imasaka, T., et al. (2023). Trace analysis of nitrated polycyclic aromatic hydrocarbons based on two-color femtosecond laser ionization mass spectrometry. Kyoto University Research Information Repository. Retrieved from [Link]
-
ResearchGate. (2025). Matrix Effects using an ICP-MS with a Single Positive Ion Lens and Grounded Stop: Analyte Mass Dependent?. Retrieved from [Link]
-
Pöschl, U., et al. (2004). Polycyclic Aromatic Hydrocarbons in Urban Air Particulate Matter: Decadal and Seasonal Trends, Chemical Degradation, and Sampling Artifacts. PubMed. Retrieved from [Link]
-
SCIEX. (2023). What is matrix effect and how is it quantified?. Retrieved from [Link]
- Moret, S., & Conte, L. S. (2006). Analytical methods for polycyclic aromatic hydrocarbons (PAHs) in food and the environment needed for new food legislation in the European Union. TrAC Trends in Analytical Chemistry, 25(3), 255-265.
- Salquebre, G., et al. (2021). Development of an analytical method for the simultaneous determination of 22 Polycyclic Aromatic Hydrocarbons (PAHs) in maternal and umbilical cord blood.
-
Daszykowski, M., et al. (2021). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Molecules, 26(7), 1958. Retrieved from [Link]
- Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
-
ResearchGate. (2025). Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. Retrieved from [Link]
-
Jonsson, P., et al. (2004). Extraction of pure components from overlapped signals in gas chromatography-mass spectrometry (GC-MS). PubMed Central. Retrieved from [Link]
-
VUV Analytics. (2018). Thinking Outside of the Box, Part 1: Coeluting Compounds on Purpose?. Retrieved from [Link]
-
ResearchGate. (2025). Polycyclic Aromatic Hydrocarbons in Urban Air Particulate Matter: Decadal and Seasonal Trends, Chemical Degradation, and Sampling Artifacts. Retrieved from [Link]
-
Balducci, C., et al. (2015). PAH sampling artifacts: evaluation and strategies to avoid them. CNR-IRIS. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Polycyclic aromatic hydrocarbons in urban air particulate matter: decadal and seasonal trends, chemical degradation, and sampling artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAH sampling artifacts: evaluation and strategies to avoid them [iris.cnr.it]
- 7. epa.gov [epa.gov]
- 8. Guidelines for determination of PAH in sediment – HELCOM [helcom.fi]
- 9. Exploring matrix effects on photochemistry of organic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tackling PAH Analysis in Environmental Samples: Overcoming the Challenges with Advanced GC-MS Technology - AnalyteGuru [thermofisher.com]
- 11. What is matrix effect and how is it quantified? [sciex.com]
- 12. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 13. Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Nitrofluoranthene
For researchers, scientists, and drug development professionals engaged in the intricate work of identifying and quantifying trace-level compounds, the integrity of analytical data is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) of significant environmental and toxicological interest. Our focus extends beyond mere procedural descriptions to elucidate the scientific rationale behind methodological choices, ensuring a robust and defensible validation process.
The Imperative of Method Validation: Foundational Principles
The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[1][2] This is not merely a regulatory hurdle but a cornerstone of scientific rigor, ensuring that the data generated are reliable and reproducible. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, most notably in the ICH Q2(R2) document, which outlines the essential validation parameters.[3][4][5][6][7][8]
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][9] A well-validated method provides confidence in the quality and reliability of the analytical data.
Core Validation Parameters
A thorough analytical method validation encompasses the evaluation of several key performance characteristics:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4]
Below is a workflow diagram illustrating the typical process of analytical method validation.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis of Analytical Techniques for this compound
The choice of analytical technique for this compound is dictated by factors such as the sample matrix, the expected concentration of the analyte, and the required level of sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the most commonly employed methods for the analysis of nitro-PAHs.[10][11][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[10] It is particularly well-suited for the analysis of nitro-PAHs in complex environmental matrices due to its high resolving power and the specificity of mass spectrometric detection.[10]
-
Sample Preparation:
-
For solid samples (e.g., soil, sediment), perform extraction using a suitable solvent system (e.g., dichloromethane/acetone) via sonication or Soxhlet extraction.[13][14]
-
For liquid samples (e.g., water), liquid-liquid extraction or solid-phase extraction (SPE) can be employed.[14][15]
-
The extract is then concentrated and may require a clean-up step using silica gel or alumina column chromatography to remove interferences.[14]
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., Rxi-5 Sil MS), is typically used.[16]
-
Oven Program: A temperature gradient is employed to ensure the separation of this compound from other PAHs and nitro-PAHs. An example program could be: initial temperature of 40°C, ramp to 150°C at 20°C/min, then to 310°C at 10°C/min, and hold.[16]
-
Injection Mode: Splitless injection is often used for trace analysis to maximize the amount of analyte introduced into the column.[15]
-
Carrier Gas: Helium is commonly used as the carrier gas.[16]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is standard.[16]
-
Detection Mode: Selected Ion Monitoring (SIM) is preferred for its enhanced sensitivity and selectivity compared to full scan mode. For this compound (molecular weight 247.25 g/mol ), characteristic ions would be monitored. The primary transition is often the loss of the nitro group ([M-46]).[16]
-
-
The following table summarizes the validation parameters and typical acceptance criteria for a GC-MS method for this compound.
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential interferences. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a series of calibration standards over the expected concentration range (e.g., 5-100 ng/mL). | Correlation coefficient (r²) ≥ 0.995. |
| Range | Derived from the linearity studies. | Typically 80% to 120% of the target concentration. |
| Accuracy | Analyze spiked matrix samples at three concentration levels (low, medium, high). | Recovery of 80-120%. |
| Precision | Repeatability: 6 replicate injections of a standard solution. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Relative Standard Deviation (RSD) ≤ 15%. |
| LOD | Determined from the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve. | Dependent on the specific application and required sensitivity. |
| LOQ | Determined from the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve. | Analyte concentration that can be determined with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations in GC parameters (e.g., initial oven temperature, ramp rate, carrier gas flow rate). | No significant impact on the results (RSD ≤ 15%). |
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. For nitro-PAHs, reversed-phase HPLC with fluorescence or UV detection is a common approach.[11][14][17] An online reduction step can be incorporated to convert the nitro-PAH to a highly fluorescent amino-PAH, significantly enhancing sensitivity.[11]
-
Sample Preparation: Similar to GC-MS, extraction and clean-up are crucial steps. The final extract should be dissolved in a solvent compatible with the HPLC mobile phase.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used for the separation of PAHs and their derivatives.[18]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water is common.[14]
-
Flow Rate: Typically in the range of 0.5-1.5 mL/min.
-
Detection:
-
UV-Diode Array Detector (DAD): Allows for the monitoring of multiple wavelengths and provides spectral information to aid in peak identification.
-
Fluorescence Detector (FLD): Offers high sensitivity and selectivity, especially when coupled with an online reduction step.
-
-
-
Online Reduction (for FLD):
-
A post-column reactor containing a reducing agent (e.g., platinum or palladium catalyst) is used to convert the nitro group of this compound to an amino group.
-
The resulting amino-fluoranthene is highly fluorescent and can be detected with high sensitivity.
-
The validation parameters for an HPLC method are similar to those for GC-MS, with adjustments made for the specific technique.
| Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, matrix spiked with this compound, and matrix spiked with potential interferences. Use of a DAD can provide peak purity analysis. | No co-eluting peaks at the retention time of this compound. Peak purity index > 0.99. |
| Linearity | Analyze a series of calibration standards over the expected concentration range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Derived from the linearity studies. | Typically 80% to 120% of the target concentration. |
| Accuracy | Analyze spiked matrix samples at three concentration levels. | Recovery of 80-120%. |
| Precision | Repeatability and intermediate precision studies as for GC-MS. | RSD ≤ 15%. |
| LOD | Determined from the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. | Dependent on the detector used and the required sensitivity. |
| LOQ | Determined from the signal-to-noise ratio or from the standard deviation of the response and the slope of the calibration curve. | Analyte concentration that can be determined with acceptable precision and accuracy. |
| Robustness | Introduce small, deliberate variations in HPLC parameters (e.g., mobile phase composition, column temperature, flow rate). | No significant impact on the results (RSD ≤ 15%). |
Method Comparison and Selection Rationale
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific research question and available resources.
Sources
- 1. fda.gov [fda.gov]
- 2. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. propharmagroup.com [propharmagroup.com]
- 5. starodub.nl [starodub.nl]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. ICH Official web site : ICH [ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. primescholars.com [primescholars.com]
- 15. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. fda.gov [fda.gov]
A Guide to Inter-Laboratory Comparison of 2-Nitrofluoranthene Quantification: Ensuring Accuracy and Comparability in a Complex Matrix
In the landscape of environmental and toxicological analysis, the accurate quantification of nitrated polycyclic aromatic hydrocarbons (NPAHs) like 2-Nitrofluoranthene is of paramount importance. These compounds, often more carcinogenic and mutagenic than their parent PAHs, are present in the environment at trace levels, demanding highly sensitive and reliable analytical methods.[1] This guide provides an in-depth analysis of the challenges and best practices for conducting inter-laboratory comparisons of this compound quantification, ensuring that data generated across different facilities is both accurate and comparable.
The Critical Need for Inter-Laboratory Comparisons
Inter-laboratory comparisons, also known as proficiency testing (PT) or round-robin studies, are a cornerstone of quality assurance in analytical chemistry. They serve as an external assessment of a laboratory's analytical performance and the validity of its methods.[2] For a compound like this compound, where regulatory and health-risk assessment decisions depend on precise measurements, understanding and controlling inter-laboratory variability is not just a scientific exercise but a public health imperative.
The primary objectives of an inter-laboratory comparison for this compound are:
-
To assess the performance of individual laboratories for specific analytical methods.
-
To identify potential biases or systematic errors in analytical procedures.
-
To evaluate the comparability of results obtained using different analytical techniques.
-
To establish the consensus value and associated uncertainty for a given reference material.
Analytical Methodologies for this compound Quantification
The determination of this compound in various matrices, such as soil, water, and air particulate matter, typically involves a multi-step process including extraction, cleanup, and instrumental analysis. The choice of analytical technique is critical and is often dictated by the sample matrix, required sensitivity, and available instrumentation.
Common Analytical Platforms:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and powerful technique for the separation and quantification of semi-volatile organic compounds like this compound.[3] GC-MS offers high resolution and selectivity. The use of negative chemical ionization (NCI) can further enhance sensitivity for electrophilic compounds like NPAHs.
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometry Detection: HPLC is another robust technique, particularly when coupled with a fluorescence detector (FLD) for sensitive and selective detection of fluorescent NPAHs or a mass spectrometer (MS) for definitive identification and quantification.[4][5]
A study on the analysis of PAHs found that there was no significant difference in results between laboratories using either gas chromatography or liquid chromatography, suggesting that with proper validation, both can be reliable.[6]
Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison for this compound requires meticulous planning and execution. The following workflow outlines the key stages involved.
Caption: GC-MS Analysis Workflow for this compound in Soil.
Conclusion and Future Directions
The inter-laboratory comparison of this compound quantification is essential for ensuring data quality and comparability across different research and monitoring programs. While direct proficiency testing schemes for this specific compound are not widely documented, the principles and methodologies applied to PAHs are directly relevant. [7][8][9]The use of validated analytical methods, such as the GC-MS protocol outlined in this guide, coupled with robust statistical analysis of inter-laboratory data, can significantly improve the reliability of this compound measurements.
Future efforts should focus on the development and certification of reference materials for a wider range of NPAHs, including this compound. The organization of dedicated proficiency testing schemes for these compounds would be a significant step forward in harmonizing analytical practices and ensuring the global comparability of environmental and toxicological data.
References
- Analytical Method Summaries. (n.d.).
- Analytical Methods. (n.d.). In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR).
- Proficiency testing scheme for higher molecular weight polycyclic aromatic hydrocarbons (PAHs). (n.d.). DGUV.
- Proficiency testing (PT): Polycyclic Aromatic Hydrocarbons (PAHs) in natural waters. (n.d.). Qualitycheck.
- Polycyclic Aromatic Hydrocarbons in Smoked Fish Proficiency Test. (n.d.). Fapas.
- Proficiency Testing (PT): Polycyclic Aromatic Hydrocarbons (PAHs) in natural waters (Round November 2026). (n.d.). Qualitycheck.
- García-Alonso, S., Pérez-Pastor, R. M., & de la Calle-Guntinas, M. B. (2012). An Analytical Method to Determine Selected Nitro-PAHs in Soil Samples by HPLC With Fluorescence Detection. ResearchGate.
- Statistical Analyses and Summary of Analytical Round Robin #8: A Data Comparability Study. (n.d.).
- Sykes, M., Rose, M., Holland, J., Wenzl, T., Kelly, J., & Anderson, D. (2013). Proficiency test results for PAH analysis are not method-dependent. Analytical Methods, 5(19), 5345-5350.
- Statistical Analyses and Summary of Analytical Round Robin #6: A Data Comparability Study. (n.d.).
- Analytical Methods for Determining Polycyclic Aromatic Hydrocarbons in Environmental Samples. (n.d.). In Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information (NCBI).
- Statistical Analyses and Summary of Analytical Round Robin #5 – a Data Comparability Study. (n.d.).
- Method 610: Polynuclear Aromatic Hydrocarbons. (n.d.). U.S. Environmental Protection Agency (EPA).
- Validation of a Method for the Quantification of Polycyclic Aromatic Hydrocarbons in Fish. (n.d.).
- Validation of routine polycyclic aromatic hydrocarbons analysis in waters. (n.d.). Thermo Fisher Scientific.
- Validation of a Method for the Analysis of PAHs in Bulk Lake Sediments Using GC-MS. (n.d.). ResearchGate.
- Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). An Interlaboratory Comparison Study of Regulated and Emerging Mycotoxins Using Liquid Chromatography Mass Spectrometry: Challenges and Future Directions of Routine Multi-Mycotoxin Analysis including Emerging Mycotoxins. MDPI.
- Interlaboratory comparisons to demonstrate the competence of two similar mobile laboratories. (n.d.). MATEC Web of Conferences.
- Bhupander Kumar, V. K. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments. Advances in Applied Science Research, 5(1), 201-209.
- Lammel, G., Mulder, M. D., Shahpoury, P., & Kukučka, P. (2020). Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed.
- Round Robin Tests on Nitrosamines Analysis in the Effluents of a CO2 Capture Pilot Plant. (n.d.). ResearchGate.
- Optimization and validation of a chromatographic methodology for the quantification of PAHs in drinking water samples. (n.d.). ResearchGate.
- IFN-γ/IL-2 Double-Color FluoroSpot Assay for Monitoring Human Primary T Cell Activation: Validation, Inter-Laboratory Comparison, and Recommendations for Clinical Studies. (n.d.). ResearchGate.
- Ludi, A., O'Donnell, V., Statham, B., Armstrong, J., Dekker, A., De Clercq, K., ... & Grierson, S. (2020). Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. PubMed.
- Inter-laboratory comparison of 2 ELISA kits used for foot-and-mouth disease virus nonstructural protein serology. (2020). ResearchGate.
Sources
- 1. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. matec-conferences.org [matec-conferences.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 7. IFA - Proficiency testing: Inorganic acids [dguv.de]
- 8. qualitychecksrl.com [qualitychecksrl.com]
- 9. fapas.com [fapas.com]
A Comparative Analysis of the Carcinogenic Potential: 2-Nitrofluoranthene vs. 3-Nitrofluoranthene
Introduction
Nitrofluoranthenes (NFs) are a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) that are widespread environmental contaminants. They are primarily formed from the atmospheric nitration of fluoranthene, a product of incomplete combustion of organic materials found in diesel exhaust and airborne particulate matter.[1] Among the various isomers, 2-nitrofluoranthene (2-NF) and 3-nitrofluoranthene (3-NF) are of significant toxicological interest due to their mutagenic and carcinogenic properties. While structurally similar, these isomers exhibit distinct differences in their carcinogenic potency. This guide provides an in-depth, objective comparison of the carcinogenic potential of 2-NF and 3-NF, grounded in experimental data, to elucidate the mechanisms underlying their differential toxicity.
The Critical Role of Metabolic Activation
The carcinogenicity of nitro-PAHs is not inherent to the parent compounds themselves but is a consequence of their metabolic activation into reactive electrophiles that can covalently bind to cellular macromolecules like DNA.[2][3] The primary pathways for this activation are nitroreduction and ring oxidation, and the efficiency and balance between these pathways are critical determinants of carcinogenic potential.
This compound (2-NF) is metabolized through two main routes:
-
Nitroreduction: Under hypoxic conditions, the nitro group of 2-NF is reduced, often by enzymes like xanthine oxidase or microsomal reductases, to form N-hydroxy-2-aminofluoranthene.[4][5] This intermediate is a highly reactive electrophile capable of forming DNA adducts.
-
Ring Oxidation: Under aerobic conditions, cytochrome P450 enzymes catalyze the oxidation of the aromatic ring system, yielding metabolites such as trans-7,8-dihydroxy-7,8-dihydro-2-nitrofluoranthene, trans-9,10-dihydroxy-9,10-dihydro-2-nitrofluoranthene, and various phenolic metabolites.[5]
3-Nitrofluoranthene (3-NF) also undergoes metabolic activation, but with some key distinctions:
-
Nitroreduction: Similar to 2-NF, 3-NF is readily metabolized via nitroreduction by cytosolic and microsomal reductases to its amino derivative.[6] This pathway is considered a crucial step for its genotoxicity.
-
Ring Hydroxylation: Aerobic metabolism of 3-NF leads to the formation of phenolic metabolites. Interestingly, the position of hydroxylation shows species-specific differences. For instance, rat and mouse liver microsomes preferentially form 3-nitrofluoranthen-8-ol and 9-ol, while guinea pig liver microsomes favor the formation of 3-nitrofluoranthen-6-ol.[7][8]
The following diagram illustrates the divergent and convergent metabolic pathways for these two isomers.
Caption: Workflow for a typical animal carcinogenicity bioassay.
Protocol 2: In Vitro Metabolism with Rat Liver Microsomes
This protocol outlines the procedure for studying the metabolism of a xenobiotic using liver microsomal fractions.
-
Microsome Preparation: Prepare liver microsomes from rats pre-treated with enzyme inducers like 3-methylcholanthrene (3-MC) or phenobarbital (PB) to enhance cytochrome P450 activity.
-
Incubation Mixture: Prepare an incubation mixture in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing:
-
Liver microsomes (e.g., 1 mg protein/mL).
-
An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
-
The test compound (e.g., 2-NF or 3-NF) dissolved in a suitable solvent like DMSO.
-
-
Incubation: Initiate the reaction by adding the microsomes and incubate at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Reaction Termination: Stop the reaction by adding a cold organic solvent, such as ethyl acetate or acetone, which also serves to precipitate proteins.
-
Extraction: Vortex the mixture and centrifuge to pellet the precipitated protein. Collect the supernatant containing the metabolites. Repeat the extraction for complete recovery.
-
Analysis: Evaporate the pooled solvent extracts to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis by High-Performance Liquid Chromatography (HPLC) coupled with UV, fluorescence, or mass spectrometry detectors to separate and identify the metabolites.
References
-
Mitchell, C. E., Bechtold, W. E., & Belinsky, S. A. (1993). Metabolism of nitrofluoranthenes by rat lung subcellular fractions. Carcinogenesis, 14(6), 1161-1166. [Link]
-
Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. Chemical Research in Toxicology, 5(6), 863-869. [Link]
-
Dietrich, A. M., et al. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Carcinogenesis, 9(11), 2113-2119. [Link]
-
Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. PubMed. [Link]
-
Horikawa, K., et al. (1991). Pulmonary Carcinogenicity of 3,9- And 3,7-dinitrofluoranthene, 3-nitrofluoranthene and Benzo[a]pyrene in F344 Rats. Carcinogenesis, 12(6), 1003-1007. [Link]
-
Dietrich, A. M., et al. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Oxford Academic. [Link]
-
Dietrich, A. M., et al. (1988). Identification and characterization of the major DNA adduct formed chemically and in vitro from the environmental genotoxin 3-nitrofluoranthene. Oxford Academic. [Link]
-
Office of Environmental Health Hazard Assessment (OEHHA). (2009). Chemical for CIC Consultation: 3-Nitrofluoranthene. OEHHA. [Link]
-
Fu, P. P., et al. (1994). DNA adducts and carcinogenicity of nitro-polycyclic aromatic hydrocarbons. Environmental Health Perspectives, 102(Suppl 6), 177-184. [Link]
-
Ohgaki, H., et al. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Cancer Letters, 15(1), 1-7. [Link]
-
Herreno-Saenz, D., et al. (1994). DNA Adduct Formation by this compound in Salmonella typhimurium and Neonatal B6C3F1 Mice. Polycyclic Aromatic Compounds, 6(1-4), 131-137. [Link]
-
Herreno-Saenz, D., et al. (1992). In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound. ACS Publications. [Link]
-
Pothuluri, J. V., et al. (1997). Fungal Metabolism of 3-nitrofluoranthene. Applied and Environmental Microbiology, 63(3), 967-973. [Link]
-
Ohgaki, H., et al. (1982). Carcinogenicity in rats of the mutagenic compounds 1-nitropyrene and 3-nitrofluoranthene. Scilit. [Link]
-
Berry, D. L., Schoofs, G. M., & Vance, W. A. (1985). Mutagenicity of nitrofluoranthenes, 3-aminofluoranthene and 1-nitropyrene in Chinese hamster V79 cells. Carcinogenesis, 6(10), 1403-1407. [Link]
-
van Oosterhout, J. P. J., et al. (2023). Risk Evaluation of Nongenotoxic Carcinogenic Pharmaceuticals. Presentation. [Link]
-
Morris, H. P., Dubnik, C. S., & Johnson, J. M. (1950). Studies of the carcinogenic action in the rat of 2-nitro, 2-amino-, 2-acetylamino-, and 2-diacetylaminofluorene after ingestion and after painting. Journal of the National Cancer Institute, 10(6), 1201-1213. [Link]
-
National Research Council (US) Committee on Health Effects of Exposure to Low Levels of Ionizing Radiation (BEIR V). (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. Air Pollution, the Automobile, and Public Health. [Link]
-
Shomu's Biology. (2020, July 13). Ames test ( Technique to determine mutagenic potential) [Video]. YouTube. [Link]
-
Aduojo, A. O., et al. (2023). Mutagenicity of selected polycyclic aromatic hydrocarbons (PAHs). Journal of Cell Biology and Genetics, 7(1), 1-6. [Link]
-
Calomme, M., et al. (1998). Evaluation of the mutagenicity and antimutagenicity of forty-two 3-substituted flavones in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 416(1-2), 15-30. [Link]
-
Gómez-Lechón, M. J., et al. (2021). Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. Molecules, 26(11), 3185. [Link]
-
EBPI. Mutagenicity Testing in Pharmaceutical Development. Biotoxicity. [Link]
-
Xue, W., & Warshawsky, D. (2005). Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review. Toxicology and Applied Pharmacology, 206(1), 73-93. [Link]
-
ResearchGate. (n.d.). 2 Metabolic activation pathways leading to mutation in nitro-aromatic... [Image]. ResearchGate. [Link]
-
Zhang, L., et al. (2012). Three Pathways of metabolic activation of PAH and interception by phase... [Image]. ResearchGate. [Link]
-
Deutsch-Wenzel, R. P., et al. (1983). Experimental studies in rat lungs on the carcinogenicity and dose-response relationships of eight frequently occurring environmental polycyclic aromatic hydrocarbons. Journal of the National Cancer Institute, 71(3), 539-544. [Link]
-
Deutsch-Wenzel, R. P., et al. (1983). Experimental studies in rat lungs on the carcinogenicity and dose-response relationships of eight frequently occurring environmental polycyclic aromatic hydrocarbons. OSTI.GOV. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Nitrofluoranthene. PubChem. [Link]
-
ResearchGate. (n.d.). Suggested metabolic pathway of formation of nitrophenanthrenes and some... [Image]. ResearchGate. [Link]
-
van der Laan, J. W., et al. (1997). The utility of two rodent species in carcinogenic risk assessment of pharmaceuticals in Europe. Regulatory Toxicology and Pharmacology, 25(1), 66-79. [Link]
-
Fu, P. P., et al. (1994). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 12(2), 251-289. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Centers for Disease Control and Prevention. [Link]
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Metabolic activation of polycyclic and heterocyclic aromatic hydrocarbons and DNA damage: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In vitro metabolism and DNA adduct formation from the mutagenic environmental contaminant this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism of nitrofluoranthenes by rat lung subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Toxicity of Nitrofluoranthene Isomers: Unraveling the Influence of Nitro Group Positioning
Nitrofluoranthenes, a class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs), are environmental contaminants of significant toxicological concern, primarily arising from incomplete combustion processes such as diesel exhaust.[1] The position of the nitro functional group on the fluoranthene molecule dramatically influences its genotoxic and carcinogenic potential. This guide provides an in-depth, objective comparison of the toxicity of various nitrofluoranthene isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding their structure-activity relationships.
The Decisive Role of Isomerism in Mutagenic Potency
The mutagenic potential of nitrofluoranthene isomers is most commonly evaluated using the Ames test, a bacterial reverse mutation assay. This test utilizes specific strains of Salmonella typhimurium that are engineered to be highly sensitive to mutagens. The data consistently demonstrates a stark variation in mutagenic potency among the isomers, directly attributable to the location of the nitro group.
Quantitative Mutagenicity Data of Nitrofluoranthene Isomers (Ames Test)
| Nitrofluoranthene Isomer | Salmonella typhimurium Strain | Mutagenic Potency (revertants/nmol) |
| 2-Nitrofluoranthene | TA98 | 433 |
| 3-Nitrofluoranthene | TA98 | ~1000 - 13,400 |
| 8-Nitrofluoranthene | TA98 | Mutagenic, but consistent quantitative data is less available.[1] |
| 1-, 4-, and 7-Nitrofluoranthene | TA98 | Specific quantitative data not readily available in the reviewed literature. |
Carcinogenic Potential: Insights from In Vivo Studies
The carcinogenic properties of nitrofluoranthene isomers have been investigated through animal bioassays. These studies further underscore the profound impact of the nitro group's position and the number of nitro groups on carcinogenic activity.
Notably, dinitrofluoranthene isomers, such as 3,7- and 3,9-dinitrofluoranthene, have been shown to be potent carcinogens in animal models.[2] Studies involving subcutaneous injection and intrapulmonary implantation in rats have demonstrated the induction of tumors at the site of administration.[2] For instance, both 3,7- and 3,9-dinitrofluoranthene induced a high incidence of subcutaneous tumors (malignant fibrous histiocytomas) and lung tumors (squamous-cell carcinomas) in rats.[1][2] In comparison, 3-nitrofluoranthene is considered a weak carcinogen.
While comprehensive comparative carcinogenicity data for all mononitrofluoranthene isomers are not available, the potent carcinogenicity of the dinitro-isomers highlights the increased risk associated with multiple nitro substitutions. The International Agency for Research on Cancer (IARC) has classified 3,7- and 3,9-dinitrofluoranthene as "possibly carcinogenic to humans" (Group 2B), while 3-nitrofluoranthene is "not classifiable as to its carcinogenicity to humans" (Group 3).
The Linchpin of Toxicity: Metabolic Activation
The genotoxicity of nitrofluoranthenes is not an inherent property of the parent molecule. Instead, it is a consequence of metabolic activation, a biotransformation process that converts the relatively inert nitro-PAH into highly reactive electrophilic intermediates capable of binding to DNA and inducing mutations. The primary and most critical metabolic activation pathway for nitrofluoranthenes is nitroreduction .
This multi-step process is initiated by the reduction of the nitro group to a nitroso derivative, which is then further reduced to a hydroxylamine. This N-hydroxyarylamine is a proximate mutagen that can be further activated through esterification (e.g., O-acetylation) to form a highly unstable and reactive nitrenium ion. This nitrenium ion is the ultimate carcinogen that readily attacks nucleophilic sites in DNA, primarily the C8 and N2 positions of guanine, to form DNA adducts. These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.
The efficiency of this metabolic activation is dependent on the specific isomer and the enzymes involved, which include nitroreductases and O-acetyltransferases present in both the bacteria used in the Ames test and in mammalian tissues. The higher mutagenicity of 3-nitrofluoranthene suggests that its structure is more amenable to this metabolic activation process, leading to a greater formation of DNA-reactive metabolites.
General Metabolic Activation Pathway of Nitrofluoranthenes
Caption: General metabolic activation of nitrofluoranthenes via nitroreduction.
Experimental Protocols: Assessing Mutagenicity with the Ames Test
The Ames test, or bacterial reverse mutation assay, is a cornerstone for evaluating the mutagenic potential of chemical compounds. The following is a detailed, step-by-step methodology for assessing the mutagenicity of nitrofluoranthene isomers.
1. Materials and Reagents:
-
Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 are commonly used. TA98 is sensitive to frameshift mutagens, while TA100 detects base-pair substitution mutagens.
-
Test Compounds: Nitrofluoranthene isomers dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Controls:
-
Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO).
-
Positive Controls: A known mutagen for each strain, both with and without metabolic activation (e.g., 2-nitrofluorene for TA98 without S9, and 2-aminoanthracene with S9).
-
-
S9 Fraction: A post-mitochondrial supernatant from the liver of rats or hamsters pre-treated with enzyme-inducing agents (e.g., Aroclor 1254). This fraction contains the necessary metabolic enzymes (cytochrome P450s) to activate pro-mutagens.
-
Media and Agar: Nutrient broth for overnight cultures, minimal glucose agar plates, and top agar containing a trace amount of histidine and biotin.
2. Experimental Procedure (Plate Incorporation Method):
-
Preparation of Bacterial Cultures: Inoculate the S. typhimurium strains into nutrient broth and incubate overnight at 37°C with shaking to obtain a dense culture.
-
Preparation of Test Solutions: Prepare a series of dilutions of the nitrofluoranthene isomers in DMSO.
-
Assay:
-
To sterile test tubes, add 2 mL of molten top agar (kept at 45°C).
-
To each tube, add 0.1 mL of the overnight bacterial culture.
-
Add 0.1 mL of the test compound solution (or control solution).
-
For assays requiring metabolic activation, add 0.5 mL of the S9 mix. For assays without metabolic activation, add 0.5 mL of a phosphate buffer.
-
Vortex the tubes gently and pour the contents onto the surface of a minimal glucose agar plate.
-
Gently tilt and rotate the plate to ensure an even distribution of the top agar.
-
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
-
Data Collection and Analysis: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate observed in the negative control plates.
Experimental Workflow for the Ames Test
Caption: A typical workflow for conducting the Ames test.
Other Toxicological Endpoints
While mutagenicity and carcinogenicity are the most extensively studied toxicological endpoints for nitrofluoranthenes, other effects such as cytotoxicity are also of importance. However, comprehensive comparative data on the cytotoxicity (e.g., IC50 values) of a wide range of nitrofluoranthene isomers in various cell lines is currently limited in the scientific literature. Future research focusing on these alternative toxicological endpoints would provide a more complete understanding of the structure-activity relationships governing the toxicity of these environmental contaminants.
Conclusion
The toxicological profile of nitrofluoranthenes is intrinsically linked to the isomeric position of the nitro group. Experimental evidence, primarily from mutagenicity and carcinogenicity studies, consistently demonstrates that the location of this functional group dictates the molecule's ability to be metabolically activated into DNA-damaging species. 3-Nitrofluoranthene stands out as a particularly potent mutagen among the mononitro-isomers, and dinitrofluoranthenes exhibit significant carcinogenic potential. A thorough understanding of these structure-activity relationships is paramount for accurate risk assessment and for guiding future research into the environmental and human health impacts of this class of ubiquitous pollutants.
References
-
3,7-Dinitrofluoranthene and 3,9-Dinitrofluoranthene. Inchem.org. Available at: [Link]
Sources
A Comparative Guide to the Atmospheric Abundance of 2-Nitrofluoranthene and 1-Nitropyrene
This guide provides an in-depth, objective comparison of the atmospheric abundance, formation mechanisms, and analytical considerations for two prominent nitrated polycyclic aromatic hydrocarbons (NPAHs): 2-nitrofluoranthene (2-NFL) and 1-nitropyrene (1-NP). Intended for researchers, environmental scientists, and toxicology professionals, this document synthesizes current scientific understanding and field-proven methodologies to elucidate the distinct atmospheric behaviors of these compounds.
Introduction: The Significance of Nitrated PAHs
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds that are pervasive environmental contaminants resulting from the incomplete combustion of organic materials.[1] Their nitrated derivatives, NPAHs, are of particular concern due to their often-enhanced mutagenic and carcinogenic properties compared to their parent PAHs.[2][3] Among the vast number of NPAHs, this compound and 1-nitropyrene are frequently detected in atmospheric particulate matter and serve as important markers for different atmospheric processes. Understanding their relative abundance is crucial for source apportionment, assessing atmospheric transport and transformation, and evaluating potential human health risks.[2][3]
Sources and Formation: A Tale of Two Pathways
The atmospheric concentrations of 2-NFL and 1-NP are governed by fundamentally different formation pathways. 1-NP is primarily a product of direct emission from combustion sources, whereas 2-NFL is almost exclusively formed through secondary atmospheric reactions.[2][3]
-
1-Nitropyrene (1-NP): A Primary Emission Marker 1-NP is a well-established marker for diesel engine exhaust.[4][5] It is formed during the high-temperature combustion process through the reaction of pyrene with nitrogen oxides (NOx). While some secondary formation can occur, its presence in the atmosphere is predominantly linked to direct emissions from sources like diesel vehicles and industrial combustion.[4][5]
-
This compound (2-NFL): An Indicator of Secondary Formation In contrast, 2-NFL is not found in significant quantities in direct emission sources.[3] Its presence in the atmosphere is a clear indicator of secondary formation, resulting from the gas-phase reactions of its parent PAH, fluoranthene.[6][7] This formation is initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (NO₃) radicals at night.[2][6] The resulting nitrofluoranthene-radical adduct then reacts with nitrogen dioxide (NO₂) to form 2-NFL.[6]
The ratio of 2-NFL to 1-NP in an air sample can, therefore, be used as a diagnostic tool. A high ratio suggests that the air mass is aged and has undergone significant photochemical processing, while a low ratio points to the influence of fresh, primary combustion emissions.[3][8]
Figure 1: Simplified formation pathways of 1-Nitropyrene and this compound.
Atmospheric Abundance: A Comparative Analysis
The distinct sources and formation mechanisms of 2-NFL and 1-NP lead to significant variations in their atmospheric concentrations. Generally, 2-NFL is more widespread, while 1-NP concentrations are higher near emission sources.
| Compound | Typical Concentration Range (pg m⁻³) | Key Observations |
| This compound (2-NFL) | 0.06 - 4,000[6] | Concentrations can be significant even in remote areas due to the transport of its precursor (fluoranthene) and subsequent atmospheric formation.[6][8] Often found at higher concentrations than 1-NP in aged air masses.[3] |
| 1-Nitropyrene (1-NP) | 0.1 - 70[6] | Highest concentrations are typically found in urban environments with heavy diesel traffic.[4][5] Concentrations have been decreasing in some regions due to stricter emission controls on diesel vehicles.[5] |
Table 1: Comparison of typical atmospheric concentrations of this compound and 1-Nitropyrene.
It is important to note that the concentrations of both compounds can exhibit significant seasonal and diurnal variations.[9][10] For instance, concentrations are often higher in winter due to increased emissions from heating and meteorological conditions that trap pollutants near the surface.[5][9] Furthermore, the formation of 2-NFL is influenced by the availability of atmospheric oxidants, leading to potential diurnal cycles in its concentration.[10]
Analytical Methodologies for Quantification
The accurate quantification of 2-NFL and 1-NP in atmospheric samples is challenging due to their low concentrations (in the pg/m³ range) and the complexity of the atmospheric matrix.[11] A robust analytical workflow is essential for obtaining reliable data.
Figure 2: A typical experimental workflow for the analysis of NPAHs in air samples.
Detailed Experimental Protocol: Quantification of 2-NFL and 1-NP in Particulate Matter by LC-MS/MS
This protocol describes a self-validating system for the quantification of 2-NFL and 1-NP, incorporating an isotopically labeled internal standard to ensure accuracy.
-
Sample Collection:
-
Collect atmospheric particulate matter on a quartz fiber filter using a high-volume air sampler for 24 hours.
-
-
Sample Preparation and Extraction:
-
Spike the filter sample with a known amount of a deuterated internal standard (e.g., d₉-1-nitropyrene). The use of an isotopically labeled internal standard is a critical self-validating step, as it co-extracts with the target analytes and corrects for any losses during sample preparation and analysis.[11]
-
Extract the filter using ultrasonic extraction with dichloromethane.
-
Concentrate the extract under a gentle stream of nitrogen.
-
-
Sample Cleanup:
-
Perform solid-phase extraction (SPE) to remove interfering compounds. This step is crucial for achieving low detection limits.[12]
-
-
Instrumental Analysis:
-
Quantification:
Environmental Fate and Toxicological Implications
Both 2-NFL and 1-NP are persistent in the environment and are of toxicological concern.
-
Environmental Fate: Due to their low volatility, both compounds are predominantly found in the particulate phase in the atmosphere.[4] They can be transported over long distances adsorbed on these particles.[9] Their primary atmospheric loss process is photodegradation.[6]
-
Toxicology: Many NPAHs are known mutagens and carcinogens.[13] 1-NP is classified by the International Agency for Research on Cancer (IARC) as a Group 2A carcinogen, meaning it is probably carcinogenic to humans.[5] While 2-NFL is also known to be mutagenic, its carcinogenicity is less well-characterized.[13] The presence of these compounds in the air we breathe poses a potential risk to human health.
Conclusion
This compound and 1-nitropyrene, while both significant atmospheric pollutants, exhibit distinct behaviors that reflect their different origins. 1-NP serves as a reliable tracer for primary combustion sources, particularly diesel exhaust. In contrast, 2-NFL is a key indicator of secondary atmospheric chemistry, providing insights into the photochemical processing of air masses. Their relative abundance can, therefore, offer valuable information for source apportionment studies and for understanding atmospheric transformation processes. The accurate measurement of these compounds requires sensitive and robust analytical methods, with isotope dilution mass spectrometry being the gold standard for achieving reliable quantification at ambient levels. Continued monitoring and research on these and other NPAHs are essential for protecting air quality and public health.
References
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. Environmental Science & Technology. [Link]
-
Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere. PubMed Central. [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. ResearchGate. [Link]
-
Factors Affecting Atmospheric 1-, 2-nitropyrenes and this compound in Winter at Noto Peninsula, a Remote Background Site, Japan. PubMed. [Link]
-
Formation and transport of this compound and 2-nitropyrene of photochemical origin in the troposphere. ResearchGate. [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. [Link]
-
Factors affecting atmospheric 1-, 2-nitropyrenes and this compound in winter at Noto peninsula, a remote background site, Japan. ResearchGate. [Link]
-
Diurnal concentration profiles for this compound and 2-nitropyrene (summer campaign) normalised by NO x concentration (pg m À3 /mg m À3 ). ResearchGate. [Link]
-
Polycyclic aromatic hydrocarbons (PAHs) and their alkylated, nitrated and oxygenated derivatives in the atmosphere over the Mediterranean Sea. Atmospheric Chemistry and Physics. [Link]
-
Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body. MDPI. [Link]
-
ANALYTICAL METHOD SUMMARIES. epa.gov. [Link]
-
Development of HPLC Determination Method for Trace Levels of 1-, 2-Nitropyrenes and this compound in Airborne Particulates. Osaka University. [Link]
-
Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. National Institutes of Health. [Link]
-
Analysis of 1-nitropyrene in air particulate matter standard reference materials by using two-dimensional high performance liquid chromatography with online reduction and tandem mass spectrometry detection. Sacramento State ScholarWorks. [Link]
-
Analysis of nitro- and oxy-PAH emissions from a pilot scale silicon process with flue gas recirculation. Royal Society of Chemistry. [Link]
-
Toxicological Profile for Polycyclic Aromatic Hydrocarbons. National Center for Biotechnology Information. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
Metabolism of 2-Nitrofluorene, an Environmental Pollutant, and 2-Acetylaminofluorene in Fish. ResearchGate. [Link]
Sources
- 1. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aaqr.org [aaqr.org]
- 3. acp.copernicus.org [acp.copernicus.org]
- 4. 14.139.213.3:8080 [14.139.213.3:8080]
- 5. Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body [mdpi.com]
- 6. Modeling the Formation, Degradation, and Spatiotemporal Distribution of this compound and 2-Nitropyrene in the Global Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Factors affecting atmospheric 1-, 2-nitropyrenes and this compound in winter at Noto peninsula, a remote background site, Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Research Portal [scholars.csus.edu]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Developmental Toxicity of 2-Nitrofluoranthene
Introduction: Situating 2-Nitrofluoranthene in the Environmental Toxicant Landscape
This compound (2-NF) is a nitrated polycyclic aromatic hydrocarbon (NPAH) of significant environmental concern. NPAHs are formed through incomplete combustion processes and the atmospheric nitration of parent PAHs, and they are ubiquitously found in air, soil, and water.[1] The addition of a nitro group to the PAH backbone can drastically alter the molecule's toxicological profile, often increasing its mutagenic and carcinogenic potential. While the carcinogenicity of many NPAHs is well-studied, their potential to disrupt embryonic and fetal development is an area of growing research.[1][2] Developmental exposure to some PAHs has been correlated in human epidemiological studies with adverse outcomes such as lower birth weight, reduced IQ, and an increased incidence of attention-deficit/hyperactivity disorder.[2]
This guide provides a comparative framework for assessing the developmental toxicity of 2-NF. We will explore its toxicological profile in relation to other relevant PAHs and NPAHs, delve into the primary mechanistic pathways implicated in its toxicity, and provide detailed experimental protocols for its evaluation. The methodologies and insights presented herein are designed to equip researchers, toxicologists, and drug development professionals with the necessary tools to conduct robust and reproducible developmental toxicity assessments.
Comparative Developmental Toxicity Assessment: A High-Throughput In Vivo Approach
To understand the relative hazard posed by 2-NF, it is essential to compare its effects to other structurally similar compounds. The embryonic zebrafish (Danio rerio) has emerged as a powerful in vivo model for this purpose. Its rapid, external development, optical transparency, and genetic homology to humans make it ideal for high-throughput screening of chemical toxicity.[1][2][3] Furthermore, zebrafish possess functional phase I and phase II metabolic pathways, including the aryl hydrocarbon receptor (AHR) pathway, which is critical for the metabolic activation and toxicity of many PAHs.[2]
A comprehensive study by Geier et al. (2018) screened a large number of nitrated and heterocyclic PAHs for developmental toxicity in zebrafish, providing valuable comparative data for 2-NF.[1][4] The table below summarizes the findings for 2-NF and a selection of other relevant compounds, focusing on key developmental endpoints observed at 120 hours post-fertilization (hpf).
Table 1: Comparative Developmental Toxicity of this compound and Other PAHs in the Zebrafish Model
| Compound | Class | Mortality (24 hpf) | Mortality (120 hpf) | Pericardial Edema | Yolk Sac Edema | Craniofacial Malformation |
| This compound | NPAH | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect |
| 3-Nitrofluoranthene | NPAH | No significant effect | No significant effect | Observed | Observed | No significant effect |
| 1-Nitropyrene | NPAH | No significant effect | No significant effect | Observed | Observed | No significant effect |
| Benzo[a]pyrene | PAH | Observed | Observed | Observed | Observed | Observed |
| Fluoranthene | PAH | No significant effect | No significant effect | No significant effect | No significant effect | No significant effect |
Data synthesized from Geier et al., 2018.[1][4] "Observed" indicates that the effect was statistically significant at the concentrations tested. "No significant effect" indicates that the compound did not produce a statistically significant increase in the given endpoint at the tested concentrations.
Interpretation of Comparative Data:
The data reveals that under the specific conditions of this high-throughput screen, this compound did not induce significant mortality or morphological defects in developing zebrafish embryos.[4] This is in contrast to its isomer, 3-Nitrofluoranthene, and another NPAH, 1-Nitropyrene, which both caused significant circulation defects, pericardial edema, and yolk sac edema.[1] The parent compound, Fluoranthene, was also inactive. This highlights a critical principle in toxicology: small changes in chemical structure, such as the position of the nitro group, can lead to profound differences in biological activity.
It is also noteworthy that the well-characterized and potent developmental toxicant, Benzo[a]pyrene, induced a wide range of severe effects, serving as a positive control for the sensitivity of the assay. The apparent lack of overt morphological toxicity for 2-NF in this screen does not necessarily equate to a complete absence of biological activity. It may indicate that 2-NF is less potent than other NPAHs, or that its effects are more subtle and may manifest as functional deficits (e.g., neurobehavioral changes) not captured by gross morphological analysis.[5]
Mechanistic Insights: The Role of the Aryl Hydrocarbon Receptor (AHR) Pathway
The toxicity of many planar aromatic hydrocarbons is mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[6] The canonical AHR signaling pathway is a critical molecular initiating event in the developmental toxicity of compounds like dioxins and some PAHs.[7][8][9]
The AHR Signaling Cascade:
-
Ligand Binding: In its inactive state, the AHR resides in the cytoplasm in a complex with chaperone proteins. Lipophilic compounds like 2-NF can diffuse across the cell membrane and bind to the AHR.
-
Nuclear Translocation: Ligand binding causes a conformational change in the AHR, leading to its dissociation from the chaperone complex and translocation into the nucleus.
-
Dimerization: In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).
-
DNA Binding and Transcription: This AHR-ARNT complex binds to specific DNA sequences known as Aryl Hydrocarbon Response Elements (AHREs) in the promoter regions of target genes.
-
Gene Expression: This binding event initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A, which are involved in the metabolism of these foreign compounds.[6]
While CYP1A induction is a well-established biomarker of AHR activation, its role in toxicity is complex. In some cases, the metabolic products generated by CYP1A are more reactive and toxic than the parent compound. In other instances, CYP1A activity is considered a protective, adaptive response.[8] Studies have shown that for some PAHs, developmental toxicity is AHR-dependent but CYP1A-independent, suggesting that AHR activation can disrupt development through other downstream pathways.[8][10]
In the case of 2-NF, studies have shown that it does induce CYP1A expression in the skin and yolk of zebrafish embryos, confirming its ability to activate the AHR pathway.[4] However, the lack of overt morphological toxicity suggests that this activation, at the concentrations tested, does not trigger the cascade of events leading to severe malformations seen with other AHR agonists.
Experimental Protocols for Assessing Developmental Toxicity
In Vivo Assessment: The Zebrafish Embryo Developmental Toxicity Assay
This protocol provides a robust method for screening compounds like 2-NF for developmental toxicity. The causality behind this experimental design is to expose developing organisms during the critical window of organogenesis to a range of concentrations, allowing for the determination of a dose-response relationship for various morphological and functional endpoints.
Step-by-Step Methodology:
-
Animal Care and Embryo Collection:
-
Maintain adult zebrafish according to standard protocols (e.g., 28.5°C, 14:10 light:dark cycle).[11]
-
Collect freshly fertilized eggs within 30 minutes of spawning. This synchronization is crucial for minimizing developmental stage variability.
-
Rinse embryos with system water or embryo medium to remove debris.
-
-
Preparation of Test Solutions:
-
Prepare a high-concentration stock solution of this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO). Solubility is a key factor to consider.[4]
-
Perform a serial dilution of the stock solution in embryo medium to create a range of test concentrations (e.g., 0.1 to 50 µM).[2]
-
Include a solvent control (e.g., 0.1% DMSO in embryo medium) and a negative control (embryo medium only). The solvent control is critical to ensure that any observed effects are due to the test compound and not the solvent.
-
-
Exposure Paradigm:
-
At approximately 6 hours post-fertilization (hpf), after the blastula stage, transfer individual, healthy embryos into the wells of a 96-well plate. Using single embryos per well prevents confounding effects from embryo-to-embryo interactions.
-
Add 100 µL of the appropriate test solution or control to each well.
-
Seal the plates to prevent evaporation and incubate at 28.5°C.
-
-
Morphological Assessment:
-
At 24 hpf, assess embryos for early-stage endpoints such as mortality, somite malformations, and developmental delay using a dissecting microscope. This time point captures effects on early patterning and segmentation.
-
At 120 hpf, perform a comprehensive morphological assessment for a suite of developmental endpoints, including:
-
Mortality: Lack of heartbeat and movement.
-
Cardiovascular: Pericardial edema (fluid accumulation around the heart), yolk sac edema (fluid in the yolk sac), circulatory defects.
-
Craniofacial: Snout, jaw, and eye malformations.
-
Skeletal: Axis curvature, fin malformations.
-
General: Swim bladder inflation, pigmentation abnormalities.
-
-
-
Data Analysis:
-
For each endpoint, calculate the percentage of affected embryos at each concentration.
-
Use appropriate statistical methods (e.g., Fisher's exact test) to determine the Lowest Effect Level (LEL) - the lowest concentration that produces a statistically significant effect compared to the solvent control.
-
If sufficient data points are available, calculate the EC50 (the concentration that causes an effect in 50% of the population) for each endpoint.
-
In Vitro Screening Approaches
While in vivo models like the zebrafish are invaluable, in vitro assays can serve as a useful preliminary screen to prioritize compounds for further testing.[12] These assays are typically faster and less expensive than whole-animal studies. Examples of in vitro assays for developmental toxicity include:
-
Human Embryonic Palatal Mesenchymal (HEPM) Cell Growth Inhibition Assay: This assay measures the cytotoxicity of a compound to a cell line relevant to embryonic development.[12]
-
Mouse Ovarian Tumor (MOT) Cell Attachment Inhibition Assay: This assay assesses the ability of a compound to interfere with cell adhesion, a critical process in development.[12]
It is important to recognize the limitations of these systems. Many in vitro models lack metabolic competency, meaning they cannot metabolize compounds like 2-NF into their potentially more toxic forms.[12] Therefore, a negative result in an in vitro screen should be interpreted with caution. These assays are most powerful when used as part of a larger, integrated testing strategy that includes in vivo models.
Conclusion and Future Directions
The assessment of this compound's developmental toxicity reveals a nuanced profile. While it is a known AHR agonist, it does not appear to be a potent inducer of gross morphological defects in the zebrafish model, especially when compared to its isomer, 3-Nitrofluoranthene, and other NPAHs like 1-Nitropyrene.[1][4] This underscores the importance of structure-activity relationship analysis and the need to evaluate compounds on a case-by-case basis rather than assuming class-wide effects.
The current body of research provides a strong foundation for the initial hazard identification of 2-NF. However, several knowledge gaps remain:
-
Functional and Behavioral Toxicity: The absence of morphological defects does not preclude the possibility of functional deficits. Future studies should investigate the potential for 2-NF to induce neurobehavioral abnormalities, as these are increasingly recognized as sensitive endpoints of developmental toxicity.[5]
-
Mixture Toxicity: Humans and wildlife are exposed to complex mixtures of PAHs and NPAHs. Investigating the developmental toxicity of 2-NF in combination with other environmental contaminants is crucial for a more realistic risk assessment.
-
AHR-Independent Mechanisms: Further research is needed to explore potential AHR-independent mechanisms of toxicity, such as oxidative stress, which are known to play a role in the toxicity of some PAHs.[1][13]
By employing a combination of high-throughput in vivo models like the zebrafish and targeted mechanistic studies, the scientific community can continue to build a comprehensive understanding of the risks posed by this compound and other emerging environmental contaminants.
References
-
Billiard, S. M., et al. (2008). The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish. PubMed. Available at: [Link]
-
Billiard, S. M., et al. (2008). Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish. Toxicological Sciences. Available at: [Link]
-
Geier, M. C., et al. (2018). Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons. PMC. Available at: [Link]
-
Lanham, K. A., et al. (2014). Ligand-Specific Transcriptional Mechanisms Underlie Aryl Hydrocarbon Receptor-Mediated Developmental Toxicity of Oxygenated PAHs. Toxicological Sciences. Available at: [Link]
-
Do, H., et al. (2022). AOP Report: Aryl Hydrocarbon Receptor (Ahr) Activation Leads to Early Life Stage Mortality via Sox9 Repression Induced Craniofacial and Cardiac Malformations. NIH. Available at: [Link]
-
Billiard, S. M., et al. (2008). The Role of the Aryl Hydrocarbon Receptor Pathway in Mediating Synergistic Developmental Toxicity of Polycyclic Aromatic Hydrocarbons to Zebrafish. Scite. Available at: [Link]
-
Geier, M. C., et al. (2018). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Toxicological Sciences. Available at: [Link]
-
Geier, M. C., et al. (2018). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. PMC. Available at: [Link]
-
Geier, M. C., et al. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. ResearchGate. Available at: [Link]
-
Steele, V. E., et al. (1995). Evaluation of two in vitro assays to screen for potential developmental toxicants. PubMed. Available at: [Link]
-
Bibra Toxicology Advice and Consulting. (2023). In Vitro Test Battery for DNT. Available at: [Link]
-
Knecht, A. L., et al. (2013). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. Oregon State University. Available at: [Link]
-
Knecht, A. L., et al. (2013). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. ResearchGate. Available at: [Link]
-
Hansen, J. M. (2012). In vivo models of developmental toxicology. PubMed. Available at: [Link]
-
Geier, M. C., et al. (2018). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Oxford Academic. Available at: [Link]
-
Geier, M. C., et al. (2018). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. ResearchGate. Available at: [Link]
-
Brown, D. R., et al. (2023). Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation. NIH. Available at: [Link]
-
Knecht, A. L., et al. (2013). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. OSTI.gov. Available at: [Link]
Sources
- 1. Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Developmental Toxicity of a Comprehensive Suite of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AOP Report: Aryl Hydrocarbon Receptor (Ahr) Activation Leads to Early Life Stage Mortality via Sox9 Repression Induced Craniofacial and Cardiac Malformations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of the aryl hydrocarbon receptor pathway in mediating synergistic developmental toxicity of polycyclic aromatic hydrocarbons to zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. scite.ai [scite.ai]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of two in vitro assays to screen for potential developmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fses.oregonstate.edu [fses.oregonstate.edu]
A Senior Application Scientist's Guide to the Cross-Validation of 2-Nitrofluoranthene Measurement Techniques
For researchers, toxicologists, and environmental scientists, the accurate quantification of 2-Nitrofluoranthene, a potent mutagen and environmental contaminant, is of paramount importance. This guide provides an in-depth, objective comparison of the primary analytical techniques employed for its measurement: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). We will also explore the potential of Immunoassays (ELISA) as a screening tool. This document is designed to move beyond a simple listing of methods, offering insights into the causality behind experimental choices and providing the necessary data to support your selection of the most appropriate technique for your research needs.
The Analytical Challenge: Detecting Trace Levels of a Potent Mutagen
This compound is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) family, which are byproducts of incomplete combustion processes and atmospheric reactions of parent PAHs with nitrogen oxides.[1] These compounds often exhibit greater mutagenicity and carcinogenicity than their parent PAHs, making their detection at trace levels a critical analytical challenge.[1] Concentrations of nitro-PAHs in environmental samples are typically 100 to 1,000 times lower than their parent PAHs, often in the picogram to nanogram per cubic meter (pg/m³ to ng/m³) range in air samples.[2] This necessitates highly sensitive and selective analytical methodologies.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for this compound is dictated by a balance of sensitivity, selectivity, sample matrix complexity, throughput requirements, and available instrumentation. Here, we compare the two most established methods, GC-MS/MS and HPLC-FLD, and discuss the emerging role of ELISA.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the typical performance characteristics of GC-MS/MS and HPLC-FLD for the analysis of nitro-PAHs. It is important to note that while this guide focuses on this compound, much of the available performance data is for a range of nitro-PAHs. The presented values should be considered representative and may vary based on the specific instrumentation, sample matrix, and protocol optimizations.
| Parameter | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio of fragmented ions. | Separation by polarity, detection by native fluorescence. | Antigen-antibody binding with enzymatic signal amplification. |
| Limit of Detection (LOD) | Low pg/µL range (e.g., < 1 pg/µL)[2][3] | ng/kg to µg/L range (e.g., 16-60 ng/kg in soil)[4][5] | Potentially in the ng/mL range, but specific kits for this compound are not readily available.[6] |
| Limit of Quantification (LOQ) | pg/µL to low ng/g range[3][7] | ng/kg to µg/L range[4][5] | Dependent on antibody affinity and specificity; data for this compound is not available. |
| Linearity (R²) | > 0.99[3] | > 0.99[4] | Typically > 0.98, but requires careful validation. |
| Intra-day Precision (%RSD) | < 15%[7] | < 10%[4] | Generally < 15%, but can be higher for complex matrices. |
| Inter-day Precision (%RSD) | < 20%[7] | < 20%[7] | Can be a source of variability; requires stringent quality control. |
| Accuracy/Recovery (%) | 70-120%[3] | 80-110%[4] | Highly variable depending on matrix effects and antibody cross-reactivity. |
| Selectivity | Very High (due to MRM transitions)[2] | High (for fluorescent compounds), but susceptible to co-eluting interferences.[8] | Variable; potential for cross-reactivity with structurally similar compounds. |
| Throughput | Moderate | Moderate to High | High (suitable for screening large numbers of samples). |
| Cost | High (instrumentation and maintenance) | Moderate | Low (per sample, but development costs can be high). |
In-Depth Analysis of Measurement Techniques
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): The Gold Standard for Confirmation
GC-MS/MS is widely regarded as the confirmatory method for the analysis of nitro-PAHs due to its exceptional selectivity and sensitivity.[1] The use of Multiple Reaction Monitoring (MRM) mode in a triple quadrupole mass spectrometer significantly reduces matrix interference, a common challenge in complex environmental samples.[2]
-
Injection Mode: A splitless injection is typically employed to ensure the transfer of the maximum amount of analyte onto the column, which is crucial for trace-level analysis.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides good separation for a wide range of PAHs and their derivatives.
-
Ionization Mode: Electron Ionization (EI) is the most common method for generating ions from the separated analytes.
-
MS/MS Detection (MRM): The key to the high selectivity of this method lies in the selection of specific precursor-to-product ion transitions. For nitro-PAHs, a common transition is the loss of the nitro group (NO₂), which has a mass of 46 Da.[2] By monitoring for this specific fragmentation, the instrument can selectively detect nitro-PAHs even in the presence of co-eluting compounds.
This protocol is a generalized procedure and should be optimized for your specific instrumentation and sample matrix.
1. Sample Preparation (Solid Phase Extraction - SPE)
A robust sample preparation is critical for successful GC-MS/MS analysis. The following is a general protocol for the extraction of this compound from a water sample using a C18 SPE cartridge.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. shimadzu.com [shimadzu.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. In-House Immunoglobulin Y-Based Immunoassay for Detecting Benzo[a]pyrene in Grilled Pork Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. "Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: A" by Linda D. Gratz, Susan T. Bagley et al. [digitalcommons.mtu.edu]
A Researcher's Guide to Certified Reference Materials for 2-Nitrofluoranthene Analysis
An In-Depth Technical Comparison for Accurate and Defensible Environmental and Toxicological Studies
In the realm of environmental and toxicological analysis, the pursuit of accurate and reproducible data is paramount. This is particularly true for the quantification of polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs), such as 2-nitrofluoranthene. These compounds are byproducts of incomplete combustion and are of significant concern due to their mutagenic and carcinogenic properties.[1] The U.S. Environmental Protection Agency (EPA) has classified several PAHs as priority pollutants, necessitating reliable analytical methods for their detection and quantification.[2][3]
At the heart of any robust analytical workflow lies the proper use of Certified Reference Materials (CRMs). CRMs are indispensable tools for ensuring the accuracy, reliability, and traceability of measurements in chemical testing laboratories.[4] They are not merely standards but are characterized by well-defined properties and certified values traceable to internationally recognized measurement standards.[4][5] The use of CRMs, especially those from national metrology institutes like the National Institute of Standards and Technology (NIST), represents the highest level of reliability in quality assurance programs.[6]
This guide provides a comprehensive comparison of Certified Reference Materials available for the analysis of this compound. It is designed for researchers, scientists, and drug development professionals who require the utmost confidence in their analytical results. We will delve into the critical aspects of CRM selection, provide a comparative overview of commercially available options, and present a detailed experimental protocol for their application in a typical gas chromatography-mass spectrometry (GC-MS) workflow.
The Critical Role of CRMs in this compound Analysis
The quality of data generated for the analysis of environmental samples is critical for regulatory agencies to make decisions that protect public health.[6] The incorporation of CRMs into quality control protocols significantly enhances the quality and validation of these measurements.[6] For the analysis of PAHs and nitro-PAHs, CRMs serve several crucial functions:
-
Method Validation and Calibration: CRMs are essential for validating analytical methods and calibrating instruments to ensure optimal accuracy and precision.[4]
-
Ensuring Accuracy and Traceability: By using CRMs with certified values, laboratories can verify the accuracy of their methods and instruments, ensuring that their results are reliable and traceable to international standards.[4]
-
Quality Control: Regular analysis of CRMs helps monitor the ongoing performance of an analytical method and detect any potential issues with instruments, reagents, or procedures.
The selection of an appropriate CRM is a critical first step. Factors to consider include the matrix of the CRM (e.g., solution, soil, or air particulate matter), the certified concentration of the analyte, the associated uncertainty, and the traceability of the certification.
Comparative Analysis of this compound CRMs
While a specific, commercially available CRM solely for this compound is not as common as those for the 16 priority PAHs, it is often included as a component in complex mixtures of PAHs and nitro-PAHs. Several reputable suppliers offer a range of CRMs suitable for the analysis of this compound. The following table provides a comparison of representative products. It is important to note that the availability and specifications of these products can change, and researchers should always consult the supplier's certificate of analysis for the most current information.
| Supplier | Product Name/Number | Matrix | Certified Components (including this compound) | Concentration Range | Key Features |
| Sigma-Aldrich (Supelco®) | Varies (Custom and Stock) | Solution (e.g., Toluene, Acetonitrile) | Often part of nitro-PAH or expanded PAH mixtures. | Typically in the µg/mL range. | Manufactured under ISO 17034 and tested under ISO/IEC 17025. Offers a wide range of organic and inorganic CRMs. |
| NIST | SRM 1650b (Diesel Particulate Matter), SRM 1975 (Diesel Particulate Extract) | Solid (Diesel Particulate Matter), Solution (Extract) | Complex mixtures containing numerous PAHs and nitro-PAHs, including this compound (though not always individually certified).[7] | Certified and reference concentrations provided for a wide range of compounds. | Highly characterized and recognized as a benchmark for method validation.[7][8] |
| Agilent Technologies | Varies (Custom and Stock) | Solution | Often included in custom PAH and nitro-PAH mixes. | Customizable to user specifications. | Manufactured in an ISO 17025 and ISO 17034 accredited facility. Provides a comprehensive Certificate of Analysis.[9] |
| CPAchem | Varies (Custom and Stock) | Solution | Offers a broad portfolio of single and multi-component organic CRMs. | Wide range of concentrations available. | Accredited according to ISO/IEC 17025 and ISO 17034.[10] |
| Alpha Resources | Varies | Solid (e.g., Soil, Ash) | Specializes in matrix-matched CRMs. | Certified values for a range of organic and inorganic analytes. | Accredited on-site laboratory for creating and certifying reference materials.[11] |
Note: Researchers should be aware that while NIST provides highly characterized SRMs for complex mixtures like diesel particulate matter, these may not have a certified value for every individual nitro-PAH. However, they are invaluable for assessing the overall performance of an analytical method for a complex matrix.[7]
Experimental Protocol: Quantification of this compound using GC-MS and a CRM
The following protocol outlines a typical workflow for the analysis of this compound in an environmental sample extract using a CRM for calibration and quality control. This protocol is based on established EPA methods for PAH analysis, such as EPA Method 8270.[2]
-
Stock Standard: Obtain a certified reference material solution containing this compound.
-
Working Standards: Prepare a series of working calibration standards by diluting the stock CRM solution with a suitable solvent (e.g., dichloromethane or toluene) to cover the expected concentration range of the samples. A typical range might be 0.1 to 10 µg/mL.
-
Extraction: Extract the environmental sample (e.g., soil, water, or air filter) using an appropriate technique such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) with a suitable solvent.
-
Cleanup: The sample extract may require cleanup to remove interfering compounds. This can be achieved using solid-phase extraction (SPE) with silica or alumina cartridges.
-
Concentration: Concentrate the cleaned-up extract to a final volume, typically 1 mL, under a gentle stream of nitrogen.
The following are example GC-MS conditions. These should be optimized for the specific instrument and column used.
-
Gas Chromatograph (GC):
-
Column: A 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (or equivalent) is suitable for PAH analysis.[12]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Inlet: Splitless injection at 280-300°C.
-
Oven Program: An example program is: initial temperature of 70°C, hold for 2 minutes, ramp to 200°C at 30°C/min, hold for 5 minutes, then ramp to 300°C at 5°C/min and hold for 2 minutes.[13]
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. For this compound (molecular weight 247.25 g/mol ), the molecular ion (m/z 247) and a characteristic fragment ion (e.g., m/z 201, representing the loss of NO2) should be monitored.[12]
-
-
Calibration Curve: Inject the prepared calibration standards into the GC-MS system and generate a calibration curve by plotting the peak area of this compound against its concentration.
-
Quantification: Inject the prepared sample extracts and determine the concentration of this compound by comparing its peak area to the calibration curve.
-
Method Blank: Analyze a method blank (a clean matrix subjected to the entire sample preparation and analysis procedure) with each batch of samples to check for contamination.
-
Continuing Calibration Verification (CCV): Analyze a mid-level calibration standard periodically throughout the analytical run to verify the stability of the instrument's response.
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Spike a known amount of the CRM into a sample and its duplicate to assess the method's accuracy and precision in the sample matrix.
Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for creating and utilizing a CRM-based calibration curve.
Caption: Step-by-step analytical workflow for this compound quantification.
Conclusion
The accurate quantification of this compound in environmental and biological samples is a critical task for assessing human exposure and environmental contamination. The use of Certified Reference Materials is not just a recommendation but a fundamental requirement for producing high-quality, defensible data.[4][6] By carefully selecting an appropriate CRM and implementing a robust analytical workflow that includes proper calibration and quality control measures, researchers can have the highest level of confidence in their results. This guide provides a framework for understanding the importance of CRMs, comparing available options, and implementing a reliable analytical method for this compound analysis.
References
-
Using reference materials to improve the quality of data generated by USEPA analytical methods. PubMed Central. [Link]
-
Standard Reference Material 2260a - Certificate of Analysis. National Institute of Standards and Technology. [Link]
-
The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Quality Pathshala. [Link]
-
Standard Reference Material 1647e - Certificate of Analysis. National Institute of Standards and Technology. [Link]
-
Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. U.S. Environmental Protection Agency. [Link]
-
Mass concentrations of individual PAHs in NIST SRM 1649b reference material extracted using the ASE and ULE methods. ResearchGate. [Link]
-
US EPA 8270 – Determination of Polycyclic Aromatic Hydrocarbons in Rubbers. Analytice. [Link]
-
Quantification of Complex Polycyclic Aromatic Hydrocarbon Mixtures in Standard Reference Materials Using GC×GC/ToF-MS. PubMed Central. [Link]
-
EPA Method 550.1 Polycyclic Aromatic Hydrocarbons (PAHs). Eurolab. [Link]
-
Standard Reference Material 1647f - Certificate of Analysis. National Institute of Standards and Technology. [Link]
-
Reference materials for environmental analysis. The Joint Research Centre. [Link]
-
The importance and availability of marine certified reference materials. ScienceDirect. [Link]
-
Method 610: Polynuclear Aromatic Hydrocarbons. U.S. Environmental Protection Agency. [Link]
-
EPA Method 8310: Solid Phase Extraction of Polynuclear Aromatic Hydrocarbons (PAHs) in Water. Obrnuta faza. [Link]
-
Certified Reference Material: Significance and symbolism. MDPI. [Link]
-
ANALYTICAL METHOD SUMMARIES. U.S. Environmental Protection Agency. [Link]
-
Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. MDPI. [Link]
-
2-Nitrofluorene. PubChem. [Link]
-
Analysis of Polycyclic Aromatic Hydrocarbons Using GC-MS. Shimadzu. [Link]
-
Multivariate optimization of a GC–MS method for determination of sixteen priority polycyclic aromatic hydrocarbons in. Wiley Online Library. [Link]
-
CPAChem Products - Inorganic CRM. CPAchem. [Link]
-
Agilent Inorganic Certified Reference Materials and Standards. Agilent. [Link]
-
Certified Reference Materials (CRMs). Alpha Resources. [Link]
-
Diurnal concentration profiles for this compound and... ResearchGate. [Link]
-
Diurnal concentration profiles for this compound and... ResearchGate. [Link]
-
ATSDR Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. Agency for Toxic Substances and Disease Registry. [Link]
-
Fluoranthene. Environmental Working Group. [Link]
Sources
- 1. ewg.org [ewg.org]
- 2. US EPA 8270 - Determination of Polycyclic Aromatic Hydrocarbons in Rubbers - Analytice [analytice.com]
- 3. obrnutafaza.hr [obrnutafaza.hr]
- 4. The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. - Quality Pathshala [blog.quality-pathshala.com]
- 5. Certified Reference Material: Significance and symbolism [wisdomlib.org]
- 6. Using reference materials to improve the quality of data generated by USEPA analytical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of Complex Polycyclic Aromatic Hydrocarbon Mixtures in Standard Reference Materials Using GC×GC/ToF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. agilent.com [agilent.com]
- 10. CPAChem Products - Inorganic CRM [cpachem.com]
- 11. alpharesources.com [alpharesources.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. repositorio.ufba.br [repositorio.ufba.br]
A Comparative Guide to Estimating the Toxic Equivalency Factor of 2-Nitrofluoranthene
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the estimation of the Toxic Equivalency Factor (TEF) for 2-nitrofluoranthene. While a definitive, universally accepted TEF for this compound remains to be established, this document synthesizes the existing toxicological data, outlines the primary estimation methodologies, and offers a comparative analysis with other relevant polycyclic aromatic hydrocarbons (PAHs) and their nitrated derivatives (nitro-PAHs).
Introduction: The Significance of Toxic Equivalency Factors in Risk Assessment
Polycyclic aromatic hydrocarbons (PAHs) are a class of ubiquitous environmental contaminants formed during the incomplete combustion of organic materials.[1] Their nitrated derivatives, nitro-PAHs, can be formed through atmospheric reactions or during combustion processes and often exhibit greater mutagenic and carcinogenic potential than their parent compounds.[2] Given that environmental exposure typically involves complex mixtures of these compounds, assessing the total toxicological risk is a significant challenge.
The Toxic Equivalency Factor (TEF) approach is a widely used methodology to address this complexity.[3] It expresses the toxicity of a specific PAH or nitro-PAH congener relative to a well-characterized reference compound, typically benzo[a]pyrene (B[a]P) for carcinogenic PAHs.[3] The total toxic equivalency (TEQ) of a mixture can then be calculated by summing the product of the concentration of each congener and its respective TEF.[4]
This compound is a significant environmental nitro-PAH, often detected in ambient air particulate matter.[5] Its genotoxic and carcinogenic properties necessitate a thorough understanding of its toxic potential to inform accurate risk assessments.
Mechanistic Underpinnings: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The toxicity of many PAHs and nitro-PAHs, particularly their dioxin-like effects, is primarily mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Understanding this pathway is fundamental to the principles behind many TEF estimation assays.
Upon binding of a ligand like this compound, the AhR complex translocates to the nucleus, dissociates from its chaperone proteins, and heterodimerizes with the AhR Nuclear Translocator (ARNT).[6] This complex then binds to Dioxin-Responsive Elements (DREs) in the promoter regions of target genes, leading to the transcription of xenobiotic-metabolizing enzymes such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1).[7] The induction of these enzymes, particularly CYP1A1, is a hallmark of AhR activation and forms the basis of widely used in vitro bioassays for determining the relative potency of AhR agonists.
Comparative Analysis of this compound Toxicity
While a specific TEF for this compound is not yet established, we can infer its potential toxicity by comparing it with other well-studied PAHs and nitro-PAHs.
Genotoxicity and Carcinogenicity
This compound is a known mutagen. Its genotoxicity is believed to arise from the metabolic reduction of the nitro group, leading to the formation of reactive intermediates that can bind to DNA, forming DNA adducts.
In terms of carcinogenicity, the International Agency for Research on Cancer (IARC) has not specifically classified this compound. However, its isomer, 3-nitrofluoranthene, is classified as Group 3, "not classifiable as to its carcinogenicity to humans".[8] In contrast, 2-nitrofluorene, another nitro-PAH, is classified as Group 2B, "possibly carcinogenic to humans".[9] Animal studies have shown that some nitro-PAHs are carcinogenic in laboratory animals.[10]
Developmental Toxicity
A comprehensive study on the developmental toxicity of 123 PAHs in zebrafish embryos provides valuable comparative data for this compound.[11] In this study, exposure to various PAHs and their derivatives was assessed for morphological and neurobehavioral effects. While the study did not report significant developmental toxicity for this compound at the tested concentrations, it did evaluate the induction of CYP1A protein, a marker of AhR activation. The lack of significant malformations does not preclude other forms of toxicity. For instance, 1-nitropyrene and 3-nitrofluoranthene were observed to cause defects in circulation.[12]
In Vitro AhR Activation Potential
The most direct method for estimating a TEF is through in vitro bioassays that measure AhR-mediated gene expression. While specific data for this compound is limited, a study on the antiandrogenic activity of nitro-PAHs using a Chemically Activated Luciferase Expression (CALUX) assay found that 3-nitrofluoranthene exhibited high antiandrogenic activity, suggesting interaction with nuclear receptor signaling pathways.[13] Given the structural similarity, it is plausible that this compound also acts as an AhR agonist.
Table 1: Comparative Toxicological Profile of this compound and Related Compounds
| Compound | IARC Classification | Primary Toxicological Endpoints | Known AhR Agonist |
| This compound | Not Classified | Mutagenicity, Potential Developmental Toxicity | Inferred, based on structure and isomer data |
| 3-Nitrofluoranthene | Group 3[8] | Mutagenicity, Antiandrogenic activity[13] | Yes[13] |
| 2-Nitrofluorene | Group 2B[9] | Carcinogenicity, Genotoxicity[9][14][15] | Yes |
| Benzo[a]pyrene (B[a]P) | Group 1 | Carcinogenicity, Developmental Toxicity | Yes (Reference Compound) |
Experimental Methodologies for TEF Estimation
The estimation of a TEF for this compound would involve determining its potency to induce AhR-mediated responses relative to a reference compound, typically B[a]P or 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). The most common in vitro method is the Dioxin-Responsive Element (DRE)-luciferase reporter gene assay, often referred to as the CALUX bioassay.
Detailed Protocol for DRE-Luciferase Reporter Gene Assay (CALUX)
This protocol is adapted from established methodologies for assessing AhR activation by PAHs.[16]
Materials:
-
Rat hepatoma cell line (H4IIE) stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (test compound) and Benzo[a]pyrene (reference compound) dissolved in a suitable solvent (e.g., DMSO).
-
96-well cell culture plates.
-
Luciferase assay reagent kit.
-
Luminometer for measuring light emission.
Procedure:
-
Cell Seeding:
-
Culture H4IIE cells under standard conditions (37°C, 5% CO2).
-
Trypsinize and resuspend cells in fresh medium.
-
Seed the cells into 96-well plates at a predetermined density to achieve approximately 80-90% confluency at the time of treatment.
-
Incubate the plates for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and B[a]P in culture medium. A solvent control (e.g., 0.1% DMSO) should also be prepared.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the test and reference compounds. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the treated plates for a specified period, typically 4 to 24 hours, depending on the kinetics of AhR activation by the test compound. Shorter incubation times (e.g., 4-6 hours) can be optimal for rapidly metabolized compounds.[16]
-
-
Luciferase Assay:
-
After incubation, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay kit.
-
Add the luciferase substrate to each well.
-
Measure the luminescence in each well using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of AhR activation.
-
-
Data Analysis:
-
Subtract the background luminescence (from solvent control wells) from the readings of the treated wells.
-
Plot the luminescence intensity against the logarithm of the compound concentration to generate dose-response curves for both this compound and B[a]P.
-
Determine the EC50 value (the concentration that produces 50% of the maximum response) for each compound from their respective dose-response curves.
-
Calculate the Relative Potency (REP) or Toxic Equivalency Factor (TEF) using the following formula: TEF = EC50 (B[a]P) / EC50 (this compound)
-
Conclusion and Future Directions
The estimation of a Toxic Equivalency Factor for this compound is a critical step in accurately assessing the human health risks associated with exposure to environmental mixtures of PAHs. While a definitive TEF value is currently unavailable in the peer-reviewed literature, this guide provides the foundational knowledge and detailed experimental protocols necessary for its determination.
The primary mechanism of dioxin-like toxicity for many PAHs and nitro-PAHs is through the activation of the Aryl Hydrocarbon Receptor. Therefore, in vitro reporter gene assays, such as the CALUX bioassay, represent a robust and reliable method for estimating the relative potency of this compound.
Future research should focus on conducting these in vitro assays to generate the necessary data for a provisional TEF for this compound. Furthermore, comparative studies with its isomers and other priority nitro-PAHs will provide a more complete picture of its toxicological profile. This will ultimately lead to more accurate risk assessments and better protection of human health.
References
-
Knecht, A. L., et al. (2017). Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs. Toxicological Sciences, 157(2), 484-497. [Link]
-
Bax, C. E., et al. (2020). Antioxidant responses and NRF2 in synergistic developmental toxicity of PAHs in zebrafish. Toxicology and Applied Pharmacology, 397, 115007. [Link]
-
Vervier, P., et al. (1988). Genotoxicity of Benzo[a]pyrene, 2-nitrofluorene and Airborne Particulates in the DNA-repair Host-Mediated Assay. Mutation Research/Genetic Toxicology, 206(3), 367-375. [Link]
-
Tantrakarnapa, K., et al. (2024). Comparative Study of Atmospheric Polycyclic Aromatic Hydrocarbons (PAHs) and Nitro-PAHs at Marine and Forest Background Stations in Shimane, Japan (2022–2024). Atmosphere, 15(1), 108. [Link]
-
IARC (1989). 2-Nitrofluorene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 46, Diesel and Gasoline Engine Exhausts and Some Nitroarenes. Lyon: International Agency for Research on Cancer. [Link]
-
Möller, L., et al. (1993). Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system. Carcinogenesis, 14(8), 1723-1725. [Link]
-
Audebert, M., et al. (2023). In Vitro Genotoxicity Evaluation of PAHs in Mixtures Using Experimental Design. Toxics, 11(5), 458. [Link]
-
Truong, L., et al. (2018). Comparative developmental toxicity of a comprehensive suite of polycyclic aromatic hydrocarbons. Archives of Toxicology, 92(2), 571-586. [Link]
-
National Research Council (US) Committee on the Health Effects of Automotive Emissions (1988). Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. In Air Pollution, the Automobile, and Public Health. National Academies Press (US). [Link]
-
Mesmar, F., et al. (2021). Comparative developmental toxicity of environmentally relevant oxygenated PAHs. Archives of Toxicology, 95(1), 239-254. [Link]
-
Barron, M. G., et al. (2004). Relative potency of PAHs and heterocycles as aryl hydrocarbon receptor agonists in fish. Marine Environmental Research, 58(2-5), 95-100. [Link]
-
Oh, S.-M., et al. (2020). Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays. International Journal of Environmental Research and Public Health, 17(24), 9295. [Link]
-
IARC (2018). Agents Classified by the IARC Monographs, Volumes 1–123. [Link]
-
Boström, C. E., et al. (2002). Cancer Risk Assessment, Indicators, and Guidelines for Polycyclic Aromatic Hydrocarbons in the Ambient Air. Environmental Health Perspectives, 110(Suppl 3), 451-488. [Link]
-
Machala, M., et al. (2001). Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 497(1-2), 49-62. [Link]
-
Shen, K. C., et al. (2011). ENVIRONMENTAL CARCINOGENIC POLYCYCLIC AROMATIC HYDROCARBONS: PHOTOCHEMISTRY AND PHOTOTOXICITY. Journal of Environmental Science and Health, Part C, 29(3), 218-245. [Link]
-
Bamford, H. A., et al. (2003). Determination and comparison of nitrated-polycyclic aromatic hydrocarbons measured in air and diesel particulate reference materials. Chemosphere, 50(5), 575-587. [Link]
-
Kumar, A., et al. (2014). Determination of some carcinogenic PAHs with toxic equivalency factor along roadside soil within a fast developing northern city of India. Journal of Environment and Health Science, 2(1), 1-8. [Link]
-
IARC (2026). IARC Monographs Supplements. [Link]
-
IARC (2018). Supplements to the Monographs. [Link]
-
HathiTrust Digital Library. Catalog Record: IARC monographs supplement. [Link]
-
Weill, J. C., et al. (1987). In-vivo carcinogenicity of 2-nitro-oxaphenalenes. Carcinogenesis, 8(10), 1575-1578. [Link]
-
Boonen, I., et al. (2021). Assessing the receptor-mediated activity of PAHs using AhR-, ERα- and PPARγ- CALUX bioassays. Chemosphere, 263, 128292. [Link]
-
Li, M., et al. (2019). Evaluation of the Developmental Toxicity Induced by E804 in Zebrafish Embryos. Frontiers in Pharmacology, 10, 136. [Link]
-
U.S. EPA (2009). Provisional Peer-Reviewed Toxicity Values for Mixtures of Aliphatic and Aromatic Hydrocarbons (CASRN Various). [Link]
-
Windal, I., et al. (2005). Chemically activated luciferase gene expression (CALUX) cell bioassay analysis for the estimation of dioxin-like activity: critical parameters of the CALUX procedure that impact assay results. Environmental Science & Technology, 39(19), 7357-7364. [Link]
-
Le, H. T., et al. (2024). Assessment of Polycyclic Aromatic Hydrocarbon Exposure in Trainee Firefighters Using PAH CALUX Bioassay. Toxics, 12(10), 825. [Link]
-
IARC (2010). Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 92. Lyon: International Agency for Research on Cancer. [Link]
-
U.S. EPA. Risk Assessment Guidance. [Link]
-
Murk, A. J., et al. (1996). Chemical-activated luciferase gene expression (CALUX): a novel in vitro bioassay for Ah receptor active compounds in sediments and pore water. Fundamental and Applied Toxicology, 33(1), 149-160. [Link]
-
National Center for Biotechnology Information. Gene Result AHR aryl hydrocarbon receptor [ (human)]. [Link]
-
U.S. EPA. Recent Additions on Risk Assessment. [Link]
-
Corvi, R., & Madia, F. (2017). in vitro genotoxicity testing-Can the performance be enhanced?. Food and Chemical Toxicology, 106(Pt B), 600-608. [Link]
-
U.S. EPA (1993). Provisional guidance for quantitative risk assessment of polycyclic aromatic hydrocarbons. [Link]
-
Corvi, R., & Madia, F. (2017). In vitro genotoxicity testing–Can the performance be enhanced?. Food and Chemical Toxicology, 106, 600-608. [Link]
-
Federal Register (2019). Registration Review; Draft Human Health and/or Ecological Risk Assessments for Several Pesticides; Notice of Availability. [Link]
-
U.S. EPA (1993). Relative Potency Factors for Carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs). [Link]
-
de Souza, K. F., et al. (2019). Occurrence of the potent mutagens 2- nitrobenzanthrone and 3-nitrobenzanthrone in fine airborne particles. Environmental Science and Pollution Research, 26(3), 2736-2746. [Link]
-
Collins, J. F., et al. (1998). Potency equivalency factors for some polycyclic aromatic hydrocarbons and polycyclic aromatic hydrocarbon derivatives. Regulatory Toxicology and Pharmacology, 28(1), 45-54. [Link]
-
Reitzel, A., et al. (2022). Understanding the origins and mechanisms of aryl hydrocarbon receptor promiscuity. Project Summary/Abstract. [Link]
-
An, H., & Mohan, S. (2022). An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research, 22(6), 220164. [Link]
-
Larigot, L., et al. (2018). AhR signaling pathways and regulatory functions. Biochimie Open, 7, 1-9. [Link]
-
Long, A. S., et al. (2016). The Long Goodbye: Finally Moving on from the Relative Potency Approach to a Mixtures Approach for Polycyclic Aromatic Hydrocarbons (PAHs). International Journal of Environmental Research and Public Health, 13(10), 956. [Link]
-
National Center for Biotechnology Information. Gene Result AHRR aryl hydrocarbon receptor repressor [ (human)]. [Link]
Sources
- 1. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 2. aaqr.org [aaqr.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination and comparison of nitrated-polycyclic aromatic hydrocarbons measured in air and diesel particulate reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AHR aryl hydrocarbon receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. monographs.iarc.who.int [monographs.iarc.who.int]
- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]
- 10. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Mechanistic Investigations Into the Developmental Toxicity of Nitrated and Heterocyclic PAHs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiandrogenic and Estrogenic Activity Evaluation of Oxygenated and Nitrated Polycyclic Aromatic Hydrocarbons Using Chemically Activated Luciferase Expression Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Lack of initiating capacity of the genotoxic air pollutant 2-nitrofluorene in the mouse skin two-stage carcinogenesis system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Nitrofluoranthene
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: The Chemical Profile of 2-Nitrofluoranthene
Key Hazard Considerations:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin, based on data for similar nitroaromatic compounds.[3][4][5][6]
-
Carcinogenicity: 2-Nitrofluorene, a related compound, is listed as a Group 2B carcinogen by the IARC, meaning it is possibly carcinogenic to humans.[1] It is prudent to handle this compound with the same level of caution.
-
Environmental Hazard: Expected to be toxic to aquatic life with long-lasting effects.[4] Release into the environment must be strictly avoided.
| Property | Value/Information | Source(s) |
| Chemical Formula | C₁₆H₉NO₂ | [7] |
| Molecular Weight | 247.25 g/mol | [8] |
| GHS Hazard Class (Assumed) | Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity, Hazardous to the Aquatic Environment | Inferred from similar compounds[3][4][5][6] |
| Primary Disposal Method | High-Temperature Incineration | [4] |
Procedural Workflow for Safe Disposal
The following workflow outlines the critical steps for the safe management and disposal of this compound waste. Adherence to these procedures is paramount for ensuring personnel safety and regulatory compliance.
Caption: Disposal Workflow for this compound.
Detailed Step-by-Step Disposal Protocol
-
Identify Waste: All materials contaminated with this compound must be considered hazardous waste. This includes:
-
Unused or expired pure this compound.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, gloves, bench paper).
-
Rinsate from cleaning contaminated glassware (the first rinse must always be collected as hazardous waste).
-
-
Segregate Waste: It is critical to segregate this compound waste. Do not mix it with other waste streams, especially incompatible materials like strong oxidizing agents. Designate a specific waste container for "Nitroaromatic Compounds."
-
Container Selection: Use a designated hazardous waste container that is chemically compatible with this compound and any solvents used. The container must have a secure, tight-fitting lid.
-
Labeling: Immediately label the waste container with a hazardous waste tag. The label must include:
-
The full chemical name: "this compound".
-
The concentration or percentage of this compound.
-
The accumulation start date.
-
The appropriate hazard warnings (e.g., "Toxic," "Carcinogen," "Environmental Hazard").
-
-
Accumulation Area: Store the sealed waste container in a designated satellite accumulation area. This area should be clearly marked and away from general laboratory traffic.
-
Secondary Containment: The waste container must be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Professional Disposal: The final disposal of this compound waste must be conducted by a licensed and certified hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all federal, state, and local regulations.[4]
-
Incineration: The recommended method for the disposal of nitroaromatic compounds is high-temperature incineration.[4] This process effectively destroys the compound, minimizing its environmental impact.[9][10]
Spill Management and Cleanup
In the event of a this compound spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Personal Protective Equipment (PPE): Don appropriate PPE before addressing the spill:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat.
-
For larger spills, respiratory protection may be necessary.
-
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, sand, or silica gel. Do not use combustible materials like paper towels to absorb the chemical.
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by a thorough washing with soap and water. Collect all cleaning materials and rinsate as hazardous waste.
Regulatory Framework
The disposal of this compound is governed by the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] It is the responsibility of the waste generator to properly identify, manage, and dispose of hazardous waste.[11]
Generator Status: Your laboratory's hazardous waste generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator) will determine specific requirements for storage time limits and documentation.[11]
Causality and Best Practices
-
Why Segregation is Crucial: Mixing incompatible waste streams can lead to dangerous chemical reactions, including the generation of toxic gases or fires. Segregating this compound waste prevents such incidents.
-
The Importance of Proper Labeling: Accurate labeling is a cornerstone of safe laboratory practice and is a regulatory requirement. It ensures that everyone who handles the waste is aware of its contents and associated hazards, and it is essential for the final disposal company.
-
The Rationale for Incineration: High-temperature incineration is the preferred disposal method for many organic hazardous wastes because it provides a high destruction and removal efficiency, converting the hazardous material into less harmful components like carbon dioxide, water, and nitrogen oxides.[9][10]
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, thereby protecting both human health and the environment.
References
-
Influence of Combustion Temperature on Formation of Nitro-PAHs and Decomposition and Removal Behaviors in Pilot-Scale Waste Incinerator. Environmental Science & Technology. [Link]
-
Significant Reduction of Systematic PAH and NPAH Discharges from Hazardous Waste Treatment by the Advanced Scrubbing and Circular GASMILD Combustion. ACS Omega. [Link]
-
An Overview: PAH and Nitro-PAH Emission from the Stationary Sources and their Transformations in the Atmosphere. Aerosol and Air Quality Research. [Link]
-
2-Nitrofluorene Safety Data Sheet. Xenometrix. [Link]
-
Chapter II: Review of Literature 2.1. Sources and Environmental Behavior of nitro-PAHs. ResearchGate. [Link]
-
This compound (C16H9NO2). PubChem. [Link]
-
Safety Data Sheet for 2-Nitrophenol. West Liberty University. [Link]
-
2-Nitrofluorene. Wikipedia. [Link]
-
2-Nitrofluorene. PubChem. [Link]
-
Safety Data Sheet. Angene Chemical. [Link]
-
Hazardous Waste. US EPA. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
-
3-Nitrofluoranthene. PubChem. [Link]
Sources
- 1. 2-Nitrofluorene - Wikipedia [en.wikipedia.org]
- 2. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. xenometrix.ch [xenometrix.ch]
- 5. fishersci.com [fishersci.com]
- 6. westliberty.edu [westliberty.edu]
- 7. PubChemLite - this compound (C16H9NO2) [pubchemlite.lcsb.uni.lu]
- 8. 3-Nitrofluoranthene | C16H9NO2 | CID 13462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. epa.gov [epa.gov]
- 12. regulations.gov [regulations.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Nitrofluoranthene
Handling 2-Nitrofluoranthene, a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), in a research and development setting demands a meticulous approach to safety. As a compound suspected of carcinogenicity and demonstrating mutagenic properties, the primary objective is to eliminate all routes of exposure—inhalation, dermal contact, and ingestion.[1][2] This guide provides an in-depth, procedural framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this hazardous compound. Our focus is on the causality behind each safety measure, ensuring that every action is part of a self-validating system of protection.
The Foundational Principle: Hazard Understanding & Risk Mitigation
This compound is not a routine chemical; it is classified as a suspected carcinogen (GHS Category 2).[1] It belongs to the broader class of PAHs, which are known for their potential to cause long-term health effects.[2][3] The solid, often crystalline nature of this compound means it can easily become airborne as a fine dust, posing a significant inhalation risk.[4] Therefore, all handling procedures must be predicated on a "lowest practicable level" of exposure principle, as advocated by OSHA for handling carcinogens.[5]
Before any procedure, a formal risk assessment is mandatory. This assessment must consider the quantity of this compound being handled, its physical form (solid vs. solution), the specific manipulations involved (e.g., weighing, dissolving, transferring), and the duration of the task. The level of PPE described below represents a baseline for handling milligram-to-gram quantities in a standard laboratory setting. Operations involving larger quantities or those with a higher potential for aerosolization may require even more stringent controls.
Core Protective Equipment: A Multi-Layered Defense
Effective protection from this compound relies on creating multiple barriers between the researcher and the chemical. The following table summarizes the essential PPE.
| Protection Area | Required PPE | Rationale and Key Specifications |
| Respiratory | NIOSH-approved N95 Respirator (minimum for solids) or a higher-level respirator (e.g., half-mask with P100 filters). | Causality: The primary risk when handling solid this compound is the inhalation of fine particulates. An N95 respirator filters at least 95% of airborne particles. For tasks with higher aerosolization potential, a respirator with P100 filters offers superior protection.[6] All respirator use must comply with a formal respiratory protection program, including fit-testing, as required by OSHA. |
| Hand | Double-gloving with chemical-resistant gloves (e.g., Nitrile). | Causality: Prevents dermal absorption, a key exposure route. The outer glove absorbs the initial contamination, while the inner glove protects the skin during the doffing process. Gloves should be changed immediately after known contact and disposed of as hazardous waste.[4] |
| Eye & Face | Chemical splash goggles and a full-face shield. | Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles protect against splashes and airborne dust. A face shield provides an additional layer of protection for the entire face, particularly crucial when handling powders or performing vigorous operations like sonicating.[7] |
| Body | Disposable, solid-front chemical-resistant gown over a fully-buttoned lab coat. | Causality: A standard lab coat is permeable. A disposable, chemical-resistant gown prevents particulates from contaminating personal clothing and skin. The solid front ensures maximum protection. This gown should be treated as contaminated waste after use.[8] |
| Foot | Closed-toe, chemical-resistant shoes with disposable shoe covers. | Causality: Protects against spills that may reach the floor. Shoe covers prevent the tracking of contaminants out of the designated work area and should be doffed before exiting. |
Procedural Discipline: Donning, Doffing, and Operational Plans
The sequence of putting on and taking off PPE is as critical as the equipment itself. Incorrect procedures can lead to cross-contamination and exposure.
Step-by-Step PPE Donning Protocol
-
Preparation: Enter the designated gowning area. Ensure all necessary PPE is available and has been inspected for defects.
-
Shoe Covers: Put on shoe covers.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat and Gown: Put on your lab coat, ensuring it is fully buttoned, followed by the disposable chemical-resistant gown.
-
Respirator: Don your fit-tested N95 or half-mask respirator. Perform a seal check as per the manufacturer's instructions.
-
Eye & Face Protection: Put on chemical splash goggles, followed by the face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the disposable gown.
Experimental Workflow and PPE Selection
The following diagram illustrates the decision-making process for ensuring adequate protection during a typical workflow involving this compound.
Caption: PPE selection and procedural workflow for handling this compound.
Step-by-Step PPE Doffing Protocol (The "Dirty to Clean" Method)
The goal is to touch contaminated surfaces only with the outer, "dirty" gloves.
-
Initial Decontamination: While still wearing all PPE, clean any gross contamination from outer gloves if necessary.
-
Shoe Covers & Outer Gloves: In the designated doffing area, remove shoe covers, followed by the outer pair of gloves. Dispose of them immediately into a labeled hazardous waste container.[9]
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front, avoiding touching the front surfaces. Place them in a designated area for decontamination.
-
Gown and Lab Coat: Untie the gown. Roll it down and away from your body, touching only the inside surface. Remove the lab coat in a similar fashion.
-
Respirator: Remove your respirator without touching the front.
-
Inner Gloves: Remove the final pair of gloves by peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove to peel it off. Dispose of them in the hazardous waste container.
-
Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[4]
Disposal and Decontamination: Closing the Loop
All disposable items that have come into contact with this compound are considered hazardous waste. This includes gloves, gowns, shoe covers, pipette tips, and any contaminated paper towels or weigh boats.
-
Waste Segregation: Use a dedicated, clearly labeled, and sealed container for all solid waste contaminated with this compound.[9][10]
-
Chemical Disposal: Unused or waste this compound must be disposed of through a licensed hazardous waste contractor. It should never be disposed of down the drain or in regular trash. The recommended method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[4][9]
-
Spill Cleanup: In the event of a spill, evacuate the area and follow your institution's established emergency procedures. Cleanup should only be performed by trained personnel wearing appropriate PPE, including a higher level of respiratory protection. Use an inert absorbent material to contain the spill, which must then be collected and disposed of as hazardous waste.[11]
By adhering to these stringent PPE and handling protocols, researchers can effectively mitigate the risks associated with this compound, ensuring both personal safety and the integrity of their work environment.
References
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (n.d.). IDEAS/RePEc. [Link]
-
Guidelines for the laboratory use of chemical carcinogens. (n.d.). Regulations.gov. [Link]
-
1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment. (2017). PubMed Central. [Link]
-
Safe Handling of Chemicals. (n.d.). Environmental Health and Safety. [Link]
-
Carcinogens - Overview. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. (2022). ResearchGate. [Link]
-
2-NITROFLUORENE Safety Data Sheet. (n.d.). Xenometrix. [Link]
-
Carcinogens - Standards. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Polycyclic Aromatic Hydrocarbon Contamination of Personal Protective Equipment of Brazilian Firefighters During Training Exercise. (2022). SciELO. [Link]
-
Personal Protective Equipment. (n.d.). US EPA. [Link]
-
Section 2. Hazards identification. (n.d.). ChemView. [Link]
-
2-Nitrofluorene. (n.d.). PubChem. [Link]
-
Polycyclic Aromatic Hydrocarbons (PAHs) Tox Profile. (n.d.). Agency for Toxic Substances and Disease Registry - CDC. [Link]
-
Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions. (1988). National Center for Biotechnology Information (NCBI). [Link]
-
Diurnal concentration profiles for this compound and... (n.d.). ResearchGate. [Link]
-
Label Review Manual Chapter 13 – Storage and Disposal. (2008). Regulations.gov. [Link]
-
Hazardous Waste | FAQ's. (n.d.). MCF Environmental Services. [Link]
Sources
- 1. 2-Nitrofluorene | C13H9NO2 | CID 11831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. xenometrix.ch [xenometrix.ch]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. chemview.epa.gov [chemview.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
